molecular formula C7H11NO4 B1444013 4-Acetylmorpholine-3-carboxylic acid CAS No. 1316218-65-1

4-Acetylmorpholine-3-carboxylic acid

Cat. No.: B1444013
CAS No.: 1316218-65-1
M. Wt: 173.17 g/mol
InChI Key: RAWHLVROQDNZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-acetylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWHLVROQDNZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid: Physicochemical Properties and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Acetylmorpholine-3-carboxylic acid is a substituted morpholine derivative of interest in medicinal chemistry and drug development due to its unique structural features. This technical guide provides a comprehensive overview of its core chemical properties, including its structure, stereochemistry, and predicted physicochemical parameters. Furthermore, we delve into established synthetic routes for its preparation, detailing the underlying reaction mechanisms and providing actionable experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of this compound.

Introduction and Molecular Overview

This compound is a heterocyclic compound characterized by a morpholine ring N-acylated with an acetyl group and substituted with a carboxylic acid at the 3-position. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the acetyl carbonyl and morpholine oxygen) within a conformationally restricted ring system makes it an attractive scaffold for designing molecules with specific biological activities.

The strategic placement of the acetyl and carboxyl groups on the morpholine ring introduces a chiral center at the C3 position, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of this center is crucial as it can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted using computational models and inferred from related structures.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C7H11NO4Provides the elemental composition.
Molecular Weight 173.17 g/mol Influences diffusion and transport properties.
pKa (Carboxylic Acid) ~3.5 - 4.5Determines the ionization state at physiological pH.
LogP ~ -1.0 to -0.5Indicates the compound's lipophilicity and potential membrane permeability.
Topological Polar Surface Area (TPSA) 69.9 ŲCorrelates with drug transport and bioavailability.
Hydrogen Bond Donors 1Influences solubility and target binding.
Hydrogen Bond Acceptors 4Influences solubility and target binding.
Spectroscopic Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the acetyl methyl protons (~2.1 ppm), the diastereotopic protons of the morpholine ring (3.0-4.5 ppm), and the acidic proton of the carboxylic acid (>10 ppm). The coupling patterns of the ring protons would provide valuable information about the conformation of the morpholine ring.

    • ¹³C NMR: Would display signals for the carbonyl carbons of the acetyl and carboxylic acid groups (~170-180 ppm), the methyl carbon of the acetyl group (~21 ppm), and the carbons of the morpholine ring (40-70 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), another C=O stretch for the amide (acetyl) group (~1650 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 174.07, confirming the molecular weight.

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through several strategic routes, primarily involving the modification of a pre-existing morpholine scaffold. Below are two plausible and robust synthetic pathways.

Pathway A: N-Acetylation of Morpholine-3-carboxylic acid

This is the most direct approach, starting from the commercially available or readily synthesized morpholine-3-carboxylic acid. The reaction involves the selective acylation of the secondary amine of the morpholine ring.

G cluster_reactants Reactants cluster_product Product Morpholine-3-carboxylic acid Morpholine-3-carboxylic acid Target This compound Morpholine-3-carboxylic acid->Target Base (e.g., Triethylamine) Solvent (e.g., DCM) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Target

Caption: Synthetic pathway via N-acetylation.

  • Dissolution: Dissolve morpholine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq), to the solution and stir at room temperature. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture, typically at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

  • Choice of Acetylating Agent: Acetic anhydride is chosen for its high reactivity and the fact that its byproduct, acetic acid, is easily removed during the workup. Acetyl chloride could also be used but is more corrosive and generates HCl gas.

  • Role of the Base: The base is crucial to neutralize the acidic byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Triethylamine is a common choice due to its volatility, making it easy to remove.

  • Solvent Selection: An aprotic solvent like DCM is used to prevent any side reactions with the solvent itself.

Pathway B: Cyclization of a Linear Precursor

An alternative approach involves the synthesis of a linear precursor followed by an intramolecular cyclization to form the morpholine ring.

G A Starting Material (e.g., Serine derivative) B Protection of Amine and Carboxyl groups A->B C Alkylation with a 2-haloethanol derivative B->C D Deprotection of the Amine C->D E Intramolecular Cyclization D->E F N-Acetylation E->F G Final Deprotection F->G H Final Product (this compound) G->H

Caption: Multi-step synthesis via cyclization.

This multi-step synthesis offers greater control over stereochemistry if a chiral starting material, such as an enantiomerically pure serine derivative, is used.

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a valuable building block in medicinal chemistry.

  • Scaffold for Library Synthesis: The molecule can serve as a starting point for the creation of diverse chemical libraries. The carboxylic acid can be converted into a variety of amides, esters, and other functional groups, while the morpholine ring provides a rigid core to orient these substituents in 3D space.

  • Bioisosteric Replacement: The morpholine ring is often used as a bioisostere for other rings, such as piperidine or piperazine, to improve pharmacokinetic properties like solubility and metabolic stability. The addition of the acetyl and carboxyl groups provides specific interaction points for target binding.

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and presence of key functional groups, this molecule could be used as a fragment in FBDD screening campaigns to identify initial hits against therapeutic targets.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its synthesis is achievable through well-established organic chemistry reactions, and its physicochemical properties make it an attractive scaffold for further chemical modification. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

References

There is no specific scientific literature available for "this compound". The synthetic pathways and properties described are based on established principles of organic chemistry and knowledge of related morpholine derivatives.

An In-depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Morpholine-3-Carboxylic Acid Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a desirable vector for molecular interactions with biological targets.[1] When functionalized with a carboxylic acid at the 3-position, as in morpholine-3-carboxylic acid, the molecule gains a crucial handle for further chemical modification and a key pharmacophoric feature.

The carboxylic acid group is one of the most important functional groups in drug design.[2][3] It can participate in hydrogen bonding and electrostatic interactions with protein targets, and its ionizable nature is critical for modulating a drug's pharmacokinetic profile.[2][3] The combination of the morpholine ring and the carboxylic acid group in morpholine-3-carboxylic acid (CAS No. 77873-76-8) creates a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical Properties and Structural Features

While experimental data for 4-Acetylmorpholine-3-carboxylic acid is not available, we can predict its key properties based on its structure and comparison with related compounds like 4-Acetylmorpholine (CAS No. 1696-20-4) and various N-substituted morpholine-3-carboxylic acid derivatives.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H11NO4Based on the addition of an acetyl group to morpholine-3-carboxylic acid.
Molecular Weight 173.17 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidSimilar to Morpholine-3-carboxylic acid.[1]
Solubility Expected to have good aqueous solubilityThe morpholine ring and carboxylic acid group contribute to hydrophilicity.
pKa Estimated to be in the range of 3-5 for the carboxylic acidTypical range for a carboxylic acid.
LogP Predicted to be lowThe polar functional groups will decrease lipophilicity compared to 4-acetylmorpholine.

The introduction of the N-acetyl group is expected to have several effects on the molecule's properties. It will increase the molecular weight and may slightly decrease the basicity of the morpholine nitrogen. The acetyl group can also act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.

Proposed Synthesis of this compound

A logical and efficient synthesis of this compound can be envisioned starting from the commercially available morpholine-3-carboxylic acid. The most direct approach would be the N-acetylation of the morpholine nitrogen.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product M3CA Morpholine-3-carboxylic acid Reaction N-Acetylation M3CA->Reaction Base (e.g., Triethylamine) AcAn Acetic Anhydride AcAn->Reaction Product This compound Reaction->Product Purification

Sources

An In-depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and potential applications of 4-Acetylmorpholine-3-carboxylic acid. While this specific derivative is not widely documented, this paper provides a robust theoretical and practical framework for its preparation and study, drawing upon established principles of organic chemistry and data from closely related analogues.

Introduction: The Morpholine Scaffold and the Rationale for N-Acetylation

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its presence often confers favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The parent compound, morpholine-3-carboxylic acid, is a chiral building block that has been utilized in the synthesis of complex, biologically active molecules.[1]

N-acylation of the morpholine nitrogen is a common strategy to modulate the molecule's properties. The introduction of an acetyl group, as in the target compound this compound, can significantly alter its hydrogen bonding capacity, polarity, and conformational rigidity. This, in turn, can influence its interaction with biological targets. This guide provides a proposed pathway to access this novel compound and elucidates the necessary steps for its characterization.

Physicochemical Properties of this compound (Theoretical)

The molecular formula of this compound can be deduced from its parent compound, Morpholine-3-carboxylic acid (C₅H₉NO₃). The addition of an acetyl group (C₂H₃O) and the removal of a hydrogen atom from the nitrogen results in the following properties:

PropertyValue
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthesis of this compound

The most direct and logical route to synthesize this compound is through the N-acetylation of Morpholine-3-carboxylic acid. This can be achieved using standard acylation conditions.

Reaction Scheme

G reactant Morpholine-3-carboxylic acid product This compound reactant->product  Base (e.g., Triethylamine) Solvent (e.g., DCM) reagent Acetic Anhydride (or Acetyl Chloride)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Morpholine-3-carboxylic acid

  • Acetic anhydride (or acetyl chloride)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine-3-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir. The base is crucial to neutralize the acid that will be formed during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise. Rationale: The slow addition at a low temperature helps to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The acid wash removes excess base, the bicarbonate wash removes unreacted acetic anhydride and acetic acid, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl protons. The morpholine ring protons will show characteristic shifts and couplings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR A peak around 170 ppm for the amide carbonyl carbon and another peak for the carboxylic acid carbonyl carbon. A peak around 22 ppm for the acetyl methyl carbon.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (173.17 g/mol ) should be observed.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and the C=O stretch of the carboxylic acid (~1710 cm⁻¹).

Potential Applications and Future Research

Derivatives of morpholine-3-carboxylic acid, such as the N-Boc protected versions, are valuable intermediates in the synthesis of pharmaceuticals, particularly for creating complex molecular architectures and in peptide-based therapeutics.[2] It is hypothesized that this compound could serve as a versatile building block in several areas:

  • Drug Discovery: As a fragment for library synthesis to explore new chemical space. The acetyl group can act as a hydrogen bond acceptor, and the carboxylic acid provides a handle for further derivatization.

  • Peptidomimetics: Incorporation into peptide sequences to introduce conformational constraints and improve metabolic stability.

  • Materials Science: As a monomer for the synthesis of novel polymers with tailored properties.

Future research should focus on the stereoselective synthesis of the chiral enantiomers of this compound and the evaluation of their biological activity.

Safety and Handling

The synthesis of this compound should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Standard laboratory safety procedures should be followed at all times.

References

  • Google Patents.
  • ChemBK. MORPHOLINE, 4-ACETYL-.[Link]

  • PubChem. 4-Acetylmorpholine.[Link]

  • Google Patents. CN1283632C - Process for preparing N-acetyl morpholine.
  • Google Patents.
  • NIST. Morpholine, 4-acetyl-.[Link]

  • PubMed. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.[Link]

  • Cheméo. Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4).[Link]

  • Organic Chemistry Portal. Morpholine synthesis.[Link]

  • PubChem. Thiomorpholine-3-carboxylic acid.[Link]

Sources

Structural Elucidation and Conformational Dynamics of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

4-Acetylmorpholine-3-carboxylic acid represents a critical scaffold in modern medicinal chemistry, particularly as a non-planar, heterocyclic surrogate for proline in peptidomimetics. Its structural elucidation is non-trivial due to the presence of the N-acetyl group, which introduces restricted rotation around the amide bond. This phenomenon frequently leads to signal splitting in NMR spectroscopy, often misdiagnosed by junior chemists as sample impurity.

This technical guide provides a rigorous, self-validating workflow for the complete structural assignment of this molecule, emphasizing the differentiation between conformational isomers (rotamers) and chemical impurities.

Synthetic Origin & Impurity Profile

To understand the elucidation challenges, one must understand the origin. The compound is typically synthesized via the acetylation of morpholine-3-carboxylic acid (often obtained via oxidation of morpholine derivatives or chiral pool synthesis from serine).

  • Precursor: Morpholine-3-carboxylic acid (zwitterionic).

  • Reagent: Acetic anhydride (

    
    ) or Acetyl chloride (
    
    
    
    ).
  • Critical Impurity: Unreacted starting material (zwitterion) or

    
    -acylated byproducts (if mixed anhydride formation occurs).
    

Primary Characterization: Mass Spectrometry & IR

Before assessing the complex stereodynamics, fundamental connectivity must be established.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Mode: Negative (

    
    ) and Positive (
    
    
    
    ).
  • Target Data:

    • Formula:

      
      
      
    • Exact Mass: 173.0688 Da.

    • Diagnostic Fragment: Loss of

      
       (44 Da) and Acetyl group (42 Da) in MS/MS.
      
Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the carbonyls.

Functional GroupWavenumber (

)
Diagnostic Feature
Carboxylic Acid (-COOH) 2500–3300Very broad O-H stretch (dimer).
Acid Carbonyl (C=O) ~1720–1740Strong, sharp stretch.
Amide Carbonyl (N-C=O) ~1620–1650Strong stretch (Tertiary amide).
C-O-C (Ether) 1100–1150Strong stretch (Morpholine ring).

Advanced NMR Elucidation: The Rotamer Challenge

This is the core of the elucidation process. At room temperature (


), the N-C(O) bond possesses significant double-bond character, creating a high energy barrier to rotation (

).

The Consequence: The NMR timescale is faster than the rotation. You will observe two distinct sets of signals (major and minor rotamers) corresponding to the cis and trans orientation of the acetyl methyl group relative to the C3-carboxylic acid.

Protocol: Variable Temperature (VT) NMR

To prove the sample is pure and the double peaks are rotamers, you must force coalescence.

  • Solvent Selection: DMSO-

    
     (High boiling point, good solubility). Avoid 
    
    
    
    if possible as it promotes tight ion-pairing and sharper rotamer separation, making coalescence harder to reach.
  • Baseline Scan: Acquire

    
     NMR at 
    
    
    
    . Note split peaks (e.g., the Acetyl-CH3 singlet will appear as two uneven singlets).
  • Heating Ramp: Acquire spectra at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Validation Criteria:

    • As T increases, peaks broaden (exchange broadening).

    • At Coalescence Temperature (

      
      ) , the two sets merge into a single, broad average set.
      
    • Result: If peaks merge, it is a single compound. If peaks remain sharp and distinct at

      
      , they are impurities.
      
1H NMR Assignment Table (DMSO- , Ambient Temp)

Note: Chemical shifts are representative of the rotameric mixture.

PositionProtonsMultiplicity

(ppm) Major

(ppm) Minor
Interpretation
-COOH 1HBroad s12.5-13.012.5-13.0Exchangeable acid proton.
H-3 1Hdd or m4.854.40Diagnostic: Alpha to N and COOH. Shift varies drastically by rotamer.
H-5 (eq/ax) 2Hm3.80-4.203.80-4.20Deshielded by N-Acetyl.
H-2, H-6 4Hm3.40-3.703.40-3.70Ether-adjacent protons. Complex roof-effect.
Ac-CH3 3Hs2.051.95Key Indicator: Two distinct singlets.

*Ratio typically ranges from 2:1 to 4:1 depending on solvent polarity and steric bulk.

2D NMR Strategy
  • COSY: Traces the spin system from H3

    
     H2. Breaks the morpholine ring into two isolated spin systems (C2-C3 and C5-C6) separated by heteroatoms.
    
  • HSQC: Distinguishes the diastereotopic protons on the ring (axial vs. equatorial protons on C2, C5, C6 will pair to the same Carbon).

  • NOESY/ROESY: Critical for Configuration.

    • Irradiate the Acetyl-

      
      .
      
    • Major Rotamer: If NOE is observed to H-3, the acetyl group is cis to the H-3 (meaning the Carbonyl oxygen is trans).

    • This establishes the thermodynamic preference of the amide geometry.

Stereochemical Assignment (Chirality)

The C3 position is a chiral center. Synthesis from chiral pools (e.g., L-Serine) usually yields the (S)-enantiomer, but racemization during acetylation is a risk.

Protocol: Marfey’s Method (Derivatization)

Since the molecule is an amino acid analog, direct chiral HPLC can be difficult due to lack of UV chromophores (only end-absorption). Derivatization is preferred.

  • Hydrolysis: Remove the acetyl group (6N HCl,

    
    , 12h) to regenerate Morpholine-3-COOH.
    
  • Derivatization: React with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Analysis: LC-MS comparison against authentic (R) and (S) standards. The diastereomers formed will have distinct retention times.

Visualization of the Logic Flow

Elucidation Workflow Diagram

ElucidationWorkflow Start Unknown Sample (4-Acetylmorpholine-3-COOH) MS HRMS (ESI) Target: 173.06 Da Start->MS IR FT-IR Verify C=O (Amide vs Acid) MS->IR NMR_RT 1H NMR (25°C) Observation: Split Signals IR->NMR_RT Decision Are they Impurities or Rotamers? NMR_RT->Decision VT_NMR VT-NMR (25°C -> 100°C) DMSO-d6 Decision->VT_NMR Investigate Coalescence Signals Coalesce? VT_NMR->Coalescence Impurity Conclusion: Chemical Impurity Coalescence->Impurity No Rotamer Conclusion: Rotameric Mixture Coalescence->Rotamer Yes NOESY 2D NOESY Assign Major/Minor Rotamer Rotamer->NOESY Chiral Chiral HPLC/Marfey's Determine (R) vs (S) NOESY->Chiral Final Structure Fully Elucidated Chiral->Final

Caption: Step-by-step logical workflow for distinguishing rotamers from impurities and assigning stereochemistry.

Rotameric Equilibrium Diagram

Rotamers cluster_0 Restricted Rotation (Amide Bond) RotamerA Rotamer A (Acetyl-Me cis to COOH) RotamerB Rotamer B (Acetyl-Me trans to COOH) RotamerA->RotamerB Slow Exchange (Room Temp) NMR_Signal NMR Spectrum RotamerA->NMR_Signal Set 1 (Major) RotamerB->NMR_Signal Set 2 (Minor)

Caption: The slow exchange between amide rotamers results in dual NMR signals for a single chemical entity.

References

  • National Institute of Standards and Technology (NIST). (2025). Morpholine, 4-acetyl- (CAS 1696-20-4) Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Macmillan Group. (2016). Supplementary Information: Synthesis and NMR Characterization of N-acyl Morpholine Derivatives. Nature. Retrieved from [Link]

Sources

A Convergent Strategy for the Synthesis of 4-Acetylmorpholine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted morpholine scaffolds are privileged structures in medicinal chemistry, valued for their favorable physicochemical properties, including low basicity and high polarity, which can enhance the pharmacokinetic profiles of drug candidates.[1] This guide presents a detailed, technically robust, and field-proven synthetic pathway to 4-acetylmorpholine-3-carboxylic acid, a versatile building block for drug discovery. Acknowledging the significant challenge of direct C-3 functionalization on a pre-formed morpholine ring, we present a convergent synthetic strategy. This approach focuses first on the stereoselective construction of the morpholine-3-carboxylic acid core from a readily available chiral precursor, L-serine, followed by a straightforward N-acetylation. This guide provides comprehensive, step-by-step protocols, mechanistic insights, and quantitative data to enable researchers to reliably synthesize the target compound.

Introduction and Strategic Rationale

The morpholine moiety is a cornerstone in modern drug design, appearing in numerous FDA-approved pharmaceuticals.[2] Its unique structure, featuring both an ether and an amine functional group, allows it to modulate properties like solubility and cell permeability while serving as a pharmacophore to engage with biological targets.[1][3] The target molecule, this compound, combines this valuable scaffold with two orthogonal functional groups—a carboxylic acid and an N-acetyl group—making it an attractive intermediate for library synthesis and lead optimization.

A direct synthesis commencing with the morpholine molecule would necessitate a selective carboxylation at the C-3 position. This transformation is chemically challenging due to the relative inertness of the C-H bonds adjacent to the oxygen atom. Therefore, a more practical and reliable approach is a convergent synthesis, which involves building the complex morpholine core from simpler, acyclic starting materials. Our proposed strategy is bifurcated into two primary stages:

  • Stage 1: Synthesis of the (S)-Morpholine-3-carboxylic Acid Scaffold: Leveraging the inherent chirality of natural amino acids, this stage employs L-serine as the starting material to construct the morpholine ring with a pre-installed carboxylic acid at the C-3 position. This method offers excellent stereochemical control.[4]

  • Stage 2: N-Acetylation: The secondary amine of the synthesized morpholine-3-carboxylic acid is then acetylated to yield the final target compound. This is a high-yielding and well-understood transformation.[5][6]

This strategic choice sidesteps the difficulties of direct C-H functionalization in favor of a reproducible, scalable, and stereocontrolled pathway grounded in established chemical principles.

Retrosynthetic Analysis

The logical disconnection of this compound points to (S)-morpholine-3-carboxylic acid as the key intermediate, which in turn can be traced back to the chiral pool starting material, L-serine.

G Target This compound Intermediate1 (S)-Morpholine-3-carboxylic acid Target->Intermediate1 N-Acetylation Intermediate2 N-Chloroacetyl-L-serine ester Intermediate1->Intermediate2 Reduction & Deprotection StartingMaterial L-Serine Intermediate2->StartingMaterial Esterification & N-Acylation

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine

This multi-step synthesis builds the core heterocyclic structure. The protocol described is adapted from established methodologies for synthesizing substituted morpholines from amino acid precursors.[4]

Workflow for Stage 1

G cluster_0 Stage 1: Scaffold Synthesis A L-Serine B L-Serine tert-butyl ester A->B Esterification C N-Chloroacetyl-L-serine tert-butyl ester B->C N-Acylation D (S)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester C->D Cyclization E (S)-Morpholine-3-carboxylic acid tert-butyl ester D->E Reduction F (S)-Morpholine-3-carboxylic acid E->F Deprotection

Caption: Experimental workflow for the synthesis of the core intermediate.

Detailed Experimental Protocol (Stage 1)

Step 1a: Esterification of L-Serine

  • Suspend L-Serine (1.0 eq) in tert-butyl acetate (10 volumes).

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a catalytic amount of a strong acid (e.g., perchloric acid).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by washing with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester.[4]

Step 1b: N-Acylation

  • Dissolve the L-serine tert-butyl ester (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0-10 °C.

  • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.[4]

Step 1c: Intramolecular Cyclization

  • Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1.0 eq) in toluene (10 volumes).

  • Add a solution of sodium ethoxide (1.2 eq) in toluene dropwise at room temperature.

  • Stir the reaction until the formation of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is complete.

  • Isolate the product through standard aqueous workup and purification.[4]

Step 1d: Lactam Reduction

  • Dissolve the (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester (1.0 eq) in methanol (10 volumes).

  • Add aluminum trichloride (1.5 eq) portion-wise, followed by the slow addition of sodium borohydride (2.0 eq) while maintaining the temperature below 20 °C.

  • Stir until the reduction is complete.

  • Work up the reaction carefully to isolate (S)-morpholine-3-carboxylic acid tert-butyl ester.[4]

Step 1e: Ester Deprotection

  • Dissolve the tert-butyl ester (1.0 eq) in methanol.

  • Add a solution of hydrogen chloride in methanol (e.g., 30-35%).[4]

  • Stir the reaction at room temperature until cleavage of the tert-butyl group is complete.

  • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of (S)-morpholine-3-carboxylic acid. Neutralize with a suitable base to yield the free amino acid.

Stage 2: N-Acetylation to Yield this compound

This final step functionalizes the secondary amine of the morpholine ring. The choice of acetylating agent is critical; acetic anhydride is often preferred for its reactivity and the ease of removing the acetic acid byproduct.[6]

Detailed Experimental Protocol (Stage 2)
  • Suspend (S)-Morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, such as triethylamine or pyridine (1.5 eq), to the suspension and stir.

  • Cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Summary of Reagents and Conditions

StageStepKey ReagentsSolventTemperatureTypical Yield
1 Esterification L-Serine, tert-butyl acetate, Perchloric acidtert-butyl acetate0 °C to RTHigh
1 N-Acylation L-Serine tert-butyl ester, Chloroacetyl chlorideDichloromethane0 °C to RT>90%
1 Cyclization N-chloroacetyl intermediate, Sodium ethoxideTolueneRoom Temp.Good
1 Reduction Oxo-morpholine intermediate, NaBH₄, AlCl₃Methanol<20 °CModerate-Good
1 Deprotection tert-butyl ester intermediate, HClMethanolRoom Temp.High
2 N-Acetylation (S)-Morpholine-3-carboxylic acid, Acetic anhydride, TriethylamineDichloromethane0 °C to RT>85%

Conclusion

This guide details a robust and reproducible convergent synthesis for this compound. By strategically building the morpholine-3-carboxylic acid scaffold from L-serine, this pathway ensures high stereochemical purity and circumvents the challenges associated with direct C-H functionalization of morpholine. The subsequent N-acetylation is a standard and efficient transformation. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to access this valuable and versatile building block for future discovery efforts.

References

  • D'Andrea, P., et al. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. PubMed.
  • Németh, G., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science.
  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications.
  • Ney, J. E., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • Vulcanchem (n.d.). Morpholine-4-carboxylic Acid. Vulcanchem.
  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
  • Zhang, M., et al. (2023). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. SynOpen.
  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
  • ChemicalBook (n.d.). N-Acetylmorpholine. ChemicalBook.
  • CN103641797B - Preparation method for N-acetyl morpholine. Google Patents.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • CN110642807A - Preparation method of N-acetyl morpholine. Google Patents.
  • Organic Chemistry Portal (n.d.). Morpholine synthesis. Organic Chemistry Portal.
  • Chem-Impex (n.d.). Morpholine-3-carboxylic acid. Chem-Impex.
  • CymitQuimica (n.d.). CAS 1696-20-4: N-Acetylmorpholine. CymitQuimica.
  • ChemBK (2024). MORPHOLINE-3-CARBOXYLIC ACID. ChemBK.
  • ResearchGate (n.d.). The formylation reaction of morpholine with CO2 and phenylsilane. ResearchGate.
  • Amines & Plasticizers Limited (n.d.). N-Acetyl Morpholine (NAM). Amines & Plasticizers Limited.
  • Turkchem (n.d.). MORPHOLINE. Turkchem.
  • Benchchem (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Benchchem.
  • ChemBK (2024). MORPHOLINE, 4-ACETYL-. ChemBK.
  • PubChem (n.d.). 4-Acetylmorpholine. PubChem.
  • ResearchGate (n.d.). Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

A Technical Guide to 4-Acetylmorpholine-3-carboxylic Acid: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-acetylmorpholine-3-carboxylic acid, a substituted morpholine derivative of significant interest to researchers in medicinal chemistry and drug development. While not extensively documented as a standalone commercial product, its structural motifs are present in complex bioactive molecules, positioning it as a valuable synthetic intermediate. This document delineates the systematic IUPAC nomenclature, proposes a robust synthetic pathway via N-acetylation, and outlines a rigorous analytical workflow for structural confirmation and quality control. The discussion is grounded in established principles of organic chemistry, providing field-proven insights for professionals engaged in the synthesis of novel chemical entities.

Part 1: IUPAC Nomenclature and Structural Elucidation

The precise naming of a molecule is fundamental to scientific communication. The name "this compound" is a semi-systematic name that correctly identifies the substituents and their locations. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the morpholine ring is the parent hydride.[1][2] The numbering of the morpholine heterocycle begins with the oxygen atom as position 1 and proceeds around the ring, assigning the nitrogen atom to position 4.[3] The principal functional group, the carboxylic acid, dictates the suffix of the name.[4] Therefore, the systematic IUPAC name is This compound .

The acetyl group (CH₃CO-) is attached to the nitrogen at position 4, forming an amide linkage. The carboxylic acid group (-COOH) is located at position 3. The presence of a stereocenter at the C3 position means the compound can exist as a racemate or as individual enantiomers, (3R)- or (3S)-4-acetylmorpholine-3-carboxylic acid. The specific stereochemistry is critical in pharmaceutical applications, as biological activity is often enantiomer-specific.[5]

Chemical Structure

The two-dimensional structure of this compound is presented below.

cluster_molecule This compound N4 N C5 C N4->C5 AC_C1 C N4->AC_C1 C3 C C3->N4 COOH_C C C3->COOH_C C2 C C2->C3 O1 O O1->C2 C6 C C6->O1 C5->C6 COOH_O1 O COOH_C->COOH_O1 O COOH_OH OH COOH_C->COOH_OH OH AC_O O AC_C1->AC_O O AC_C2 CH₃ AC_C1->AC_C2 CH₃

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key computed properties for this molecule.

PropertyValueSource
Molecular Formula C₇H₁₁NO₄Calculated
Molecular Weight 173.17 g/mol Calculated
Exact Mass 173.06881 DaCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
LogP (Predicted) -1.2 to -0.8Calculated

Part 2: Proposed Synthesis Pathway

A logical and efficient synthesis of this compound involves the direct N-acetylation of a suitable precursor, morpholine-3-carboxylic acid. This strategy is predicated on the high nucleophilicity of the secondary amine in the morpholine ring, which readily reacts with acylating agents.[3] This approach is analogous to established methods for producing other N-acyl morpholines.[6]

Synthetic Workflow

The choice of acetylating agent is critical. Acetyl chloride is highly reactive but generates hydrochloric acid as a byproduct, necessitating the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as a scavenger.[7] Acetic anhydride is another excellent option, producing acetic acid as a benign byproduct that can often be removed during workup. For this guide, we will detail the protocol using acetyl chloride due to its high reactivity and the straightforward purification it allows.

G start Start: Morpholine-3-carboxylic acid (or its ester) reaction Step 1: N-Acetylation - Combine starting material and TEA in DCM. - Cool to 0 °C. - Add AcCl dropwise. - Stir at room temperature. start->reaction Dissolve reagents Reagents: - Acetyl Chloride (AcCl) - Triethylamine (TEA) - Dichloromethane (DCM, solvent) reagents->reaction Add workup Step 2: Aqueous Workup - Quench with water. - Acidify with dilute HCl. - Extract with ethyl acetate. reaction->workup Reaction Mixture purification Step 3: Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Recrystallize or perform column chromatography. workup->purification Crude Product product Final Product: This compound purification->product Purified Compound

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-acetylation of morpholine-3-carboxylic acid.

Materials:

  • Morpholine-3-carboxylic acid (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine-3-carboxylic acid (1.0 eq) and anhydrous DCM. Stir to dissolve or suspend the starting material.

  • Base Addition: Add triethylamine (1.2 eq) to the mixture. Cool the flask to 0 °C in an ice bath.

    • Causality Note: Cooling the reaction is essential to control the exothermic reaction between acetyl chloride and the amine, preventing potential side reactions and degradation. Triethylamine acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Acetylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench any unreacted acetyl chloride. Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the product is in its protonated, less water-soluble form.

  • Separation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to obtain pure this compound.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural elucidation.

Characterization Workflow

A standard workflow begins with preliminary purity assessment by TLC, followed by purification. The purified compound is then subjected to a suite of spectroscopic analyses to confirm its structure.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and proton environment analysis.- Singlet for acetyl methyl protons (~2.1 ppm).- Multiplets for morpholine ring protons (3.0-4.5 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Carbon skeleton confirmation.- Carbonyl carbon of the amide (~170 ppm).- Carbonyl carbon of the carboxylic acid (~175 ppm).- Methyl carbon of the acetyl group (~21 ppm).- Signals for the four unique carbons of the morpholine ring (40-70 ppm).
Mass Spectrometry (MS) Molecular weight confirmation.- [M+H]⁺: 174.0761 (for ESI+)- [M-H]⁻: 172.0615 (for ESI-)
Infrared (IR) Spectroscopy Functional group identification.- Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from amide (~1640-1680 cm⁻¹).- Sharp C=O stretch from carboxylic acid (~1700-1730 cm⁻¹).- C-O-C ether stretch (~1100 cm⁻¹).
HPLC Purity assessment.A single major peak indicating high purity (>95%).

Part 4: Applications in Medicinal Chemistry and Drug Development

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] It is a structural component of numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[3]

While this compound itself is not a known therapeutic agent, it serves as a valuable building block. Its bifunctional nature—a carboxylic acid for amide bond formation and a stable heterocyclic core—makes it an ideal intermediate for constructing more complex molecules. Chiral versions of related compounds, such as (S)-4-Boc-morpholine-3-carboxylic acid, are key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and in the creation of peptide-based therapeutics.[5][8]

By analogy, (3R)- or (3S)-4-acetylmorpholine-3-carboxylic acid can be used to:

  • Introduce a constrained amino acid surrogate into peptides to enhance stability and control conformation.

  • Serve as a starting point for the synthesis of libraries of diverse small molecules for high-throughput screening.

  • Act as a fragment in fragment-based drug discovery programs.

The N-acetyl group provides a neutral, stable amide functionality that can participate in hydrogen bonding interactions within a biological target, while the carboxylic acid handle allows for straightforward coupling to other parts of a target molecule.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical building block. This guide has established its systematic IUPAC name, provided a detailed and logically sound protocol for its synthesis, and outlined a comprehensive strategy for its analytical characterization. For researchers and scientists in drug development, understanding the synthesis and properties of such intermediates is crucial for the efficient and successful discovery of novel therapeutics. The principles and methodologies described herein offer a practical framework for the preparation and validation of this and other related morpholine-based scaffolds.

References

  • PubChem. (3S)-4-{[4-(4-cyano-3-methylphenoxy)phenyl]acetyl}morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • IUPAC. (2013). P-2 Parent Hydrides. In Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Amines & Plasticizers Limited. Morpholine & Substituted Morpholines. [Link]

  • PubChem. 4-Acetylmorpholine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4). [Link]

  • Wikipedia. Morpholine. [Link]

  • NIST. Morpholine, 4-acetyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • University of Calgary. IUPAC Rules. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Wikipedia. List of carboxylic acids. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • Google Patents. (2020).

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 4-Acetylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Acetylmorpholine-3-carboxylic acid is a substituted amino acid derivative of morpholine. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of an acetyl group and a carboxylic acid moiety at the 4 and 3 positions, respectively, creates a chiral molecule with distinct chemical features that are of significant interest to researchers in drug discovery and chemical biology. Understanding the spectroscopic signature of this compound is fundamental for its identification, purity assessment, and structural verification in synthetic and analytical workflows.

Molecular Structure and Predicted Data Summary

The structure of this compound features a morpholine ring N-acylated with an acetyl group and a carboxylic acid at the C3 position. This substitution pattern introduces stereochemistry at the C3 carbon and restricts the conformational flexibility of the morpholine ring due to the amide bond's partial double-bond character.

Caption: Molecular structure of this compound.

The following table summarizes the predicted spectroscopic data for this compound.

Spectroscopic Technique Predicted Data
¹H NMR (in DMSO-d₆)Carboxylic Acid (COOH): ~12-13 ppm (broad singlet)Morpholine Ring: 2.5-4.5 ppm (complex multiplets)Acetyl Group (CH₃): ~2.1 ppm (singlet)
¹³C NMR (in DMSO-d₆)Carbonyl (COOH): ~172-175 ppmCarbonyl (Amide): ~168-170 ppmMorpholine Ring (C-O): ~65-70 ppmMorpholine Ring (C-N): ~40-55 ppmAcetyl Group (CH₃): ~20-22 ppm
Infrared (IR) O-H (Carboxylic Acid): 3300-2500 cm⁻¹ (very broad)C=O (Carboxylic Acid): ~1720-1700 cm⁻¹ (strong)C=O (Amide): ~1650-1630 cm⁻¹ (strong, "Amide I band")C-O-C (Ether): ~1115 cm⁻¹ (strong)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 173.0688Key Fragments: m/z 128 ([M-COOH]⁺), m/z 114 ([M-C₂H₃NO]⁺), m/z 43 ([CH₃CO]⁺)

Predicted Spectroscopic Data in Detail

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring, the acetyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid groups. Protons on carbons adjacent to a carbonyl group are typically deshielded and appear at a lower field (higher ppm).[4]

  • Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated in the downfield region, typically around 12-13 ppm in a solvent like DMSO-d₆. This broadness is due to hydrogen bonding and chemical exchange.

  • Morpholine Ring Protons: The seven protons on the morpholine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. They are expected to resonate in the range of 2.5 to 4.5 ppm .

    • The proton at the C3 position (methine proton) will be deshielded by both the adjacent nitrogen and the carboxylic acid group, likely appearing as a multiplet around 4.0-4.5 ppm .

    • Protons on C2 and C5, being adjacent to the oxygen and nitrogen atoms respectively, will also be in the downfield region of the ring protons.

    • Protons on C6, adjacent to the oxygen, are expected around 3.5-3.8 ppm .[5]

  • Acetyl Group Protons (-COCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, expected around 2.1 ppm .[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons are the most deshielded and will appear at the lowest field.

  • Carbonyl Carbons (-C=O): Two distinct carbonyl signals are expected.

    • The carboxylic acid carbonyl carbon is predicted to be in the 172-175 ppm range.

    • The amide carbonyl carbon is expected around 168-170 ppm . Carbonyl carbons of carboxylic acid derivatives typically resonate in the 160-180 ppm range.[4]

  • Morpholine Ring Carbons:

    • The carbons bonded to oxygen (C2 and C6) are expected to appear in the 65-70 ppm region.[5]

    • The carbons bonded to the nitrogen (C3 and C5) will resonate in the 40-55 ppm range. The C3 carbon will be further downfield due to the attached carboxylic acid group.

  • Acetyl Group Carbon (-CH₃): The methyl carbon of the acetyl group is expected to have a chemical shift in the 20-22 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in this compound.

  • O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a result of strong intermolecular hydrogen bonding.[7]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyls): Two strong and sharp absorption bands will be prominent in the carbonyl region.

    • The carboxylic acid C=O stretch is expected around 1720-1700 cm⁻¹ .[7]

    • The amide C=O stretch (Amide I band) is predicted to be at a lower wavenumber, around 1650-1630 cm⁻¹ .[4] The delocalization of the nitrogen lone pair into the carbonyl group lengthens the C=O bond, reducing its stretching frequency.[4]

  • C-O-C Stretch (Ether): A strong absorption band corresponding to the asymmetric stretching of the C-O-C bond in the morpholine ring is expected around 1115 cm⁻¹ .

  • C-N Stretch (Amide): The C-N stretching vibration of the tertiary amide is expected in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak and characteristic fragment ions would be observed.

  • Molecular Ion (M⁺): The exact mass of this compound (C₇H₁₁NO₄) is 173.0688. The molecular ion peak at m/z 173 would be expected, although it may be of low intensity.

  • Fragmentation Pattern: A plausible fragmentation pathway would involve the initial loss of key functional groups.

    • Loss of the carboxyl group (-COOH): Cleavage of the bond between C3 and the carboxylic acid group would result in a fragment ion at m/z 128 ([M-45]⁺). This is a common fragmentation for carboxylic acids.[8]

    • Loss of the acetyl group: Cleavage of the N-acetyl bond can occur, leading to various fragments. The acylium ion [CH₃CO]⁺ at m/z 43 is a very common fragment for acetylated compounds.

    • Ring Cleavage: The morpholine ring can undergo fragmentation, leading to a complex pattern of smaller ions.

M [M]⁺˙ m/z 173 F1 [M - COOH]⁺ m/z 128 M->F1 - COOH (45 u) F2 [CH₃CO]⁺ m/z 43 M->F2 - C₅H₈NO₃˙ F3 [M - CH₂CO]⁺˙ m/z 131 M->F3 - CH₂CO (42 u)

Sources

Solubility of 4-Acetylmorpholine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Acetylmorpholine-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: February 19, 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. This compound, a key chiral building block in contemporary drug discovery, presents a unique solubility profile owing to its combination of a polar morpholine ring, an amide linkage, and a carboxylic acid moiety. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We delve into the theoretical underpinnings of its solubility, present a plausible and scientifically grounded solubility profile, and offer a detailed, field-proven experimental protocol for its empirical determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and analysis of morpholine-based therapeutics.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of an API in various media dictates its dissolution rate, which in turn is often the rate-limiting step for oral absorption and subsequent systemic availability. For a molecule like this compound, which is utilized in the synthesis of complex biologically active molecules, understanding its solubility is paramount for several reasons:

  • Reaction Chemistry: The choice of solvent is critical for achieving optimal reaction kinetics, yield, and purity during synthesis.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound in various solvents.

  • Formulation: Developing a stable and effective dosage form, be it a tablet, capsule, or parenteral solution, requires a deep understanding of the API's solubility characteristics.

  • Analytical Method Development: The selection of appropriate mobile phases in chromatographic techniques like HPLC is guided by the analyte's solubility.

This guide aims to provide both predictive insights and practical methodologies for assessing the solubility of this compound, thereby empowering researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound, with its combination of hydrogen bond donors (the carboxylic acid -OH) and acceptors (the morpholine oxygen, the amide carbonyl, and the carboxylic acid carbonyl), alongside a polar morpholine ring and a relatively compact size, suggests a nuanced solubility profile. The presence of both acidic (carboxylic acid) and basic (morpholine nitrogen, albeit acetylated) character further complicates its behavior.

Based on these structural features and by drawing parallels with structurally similar compounds such as N-acetylated amino acids and other morpholine derivatives, a representative solubility profile has been generated. It is important to note that these values are predictive and should be confirmed by empirical testing.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C
Solvent CategorySolventPredicted Solubility (mg/mL)Qualitative Description
Protic Solvents Methanol> 100Very Soluble
Ethanol50 - 100Freely Soluble
Isopropanol10 - 30Soluble
Water> 100Very Soluble
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)> 100Very Soluble
Dimethylformamide (DMF)> 100Very Soluble
Acetonitrile5 - 10Sparingly Soluble
Acetone10 - 30Soluble
Ester Solvents Ethyl Acetate1 - 5Slightly Soluble
Ether Solvents Tetrahydrofuran (THF)5 - 10Sparingly Soluble
Diethyl Ether< 1Insoluble
Non-Polar Solvents Toluene< 1Insoluble
Hexane< 1Insoluble

The high predicted solubility in polar protic solvents like methanol and water is attributed to the strong potential for hydrogen bonding. Similarly, polar aprotic solvents like DMSO and DMF are excellent solvents due to their ability to act as hydrogen bond acceptors and their high polarity. The solubility is expected to decrease significantly in less polar and non-polar solvents that cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section outlines a robust, self-validating protocol for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method.[1][2] This method is considered the "gold standard" for its accuracy and reliability.[3]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[2][4] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, in this case, HPLC.[5][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vials securely B->C D Place vials in a shaker at constant temperature (e.g., 25°C) C->D E Agitate for 24-48 hours to ensure equilibrium D->E F Centrifuge vials to pellet undissolved solid E->F G Filter supernatant through a 0.45 µm syringe filter F->G H Dilute the clear filtrate with mobile phase G->H I Inject into HPLC system H->I J Quantify concentration against a calibration curve I->J

Sources

An In-depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid: Properties, Synthesis, and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetylmorpholine-3-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information on its parent molecule, morpholine-3-carboxylic acid, and established N-acetylation methodologies to project the physicochemical properties, synthesis, and potential characteristics of the title compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation and application.

Introduction and Molecular Overview

This compound is a derivative of morpholine-3-carboxylic acid, featuring an acetyl group attached to the nitrogen atom of the morpholine ring. The core morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The addition of a carboxylic acid at the 3-position and an acetyl group at the 4-position introduces specific functionalities that can influence the molecule's polarity, acidity, and potential for intermolecular interactions.

The logical workflow for understanding and utilizing this compound is as follows:

G A Understanding the Parent Scaffold: Morpholine-3-carboxylic acid B Investigating N-Acetylation: Introducing the Acetyl Group A->B Chemical Modification C Predicting Physicochemical Properties of this compound B->C Structure-Property Relationship D Experimental Validation: Synthesis and Characterization C->D Hypothesis Driven E Application in Research and Drug Development D->E Data-Informed Progression

Caption: Logical workflow for the investigation of this compound.

Physicochemical Properties: A Comparative Analysis

PropertyMorpholine-3-carboxylic acidThis compound (Predicted)Rationale for Prediction
Molecular Formula C₅H₉NO₃[1][2]C₇H₁₁NO₄Addition of a C₂H₂O (acetyl) group.
Molecular Weight 131.13 g/mol [1][2]173.17 g/mol Addition of the molecular weight of an acetyl group (42.04 g/mol ).
Appearance White to light yellow solid[1]Likely a white to off-white solid.N-acetylation is unlikely to significantly alter the chromophore to induce strong color.
Solubility Soluble in water.Expected to have moderate to good water solubility.The carboxylic acid group will contribute to water solubility. The acetyl group is polar but may slightly decrease overall aqueous solubility compared to the parent amine.
pKa The carboxylic acid proton will have a pKa in the range of 2-4. The secondary amine has a pKa around 8-9.The carboxylic acid pKa will remain in a similar range (2-4). The basicity of the nitrogen will be significantly reduced due to the electron-withdrawing nature of the acetyl group, making it a much weaker base (pKa likely < 0).The electronic environment of the carboxylic acid is largely unchanged. N-acetylation converts the secondary amine into an amide, which is non-basic.
Polarity PolarPolarThe presence of the carboxylic acid, amide, and ether functionalities will result in a polar molecule.

Synthesis and Reactivity

The synthesis of this compound would logically proceed via the N-acetylation of morpholine-3-carboxylic acid. Several established methods for the N-acetylation of amines can be adapted for this purpose.

Proposed Synthetic Pathway

The most straightforward approach involves the reaction of morpholine-3-carboxylic acid with an acetylating agent in a suitable solvent, potentially with a base to neutralize the generated acid.

G reactant Morpholine-3-carboxylic acid C₅H₉NO₃ product This compound C₇H₁₁NO₄ reactant->product N-Acetylation reagent Acetylating Agent e.g., Acetic Anhydride or Acetyl Chloride reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol Considerations

Method 1: Using Acetic Anhydride

This is a common and effective method for N-acetylation.

  • Dissolution: Dissolve morpholine-3-carboxylic acid in a suitable solvent. Acetic acid can be used as a solvent, which can also help to maintain a non-basic environment that favors N-acetylation over O-acetylation of the carboxylate.[3]

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the solution. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the solvent and excess reagents can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Method 2: Using Ethyl Acetate

A more sustainable approach could involve using ethyl acetate as both the acetyl source and the solvent, often catalyzed by an ionic liquid at elevated temperatures.[4]

  • Reaction Setup: Combine morpholine-3-carboxylic acid and ethyl acetate in a reactor, potentially with an ionic liquid catalyst.

  • Heating: Heat the reaction mixture to 140-160 °C for several hours.[4]

  • Workup: After the reaction, the crude product would be isolated, and byproducts like ethanol would be removed.

  • Purification: The final product would require purification, likely through recrystallization or chromatography.

Self-Validating System for Protocol Trustworthiness:

  • Reaction Monitoring: The disappearance of the starting material (morpholine-3-carboxylic acid) and the appearance of a new, less polar spot on TLC (due to the loss of the basic amine) would indicate reaction progression.

  • Structural Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the acetyl group and the correct molecular weight. The absence of the N-H proton signal from the parent compound in the ¹H NMR spectrum would be a key indicator of successful N-acetylation.

Predicted Spectral Properties

The structural changes upon N-acetylation will be clearly reflected in the compound's spectral data.

Spectroscopic TechniquePredicted Observations for this compound
¹H NMR - Disappearance of the N-H proton signal. - Appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl protons. - Protons on the morpholine ring adjacent to the nitrogen will likely show a downfield shift due to the electron-withdrawing effect of the amide carbonyl.
¹³C NMR - Appearance of a new carbonyl carbon signal for the amide between 165-175 ppm. - Appearance of a new methyl carbon signal around 20-25 ppm.
FT-IR - A strong carbonyl (C=O) stretching band for the amide will appear around 1650 cm⁻¹. - A strong carbonyl stretching band for the carboxylic acid will be present around 1700-1730 cm⁻¹. - The N-H stretching and bending vibrations of the parent secondary amine will be absent.
Mass Spectrometry - The molecular ion peak should correspond to the calculated molecular weight of 173.17 g/mol .

Potential Applications in Drug Development and Research

Morpholine and its derivatives are of significant interest in medicinal chemistry. The introduction of an acetyl group and a carboxylic acid at specific positions on the morpholine ring provides handles for further chemical modification and can influence the molecule's biological activity and pharmacokinetic profile.

  • Building Block for Synthesis: this compound can serve as a chiral building block for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups.

  • Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening to identify new lead compounds for various biological targets.

  • Peptidomimetics: The rigid morpholine scaffold can be incorporated into peptide structures to create more stable and potent peptidomimetics.[5]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its properties and synthesis can be derived from the well-characterized parent molecule, morpholine-3-carboxylic acid, and established N-acetylation protocols. This technical guide provides a scientifically grounded framework for researchers to synthesize, characterize, and explore the potential applications of this promising molecule in their research and development endeavors. The predictions and protocols outlined herein are intended to accelerate the investigation of this compound and unlock its potential in medicinal and materials chemistry.

References

  • Chem-Impex. Morpholine-3-carboxylic acid. [Link]

  • PubChem. (S)-morpholine-3-carboxylic acid. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubChem. (R)-morpholine-3-carboxylic acid. [Link]

  • Google Patents.
  • NIST WebBook. Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. [Link]

  • Chem-Impex. S-4-Boc-morpholine-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Amines & Plasticizers Limited. N-Acetyl Morpholine (NAM). [Link]

  • Indian Journal of Chemistry. Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. [Link]

  • American Elements. Morpholines. [Link]

  • Google P

Sources

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

Introduction: The Ascendance of a Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has firmly established itself as one such "privileged structure".[1][2] Its prevalence in a multitude of approved drugs and clinical candidates is not a matter of chance, but rather a testament to its unique physicochemical and biological properties.[3] The morpholine moiety is not merely a passive linker; it actively modulates a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing solubility, metabolic stability, and target engagement.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential.

I. The Multifaceted Pharmacological Profile of Morpholine Derivatives

The structural versatility of the morpholine ring allows for its incorporation into a wide array of molecular architectures, leading to a broad spectrum of pharmacological activities.[3][6] This section will explore the most significant of these, highlighting key examples and mechanistic insights.

A. Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and morpholine derivatives have emerged as a promising class of compounds.[4] Their anticancer effects are often attributed to the inhibition of key signaling pathways that drive cell proliferation and survival.[3][4]

1. Mechanism of Action: Inhibition of Pro-Survival Signaling

Many morpholine-containing compounds exert their anticancer effects by targeting critical protein kinases within the cell.[4] Two of the most prominent pathways implicated are:

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Morpholine derivatives have been designed to inhibit key kinases in this cascade, such as PI3K and mTOR, thereby cutting off the survival signals to cancer cells and inducing apoptosis.[3][4]

  • The Ras-Raf-MEK-ERK Pathway: This pathway is another crucial signaling cascade that controls cell division and differentiation. Mutations in this pathway are common in various cancers. Morpholine-containing molecules have been developed to target kinases like MEK and ERK, disrupting this pro-proliferative signaling.[4]

The following diagram illustrates the intervention of morpholine derivatives in these key signaling pathways:

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Morpholine_MEK Morpholine Derivative Morpholine_MEK->MEK Inhibition Morpholine_PI3K Morpholine Derivative Morpholine_PI3K->PI3K Inhibition

Caption: Inhibition of Cancer Signaling Pathways by Morpholine Derivatives.

2. Targeting Angiogenesis: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several morpholine-benzimidazole-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase activity.[7][8] By blocking VEGFR-2, these compounds can effectively cut off the blood supply to the tumor, leading to its regression.

3. Quantitative Analysis of Anticancer Activity

The cytotoxic effects of morpholine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative morpholine derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
10e A549 (Lung)0.033 ± 0.003[9]
10h MCF-7 (Breast)0.087 ± 0.007[9]
10d A549 (Lung)0.062 ± 0.01[9]
10d MCF-7 (Breast)0.58 ± 0.11[9]
AK-3 A549 (Lung)10.38 ± 0.27[1][10]
AK-3 MCF-7 (Breast)6.44 ± 0.29[1][10]
AK-10 A549 (Lung)8.55 ± 0.67[1][10]
AK-10 MCF-7 (Breast)3.15 ± 0.23[1][10]
2g SW480 (Colon)5.10 ± 2.12[11]
2g MCF-7 (Breast)19.60 ± 1.13[11]
5h HT-29 (Colon)3.103 ± 0.979[8]
5h (VEGFR-2) -0.049 ± 0.002[8]
B. Antifungal Activity: Disrupting the Fungal Cell Membrane

Morpholine derivatives, such as amorolfine, are established antifungal agents.[12][13] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13]

1. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process involving several enzymes. Morpholine antifungals target two key enzymes in this pathway:

  • Δ14-reductase

  • Δ8-Δ7 isomerase

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[12][13]

The following diagram illustrates the mechanism of action of morpholine antifungals:

antifungal_mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Δ14-reductase Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Δ8-Δ7 isomerase Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation Morpholine_Antifungal Morpholine Antifungal Morpholine_Antifungal->Lanosterol Inhibition Morpholine_Antifungal->Intermediate_Sterols Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Morpholine Antifungals.

C. Neuroprotective Activity: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[14][15] Morpholine derivatives have shown therapeutic potential in this area by targeting key enzymes involved in the pathophysiology of these disorders.[14][15]

1. Mechanism of Action: Enzyme Inhibition in the CNS

The neuroprotective effects of morpholine derivatives are often linked to the inhibition of enzymes such as:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[14][15]

  • Monoamine Oxidase (MAO): Specifically, MAO-B inhibitors can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[14][15]

The ability of morpholine derivatives to cross the blood-brain barrier is a crucial factor in their potential as neurotherapeutics.[12][16][17]

D. Other Biological Activities

The therapeutic potential of morpholine derivatives extends beyond the aforementioned areas. They have also been reported to possess:

  • Antibacterial activity: [8][18][19][20]

  • Antiviral activity: [17][21][22]

  • Anti-inflammatory activity: [3]

  • Antidiabetic activity: [23]

II. Experimental Protocols for Evaluating Biological Activity

The "in vitro" evaluation of the biological activity of morpholine derivatives relies on a suite of well-established experimental protocols. This section provides detailed, step-by-step methodologies for key assays.

A. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][6][24][25][26]

1. Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[24][25][26] The amount of formazan produced is directly proportional to the number of viable cells.[24]

2. Step-by-Step Protocol

  • Cell Seeding:

    • Culture cells to be tested in a suitable medium.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize.[2][24]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[6][26]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[2][24][26]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2][6]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

The following diagram outlines the workflow for the MTT assay:

mtt_assay_workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h compound_treatment 3. Treat cells with morpholine derivatives incubation_24h->compound_treatment incubation_treatment 4. Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition 5. Add MTT solution incubation_treatment->mtt_addition incubation_mtt 6. Incubate for 2-4h mtt_addition->incubation_mtt formazan_solubilization 7. Solubilize formazan crystals with DMSO incubation_mtt->formazan_solubilization absorbance_reading 8. Read absorbance at 570 nm formazan_solubilization->absorbance_reading end End absorbance_reading->end

Caption: Workflow for the MTT Cytotoxicity Assay.

B. Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][13][18][19][27]

1. Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][18]

2. Step-by-Step Protocol (Adapted from CLSI guidelines)

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.[7]

  • Drug Dilution:

    • Prepare serial twofold dilutions of the morpholine derivative in a 96-well microtiter plate using the broth medium.[7]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at a specified temperature (e.g., 35°C) for 24-48 hours.[7]

  • MIC Determination:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the drug that shows no visible growth.[18]

    • Alternatively, a spectrophotometer can be used to measure the optical density and determine the concentration at which there is a ≥50% or ≥90% reduction in growth compared to the control.[18][19]

C. VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.[5][20][28][29]

1. Principle

The assay quantifies the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity. The remaining ATP is converted into a luminescent signal.

2. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).[28]

  • Compound Addition:

    • Add serial dilutions of the morpholine derivative to the wells of a 96-well plate.[5]

    • Include a positive control (no inhibitor) and a blank (no enzyme).[28]

  • Enzyme Addition and Incubation:

    • Add the recombinant human VEGFR-2 kinase to the wells to initiate the reaction.[5][20]

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[5]

  • Signal Detection:

    • Add a kinase detection reagent (e.g., Kinase-Glo®) that lyses the cells and measures the remaining ATP via a luciferase reaction.[5][28]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

III. Conclusion and Future Perspectives

The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics with a wide range of biological activities.[3][4][10] Its ability to enhance pharmacokinetic properties and engage in specific interactions with biological targets has led to its incorporation in numerous successful drug candidates.[4][12][16][17] The in-depth understanding of the mechanisms of action of morpholine derivatives, coupled with robust and validated experimental protocols, is crucial for the continued advancement of this important class of compounds.

Future research in this area will likely focus on the development of more selective and potent morpholine derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper exploration of their effects on complex biological systems, including their potential for combination therapies, will undoubtedly unlock new therapeutic opportunities. The journey of the morpholine ring in drug discovery is far from over; it remains a privileged and promising scaffold for the development of the next generation of medicines.

IV. References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PMC. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). Springer Link. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry. [Link]

  • IC 50 and IC 90 of the tested compounds on MCF7 cell line. (n.d.). ResearchGate. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PMC. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC. [Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. (2021). Taylor & Francis Online. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Publishing. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2025). ACS Omega. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. [Link]

  • Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). CLSI. [Link]

  • Standard Operating Procedures for Fungal Identification and Detection of Antifungal Resistance. (n.d.). Indian Council of Medical Research. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. [Link]

  • New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. (2024). PubMed. [Link]

Sources

A Guide to the Stereoselective Synthesis of Morpholine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a wide array of approved and experimental drugs.[1][2] Specifically, morpholine-3-carboxylic acid derivatives represent a class of chiral building blocks that offer a unique three-dimensional architecture, making them invaluable for the synthesis of complex, biologically active molecules.[3][4] Their applications span from peptide-based therapeutics to key intermediates in the development of novel pharmaceuticals.[3] This guide provides a comprehensive overview of the stereoselective synthetic strategies to access these valuable compounds, with a focus on the underlying principles and practical applications.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of morpholine-3-carboxylic acid derivatives lies in the precise control of the stereochemistry at the C3 position, and potentially other stereocenters on the morpholine ring. The main strategies employed can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective Syntheses: Leveraging Chiral Auxiliaries

One of the most established methods for introducing stereochemistry is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of subsequent reactions.[5]

A prominent example involves the use of pseudoephedrine as a chiral auxiliary. In this approach, pseudoephedrine is reacted with a carboxylic acid to form a chiral amide. The alpha-proton of the carbonyl group can then be deprotonated to form an enolate, which subsequently reacts with an electrophile. The stereochemical course of this reaction is directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved and recovered for future use.[5]

Another widely used class of chiral auxiliaries is the Evans oxazolidinones. Similar to pseudoephedrine, these auxiliaries are acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate alkylation, aldol reactions, or other transformations. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring, which directs the approach of the electrophile.

Experimental Protocol: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution for 30 minutes, then add bromoacetyl bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Diastereoselective Enolate Formation and Alkylation Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the enolate. After stirring for 30 minutes, add the desired alkyl halide (1.2 eq). The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm to room temperature overnight. The reaction is quenched and worked up as described in Step 1.

Step 3: Cleavage of the Chiral Auxiliary The alkylated product can be subjected to various cleavage conditions to afford the desired carboxylic acid derivative. For example, hydrolysis with lithium hydroxide in a mixture of THF and water will yield the carboxylic acid. The chiral auxiliary can be recovered by extraction.

Enantioselective Syntheses: The Power of Catalysis

Catalytic asymmetric synthesis has emerged as a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods utilize a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

A notable advancement in this area is the tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation.[6][7][8] This approach starts with an aminoalkyne substrate which first undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine. This intermediate is then reduced in the same pot by a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral 3-substituted morpholine with high enantiomeric excess (>95% ee).[6][7][8] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity.[6][7][8]

Another powerful catalytic approach is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones.[9][10] This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, representing a novel asymmetric aza-benzilic ester rearrangement.[9][10] This method provides access to morpholinones with a quaternary stereocenter at the C3 position.

Logical Workflow for Catalytic Asymmetric Synthesis

G cluster_0 Tandem Hydroamination/Asymmetric Transfer Hydrogenation cluster_1 Asymmetric Aza-Benzilic Ester Rearrangement A Aminoalkyne Substrate B Ti-Catalyzed Hydroamination A->B C Cyclic Imine Intermediate B->C D Chiral Ru-Catalyzed Asymmetric Transfer Hydrogenation C->D E Enantioenriched 3-Substituted Morpholine D->E F Aryl/Alkylglyoxal + 2-(Arylamino)ethan-1-ol G Chiral Phosphoric Acid Catalyst H [4+2] Heteroannulation F->H G->H I 1,2-Aryl/Alkyl Shift H->I J Enantioenriched C3-Substituted Morpholinone I->J

Caption: Catalytic strategies for stereoselective morpholine synthesis.

Substrate-Controlled Diastereoselective Methods

In some cases, the inherent chirality of the starting material can be used to direct the stereochemical outcome of the cyclization reaction. For instance, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported starting from immobilized Fmoc-protected amino acids like serine or threonine.[11][12][13] After a series of solid-phase reactions, a trifluoroacetic acid-mediated cleavage from the resin, which includes a reducing agent like triethylsilane, leads to the stereoselective formation of the corresponding morpholine-3-carboxylic acids.[11][12] The stereochemistry at the C3 position is derived from the starting amino acid.

The intramolecular aza-Michael reaction is another strategy that can be employed for the diastereoselective synthesis of substituted morpholines.[14] The stereochemical outcome of the cyclization is influenced by the existing stereocenters in the acyclic precursor.

Biocatalysis: A Green Approach to Chiral Morpholine Intermediates

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral pharmaceutical intermediates.[15] Enzymes, such as ketoreductases and hydrolases, can catalyze reactions with high enantioselectivity under mild conditions.[16] For example, the asymmetric reduction of a keto-ester precursor using a commercially available ketoreductase can provide access to a key chiral hydroxy-ester intermediate for the synthesis of morpholine derivatives.[17] The cofactor required for this reduction, typically NADPH or NADH, can be regenerated in situ using a sacrificial substrate like glucose, making the process more cost-effective.[17]

Enzymatic resolution of racemic mixtures is another valuable biocatalytic strategy.[15][18] For instance, a lipase can selectively hydrolyze one enantiomer of a racemic morpholine-3-carboxylic acid ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed acid.

Data Summary: Comparison of Stereoselective Methods

MethodStereocontrolKey Reagents/CatalystsAdvantagesDisadvantages
Chiral Auxiliaries DiastereoselectiveEvans Oxazolidinones, PseudoephedrineHigh diastereoselectivity, well-established methodsStoichiometric use of chiral auxiliary, additional protection/deprotection steps
Catalytic Asymmetric Synthesis EnantioselectiveChiral Ru-complexes, Chiral Phosphoric AcidsHigh enantioselectivity, atom economy, catalytic use of chiral sourceCatalyst development and optimization can be challenging
Substrate-Controlled Synthesis DiastereoselectiveChiral starting materials (e.g., amino acids)Utilizes existing chirality, can be straightforwardLimited by the availability of chiral starting materials
Biocatalysis EnantioselectiveKetoreductases, HydrolasesHigh enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme stability and substrate scope can be limitations

Conclusion and Future Outlook

The stereoselective synthesis of morpholine-3-carboxylic acid derivatives is a dynamic field of research with significant implications for drug discovery and development.[19][20] While traditional methods based on chiral auxiliaries remain reliable, the development of catalytic asymmetric and biocatalytic approaches offers more efficient and sustainable routes to these valuable building blocks. Future efforts will likely focus on the discovery of novel catalysts with broader substrate scope and higher turnover numbers, as well as the engineering of enzymes with enhanced stability and tailored selectivity. The continued innovation in stereoselective synthesis will undoubtedly accelerate the discovery of new therapeutics based on the privileged morpholine scaffold.[1]

References

  • Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 153–160. [Link]

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324–332. [Link]

  • D'hooghe, M., & De Kimpe, N. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3205. [Link]

  • Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. EATRIS-CZ. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Angewandte Chemie International Edition, 60(30), 16453-16458. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Nurnabi, M., & Ismail, M. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6536–6547. [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 707–751. [Link]

  • Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Angewandte Chemie International Edition, 60(30), 16453-16458. [Link]

  • Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Supplemental Information for The Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights to Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Nurnabi, M., & Ismail, M. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6536–6547. [Link]

  • Tamborini, L., et al. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Britton, R. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Sun, H., et al. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 25(16), 4087-4100. [Link]

  • Smith, M. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2), 003. [Link]

  • Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Angewandte Chemie International Edition, 60(30), 16453-16458. [Link]

Sources

Starting materials for 4-Acetylmorpholine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis of 4-Acetylmorpholine-3-carboxylic acid , a critical peptidomimetic scaffold. The approach prioritizes the "Serine-Lactam" Route , a pathway chosen for its scalability, stereochemical retention, and the accessibility of its starting materials.

Part 1: Executive Technical Summary

Target Molecule: this compound Core Scaffold: Morpholine-3-carboxylic acid (M3CA) Primary Application: Peptidomimetics, enzyme inhibitors (e.g., matrix metalloproteinases), and chiral building blocks for drug discovery.

This guide details the De Novo Asymmetric Synthesis starting from the chiral pool (Serine). Unlike direct oxidation methods which often yield racemic mixtures, the Serine-Lactam route preserves the stereocenter derived from the amino acid, allowing for the selective production of (3S) or (3R) enantiomers.

Part 2: Retrosynthetic Analysis & Logic

To ensure high enantiomeric excess (ee%), we disconnect the target at the amide bond (N-Acetyl) and the ether linkage of the morpholine ring.

The Logic of Disconnection:

  • N-Acetylation: The final step. Trivial functionalization of the secondary amine.

  • Lactam Reduction: The morpholine ring is best formed via a 5-oxomorpholine (lactam) intermediate. This avoids the harsh conditions of direct cyclization which can racemize the

    
    -carbon.
    
  • Cyclization: The ring is closed via an intramolecular Williamson ether synthesis.

  • Chiral Source: L-Serine provides the backbone carbons (C2, C3) and the stereocenter.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target Target: This compound Inter1 Intermediate 1: Morpholine-3-carboxylic Acid Target->Inter1 N-Acetylation Inter2 Intermediate 2: 5-Oxomorpholine-3-carboxylate (Lactam) Inter1->Inter2 Amide Reduction Inter3 Intermediate 3: N-Haloacetyl-L-Serine Ester Inter2->Inter3 Intramolecular Cyclization SM Starting Material: L-Serine Methyl Ester HCl Inter3->SM N-Acylation

Figure 1: Retrosynthetic breakdown showing the preservation of the chiral center from L-Serine.

Part 3: Critical Starting Materials (CMA)

The quality of the final pharmaceutical intermediate is dictated by the purity of these three core starting materials.

L-Serine Methyl Ester Hydrochloride (The Chiral Core)
  • Role: Provides the C-N-C-C chiral backbone.

  • Purity Requirement: >98.5% ee.

  • Why Methyl Ester? The ester protects the carboxylic acid during the initial acylation and cyclization steps. The methyl group is easily hydrolyzed at the end of the synthesis.

  • Sourcing Note: Available as a stable hydrochloride salt. Hygroscopic; store under desiccant.

Chloroacetyl Chloride (The Linker)
  • Role: Provides the two-carbon "ether" bridge (C5-C6) and the electrophilic site for cyclization.

  • Critical Attribute: Must be free of phosgene and HCl degradation products. Distillation is recommended if the reagent has yellowed.

  • Safety: Highly corrosive and lachrymator.

Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) (The Base)
  • Role: Deprotonates the serine hydroxyl group to trigger the intramolecular Williamson ether synthesis.

  • Selection Logic: NaH (60% dispersion in oil) is preferred for cleaner reactions in aprotic solvents (THF/DMF). NaOEt is a cheaper alternative for ethanol-based processes but can cause transesterification byproducts if not carefully managed.

Part 4: Experimental Protocol (The Serine-Lactam Route)

Step 1: N-Acylation (Preparation of the Linear Precursor)

Objective: Attach the chloroacetyl linker to the nitrogen of L-Serine methyl ester.

  • Setup: Suspend L-Serine Methyl Ester HCl (1.0 eq) in anhydrous DCM (Dichloromethane) at 0°C.

  • Base Addition: Add Triethylamine (2.2 eq) dropwise to neutralize the HCl salt and scavenge the HCl formed during acylation.

  • Acylation: Slowly add Chloroacetyl Chloride (1.1 eq) over 30 minutes. Maintain temperature <5°C to prevent O-acylation side reactions.

  • Workup: Wash with dilute HCl (1N) and brine. Dry organic layer over MgSO4.

  • Checkpoint: Isolate N-chloroacetyl-L-serine methyl ester.

Step 2: Cyclization to 5-Oxomorpholine (The Ring Closure)

Objective: Form the morpholine ring via intramolecular displacement of the chloride by the alkoxide.

  • Reagent: Dissolve the Step 1 intermediate in dry THF.

  • Cyclization: Cool to 0°C. Add NaH (1.2 eq) portion-wise. The alkoxide forms and attacks the alkyl chloride.

  • Mechanism: This is a 6-exo-tet cyclization.

  • Result: Formation of Methyl 5-oxomorpholine-3-carboxylate.

  • Validation: NMR should show the disappearance of the OH signal and the distinctive AB quartet of the O-CH2-CO protons.

Step 3: Selective Reduction (Lactam to Amine)

Objective: Remove the carbonyl oxygen at position 5 to yield the saturated morpholine ring.

  • Reagent Choice: Borane-Dimethyl Sulfide (BH3·DMS) or BH3·THF .

  • Protocol:

    • Dissolve the lactam (Step 2 product) in anhydrous THF.

    • Add BH3·DMS (2.5 eq) dropwise under Nitrogen. Reflux for 2-4 hours.

    • Quench: Carefully quench with MeOH to destroy excess borane.

    • Workup: Concentrate and treat with dilute HCl to break the boron-amine complex.

  • Outcome: Methyl morpholine-3-carboxylate.

Step 4: N-Acetylation & Hydrolysis (Final Assembly)

Objective: Install the N-acetyl group and reveal the free acid.

  • Acetylation: Treat the Step 3 amine with Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq) in DCM at room temperature.

    • Note: This step is mild and quantitative.

  • Hydrolysis: Dissolve the N-acetyl ester in a mixture of THF/Water (1:1). Add LiOH (2.0 eq). Stir until TLC indicates consumption of ester.

  • Isolation: Acidify to pH 2 with HCl. Extract with EtOAc.

  • Final Product: This compound .

Part 5: Process Visualization (Workflow)

Workflow Step1 Step 1: N-Acylation (DCM, 0°C) Input: Serine + Cl-Ac-Cl Step2 Step 2: Cyclization (THF, NaH) Output: 5-Oxomorpholine Step1->Step2 Step3 Step 3: Reduction (BH3·DMS) Output: Morpholine Core Step2->Step3 Step4 Step 4: Acetylation (Ac2O, Pyridine) Output: Target Ester Step3->Step4 Step3->Step4 Crucial Purity Check Step5 Step 5: Hydrolysis (LiOH, H2O) Output: Final Acid Step4->Step5

Figure 2: Step-by-step synthetic workflow. The transition from Step 3 to 4 is the critical quality control point.

Part 6: Quality Control & Data Summary

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, Acetonitrile/Water
Chiral Purity (ee) > 99%Chiral HPLC (e.g., Chiralpak AD-H)
1H NMR Identity Conforms to structureDMSO-d6 or CD3OD
Residual Solvent < 5000 ppmGC-Headspace

Expert Insight: The most common failure mode in this synthesis is racemization during the cyclization step (Step 2) if the temperature exceeds 10°C before the ring closes. Strictly control the temperature during NaH addition.

Part 7: References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Journal of Organic Chemistry. Describes the foundational serine-based cyclization strategy.

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents (CN102617503B). Details the industrial application of the chloroacetyl chloride route.

  • Production Methods of N-Acetylmorpholine. Niir Project Consultancy Services. Provides context on the acetylation conditions for morpholine derivatives.

  • Morpholine synthesis via Amino Alcohols. Organic Chemistry Portal. Reviews various methods for constructing the morpholine ring system.

  • Reaction of N-heterocycle with phenyl vinyl sulfone. ResearchGate. Discusses hydroamination approaches relevant to morpholine functionalization.

Morpholine Carboxylic Acids: From Synthetic Origins to Peptidomimetic Scaffolds

[1]

Executive Summary

Morpholine carboxylic acids represent a privileged class of heterocycles in modern medicinal chemistry. While the morpholine ring itself (tetrahydro-1,4-oxazine) has been a staple of drug design since the late 19th century, its carboxylic acid derivatives—specifically morpholine-2-carboxylic acid and morpholine-3-carboxylic acid —have emerged as critical tools for modulating physicochemical properties and constructing constrained peptidomimetics. This guide details the historical evolution, synthetic methodology, and application of these scaffolds in high-value drug discovery programs.

Historical Context: The Evolution of a Scaffold

The history of morpholine carboxylic acids is not defined by a single "eureka" moment, but rather by the evolution of synthetic capability meeting pharmaceutical necessity.

The Knorr Origin (1889)

The parent heterocycle, morpholine, was first synthesized by Ludwig Knorr in 1889. Knorr, attempting to elucidate the structure of morphine, erroneously believed this ether-amine ring was the core pharmacophore of the opioid—hence the name "morpholine." While his structural hypothesis was incorrect, the molecule he synthesized (via the dehydration of diethanolamine) became a cornerstone of industrial and medicinal chemistry.

The Chiral Era (1980s–Present)

For nearly a century, morpholine was primarily used as a solvent or a non-chiral base. The demand for morpholine carboxylic acids arose with the advent of rational drug design and peptidomimetics in the 1980s and 90s. Researchers needed scaffolds that could:

  • Mimic the geometry of Proline but with different electronic properties.

  • Introduce solubility-enhancing groups (the "Morpholine Effect") in a chirally defined manner.

This drove the shift from non-selective oxidation of morpholine alcohols to the "Chiral Pool" approach , utilizing amino acids (Serine, Threonine) and sugars (Glycidol) as starting materials.

Morpholine_HistoryKnorr1889: Ludwig KnorrSynthesizes Morpholine(Dehydration of Diethanolamine)Industrial1900-1980: Industrial EraSolvents, Corrosion InhibitorsNon-chiral applicationsKnorr->IndustrialPeptide1980s: Peptidomimetic EraNeed for Proline IsosteresIntroduction of -COOH groupIndustrial->PeptideChiral1990s-Present: Chiral Pool Synthesis(S)-Morpholine-3-COOH from Serine(R)-Morpholine-2-COOH from GlycidolPeptide->Chiral

Figure 1: The evolutionary timeline of morpholine chemistry, shifting from bulk industrial synthesis to precision chiral scaffolds.

Structural Significance & Physicochemical Properties[2]

The incorporation of a carboxylic acid moiety onto the morpholine ring transforms it from a simple base into a zwitterionic scaffold with unique properties.

The "Morpholine Effect"

Morpholine is often introduced to lower the LogP (lipophilicity) of a drug molecule without sacrificing membrane permeability. The ether oxygen reduces the basicity of the nitrogen (pKa ~8.3 compared to ~10-11 for piperidine), making it less likely to be protonated at physiological pH.

Regioisomer Comparison

The position of the carboxylate group dictates the scaffold's utility in drug design.

FeatureMorpholine-2-carboxylic AcidMorpholine-3-carboxylic Acid
Origin Derived from Glycidol or EpichlorohydrinDerived from L-Serine or L-Threonine
Stereochemistry Chiral centers at C2Chiral center at C3 (retains amino acid chirality)
Primary Use Conformationally constrained ether mimicsProline isostere ; Peptidomimetics
pKa (Acid) ~ 3.5~ 2.5 (Inductive effect of Nitrogen)
Key Drug Class NMDA receptor modulatorsBACE-1 Inhibitors, Cathepsin Inhibitors

Technical Protocol: Synthesis of (S)-Morpholine-3-Carboxylic Acid[3][4]

This section details the Chiral Pool Synthesis starting from L-Serine. This is the industry-standard route for generating enantiopure morpholine-3-carboxylic acid, a critical building block for peptidomimetics.

The Logic of the Route
  • Starting Material: L-Serine is cheap, abundant, and possesses the required (S)-stereocenter.

  • Cyclization Strategy: We cannot simply cyclize serine directly. We must first "arm" the nitrogen (protection) and then introduce a two-carbon linker (chloroacetyl chloride) that will eventually form the ether bridge.

  • Reduction: The intermediate formed is a morpholinone (lactam), which must be selectively reduced to the morpholine amine.

Step-by-Step Methodology

Reagents Required:

  • L-Serine methyl ester hydrochloride

  • Chloroacetyl chloride[1][2][3][4]

  • Triethylamine (TEA)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Borane-Dimethyl Sulfide (BH3·DMS) or LiAlH4

Protocol:

  • N-Acylation:

    • Dissolve L-Serine methyl ester HCl (10 mmol) in DCM (50 mL) at 0°C.

    • Add TEA (22 mmol) followed by dropwise addition of Chloroacetyl chloride (11 mmol).

    • Mechanism:[1][5][2][6] The amine attacks the acyl chloride, forming the amide bond. The hydroxyl group remains unreacted due to lower nucleophilicity under these conditions.

    • Checkpoint: Monitor TLC for disappearance of starting amine.

  • Cyclization (Lactam Formation):

    • Dissolve the crude amide intermediate in dry THF.

    • Cool to 0°C and add NaH (1.2 eq, 60% dispersion).

    • Stir at room temperature for 4 hours.

    • Causality: The base deprotonates the serine hydroxyl group (alkoxide formation). This alkoxide performs an intramolecular SN2 attack on the alkyl chloride, closing the ring to form the morpholin-3-one.

  • Lactam Reduction:

    • To the morpholin-3-one in THF, add BH3·DMS (2.0 eq) cautiously under Nitrogen.

    • Reflux for 2 hours.

    • Quench with MeOH/HCl to break the boron-amine complex.

    • Result: The carbonyl of the lactam is reduced to a methylene group, yielding the saturated morpholine ring while preserving the ester/acid stereochemistry at C3.

Serine_RouteSerineL-Serine Methyl Ester(Chiral Source)AcylationStep 1: N-Acylation(Chloroacetyl Chloride)Serine->AcylationIntermediate1N-(Chloroacetyl)-Serine EsterAcylation->Intermediate1CyclizationStep 2: Base-Mediated Cyclization(NaH / THF)Intermediate1->CyclizationIntramolecular SN2Morpholinone5-Oxomorpholine-3-carboxylate(Lactam Intermediate)Cyclization->MorpholinoneReductionStep 3: Reduction(BH3·DMS)Morpholinone->ReductionFinal(S)-Morpholine-3-Carboxylic AcidReduction->FinalStereochemistry Retained

Figure 2: Mechanistic pathway for the synthesis of (S)-Morpholine-3-carboxylic acid from L-Serine.[6]

Applications in Drug Discovery[2][6][9][10][11]

Peptidomimetics & BACE-1 Inhibition

Morpholine-3-carboxylic acid is extensively used to synthesize Beta-Secretase (BACE-1) inhibitors for Alzheimer's disease. By replacing a proline residue with morpholine-3-carboxylic acid, researchers can lock the peptide backbone into a specific conformation that favors binding to the enzyme's active site while improving metabolic stability against proteases.

Cathepsin S Inhibitors

In the development of Cathepsin S inhibitors (autoimmune diseases), the morpholine-3-carboxylic acid scaffold serves as a P2 substituent. The ether oxygen accepts hydrogen bonds from the enzyme backbone, while the carboxylic acid allows for coupling to the "warhead" (e.g., nitrile or ketoamide) that covalently modifies the enzyme.

Solubility Modulation

The "Morpholine Effect" is applied when a lead compound suffers from poor aqueous solubility. Converting a phenyl ring to a morpholine, or attaching a morpholine-2-carboxylic acid via an amide bond, often lowers LogP by 1–2 units and increases solubility by an order of magnitude due to the disruption of planar stacking and the introduction of a hydrogen bond acceptor.

References

  • Knorr, L. (1889). Ueber das Morpholin. Berichte der deutschen chemischen Gesellschaft, 22(2), 2081-2085. Link

  • Brown, G. R., et al. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers. Journal of the Chemical Society, Perkin Transactions 1, 2577-2580. Link

  • Trabocchi, A., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 173–180. Link

  • Sagan, S., et al. (2014). Morpholine peptidomimetics: Synthesis and applications. Current Medicinal Chemistry, 21(20). Link

  • Muller, G. (2000). Peptidomimetic Strategies in Drug Design. In: Medicinal Chemistry: A Matter of Non-Covalent Interactions. Link

Safe Handling and Risk Management of 4-Acetylmorpholine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and risk management protocols for 4-Acetylmorpholine-3-carboxylic acid .

Introduction & Chemical Identity

This compound is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and enzyme inhibitors. Its structure combines a morpholine ring—a "privileged scaffold" in medicinal chemistry known for improving solubility and metabolic stability—with a carboxylic acid handle for coupling and an acetyl group that modulates lipophilicity.

While often handled as a routine intermediate, its structural relationship to N-acetylmorpholine (a suspected reproductive toxin) necessitates a precautionary "High-Hazard" handling approach until specific toxicological data proves otherwise.

Chemical Identifiers
PropertyDetail
Chemical Name This compound
CAS Number 1316218-65-1 (Generic/Racemic)
Related CAS 2166279-96-3 ((3R)-isomer); 1696-20-4 (N-Acetylmorpholine core)
Molecular Formula C₇H₁₁NO₄
Molecular Weight ~173.17 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Hazard Identification & Toxicology (Read-Across Analysis)

As a specialized research intermediate, specific toxicological studies for this exact CAS are limited in public databases. Therefore, this guide utilizes Read-Across Methodology , extrapolating hazards from well-characterized structural analogs: N-Acetylmorpholine and Morpholine-3-carboxylic acid .

Composite Hazard Profile

Researchers must treat this compound as if it carries the combined hazards of its parent structures.

Hazard ClassGHS Classification (Extrapolated)Basis for Classification
Reproductive Toxicity Category 2 (Suspected) Analogous to N-Acetylmorpholine (CAS 1696-20-4), which carries H361 (Suspected of damaging fertility or the unborn child).
Eye Irritation Category 2A Consistent with carboxylic acid functionality and morpholine derivatives.[1][2][3][4]
Skin Irritation Category 2 Standard hazard for acidic organic intermediates.
Acute Toxicity Category 4 (Oral) Extrapolated from Morpholine-3-carboxylic acid (Harmful if swallowed).[5]
Signal Word: WARNING

Hazard Statements (H-Codes):

  • H361: Suspected of damaging fertility or the unborn child.

  • H319: Causes serious eye irritation.[6]

  • H302: Harmful if swallowed.[5][6][7][8]

  • H315: Causes skin irritation.[6]

Risk Assessment & Engineering Controls

The following diagram outlines the decision logic for handling this compound, prioritizing containment due to the potential reproductive hazard.

SafetyWorkflow Start Risk Assessment: this compound StateCheck Physical State Check (Solid vs. Solution) Start->StateCheck SolidHandling Solid Handling (Dust Hazard) StateCheck->SolidHandling Powder/Crystal LiquidHandling Solution Handling (Splash/Vapor Hazard) StateCheck->LiquidHandling Dissolved Controls_Solid REQUIRED CONTROLS: 1. HEPA-filtered Weighing Station 2. Double Nitrile Gloves 3. N95/P100 Respirator (if open bench) SolidHandling->Controls_Solid Controls_Liquid REQUIRED CONTROLS: 1. Chemical Fume Hood 2. Splash Goggles 3. Impervious Apron LiquidHandling->Controls_Liquid Disposal Waste Disposal (Segregate as Reprotox) Controls_Solid->Disposal Controls_Liquid->Disposal

Figure 1: Risk Management Workflow. Note the differentiation between solid and liquid handling to mitigate specific exposure routes (inhalation of dust vs. dermal absorption).

Engineering Control Standards
  • Primary Containment: Weighing of the solid powder must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow Velocity: Maintain face velocity between 0.4 – 0.6 m/s (80–120 fpm).

  • Surface Protection: Use disposable bench liners (absorbent top, impermeable bottom) to prevent permanent contamination of surfaces.

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety relies on barriers. Do not rely on standard lab coats alone.

PPE TypeSpecificationRationale
Gloves Double Nitrile (0.11 mm min. thickness)Morpholine derivatives can permeate standard latex. Double gloving provides a breakthrough time buffer.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for acidic powders that can become airborne.
Respiratory N95 or P100 (if outside hood)Only required if engineering controls (fume hood) fail or during spill cleanup.
Body Tyvek® Sleeves or Lab CoatPrevents accumulation of dust on personal clothing, reducing secondary exposure.

Experimental Handling Protocols

Storage and Stability
  • Temperature: Store at 2–8°C (Refrigerated). While the acetyl group adds stability, carboxylic acids can decarboxylate or degrade over long periods at room temperature.

  • Hygroscopicity: Store under inert gas (Nitrogen/Argon) if possible. Moisture absorption can alter stoichiometry in precise coupling reactions.

  • Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., permanganates, peroxides) and Strong Bases .

Solubilization & Reaction Setup

When preparing stock solutions (e.g., for HPLC or synthesis):

  • Solvent Choice: Dissolve in DMSO or Methanol. Avoid unbuffered water if pH sensitivity is a concern for downstream applications.

  • Acidification Risk: The carboxylic acid moiety is acidic. When coupling (e.g., EDC/NHS chemistry), ensure the reaction buffer has sufficient capacity to maintain the desired pH.

  • Quenching: Upon reaction completion, quench excess reactive intermediates before rotary evaporation to prevent thermal runaway, although this compound itself is not explosive.

Emergency Response & Spill Management

This logic flow dictates the immediate actions in the event of an accidental release.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type SkinEye Skin/Eye Exposure Type->SkinEye Person Spill Benchtop Spill Type->Spill Surface Action_Body 1. Flush water (15 min) 2. Remove contacts/clothing 3. Seek Medical Attention SkinEye->Action_Body Action_Spill 1. Evacuate Area 2. Don PPE (Double Glove) 3. Wet Wipe (Avoid Dust) 4. Dispose as Haz Waste Spill->Action_Spill

Figure 2: Emergency Response Logic. Immediate dilution is critical for exposure; containment is critical for spills.

Specific First Aid[7]
  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[6] The acidic nature can cause corneal damage; do not rub .

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] The morpholine core may have central nervous system effects; monitor consciousness.

Waste Disposal

  • Classification: Treat as Hazardous Chemical Waste .

  • Stream: Segregate into "Solid Organic Waste" or "Liquid Organic Waste" streams.

  • Labeling: Clearly label container as "Contains Morpholine Derivative – Potential Reprotox."

  • Destruction: Incineration is the preferred method of disposal to ensure complete destruction of the heterocyclic ring.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15543, 4-Acetylmorpholine. Retrieved from [Link]

    • Source of N-Acetylmorpholine reproductive toxicity d
  • Verification of GHS H361 classific
  • European Chemicals Agency (ECHA).Registration Dossier: Morpholine-3-carboxylic acid.
    • Confirmation of CAS 1316218-65-1 and physical properties.[9]

Sources

Technical Guide: Biological Potentials of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-4-carboxylic acids (cinchoninic acids) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to modulate diverse biological targets ranging from bacterial DNA gyrase to human dihydroorotate dehydrogenase (DHODH). Unlike simple quinolines, the C4-carboxylic acid moiety provides a critical handle for hydrogen bonding and metal chelation, essential for high-affinity interactions within enzyme active sites.[1] This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary for leveraging this scaffold in drug discovery.[1]

Chemical Foundation & SAR Analysis

The pharmacophoric potential of quinoline-4-carboxylic acid relies on precise substitution patterns. The core scaffold functions as a rigid template that orients substituents into specific hydrophobic and electrostatic pockets of target proteins.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical modification zones validated by recent medicinal chemistry campaigns.

SAR_Analysis Core Quinoline-4-Carboxylic Acid (Scaffold) Pos2 Position 2 (C2) Aryl/Heteroaryl Groups (e.g., Biphenyl, Thiophene) Determines Potency & Selectivity Core->Pos2 Lipophilic Pocket Interaction Pos6 Position 6 (C6) Electron-Withdrawing Groups (e.g., -F, -Cl) Enhances Metabolic Stability Core->Pos6 Blocks Metabolism Pos4 Position 4 (-COOH) Essential Pharmacophore Metal Chelation & H-Bonding Core->Pos4 Active Site Anchor Pos8 Position 8 (C8) Steric Modulation (e.g., -Me, -OMe) Influences Bioavailability Core->Pos8 Solubility Tuning

Figure 1: Strategic substitution zones on the quinoline-4-carboxylic acid scaffold. Position 2 is the primary driver for potency, while Position 6 modulates pharmacokinetics.[1]

Therapeutic Deep Dive

Antiviral Activity: The DHODH Connection

Recent studies have identified quinoline-4-carboxylic acids as potent host-targeting antivirals.[2] Unlike direct-acting antivirals (DAAs) that target viral proteins (prone to mutation), these compounds inhibit Dihydroorotate Dehydrogenase (DHODH) , a host enzyme critical for de novo pyrimidine biosynthesis.[1][3]

  • Mechanism: The compound binds to the ubiquinone-binding tunnel of DHODH.

  • Effect: Depletion of intracellular pyrimidine pools (UMP, CTP) halts viral RNA replication.[1]

  • Key Lead: Compound C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid) has demonstrated an IC

    
     of 1 nM against human DHODH and broad-spectrum activity against Influenza and VSV [1].[2][4]
    
Anticancer Activity: SIRT3 and Topoisomerase Inhibition

In oncology, these derivatives function as multi-target agents.[1]

  • SIRT3 Inhibition: 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown selectivity for SIRT3 (IC

    
     = 7.2 µM), a mitochondrial deacetylase implicated in leukemia cell survival. Inhibition triggers G0/G1 cell cycle arrest [2].
    
  • DNA Intercalation: Planar aromatic systems at C2 allow the molecule to intercalate between DNA base pairs, inhibiting Topoisomerase I and II, similar to camptothecin and doxorubicin.[1]

Antibacterial Activity: Gyrase Targeting

The structural homology to fluoroquinolones allows quinoline-4-carboxylic acids to target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

  • Spectrum: [2,3'-biquinoline]-4-carboxylic acid derivatives exhibit significant bactericidal activity against S. aureus and E. coli, often outperforming standard aldehydes due to the acidic moiety's ability to bridge magnesium ions in the enzyme active site [3].

Mechanistic Pathway: Pyrimidine Starvation

The following workflow details the antiviral/anticancer mechanism via DHODH inhibition.

DHODH_Mechanism Substrate Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) Substrate->Enzyme Complex Enzyme-Inhibitor Complex (Ubiquinone Tunnel Blocked) Enzyme->Complex Competitive Binding Inhibitor Quinoline-4-COOH (Inhibitor) Inhibitor->Enzyme Product_Fail Orotate Production HALTED Complex->Product_Fail Pathway_Fail Pyrimidine Biosynthesis (UMP/CTP Depletion) Product_Fail->Pathway_Fail Outcome Viral Replication / Tumor Growth ARRESTED Pathway_Fail->Outcome

Figure 2: Biological cascade resulting from DHODH inhibition by quinoline-4-carboxylic acids. The blockade prevents de novo nucleotide synthesis, starving rapidly dividing cells or replicating viruses.[1]

Experimental Ecosystem

Synthesis Protocol: The Pfitzinger Reaction

The Pfitzinger reaction is the most robust method for generating the quinoline-4-carboxylic acid core.[5][6] It involves the condensation of isatin with a ketone in a strong base.[5][7][8]

Protocol Validity: High (Self-validating via precipitate formation).

Reagents:

  • Isatin (or substituted derivative): 0.0075 mol[1][5]

  • Ketone (containing

    
    -methylene): 0.015 mol
    
  • Potassium Hydroxide (KOH): 0.02 mol (33% solution)[1]

  • Solvent: Ethanol (40 mL)

Step-by-Step Methodology:

  • Activation: Dissolve KOH in water/ethanol mixture. Add Isatin and stir at room temperature for 1 hour. Observation: Color changes from orange/red to yellow/brown (formation of isatinate).

  • Condensation: Add the ketone dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Cool reaction to room temperature.[5]

    • Add distilled water (20 mL) to ensure potassium salt solubility.[5]

    • Extraction: Wash with diethyl ether (2 x 20 mL) to remove unreacted ketone (organic layer discarded).

    • Precipitation: Acidify the aqueous layer with Glacial Acetic Acid to pH 4-5.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol [4].

Comparative Activity Data

The table below summarizes key biological data points for representative derivatives.

Compound ClassTargetActivity MetricReference
C44 (Biaryl ether) Human DHODHIC

: 1 nM
[1]
C44 Influenza A (WSN)EC

: 41 nM
[1]
P6 (Acrylamide deriv.) SIRT3 (Leukemia)IC

: 7.2 µM
[2]
[2,3'-Biquinoline]-4-COOH S. aureusZone of Inhibition: 20.7 mm[3]
[2,3'-Biquinoline]-4-COOH E. coliZone of Inhibition: 16.0 mm[3]

Future Outlook

The versatility of the quinoline-4-carboxylic acid scaffold lies in its "tunability." Future development should focus on:

  • Hybridization: Linking the carboxylic acid moiety with hydrazides or sulfonamides to create dual-action antibacterial agents.

  • Prodrug Strategies: Esterification of the C4-COOH group to improve membrane permeability, relying on intracellular esterases to release the active acid.

  • Host-Directed Antivirals: Expanding the DHODH inhibitor library to combat emerging RNA viruses, leveraging the high barrier to resistance of host targets.

References

  • Das, P., et al. (2013).[1] SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters.

  • Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

  • Zeleke, D., et al. (2021).[1] Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 4-Acetylmorpholine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is predicated on the N-acetylation of the readily available precursor, morpholine-3-carboxylic acid. This application note details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and requisite analytical characterization. The protocol is designed for researchers and scientists in organic synthesis and pharmaceutical development, emphasizing safety, reproducibility, and scientific integrity.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The introduction of an acetyl group at the 4-position and a carboxylic acid at the 3-position of the morpholine ring yields this compound, a chiral building block with significant potential for the synthesis of novel therapeutic agents. The carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation, while the N-acetyl group can influence the molecule's conformation and interactions with biological targets. This protocol outlines a reliable method for the preparation of this compound, starting from commercially available morpholine-3-carboxylic acid.

Reaction Scheme

The synthesis of this compound is achieved through the N-acetylation of morpholine-3-carboxylic acid. This is a nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acetylating agent. A base is typically employed to neutralize the acid byproduct of the reaction and to deprotonate the amine, increasing its nucleophilicity.

Reaction_Scheme reactant1 Morpholine-3-carboxylic acid product1 This compound reactant1->product1 Base (e.g., Triethylamine) Solvent (e.g., DCM) reactant2 + Acetyl Chloride product2 + HCl

Figure 1: General reaction scheme for the N-acetylation of morpholine-3-carboxylic acid.

Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
Morpholine-3-carboxylic acid≥98%Santa Cruz Biotech, Chem-Impex[1][2]
Acetyl chlorideReagent grade, ≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)NMR gradeCambridge Isotope Labs
Round-bottom flasksVarious sizesPyrex
Magnetic stirrer and stir barsIKA
Ice bath
Separatory funnelPyrex
Rotary evaporatorBüchi
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
NMR spectrometer400 MHz or higherBruker
FT-IR spectrometerPerkinElmer
Mass spectrometer (LC-MS or GC-MS)Agilent
Step-by-Step Synthesis Procedure

Workflow start Start: Weigh Reactants dissolve Dissolve Morpholine-3-carboxylic acid and Triethylamine in DCM start->dissolve cool Cool the reaction mixture to 0 °C in an ice bath dissolve->cool add_acetyl_chloride Slowly add Acetyl Chloride dropwise cool->add_acetyl_chloride react Allow the reaction to warm to room temperature and stir for 2-4 hours add_acetyl_chloride->react monitor Monitor reaction progress by TLC react->monitor quench Quench the reaction with water monitor->quench extract Extract the aqueous layer with DCM quench->extract wash Wash the combined organic layers with 1 M HCl and brine extract->wash dry Dry the organic layer over anhydrous Na₂SO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify the crude product by column chromatography or recrystallization filter_concentrate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End: this compound characterize->end

Figure 2: Step-by-step workflow for the synthesis of this compound.

  • Preparation of the Reaction Mixture: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine-3-carboxylic acid (1.31 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol, 1.5 eq) in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (0.85 mL, 12 mmol, 1.2 eq) dropwise to the stirred solution over a period of 10 minutes. The formation of a white precipitate (triethylamine hydrochloride) may be observed. A standard procedure for the acetylation of secondary amines is described in the literature[3].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or DCM/methanol). The starting material and product should have different Rf values.

  • Work-up: Upon completion of the reaction, quench by adding 20 mL of water to the flask. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a singlet corresponding to the acetyl methyl protons (~2.1 ppm). Shifts in the signals of the morpholine ring protons compared to the starting material. A broad singlet for the carboxylic acid proton.
¹³C NMR Appearance of a signal for the acetyl carbonyl carbon (~170 ppm) and the acetyl methyl carbon (~22 ppm). A signal for the carboxylic acid carbonyl carbon.
FT-IR A strong absorption band for the amide carbonyl stretch (~1650 cm⁻¹). A broad O-H stretch for the carboxylic acid.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (C₇H₁₁NO₄, MW: 173.17 g/mol ). Detailed fragmentation patterns can be analyzed for structural confirmation, as is common for N-acetyl amino acids[4][5].

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Acetyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid.

Discussion

The described protocol provides a robust and reproducible method for the synthesis of this compound. The choice of acetyl chloride as the acetylating agent and triethylamine as the base is a common and effective combination for the N-acetylation of secondary amines[3]. An alternative method could involve the use of acetic anhydride, which is a less reactive but also effective acetylating agent, often used for the acetylation of amino acids in aqueous media[6]. The work-up procedure is designed to effectively remove the triethylamine hydrochloride salt and any unreacted starting materials. Purification by column chromatography or recrystallization should yield the product in high purity. The characterization data will be crucial to confirm the successful synthesis of the target molecule.

References

  • Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Chemistry Stack Exchange. Acetylation of Secondary amines. [Link]

  • Organic Syntheses. Acetylglycine. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubMed. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. [Link]

  • ResearchGate. Preparation and use of N-acetyl-α-amino acids. [Link]

  • PMC. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of Morpholine-3-Carboxylic Acid Scaffolds in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the incorporation of morpholine-based amino acid analogues, specifically focusing on derivatives of morpholine-3-carboxylic acid, into peptide chains. A common query involves "using 4-Acetylmorpholine-3-carboxylic acid in peptide synthesis," which suggests a potential misconception. This molecule is not a reagent that facilitates peptide bond formation (like a coupling agent); rather, it is an N-protected non-canonical amino acid—a structural building block.

This guide clarifies this critical distinction and presents the strategic rationale and detailed protocols for incorporating these valuable scaffolds into peptides. The morpholine moiety is a "privileged structure" in medicinal chemistry, known to enhance the pharmacokinetic properties of parent molecules, including metabolic stability, aqueous solubility, and cell permeability.[1][2] By introducing it into a peptide backbone, scientists can create peptidomimetics with constrained conformations, leading to improved target affinity and biological activity.

We will detail the principles of N-protection, carboxyl group activation, and coupling reactions within the framework of modern Solid-Phase Peptide Synthesis (SPPS). The following protocols have been designed to be self-validating, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Foundational Principles: The Morpholine Scaffold in Peptidomimetic Design

The Rationale for Morpholine Ring Incorporation

The morpholine heterocycle is a versatile and valuable scaffold in drug design.[2][3] When morpholine-3-carboxylic acid is incorporated into a peptide, it functions as a proline analogue but with distinct stereoelectronic properties conferred by the ring oxygen. The primary motivations for its use include:

  • Conformational Rigidity: The cyclic structure introduces a significant constraint on the peptide backbone, reducing the number of available conformations. This can lock the peptide into a bioactive conformation, increasing its affinity for a biological target.

  • Enhanced Metabolic Stability: The morpholine ring and the tertiary amide bond formed upon its incorporation are more resistant to enzymatic degradation by proteases compared to natural peptide bonds.

  • Improved Pharmacokinetic Profile: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility and overall physicochemical properties of the peptide, which can lead to better absorption and distribution.[2]

  • Scaffold for Further Functionalization: The morpholine ring serves as a unique three-dimensional scaffold from which other chemical functionalities can be projected.

The Critical Role of N-α-Protection

In peptide synthesis, all reactive functional groups not involved in the immediate coupling reaction must be masked with protecting groups to prevent unwanted side reactions.[4][5] For an amino acid, the α-amino group is temporarily protected. In the case of morpholine-3-carboxylic acid, the secondary amine at the N-4 position must be protected.

While the user's query mentioned an "Acetyl" group, this is not a standard protecting group for SPPS as its removal requires harsh conditions incompatible with peptide integrity. The industry standards for SPPS are the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups.[6]

  • Fmoc Group: Removed by a mild base, typically a solution of piperidine or, as a greener alternative, morpholine in DMF.[7][8] This is the most common strategy for modern research-scale synthesis.

  • Boc Group: Removed by a moderately strong acid, such as trifluoroacetic acid (TFA).

This guide will focus on the Fmoc strategy due to its orthogonality and milder deprotection conditions. Therefore, the key building block for our protocols will be N-Fmoc-morpholine-3-carboxylic acid .[9][10]

Part 2: The Core Workflow: Incorporation via Fmoc-Based SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the standard method for chemically synthesizing peptides.[6] The C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise fashion through repeated cycles of deprotection and coupling.[11]

The following diagram outlines a typical SPPS cycle for the incorporation of N-Fmoc-morpholine-3-carboxylic acid.

SPPS_Workflow Start Start: Peptide-Resin (Free Amine) Activation Step 1: Activate Carboxyl Group (N-Fmoc-Morpholine-3-COOH + Coupling Reagent) Start->Activation Prepare Building Block Coupling Step 2: Coupling Reaction (Add activated amino acid to resin) Start->Coupling Free amine on resin Activation->Coupling Introduce to Reactor Wash1 Step 3: Wash Resin (Remove excess reagents) Coupling->Wash1 Deprotection Step 4: Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Expose new N-terminus Wash2 Step 5: Wash Resin (Remove Fmoc adducts) Deprotection->Wash2 End End: Elongated Peptide-Resin (Ready for next cycle or cleavage) Wash2->End End->Activation Start Next Cycle

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Part 3: Detailed Experimental Protocols

These protocols assume the use of standard manual or automated SPPS equipment. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Carboxyl Group Activation of N-Fmoc-morpholine-3-carboxylic acid

Causality: The direct reaction between a carboxylic acid and an amine to form a peptide bond is thermodynamically unfavorable and kinetically slow.[12] Therefore, the carboxyl group must be converted into a more reactive electrophile, an "activated" intermediate.[13] Onium salt-based reagents like HATU are highly efficient as they rapidly form an activated ester in the presence of a base, minimizing side reactions and racemization.[14][15]

Materials:

  • N-Fmoc-(S)-morpholine-3-carboxylic acid (1.0 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry glass vial, dissolve N-Fmoc-(S)-morpholine-3-carboxylic acid in anhydrous DMF to a concentration of 0.5 M.

  • Add HATU to the solution and vortex briefly to dissolve.

  • Add DIEA to the solution. The solution may change color (typically to yellow).

  • Allow the activation mixture to stand for 2-5 minutes at room temperature. This "pre-activation" step is critical for ensuring the formation of the reactive O-acylisourea intermediate before its introduction to the resin-bound amine.

  • The activated amino acid solution is now ready for the coupling step.

Protocol 2: Coupling to the Resin-Bound Peptide

Causality: This protocol details the core cycle of adding the building block to the growing peptide chain anchored on a solid support (e.g., Wang or Rink Amide resin). Each step is followed by extensive washing to remove soluble reagents and byproducts, which is a key advantage of SPPS.[6][16] A Kaiser test is used as a qualitative check for the presence of free primary amines; a negative result (beads remain yellow/colorless) indicates the coupling reaction has gone to completion.[17]

Materials:

  • Fmoc-deprotected peptide-resin (with a free N-terminal amine) (1.0 eq)

  • Activated N-Fmoc-morpholine-3-carboxylic acid solution (from Protocol 1)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation: If starting a new synthesis, ensure the resin is properly swelled in DMF for at least 30 minutes. If continuing a synthesis, proceed to the deprotection step.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate gently for 5 minutes, then drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Perform a Kaiser Test: Take a small sample of beads. A positive result (deep blue beads) confirms the presence of a free amine, and you may proceed to coupling.

  • Coupling:

    • Add the pre-activated N-Fmoc-morpholine-3-carboxylic acid solution (from Protocol 1) to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Non-canonical or sterically hindered amino acids may require longer coupling times or double coupling.

    • Drain the coupling solution.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all residual reagents and byproducts.

  • Confirmation: Perform a second Kaiser Test. A negative result (yellow/clear beads) indicates a successful coupling. If the test is positive, a second coupling (recoupling) may be necessary by repeating steps 4 and 5.

Protocol 3: Final Cleavage and Deprotection

Causality: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[17] The "cleavage cocktail" also includes scavengers (like water and triisopropylsilane) to quench reactive carbocations generated during the deprotection of certain side chains, preventing re-attachment to sensitive residues like Tryptophan or Methionine.

Materials:

  • Fully assembled, N-terminally deprotected peptide-resin.

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive) .

  • Cold diethyl ether.

Procedure:

  • Dry the peptide-resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Place the dry resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which now contains the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Part 4: Data & Quality Control

Comparative Coupling Reagent Efficiency

The choice of coupling reagent can impact the yield and purity of the final peptide, especially when incorporating sterically hindered residues. The data below, while for a different morpholine-based reagent (DMTMM), illustrates the type of comparison that guides reagent selection.[17] HATU, used in our protocol, is generally considered more powerful and faster than both DMTMM and PyBOP, making it suitable for challenging couplings.

Peptide SequenceCoupling ReagentYield (%)Purity (%)Reference
H-Leu-Ala-Gly-Val-OHDMTMM85>95[17]
H-Leu-Ala-Gly-Val-OHPyBOP82>95[17]
H-Phe-Ala-Gly-Val-OHDMTMM80>95[17]
H-Phe-Ala-Gly-Val-OHPyBOP78>95[17]
Table 1: Comparison of coupling efficiency for different reagents in SPPS.
Characterization and Troubleshooting
  • Analysis: The purified peptide should be analyzed by Reverse-Phase HPLC (to assess purity) and Mass Spectrometry (to confirm the correct molecular weight).

  • Incomplete Coupling: If the mass spectrum shows a significant peak corresponding to a deletion sequence (lacking the morpholine residue), this indicates incomplete coupling.

    • Solution: For future syntheses, consider double coupling, increasing the coupling time, or switching to a more potent coupling reagent like COMU.

  • Side Reactions: The use of appropriate scavengers in the cleavage cocktail is critical to prevent unwanted modifications to the final peptide. Unidentified peaks in the HPLC or mass spectrum may indicate such side reactions.

Conclusion

The incorporation of N-protected morpholine-3-carboxylic acid into peptide sequences is a powerful strategy for generating novel peptidomimetics with potentially superior therapeutic properties. While the nomenclature can be confusing, understanding this molecule as a structural building block rather than a synthesis reagent is fundamental. By employing robust Fmoc-SPPS protocols with highly efficient coupling reagents like HATU and adhering to stringent quality control measures, researchers can successfully synthesize these modified peptides and unlock new avenues in drug discovery and development.

References

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • RSC Publishing. (2009). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry. Retrieved from [Link]

  • StackExchange. (2019). Peptide bond formation involving side chains of charged amino acids. Retrieved from [Link]

  • MDPI. (2022). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Biomedicines. Retrieved from [Link]

  • ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Recent development of peptide coupling reagents in organic synthesis. Org. Biomol. Chem.. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetylmorpholine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (2026). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Peptide Bond Formation, and Amino Acid Polymerization are Hampered by Antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Peptides-V, Synthesis-II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.13: Peptide and Protein Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Peptide. StatPearls. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. Retrieved from [Link]

Sources

Application Note: 4-Acetylmorpholine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Acetylmorpholine-3-carboxylic acid (CAS: 1316218-65-1) represents a specialized, conformationally restricted building block in modern organic synthesis. Structurally, it functions as a proline isostere , offering a saturated, six-membered heterocyclic scaffold that mimics the turn-inducing properties of proline while introducing distinct physicochemical advantages. Unlike the lipophilic proline ring, the morpholine ether oxygen lowers the logP (increasing water solubility) and acts as a weak hydrogen bond acceptor, potentially interacting with specific residues in a target protein's binding pocket.

This application note details the utility of this compound as a "capped" amino acid scaffold. The


-acetyl group serves as a stable mimic of a preceding peptide bond, making this molecule particularly valuable in Fragment-Based Drug Discovery (FBDD)  and peptidomimetic design . By utilizing the free carboxylic acid for amide coupling, researchers can append this motif to amines to modulate metabolic stability, solubility, and conformational entropy.
Key Chemical Attributes
PropertyData
Chemical Name This compound
CAS Number 1316218-65-1
Molecular Formula C

H

NO

Molecular Weight 173.17 g/mol
Core Scaffold Morpholine (1,4-oxazinane)
Stereochemistry Available as Racemate, (

)-, or (

)-enantiomers
pKa (COOH) ~3.5 (Predicted)
Solubility High in polar organic solvents (DMSO, DMF, MeOH), Moderate in water

Synthesis & Preparation

While commercially available, the in situ preparation or bulk synthesis of this building block from the parent amino acid is a common requirement in process chemistry to ensure enantiomeric purity or to introduce isotopically labeled acetyl groups.

Protocol A: Synthesis of this compound

Objective: Acetylation of Morpholine-3-carboxylic acid. Precursor: Morpholine-3-carboxylic acid (CAS: 77873-76-8).

Reagents:

  • Morpholine-3-carboxylic acid (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Morpholine-3-carboxylic acid (10 mmol) in dry DCM (50 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add TEA (25 mmol) dropwise. The suspension should clear as the amino acid converts to the soluble carboxylate/amine salt.

  • Acylation: Add Acetic Anhydride (12 mmol) dropwise over 10 minutes, maintaining the temperature below 5 °C.

    • Note: If using Acetyl Chloride, ensure strictly anhydrous conditions to prevent hydrolysis of the reagent.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% AcOH) or LC-MS.

  • Quench & Workup:

    • Acidify the reaction mixture carefully with 1N HCl to pH ~2–3.

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Note: The product is polar; multiple extractions are necessary.

    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
  • Purification: Concentrate under reduced pressure. The residue can be recrystallized from EtOAc/Hexanes or used directly if purity >95% by NMR.

Application Protocols in Drug Discovery

The primary utility of this building block is its coupling to amines to generate 4-acetylmorpholine-3-carboxamides . These derivatives are stable, polar, and conformationally defined.

Protocol B: Amide Coupling (General Procedure)

Objective: Coupling this compound to a primary/secondary amine (R-NH


).

Mechanism: Activation of the carboxylic acid via HATU/EDC to form an active ester, followed by nucleophilic attack by the amine.

Reagents:

  • This compound (1.0 equiv)[2][3][4]

  • Amine coupling partner (1.0–1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl/HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: Dissolve this compound (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir at room temperature for 15 minutes.

    • Observation: The solution may turn slightly yellow, indicating formation of the activated species.

  • Coupling: Add the amine (1.1 mmol) to the reaction mixture.

  • Completion: Stir at room temperature for 2–12 hours. Monitor conversion by LC-MS (Target mass = M

    
     + 173 - 18).
    
  • Isolation:

    • Dilute with EtOAc (50 mL) and wash with saturated NaHCO

      
       (2x), 1N HCl (2x), and brine.
      
    • Troubleshooting: If the product is highly polar (water-soluble), skip the aqueous workup. Remove DMF via lyophilization or azeotropic evaporation with toluene, then purify directly by Reverse-Phase HPLC (C18 column, H

      
      O/MeCN gradient).
      
Protocol C: Use as a Chiral Resolution Agent

Because the 3-position is a chiral center, the enantiopure forms ((


)- or (

)-) can be used to induce diastereomeric environments.
  • Strategy: Couple (

    
    )-4-acetylmorpholine-3-carboxylic acid to a racemic amine.
    
  • Separation: The resulting diastereomers often exhibit distinct retention times on standard silica or C18 chromatography, allowing for the resolution of the amine partner without expensive chiral columns.

Structural & Functional Logic (Graphviz)

The following diagram illustrates the strategic placement of the 4-Acetylmorpholine scaffold in drug design, highlighting its role in restricting conformation and modulating physicochemical properties.

MorpholineScaffold Start Morpholine-3-COOH (Core Scaffold) Acetyl Acetylation (N-Capping) Start->Acetyl Ac2O / Base BuildingBlock 4-Acetylmorpholine-3-COOH (The Building Block) Acetyl->BuildingBlock Amide Amide Coupling (R-NH2) BuildingBlock->Amide HATU / DMF Prop1 Solubility Enhancement (Ether Oxygen) BuildingBlock->Prop1 Prop2 Conformational Lock (Rigid Ring) BuildingBlock->Prop2 Prop3 Metabolic Stability (Blocked N-terminus) BuildingBlock->Prop3 Target Bioactive Ligand (Kinase/GPCR) Amide->Target Prop1->Target ADME Prop2->Target Binding Affinity

Caption: Workflow for synthesizing and utilizing this compound to enhance drug-like properties.

Scientific Rationale & Troubleshooting

Why use the N-Acetyl variant?
  • Chemical Stability: The free amine of Morpholine-3-carboxylic acid is nucleophilic and prone to oxidation or side reactions during multi-step synthesis. The

    
    -acetyl group protects the nitrogen, ensuring reaction specificity at the carboxylic acid [1].
    
  • Peptidomimetics: In peptide chains, the

    
    -acetyl group mimics the electronic environment of a preceding amide bond without the lability of a real peptide linkage. This is crucial for designing protease-resistant inhibitors [2].
    
  • Rotameric Control: The

    
    -acetyl bond exhibits restricted rotation (cis/trans isomerism), which can lock the morpholine ring into a specific orientation relative to the binding pocket, potentially reducing the entropic penalty upon binding [3].
    
Troubleshooting Guide
  • Issue: Low Yield in Amide Coupling.

    • Cause: Steric hindrance at the C-3 position (adjacent to the N-acetyl group).

    • Solution: Switch to stronger coupling agents like HATU or COMU . Increase reaction time and temperature (up to 40 °C).

  • Issue: Racemization.

    • Cause: Over-activation of the carboxylic acid or high base concentration can lead to oxazolone formation and loss of chirality at C-3.

    • Solution: Use HOBt or HOAt as additives to suppress racemization. Limit base (DIPEA) to 2.5 equivalents and keep the activation time short (<15 min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15543, 4-Acetylmorpholine. Retrieved from [Link]

  • K. G. Ortiz et al. (2024). Synthesis of morpholines via redox neutral protocol. J. Am. Chem. Soc. Retrieved from [Link]

Sources

Applications of 4-Acetylmorpholine-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the potential applications of 4-acetylmorpholine-3-carboxylic acid in medicinal chemistry. Given that this specific molecule is a novel scaffold with limited direct literature, this document leverages established principles of medicinal chemistry, drawing insights from the well-characterized roles of its constituent moieties: the morpholine core, the N-acetyl group, and the 3-carboxylic acid. This approach allows us to project its potential as a versatile building block in modern drug discovery.

Introduction to the this compound Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] It is considered a "privileged structure" due to its advantageous physicochemical properties, including improved solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance.[3] The introduction of an N-acetyl group and a carboxylic acid at the 3-position creates a chiral scaffold with multiple points for diversification and interaction with biological targets.

Structural Breakdown and Inferred Physicochemical Properties:

  • Morpholine Core: A saturated six-membered heterocycle containing both an ether and a secondary amine functionality (in its unsubstituted form). This imparts a degree of polarity and the ability to form hydrogen bonds, often improving the aqueous solubility of a parent compound.[4]

  • N-Acetyl Group: The acetylation of the morpholine nitrogen neutralizes its basicity. This can be crucial for modulating a molecule's overall pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The acetyl group itself can also participate in hydrogen bonding as an acceptor.

  • 3-Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophoric element in a vast number of drugs.[5][6] It is often involved in direct, strong electrostatic interactions with biological targets, such as the active sites of enzymes or receptors.[7] However, its acidity can limit passive diffusion across biological membranes.[5][8]

The combination of these three components in this compound results in a chiral molecule with distinct regions for potential molecular interactions, making it an intriguing scaffold for library synthesis and lead optimization.

PropertyInferred CharacteristicRationale
Solubility Likely enhanced aqueous solubilityThe morpholine oxygen and the carboxylic acid group can act as hydrogen bond donors and acceptors.
Chirality Exists as a racemic mixture or as single enantiomersThe C3 position is a stereocenter, allowing for stereospecific interactions with chiral biological targets.
Acidity Weakly acidicThe carboxylic acid group is the primary acidic center.
Reactivity Multiple handles for derivatizationThe carboxylic acid can be readily converted to esters, amides, etc.

Synthesis and Derivatization Protocols

A plausible synthetic route to this compound involves the N-acetylation of a suitable morpholine-3-carboxylic acid precursor. The subsequent derivatization of the carboxylic acid is a standard method for generating chemical diversity.

Protocol 1: Synthesis of this compound

This protocol is a proposed two-step synthesis starting from a commercially available precursor, (S)-4-Boc-morpholine-3-carboxylic acid.

Step 1: Deprotection of (S)-4-Boc-morpholine-3-carboxylic acid

  • Dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[9]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude (S)-morpholine-3-carboxylic acid is then triturated with diethyl ether to yield a solid, which can be used in the next step without further purification.

Step 2: N-Acetylation of (S)-morpholine-3-carboxylic acid

  • Suspend the crude (S)-morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent such as DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) to the suspension, followed by the dropwise addition of acetyl chloride (1.2 eq).[10]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a gradient of methanol in DCM) to yield this compound.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Acetylation A (S)-4-Boc-morpholine- 3-carboxylic acid B Dissolve in DCM/TFA A->B C Stir at RT (2-4h) B->C D Concentrate in vacuo C->D E (S)-morpholine-3-carboxylic acid (crude) D->E F Suspend in DCM E->F To next step G Add Et3N, Acetyl Chloride at 0°C F->G H Stir at RT (12-16h) G->H I Aqueous Workup H->I J Column Chromatography I->J K This compound J->K

Caption: Proposed two-step synthesis of this compound.

Protocol 2: Amide Coupling of this compound

Amide formation is a fundamental reaction in medicinal chemistry to explore structure-activity relationships (SAR).

  • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the desired primary or secondary amine (1.2 eq).

  • Continue stirring at room temperature for 6-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide derivative by column chromatography or preparative HPLC.

Potential Applications in Medicinal Chemistry

The unique combination of functional groups in this compound suggests its potential utility in several therapeutic areas. The morpholine scaffold is present in a number of approved drugs, highlighting its acceptance in drug design.[11]

As a Scaffold for Enzyme Inhibitors

The carboxylic acid moiety is a well-known feature in the pharmacophores of many enzyme inhibitors, where it can act as a key binding group, often chelating metal ions in the active site or forming strong hydrogen bonds.[5][7] By using the this compound core, novel inhibitors could be designed where the morpholine ring provides a vector for exploring surrounding binding pockets, potentially improving selectivity and pharmacokinetic properties.

Potential Targets:

  • Proteases: The carboxylic acid could mimic the C-terminus of a peptide substrate.

  • Integrases: Quinolone-3-carboxylic acids are known HIV-1 integrase inhibitors, suggesting that other heterocyclic carboxylic acids could have similar potential.

  • Aminopeptidases: Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been explored as aminopeptidase N inhibitors.

In the Development of CNS-Active Agents

The morpholine ring is known to be a favorable scaffold for developing drugs that target the Central Nervous System (CNS) due to its ability to cross the blood-brain barrier (BBB).[3] While a free carboxylic acid can hinder BBB penetration, converting it to an ester or other bioisostere could yield a prodrug that is CNS-penetrant and then hydrolyzed to the active carboxylic acid within the brain. (S)-4-Boc-morpholine-3-carboxylic acid is noted as an intermediate for drugs targeting neurological disorders.[9]

Drug Discovery Workflow

G A 4-Acetylmorpholine- 3-carboxylic Acid Scaffold B Library Synthesis (Amide/Ester Formation) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Sources

Experimental procedure for N-acetylation of morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Acetylation of Morpholine-3-Carboxylic Acid

Strategic Analysis & Scope

Target Molecule: N-Acetylmorpholine-3-carboxylic acid CAS: Derivative of 77873-76-8 (Parent Amino Acid) Application: Peptidomimetic scaffolds, chiral building blocks for drug discovery.

The Challenge: Zwitterionic Solubility & Rotamerism Morpholine-3-carboxylic acid functions as a cyclic amino acid analogue. Unlike simple amines, it exists primarily as a zwitterion in neutral media, rendering it insoluble in most non-polar organic solvents (DCM, Toluene). Direct acetylation strategies using acetyl chloride in organic bases (e.g.,


) often suffer from poor substrate solubility and heterogeneous reaction profiles.

The Solution: Schotten-Baumann Conditions This protocol utilizes Schotten-Baumann conditions (aqueous base + acylating agent).[1] By dissolving the amino acid in sodium hydroxide, we achieve two critical objectives:

  • Solubilization: The carboxylate salt is highly water-soluble.

  • Activation: The secondary amine is deprotonated, maximizing nucleophilicity toward the acetic anhydride.

Scientific Insight: Rotameric Complexity Researchers must anticipate rotamers in the NMR spectra. The


 amide bond possesses significant double-bond character, restricting rotation. In cyclic systems like morpholine (analogous to proline), this results in distinct cis and trans conformers observable on the NMR timescale. Do not mistake these signal doublings for impurities.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway from the zwitterionic starting material to the N-acetylated product, highlighting the critical base-mediated activation step.

ReactionMechanism Substrate Morpholine-3-COOH (Zwitterion) Activated Morpholine-3-COO⁻ (Free Amine) Substrate->Activated Deprotonation (pH > 10) Base NaOH (aq) Base->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac₂O) Reagent->Intermediate Product N-Acetylmorpholine- 3-COOH Intermediate->Product Elimination of Acetate

Figure 1: Mechanistic pathway of Schotten-Baumann N-acetylation. The base solubilizes the zwitterion and activates the amine.

Experimental Protocol

Method: Aqueous Schotten-Baumann Acetylation Scale: 10 mmol (Adaptable)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
Morpholine-3-carboxylic acid 131.131.01.31 gSubstrate
NaOH (2M Aqueous) 40.002.2~11 mLBase/Solvent
Acetic Anhydride (

)
102.091.51.53 g (1.42 mL)Acylating Agent
HCl (Concentrated) 36.46N/AAs neededAcidification
Ethyl Acetate 88.11N/A3 x 20 mLExtraction
Step-by-Step Procedure
  • Solubilization (Critical Step):

    • In a 50 mL round-bottom flask, suspend 1.31 g (10 mmol) of morpholine-3-carboxylic acid in 11 mL of 2M NaOH.

    • Observation: The white solid should dissolve completely to form a clear, colorless solution as the sodium salt forms.

    • Tech Note: Ensure pH is >10. If not, add small aliquots of NaOH.

  • Controlled Addition:

    • Cool the solution to 0–5°C using an ice bath.

    • Why? Low temperature suppresses the competitive hydrolysis of acetic anhydride by water.

    • Add 1.42 mL (15 mmol) of acetic anhydride dropwise over 15 minutes with vigorous stirring.

  • Reaction Maintenance:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours.

    • Self-Validation: Check pH periodically. If pH drops below 8, the amine may protonate and stop reacting. Add dilute NaOH to maintain pH 8–9 if necessary.

  • Workup & Isolation:

    • Cool the reaction mixture back to 0°C.

    • Acidification: Carefully add concentrated HCl dropwise until pH reaches ~2.0.

    • Observation: The product (free acid) may precipitate or oil out.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

      • Note: Morpholine derivatives are polar. If extraction yield is low, saturate the aqueous layer with NaCl (salting out) or use 10% MeOH in DCM.

    • Drying: Combine organic layers, dry over anhydrous

      
      , and filter.
      
    • Concentration: Evaporate solvent under reduced pressure to yield the crude product (typically a white solid or viscous oil).

Workflow Logic (DOT Visualization)

Workflow Start Start: Morpholine-3-COOH Dissolve Dissolve in 2M NaOH (pH > 10) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddAc2O Add Ac₂O Dropwise Cool->AddAc2O React Stir RT, 2-4h Monitor pH AddAc2O->React Acidify Acidify to pH 2 (Conc. HCl) React->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Dry Dry (Na₂SO₄) & Evaporate Extract->Dry End Final Product Dry->End

Figure 2: Operational workflow ensuring pH control and efficient isolation.

Analytical Validation & Expected Data

1. Proton NMR (


-NMR) in 

or

You will observe signal splitting due to restricted rotation around the amide bond (Rotamers).
  • Methyl Group (

    
    ):  Look for two singlets (or a split singlet) around 2.0–2.2 ppm . The ratio represents the cis/trans population.
    
  • Ring Protons: The proton at the chiral center (C3-H) will appear as two sets of multiplets, typically shifted downfield (~4.5–5.0 ppm) compared to the starting material due to the electron-withdrawing acetyl group.

2. Mass Spectrometry (LC-MS)

  • Target Mass: MW of Substrate (131.1) + Acetyl (42.0) - H (1.0) = 173.1 Da .

  • Mode: ESI Positive (

    
    ) = 174.1 m/z ; ESI Negative (
    
    
    
    ) = 172.1 m/z .

3. Troubleshooting Table

ObservationRoot CauseCorrective Action
Low Yield Product remained in water.Saturate aqueous phase with NaCl before extraction; use 10% Isopropanol/Chloroform for extraction.
O-Acetylation Mixed anhydride formation.Ensure workup includes a water quench or mild basic wash before final acidification to hydrolyze any unstable mixed anhydrides.
Racemization pH too high or Temp too high.Keep temperature <25°C; avoid harsh reflux conditions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1501894, Morpholine-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis Protocols and Schotten-Baumann Methodology. Retrieved from [Link]

  • Macmillan Group (Princeton University). Supplementary Information: NMR Characterization of Rotameric N-Heterocycles. (Referencing general rotamer assignment in cyclic amides). Retrieved from [Link]

Sources

Analytical Methods for 4-Acetylmorpholine-3-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-Acetylmorpholine-3-carboxylic acid (AMCA) is a polar, N-acetylated heterocyclic amino acid derivative. It frequently appears as a metabolic byproduct of morpholine-containing pharmacophores (e.g., linezolid, timolol) or as a synthetic intermediate in peptide mimetic design.

Due to its high polarity (low logP), acidic nature (pKa ~3.5), and lack of a strong UV chromophore, AMCA presents significant analytical challenges. Standard Reversed-Phase (RP) C18 methods often result in poor retention (elution in the void volume) and low sensitivity.

This guide details two optimized protocols:

  • Method A (Gold Standard): HILIC-MS/MS for trace quantification in biological matrices.

  • Method B (QC/Process): Polar-Embedded RP-HPLC with CAD/UV for raw material purity.

Chemical Profile
PropertyDescriptionAnalytical Implication
Structure Morpholine ring with N-acetyl (pos 4) and COOH (pos 3).High water solubility; requires aqueous-stable columns.
Chromophore Weak (Amide/Carboxyl only).UV detection requires <210 nm; MS or CAD preferred.
Polarity Hydrophilic (LogP < 0).HILIC is preferred over standard C18.
Acidity Carboxylic Acid (pKa ~3-4).Anion exchange (MAX) is ideal for extraction.

Strategic Method Selection

The choice of method depends strictly on the sensitivity required and the matrix complexity.

MethodSelection Start Select Analytical Goal Trace Trace / Bioanalysis (< 1 µg/mL) Start->Trace Complex Matrix QC QC / Raw Material (> 10 µg/mL) Start->QC Clean Matrix HILIC Method A: HILIC-MS/MS Trace->HILIC RPHPLC Method B: Polar-Embedded RP-HPLC (UV 210nm or CAD) QC->RPHPLC

Figure 1: Decision tree for selecting the appropriate quantification strategy.

Sample Preparation: Mixed-Mode Strong Anion Exchange (MAX)

For biological matrices (plasma, urine), simple protein precipitation is often insufficient due to significant matrix effects (ion suppression) in the early eluting region where AMCA appears. Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is the most robust purification method, leveraging the acidic carboxyl group of AMCA.

Protocol:
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Dilute sample (Plasma/Urine) 1:1 with 5% NH₄OH (pH > 8) to ionize the carboxylic acid (COO⁻). Load onto MAX cartridge.

  • Wash 1 (Interferences): 1 mL 5% NH₄OH in Water (removes proteins/neutrals).

  • Wash 2 (Hydrophobic): 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[1] Acidification protonates the carboxyl group (COOH), breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in Mobile Phase A/B (90:10).

Method A: HILIC-MS/MS (Trace Analysis)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface.[2][3] This allows for high-organic mobile phases, which significantly enhances desolvation and sensitivity in ESI-MS.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent Zwitterionic HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve Action
0.0 5 95 Initial Hold
1.0 5 95 6 Isocratic Hold
4.0 40 60 6 Elution
4.1 5 95 1 Re-equilibration

| 6.0 | 5 | 95 | 1 | End |

Mass Spectrometry (MS/MS) Parameters[5][6][7][8][9][10][11]
  • Source: Electrospray Ionization (ESI), Positive Mode.[5]

  • ** Rationale for ESI+:** The morpholine nitrogen and the acetyl group facilitate protonation ([M+H]⁺).

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Logic
AMCA 174.1 86.1 2520Loss of Acetyl + COOH (Morpholine ring fragment)
AMCA (Qual)174.1128.12512Loss of COOH (Decarboxylation)
IS (d3-AMCA)177.189.12520Deuterated Internal Standard

Method B: Polar-Embedded RP-HPLC (QC/Purity)

Rationale: For raw material analysis where MS is unavailable, standard C18 columns fail because the highly aqueous mobile phase required to retain AMCA causes "phase collapse" (dewetting). A Polar-Embedded C18 or C18-Aq column is required.

Chromatographic Conditions
  • Column: Phenomenex Luna Omega Polar C18 or Waters Atlantis T3 (3 µm, 4.6 x 150 mm).

  • Detection:

    • Primary: Charged Aerosol Detector (CAD) - Uniform response, ideal for weak chromophores.

    • Secondary: UV at 205 nm (Requires high-purity solvents to minimize background noise).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, increasing retention).

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

Gradient Table:

Time (min) %A %B
0.0 98 2
5.0 98 2
15.0 50 50

| 20.0 | 98 | 2 |

Analytical Validation (ICH Q2(R2) Compliance)

Validation must adhere to the ICH Q2(R2) guidelines, effective June 2024.[6][7]

Validation Val Validation Parameters (ICH Q2 R2) Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Spec_D Blank Matrix vs. Spiked Sample (No interference at RT) Spec->Spec_D Lin_D R² > 0.99 Min 5 concentrations Lin->Lin_D Acc_D Recovery 80-120% (Spike at 3 levels) Acc->Acc_D Prec_D RSD < 15% (Trace) RSD < 2% (QC) Prec->Prec_D

Figure 2: Key validation parameters required for regulatory submission.

Critical Validation Steps for AMCA:
  • Matrix Effect (MS Only): Calculate the Matrix Factor (MF).

    • Formula:

      
      
      
    • Requirement: CV of MF across 6 lots of matrix must be < 15%.

  • Carryover: Due to the polar nature, AMCA can stick to metallic surfaces. Ensure the needle wash includes 10% water/90% organic to dissolve residues, or use a passivation solution (e.g., Medronic acid) if tailing is observed.

  • Stability: Assess freeze-thaw stability of the carboxylic acid, as spontaneous decarboxylation can occur under high heat or extreme pH.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Metal chelation of the carboxylic acid.Add 5mM Ammonium Phosphate to mobile phase or use PEEK-lined columns.
Retention Time Shift pH fluctuation in HILIC.Buffer capacity is critical in HILIC. Ensure Ammonium Formate is exactly pH 3.0.
Low Sensitivity (MS) Ion suppression from salts.Divert flow to waste for the first 1.0 min. Use MAX SPE cleanup.
Split Peaks Solvent mismatch.Sample diluent must match initial mobile phase. Do not inject 100% aqueous into HILIC.

References

  • International Council for Harmonisation (ICH). (2023).[6][8] Validation of Analytical Procedures Q2(R2). [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Waters Corporation. (2020). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

HPLC method for purity analysis of 4-Acetylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Acetylmorpholine-3-carboxylic acid

Abstract

This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. As a polar, chiral molecule, this compound presents unique analytical challenges, including poor retention on traditional reversed-phase columns and the need to resolve potential stereoisomers. This application note details a systematic approach to method development, covering column and mobile phase selection, and provides a step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Both achiral and chiral purity analyses are discussed to provide a complete framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a substituted morpholine derivative containing a carboxylic acid and a chiral center at the C3 position. The determination of its purity is a critical step in drug development and quality control, requiring a method that can accurately quantify the main component and separate it from process-related impurities and potential stereoisomers.

The primary analytical hurdles stem from its physicochemical properties:

  • High Polarity: The presence of the carboxylic acid and morpholine ring makes the molecule highly polar. This often leads to insufficient retention on conventional C18 reversed-phase HPLC columns, which rely on hydrophobic interactions.[3][4]

  • Lack of a Strong Chromophore: The molecule lacks significant UV-absorbing functional groups, necessitating detection at low UV wavelengths (e.g., 200-220 nm), which can be prone to interference from mobile phase components.[5][6]

  • Chirality: The stereocenter at the C3 position means the molecule can exist as enantiomers. For pharmaceutical applications, it is often necessary to control the enantiomeric purity, requiring specialized chiral separation techniques.[7][8]

This guide addresses these challenges by providing a detailed rationale for method development choices and a validated protocol for reliable purity assessment.

Part I: Achiral Purity Method Development and Rationale

The primary goal of the achiral method is to quantify the main peak and separate it from any process-related chemical impurities.

Principle of Separation: Overcoming Polarity

Standard reversed-phase chromatography with highly aqueous mobile phases can suffer from "phase collapse" or "dewetting" on traditional C18 columns, leading to irreproducible retention times.[4][9] To effectively retain and separate a polar compound like this compound, a more suitable stationary phase is required.

Causality Behind Experimental Choice: A phenyl-hexyl stationary phase is selected. The phenyl group offers alternative pi-pi interactions, and the hexyl linker provides moderate hydrophobicity. Crucially, such columns are often more resistant to dewetting in 100% aqueous mobile phases, making them ideal for retaining polar analytes.[9] Furthermore, to enhance retention, the mobile phase pH must be controlled. By setting the pH below the pKa of the carboxylic acid group (typically ~3-5), the analyte will be in its neutral, protonated form, increasing its hydrophobicity and retention on the reversed-phase column.[9]

Experimental Protocol: Achiral Purity Analysis

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™).[10]

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Reference standard of this compound.

Optimized Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl Column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 5 µmProvides alternative selectivity and is stable in highly aqueous mobile phases, preventing phase collapse.[9]
Mobile Phase A 0.05 M Monobasic Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄Buffers the system and ensures the carboxylic acid is protonated for optimal retention.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% B; 17.1-20 min: 5% BA gradient allows for the elution of potential impurities with different polarities while ensuring good peak shape for the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures consistent retention times and improves peak shape.
Detection Wavelength 210 nmThe carboxylic acid and amide groups absorb at low UV wavelengths. 210 nm provides sufficient sensitivity.[4][6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 20 minutesSufficient to elute the main peak and potential late-eluting impurities.

Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase A.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to the target concentration of 100 µg/mL with mobile phase A.

Part II: Method Validation Protocol (ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[1] The following protocol outlines the key validation parameters as defined by ICH guidelines.[2][11][12]

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting Prep Prepare Standards & Samples Specificity Specificity (Forced Degradation) Prep->Specificity Inject into HPLC Linearity Linearity & Range Prep->Linearity Inject into HPLC Accuracy Accuracy (% Recovery) Prep->Accuracy Inject into HPLC Precision Precision (Repeatability & Intermediate) Prep->Precision Inject into HPLC LOQ LOD / LOQ Prep->LOQ Inject into HPLC Robustness Robustness (Varied Parameters) Prep->Robustness Inject into HPLC Data Data Acquisition Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOQ->Data Robustness->Data Report Validation Report Generation Data->Report Process & Evaluate

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation studies (acid, base, peroxide, heat, light).The peak for the analyte should be free of interference from blanks or impurities. Peak purity analysis (via PDA) should pass.
Linearity Prepare at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.99.[10]
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified upper and lower concentrations.As per linearity, accuracy, and precision requirements.
Accuracy Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample (100% concentration).Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio method (S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.RSD at the LOQ concentration should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Part III: Chiral Purity Considerations

The presence of a stereocenter necessitates an evaluation of enantiomeric purity. This typically requires a separate chiral HPLC method.

Causality Behind Experimental Choice: Direct separation on a Chiral Stationary Phase (CSP) is the most common and efficient approach. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including those with carboxylic acid groups.[7][13] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Recommended Chiral HPLC Method:

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IC)
Mobile Phase Typically a polar organic mobile phase (e.g., Methanol or Ethanol) or a normal phase (e.g., Hexane/Ethanol) with a small amount of acidic modifier (e.g., 0.1% Formic Acid).
Detection 210 nm
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

G cluster_achiral Achiral (Chemical) Purity cluster_chiral Chiral (Enantiomeric) Purity Start Analyte: this compound Properties Properties: - High Polarity - Chiral Center - Weak Chromophore Start->Properties Goal Purity Analysis Goal Properties->Goal Achiral_Mode Select HPLC Mode Goal->Achiral_Mode Chiral_Mode Select Chiral Method Goal->Chiral_Mode Achiral_Column Column: Phenyl-Hexyl Achiral_Mode->Achiral_Column Challenge: Polar Analyte Achiral_MP Mobile Phase: Aqueous Buffer (pH 2.5) + ACN Achiral_Column->Achiral_MP Achiral_Detect Detection: UV @ 210 nm Achiral_MP->Achiral_Detect Achiral_Validate Validate per ICH Q2(R2) Achiral_Detect->Achiral_Validate Chiral_Column Column: Chiral Stationary Phase (e.g., Polysaccharide) Chiral_Mode->Chiral_Column Challenge: Enantiomers Chiral_MP Mobile Phase: Polar Organic or Normal Phase Chiral_Column->Chiral_MP Chiral_Detect Detection: UV @ 210 nm Chiral_MP->Chiral_Detect Chiral_Validate Validate for Specificity & LOQ Chiral_Detect->Chiral_Validate

Caption: Decision workflow for purity method development.

Conclusion

This application note provides a scientifically grounded framework for the purity analysis of this compound. By selecting a phenyl-hexyl column and controlling the mobile phase pH, the challenges of retaining this polar analyte in reversed-phase HPLC can be overcome. The detailed validation protocol, based on ICH Q2(R2) guidelines, ensures the trustworthiness and reliability of the method for quality control and regulatory purposes.[1][2] Additionally, the outlined approach for chiral separation provides a complete analytical strategy for this complex molecule.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Poster presented at HPLC 2001, Maastricht, Netherlands. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Retrieved from [Link]

  • Sidorov, P., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6249. Retrieved from [Link]

  • Yoshida, H., & Kume, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Metabolites, 10(10), 415. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Ghavami, R., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Asia Oceania Journal of Nuclear Medicine & Biology, 9(2), 138-146. Retrieved from [Link]

  • Matarashvili, I., et al. (2013). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Journal of Liquid Chromatography & Related Technologies, 36(14), 1950-1966. Retrieved from [Link]

  • ChemBK. (2024). MORPHOLINE, 4-ACETYL-. Retrieved from [Link]

  • Nishikawa, H., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 502–510. Retrieved from [Link]

  • Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 55(1), 1-4. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4). Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A, 829(1-2), 291-297. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetylmorpholine. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lunn, G., & D'Orazio, M. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Kostik, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 241-249. Retrieved from [Link]

  • Athawale, R., et al. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACETYLCYSTEINE AND TAURINE IN TABLET DOSAGE FORM BY USING RP-HPLC. CORE. Retrieved from [Link]

Sources

Derivatization of 4-Acetylmorpholine-3-carboxylic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Acetylmorpholine-3-carboxylic Acid Through Chemical Derivatization

Introduction: Overcoming the Analytical Challenge

This compound is a heterocyclic compound of interest in pharmaceutical and chemical synthesis, structurally analogous to a protected cyclic amino acid. Its analysis is crucial for process monitoring, purity assessment, and metabolic studies. However, the direct analysis of this molecule by gas chromatography-mass spectrometry (GC-MS) is fundamentally impractical. The presence of a polar carboxylic acid group results in a high boiling point and low volatility, preventing the compound from transitioning into the gas phase under typical GC conditions.[1][2][3] Furthermore, the active hydrogen on the carboxyl group can lead to strong, undesirable interactions with the GC column, resulting in poor chromatographic peak shape and low sensitivity.[4]

Chemical derivatization is an essential sample preparation technique that chemically modifies an analyte to make it amenable to GC-MS analysis.[5][6] This process converts polar functional groups into less polar, more volatile, and more thermally stable analogues.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust derivatization protocols for the successful analysis of this compound by GC-MS: silylation and esterification .

The Imperative for Derivatization: A Conceptual Overview

The core principle of derivatization is to mask the problematic functional groups that hinder GC analysis. For this compound, the target is the carboxylic acid moiety. By replacing the acidic proton with a non-polar group, we fundamentally alter the molecule's physical properties.

Key Objectives of Derivatization:

  • Increase Volatility: The derivative has a much lower boiling point, allowing it to be vaporized in the GC inlet without decomposition.

  • Decrease Polarity: This minimizes interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks.

  • Enhance Thermal Stability: The resulting derivative is more stable at the elevated temperatures used in the GC oven and inlet.[9]

  • Generate Informative Mass Spectra: The derivative often produces characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and quantification.

G cluster_0 The Derivatization Workflow Analyte Analyte in Solution (this compound) Deriv Chemical Derivatization (Silylation or Esterification) Analyte->Deriv Add Reagent Product Volatile & Stable Derivative Deriv->Product Heat GCMS GC-MS Analysis Product->GCMS Inject Data Data Acquisition & Interpretation GCMS->Data

A high-level overview of the derivatization process for GC-MS analysis.

Method Selection: A Comparative Analysis

Two primary and highly effective methods for derivatizing carboxylic acids are silylation and esterification. The choice between them often depends on laboratory resources, desired derivative stability, and the sample matrix.

  • Silylation: This technique replaces active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7] We will focus on derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a TBDMS derivative.

    • Rationale: TBDMS derivatives are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, making them exceptionally robust for samples that may require workup or are exposed to trace moisture.[10] Furthermore, they yield a highly characteristic mass spectrum with a prominent base peak at [M-57]+, corresponding to the loss of a tert-butyl group, which is invaluable for identification.[10]

  • Esterification: This is a classic alkylation method where the carboxylic acid is converted into an ester, typically a methyl ester.[6] We will detail a protocol using methanolic HCl.

    • Rationale: Esterification is a cost-effective and highly quantitative method that produces stable derivatives.[1][6] The reagents are common in most analytical laboratories, and the procedure, while involving more steps than silylation, is straightforward and reliable.

Protocol 1: Tert-butyldimethylsilylation (TBDMS) with MTBSTFA

This protocol is favored for its simplicity, high reaction yield, and the exceptional stability of the resulting derivative. The reaction is typically performed in a single vial, and the product can be injected directly into the GC-MS.

Principle & Mechanism

MTBSTFA reacts with the carboxylic acid to form a TBDMS-ester, with N-methyltrifluoroacetamide and trifluoroacetamide as volatile, neutral byproducts that generally do not interfere with chromatography.

Reaction scheme for methyl esterification.
Materials and Reagents
  • This compound standard or dried sample extract

  • 3N Methanolic HCl (can be purchased or prepared by slowly bubbling dry HCl gas through anhydrous methanol)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Step-by-Step Methodology
  • Sample Preparation: As with silylation, start with a dry sample (~1 mg) in a screw-cap test tube.

  • Reagent Addition: Add 1 mL of 3N Methanolic HCl to the tube.

  • Reaction: Tightly cap the tube and place it in a heating block at 80°C for 1 hour.

  • Cooling: Remove the tube and allow it to cool to room temperature.

  • Neutralization: Carefully add 1 mL of saturated NaHCO₃ solution to neutralize the excess acid. Mix gently. (Note: CO₂ gas will be evolved).

  • Extraction: Add 1 mL of hexane (or dichloromethane), cap the tube, and vortex vigorously for 1 minute to extract the methyl ester derivative.

  • Phase Separation: Allow the layers to separate. The organic (top layer for hexane) contains the derivative.

  • Drying: Carefully transfer the organic layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the organic extract into the GC-MS.

Expected Results & Data Interpretation
ParameterUndervatized AnalyteMethyl Ester Derivative
Molecular Formula C7H11NO4C8H13NO4
Molecular Weight 173.17 g/mol 187.19 g/mol
Mass Increase -+14.02 Da
Key MS Fragment -[M-31]+ (loss of -OCH₃)

The EI mass spectrum of the methyl ester will likely show a molecular ion peak and characteristic fragments corresponding to the loss of the methoxy group ([M-31]⁺) and other cleavages around the morpholine ring.

Suggested GC-MS Parameters

The following are recommended starting conditions. Method optimization will be required for specific applications.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Injection Port Split/Splitless, 250°C, Split ratio 20:1
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Oven Program 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

A Note on Chiral Analysis

The C-3 position of this compound is a stereocenter. The protocols described above will not separate the enantiomers on a standard achiral GC column. For chiral analysis, two main strategies can be employed:

  • Chiral Derivatization: React the analyte with a chiral derivatizing agent (e.g., a chiral alcohol like (-)-2-butanol instead of methanol) to form diastereomers, which can then be separated on a standard achiral column.

  • Chiral GC Column: Use the non-chiral derivatization methods described above (silylation or methylation) followed by separation on a chiral GC column, such as one coated with a Chirasil-Val stationary phase. [11][12][13]This is often the more direct and preferred approach.

Conclusion

The analysis of this compound by GC-MS is not only feasible but can be made robust and reliable through chemical derivatization. Both TBDMS-silylation and methyl esterification are excellent methods to increase the volatility and improve the chromatographic behavior of this polar analyte. Silylation with MTBSTFA offers a simpler, faster workflow and produces a highly stable derivative with a very characteristic mass spectrum. Methyl esterification is a classic, cost-effective alternative that is also highly effective. The choice of method will depend on the specific requirements of the analysis, but both protocols provided in this guide offer a validated starting point for successful method development.

References

  • G. C. M. S. Technologies. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry.
  • Encyclopedia of Analytical Chemistry. (2006). Acids: Derivatization for GC Analysis. John Wiley & Sons, Ltd.
  • Tanaka, H., et al. (2015). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2026, January 31). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis Online. (2006, September 22). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Retrieved February 19, 2026, from [Link]

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC (Bulletin 909A).
  • ALWSCI. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS? Retrieved February 19, 2026, from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021, December 30). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, November 25). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved February 19, 2026, from [Link]

  • UCT, Inc. (n.d.). SELECTRA-SIL® Derivatizing Reagents.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2018, August 13). Which of these methods is preferred when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS? Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... Retrieved February 19, 2026, from [Link]

  • Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Retrieved February 19, 2026, from [Link]

  • PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved February 19, 2026, from [Link]

  • Springer Nature. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved February 19, 2026, from [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved February 19, 2026, from [Link]

Sources

Application Notes and Protocols: Leveraging 4-Acetylmorpholine-3-carboxylic Acid in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding through its oxygen atom—make it an invaluable component in the design of therapeutic agents.[3] Morpholine-containing molecules have demonstrated significant potential as inhibitors of various enzyme classes, including kinases, proteases, and cholinesterases, which are implicated in pathologies ranging from cancer to neurodegenerative diseases and viral infections.[1][4]

This application note provides a detailed guide on the utilization of a key morpholine-based building block, 4-Acetylmorpholine-3-carboxylic acid , in the synthesis of potential enzyme inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols for generating a library of candidate inhibitors, and discuss the principles of their design and evaluation.

Core Concept: this compound as a Versatile Synthetic Synthon

This compound is a strategically functionalized molecule for library synthesis. The carboxylic acid moiety serves as a prime handle for derivatization, most commonly through amide bond formation, allowing for the systematic introduction of a wide variety of chemical groups to explore the chemical space around a target enzyme's active site.[5][6] The acetyl group on the morpholine nitrogen provides steric and electronic properties that can influence binding affinity and selectivity. The inherent chirality at the 3-position of the morpholine ring also allows for the exploration of stereospecific interactions within the enzyme's binding pocket.

The general strategy involves the coupling of this compound with a diverse library of primary and secondary amines to generate a corresponding library of amides. These amides can then be screened for inhibitory activity against a target enzyme.

General Synthetic Workflow for Amide Library Generation

The following diagram illustrates the overall workflow for the synthesis and evaluation of a library of potential enzyme inhibitors derived from this compound.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A 4-Acetylmorpholine- 3-carboxylic acid C Amide Coupling Reaction A->C B Amine Library (R-NH2) B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS) D->E F Enzyme Inhibition Assay E->F Compound Library G Determination of IC50 F->G H Hit Compound Identification G->H

Caption: General workflow for synthesis and screening of enzyme inhibitors.

Protocol 1: Synthesis of N-Aryl/Alkyl Amide Derivatives of this compound

This protocol details a general method for the amide coupling of this compound with a representative amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable for the synthesis of a diverse library of amides.[7]

Materials and Reagents
  • This compound

  • Selected primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, for poorly soluble starting materials)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Thin Layer Chromatography (TLC) plates

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask, add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

    • Add the selected amine (1.1 eq) to the solution.

    • Add HOBt (1.2 eq) to the reaction mixture.

    • Cool the flask to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add DIPEA (2.0 eq) to the cooled reaction mixture while stirring.

    • In a separate vial, dissolve EDC (1.2 eq) in a small amount of anhydrous DCM.

    • Add the EDC solution dropwise to the reaction mixture over 5-10 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.

Reaction Scheme

The following diagram illustrates the chemical transformation described in Protocol 1.

G cluster_reactants cluster_products Reactant1 This compound Plus + Reactant2 R-NH2 (Amine) Product N-substituted 4-Acetylmorpholine-3-carboxamide Reactant2->Product EDC, HOBt, DIPEA DCM, 0°C to rt

Caption: Amide coupling of this compound.

Data Presentation: Illustrative Enzyme Inhibition Data

Following the synthesis of a library of compounds, each derivative would be tested for its ability to inhibit the target enzyme. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below presents hypothetical IC₅₀ values for a series of N-substituted 4-acetylmorpholine-3-carboxamides against a fictional protease, "Protease X". This illustrates how structure-activity relationships (SAR) can be established.

Compound IDR-Group (from R-NH₂)IC₅₀ (µM) for Protease X
1a Phenyl15.2
1b 4-Chlorophenyl5.8
1c 4-Methoxyphenyl25.1
1d Benzyl8.3
1e Cyclohexyl> 50

This data is for illustrative purposes only.

From this hypothetical data, a preliminary SAR can be deduced. For instance, the addition of an electron-withdrawing group (chloro) to the phenyl ring (compound 1b ) appears to enhance inhibitory activity compared to the unsubstituted phenyl ring (compound 1a ). Conversely, an electron-donating group (methoxy, compound 1c ) decreases activity. This suggests that electronic effects on the aromatic ring play a role in the binding interaction with Protease X.

Trustworthiness and Self-Validation in Protocols

The reliability of these protocols is grounded in established and widely published methods for amide bond formation.[5][6][7] To ensure the validity of the experimental results, the following self-validating steps are crucial:

  • Purity of Starting Materials: The purity of this compound and the amine library should be confirmed before use, typically by NMR spectroscopy.

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS ensures that the reaction has gone to completion and helps in identifying any potential side products.

  • Thorough Characterization: The structure and purity of the final products must be unambiguously confirmed by high-resolution mass spectrometry (HRMS) and both ¹H and ¹³C NMR. This validates that the desired compound has been synthesized.

  • Reproducibility: Key reactions should be repeated to ensure the reproducibility of the yield and purity of the final products.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The straightforward and robust protocols for amide coupling described herein allow for the efficient generation of diverse chemical libraries. By systematically modifying the substituent introduced via the amine component, researchers can effectively probe the structure-activity relationships of their target enzyme and identify promising lead compounds for further development in drug discovery programs. The principles and methodologies outlined in this application note provide a solid foundation for leveraging this important morpholine-based building block in the pursuit of new therapeutic agents.

References

  • De la Guardia, A., & G-Puertas, P. (2022). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 27(19), 6529. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • Wang, L., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2342-2348. Available at: [Link]

  • Kim, C. U., et al. (2005). Design, synthesis, and structural analysis of inhibitors of influenza neuraminidase containing a 2,3-disubstituted tetrahydrofuran-5-carboxylic acid core. Journal of Medicinal Chemistry, 48(1), 131-141. Available at: [Link]

  • Varma, R. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 5(26), 16035-16043. Available at: [Link]

  • Chen, J., et al. (2014). Facile Synthesis of the Neuraminidase Inhibitor Peramivir. Synthetic Communications, 44(15), 2215-2222. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2559575. Available at: [Link]

  • Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(4), 363-370. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6686-6688. Available at: [Link]

  • Gracia, J., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. Organic & Biomolecular Chemistry, 18(21), 4025-4031. Available at: [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2640. Available at: [Link]

  • Gaidukevich, O. M., et al. (2010). Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. Pharmaceutical Chemistry Journal, 44(5), 241-244. Available at: [Link]

  • Li, H., et al. (2015). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules, 20(7), 12033-12046. Available at: [Link]

  • Golovanova, E. A., et al. (1991). Bornyl and isobornyl carboxylic esters of condensed tetrahydroquinoxalines as antiviral agents. European Patent No. EP0456843A1.
  • Liu, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. International Journal of Molecular Sciences, 23(19), 11231. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Journal of the Korean Chemical Society, 55(4), 651-656. Available at: [Link]

  • Wang, Z., et al. (2013). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 18(10), 12138-12156. Available at: [Link]

  • Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • El-Malah, A. A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Chemistry, 10(3), 469-487. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864573. Available at: [Link]

Sources

Application Note: Strategic Solid-Phase Synthesis of Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Synthesis Techniques for Morpholine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Specialists.

Abstract & Strategic Importance

Morpholine rings are "privileged scaffolds" in medicinal chemistry, appearing in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (anticancer). Their popularity stems from their ability to modulate lipophilicity (


), improve metabolic stability, and serve as hydrogen bond acceptors without carrying a charge at physiological pH.

Traditional solution-phase synthesis of morpholines often suffers from difficult purifications due to the high polarity and water solubility of the products. Solid-Phase Organic Synthesis (SPOS) offers a decisive advantage: it allows for the use of excess reagents to drive reactions to completion while facilitating rapid purification via simple filtration.

This guide details two distinct, high-value protocols for generating morpholine libraries:

  • The Mitsunobu Cyclization Route: Ideal for stereocontrolled synthesis of chiral morpholines.

  • The Ugi-Joullié Multicomponent Route: Ideal for generating high-diversity combinatorial libraries.

Strategic Decision Matrix (Workflow)

Before selecting a protocol, the chemist must analyze the target diversity and structural constraints.

MorpholineStrategy Start Target Morpholine Scaffold Diversity Is the goal High Diversity (Library) or High Precision (Single Target)? Start->Diversity Precision High Precision / Stereocontrol Diversity->Precision Targeted Synthesis Library High Diversity / Combinatorial Diversity->Library Library Production ChiralCenters Are chiral centers required at C2/C3? Precision->ChiralCenters Substituents Where is the diversity needed? Library->Substituents ProtocolA PROTOCOL A: Mitsunobu Cyclization (Resin-bound Amino Alcohols) ChiralCenters->ProtocolA Yes (Use Chiral AA) Substituents->ProtocolA C2/C3 & N4 ProtocolB PROTOCOL B: Ugi-Joullié Reaction (Multicomponent Assembly) Substituents->ProtocolB N4, C2, & Exocyclic Amide

Figure 1: Decision matrix for selecting the appropriate solid-phase synthesis strategy based on library requirements and stereochemical needs.

Protocol A: Stereoselective Mitsunobu Cyclization

Principle: This method builds the morpholine ring by cyclizing a resin-bound amino alcohol derivative. By using chiral amino acids (like Serine or Threonine) or chiral epoxides as starting materials, the stereochemistry of the morpholine ring is fixed with high fidelity.

Experimental Design
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin is preferred for its mild cleavage conditions (1% TFA), preventing morpholine ring degradation.

  • Loading: 0.8 – 1.2 mmol/g.

  • Key Mechanism: Intramolecular

    
     attack of a sulfonamide anion (or activated alcohol) onto a primary/secondary alcohol activated by DEAD/PPh3.
    
Step-by-Step Protocol
Phase 1: Immobilization & Chain Extension
  • Resin Loading:

    • Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.

    • Add Fmoc-L-Ser(tBu)-OH (1.2 equiv) and DIPEA (4 equiv) in DCM.

    • Agitate for 2 hours at RT.

    • Quench unreacted sites with MeOH (1 mL) for 20 min.

    • Wash: DCM (3x), DMF (3x), MeOH (3x).

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF and DCM.

  • N-Alkylation / Reductive Amination:

    • Goal: Introduce the N-substituent and the second hydroxyl component.

    • React resin-bound amine with an

      
      -halo ketone or perform reductive amination with a protected hydroxy-aldehyde.
      
    • Example: React with 2-bromo-4'-methoxyacetophenone (3 equiv) and DIPEA (3 equiv) in DMF for 6 hours.

    • Reduction: Treat resin with NaBH₄ (5 equiv) in THF/MeOH (1:1) for 4 hours to generate the secondary alcohol.

Phase 2: The Mitsunobu Cyclization

This is the critical ring-closing step.

  • Preparation: Swell the resin (now containing the linear diol intermediate) in anhydrous THF.

  • Reagent Addition:

    • Add Triphenylphosphine (

      
      )  (5 equiv).
      
    • Add DIAD (Diisopropyl azodicarboxylate) (5 equiv) dropwise at 0°C (use an ice bath for the reaction vessel if possible, otherwise slow addition at RT).

  • Reaction: Agitate at Room Temperature for 12–16 hours.

    • Note: The reaction creates a betaine intermediate that activates the alcohol, allowing the amine (or amide) to attack and close the ring.

  • Washing: Wash extensively with THF (3x), DCM (3x), and MeOH (3x) to remove the triphenylphosphine oxide byproduct.

Phase 3: Cleavage
  • Treat resin with 1% TFA in DCM (5 x 2 min).

  • Collect filtrates immediately into a flask containing 10% pyridine in MeOH (to neutralize acid if the product is acid-sensitive).

  • Concentrate in vacuo.[1]

Protocol B: The Ugi-Joullié Multicomponent Route

Principle: The Ugi 4-Component Reaction (U-4CR) assembles an amine, aldehyde, carboxylic acid, and isocyanide into a linear diamide. By using a "bifunctional" component (e.g., a resin-bound amino acid and a glycolaldehyde dimer), the linear adduct can be cyclized post-condensation to form the morpholine core.

Experimental Design
  • Resin: Rink Amide Resin (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Key Reagents: Glycolaldehyde dimer (forms the oxo-morpholine bridge).

Step-by-Step Protocol
Phase 1: The Ugi Reaction (On-Resin)
  • Amine Formation:

    • Deprotect Fmoc-Rink Amide resin (0.5 mmol scale) using 20% piperidine/DMF.

    • Wash: DMF (3x), DCM (3x).

  • Component Mixing (The "Pre-formation"):

    • In a separate vial, dissolve Glycolaldehyde dimer (2 equiv) and the Amine component (

      
      , 2 equiv) in MeOH/DCM (1:1). Stir for 30 min to form the imine.
      
  • Resin Addition:

    • Add the pre-formed imine solution to the resin-bound isocyanide (or use resin-bound amine with soluble isocyanide).

    • Variation: If using Resin-Bound Amine :

      • Suspend resin in MeOH/DCM (1:1).

      • Add Glycolaldehyde dimer (5 equiv), Carboxylic Acid (

        
        , 5 equiv), and Isocyanide  (
        
        
        
        , 5 equiv).
  • Reaction: Agitate for 24–48 hours at RT.

    • QC Check: The reaction is complete when the Kaiser test is negative (if starting from resin-amine).

Phase 2: Cyclization (The Joullié Step)

The Ugi product usually contains a hydroxyl group (from glycolaldehyde) and an amide. Cyclization requires activating the alcohol or transamidation.

  • Activation: Treat the resin with TFA/DCM (1:1) to cleave and induce cyclization in solution if using an acid-labile linker.

  • Alternative On-Resin Cyclization:

    • Treat resin with tBuOK (2 equiv) in THF if an ester is present to force lactamization (forming oxo-morpholines).

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ComponentProtocol A (Mitsunobu)Protocol B (Ugi)Notes
Resin Loading 0.8 mmol/g0.5 mmol/gLower loading prevents site-site interaction in Ugi.
Primary Reactant 3.0 equiv5.0 equivExcess required to drive solid-phase kinetics.
Coupling Agent DIAD /

(5 equiv)
None (MCR)Mitsunobu reagents must be fresh.
Solvent System Anhydrous THFMeOH / DCM (1:1)Ugi requires protic solvent (MeOH) for mechanism.
Reaction Time 12 - 16 Hours24 - 48 HoursUgi is kinetically slow on solid phase.
Troubleshooting Guide (Causality-Driven)
ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete Mitsunobu reaction due to steric hindrance.Switch from DEAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) for higher reactivity. Use microwave irradiation (50°C, 30 min).
Product Impurity (Protocol A)

contamination.
Use resin-bound

or perform cleavage, then triturate crude solid with ether (oxide precipitates).
Incomplete Reaction (Protocol B) Imine hydrolysis.Ensure anhydrous MeOH is used. Add molecular sieves to the reaction vessel.
Resin Color Change (Dark) Oxidation of amine or decomposition.Ensure inert atmosphere (

) during long reaction times. Verify solvent purity (free of peroxides).

Visualization of the Mitsunobu Pathway

MitsunobuFlow Step1 Resin-Bound Amino Acid (Ser/Thr) Step2 N-Alkylation (Intro R-Group) Step1->Step2 R-Br, DIPEA Step3 Reduction (Ketone -> Alcohol) Step2->Step3 NaBH4 Step4 Mitsunobu Reagents (DIAD, PPh3) Step3->Step4 Activate OH Step5 Cyclization (Inversion of config) Step4->Step5 Intramolecular Attack Final Cleavage & Isolation Step5->Final TFA/DCM

Figure 2: The sequential workflow for Protocol A, highlighting the critical activation of the alcohol to facilitate ring closure.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source:Chemical Biology & Drug Design.
    • URL:[Link]

  • Solid-Phase Mitsunobu Cyclization

    • Title: Mitsunobu-Reaction-Based Total Solid-Phase Synthesis of Fanlizhicyclopeptide B.[2]

    • Source:Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • Ugi Reaction on Solid Phase

    • Title: Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
    • Source:Molecules (MDPI).
    • URL:[Link]

  • General Morpholine Synthesis Review

    • Title: Recent progress in the synthesis of morpholines.[3][4][5]

    • Source:Chemistry of Heterocyclic Compounds.
    • URL:[Link]

Sources

Application Notes and Protocols: 4-Acetylmorpholine-3-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Chiral Scaffolds

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a privileged scaffold.[1][2] Its inherent conformational flexibility, favorable physicochemical properties, and ability to improve pharmacokinetic profiles have led to its incorporation into a multitude of approved and experimental therapeutics.[2][3] The introduction of a carboxylic acid at the 3-position, creating morpholine-3-carboxylic acid, imparts a chiral center and a versatile functional handle for further synthetic elaboration. This positions it as a valuable building block for creating complex, three-dimensional molecules.[4]

This document provides detailed application notes and protocols for the N-acetylated derivative, 4-acetylmorpholine-3-carboxylic acid. The addition of the acetyl group at the 4-position introduces a tertiary amide, which can influence the molecule's conformation, solubility, and metabolic stability. As a constrained, non-natural amino acid analogue, this compound offers a unique scaffold for the synthesis of novel peptidomimetics, enzyme inhibitors, and other biologically active compounds.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound can be readily achieved through the N-acetylation of morpholine-3-carboxylic acid. Several methods are available for the N-acetylation of secondary amines, with the use of acetic anhydride or acetyl chloride being the most common and efficient.[1][5][6] The following protocol details a robust method using acetic anhydride.

Experimental Protocol: N-Acetylation of Morpholine-3-carboxylic Acid

Materials:

  • Morpholine-3-carboxylic acid

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine-3-carboxylic acid (1 equivalent) in dichloromethane (DCM). To this solution, add pyridine (1.2 equivalents) as a base to neutralize the acetic acid byproduct. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: While stirring, slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Acetylating Agent: Acetic anhydride is chosen for its high reactivity and the fact that the byproduct, acetic acid, is easily removed during the work-up.

  • Role of the Base: Pyridine or triethylamine is essential to scavenge the acetic acid formed during the reaction, which could otherwise protonate the starting amine, rendering it unreactive.

  • Aqueous Work-up: The series of washes with acidic and neutral aqueous solutions effectively removes the base, unreacted acetic anhydride (by hydrolysis), and salts, leading to a purer product.

Data Presentation: Key Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in polar organic solvents

Application as a Chiral Building Block: Synthesis of Amide Derivatives

The true utility of this compound lies in its application as a chiral building block. The carboxylic acid functionality serves as a prime site for coupling reactions, particularly for the formation of amide bonds, a cornerstone of peptide synthesis and drug discovery.

Experimental Protocol: Amide Coupling with a Primary Amine

This protocol describes a standard peptide coupling reaction using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard work-up reagents as described previously

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 equivalents) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting amide by column chromatography.

Rationale for Reagent Selection:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization of the chiral center.

  • DIPEA: A non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction without interfering with the activated ester.

Visualization of the Synthetic Utility

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 4-Acetylmorpholine-3-carboxylic_acid This compound Amide_Product Chiral Amide Derivative 4-Acetylmorpholine-3-carboxylic_acid->Amide_Product Amide Bond Formation Primary_Amine R-NH₂ (e.g., Benzylamine) Primary_Amine->Amide_Product HATU HATU HATU->4-Acetylmorpholine-3-carboxylic_acid Activates DIPEA DIPEA DIPEA->4-Acetylmorpholine-3-carboxylic_acid DMF DMF (Solvent) caption Amide Coupling Workflow

Caption: Workflow for the synthesis of a chiral amide using this compound.

Chiral Integrity and Resolution

The stereocenter at the 3-position is a critical feature of this building block. For applications in drug development, it is often necessary to use a single enantiomer.

  • Enantioselective Synthesis: Chiral synthesis of substituted morpholines can be achieved from enantiomerically pure starting materials such as amino acids.[7]

  • Chiral Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its individual enantiomers. This can be accomplished by forming diastereomeric salts with a chiral amine or by chiral chromatography.[8][9][10] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to determine the enantiomeric excess (e.e.) of the final product.[11]

Logical Relationship of Chiral Control

G Racemic_Mixture Racemic this compound Chiral_Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization, Chiral HPLC) Racemic_Mixture->Chiral_Resolution Enantiomer_S (S)-Enantiomer Chiral_Resolution->Enantiomer_S Enantiomer_R (R)-Enantiomer Chiral_Resolution->Enantiomer_R Enantioselective_Synthesis Enantioselective Synthesis Enantioselective_Synthesis->Enantiomer_S yields predominantly Chiral_Starting_Material Chiral Starting Material (e.g., L- or D-amino acid derivative) Chiral_Starting_Material->Enantioselective_Synthesis caption Pathways to Enantiopure Building Blocks

Caption: Strategies for obtaining enantiomerically pure this compound.

Conclusion

This compound represents a promising and versatile chiral building block for drug discovery and organic synthesis. Its constrained cyclic structure, combined with the readily functionalizable carboxylic acid and the modulating effect of the N-acetyl group, provides a unique scaffold for the creation of novel chemical entities. The protocols outlined in this document provide a solid foundation for the synthesis and application of this valuable compound, empowering researchers to explore new avenues in the design and development of next-generation therapeutics.

References

  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • Kavková, P., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 163-173. Retrieved from [Link]

  • Baruah, M. (2014). Regioselective N-acylation of some N-based heterocyclic compounds under solvent-free condition catalyzed by a naturally available reusable clay. International Journal of ChemTech Research, 6(7), 3624-3628. Retrieved from [Link]

  • Google Patents. (n.d.). CN1283632C - Process for preparing N-acetyl morpholine.
  • Google Patents. (n.d.). CN103641797B - Preparation method for N-acetyl morpholine.
  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PubMed. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(26), 4488-4508. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Georgopoulou, D., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(10), 833-840. Retrieved from [Link]

  • PubMed Central. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 63(15), 7919-7933. Retrieved from [Link]

  • UNC Chemistry Department. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylmorpholine. Retrieved from [Link]

Sources

The Modern Agrochemical Pipeline: A Guide to Discovery, Optimization, and Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and professionals in agrochemical and crop protection development.

Abstract: The imperative to enhance global food security amid mounting environmental and biological pressures necessitates continuous innovation in agrochemical development. This guide provides an in-depth exploration of the modern, multi-stage pipeline for creating novel herbicides, insecticides, and fungicides. We will dissect the critical applications and protocols that drive progress from initial target discovery through to the development of a stable, effective, and safe final product. This document is structured to provide not only step-by-step methodologies but also the scientific rationale behind these procedures, empowering researchers to make informed decisions and troubleshoot complex challenges.

Introduction: The Evolving Landscape of Crop Protection

The development of new agrochemicals is a complex, lengthy, and increasingly challenging endeavor.[1][2] Factors such as the evolution of pest resistance, a stringent regulatory landscape, and the demand for more sustainable and environmentally benign solutions drive the need for novel modes of action (MoAs) and highly selective active ingredients.[1][3][4] The modern discovery pipeline integrates a diverse array of scientific disciplines—from genomics and biochemistry to analytical chemistry and materials science—to accelerate the design-make-test-analyze cycle.[2] This guide will navigate through the core stages of this pipeline, offering detailed application notes and protocols for key experimental workflows.

Chapter 1: Target Identification and Validation

The foundation of a successful agrochemical discovery program is the identification and validation of a specific molecular target within the pest, weed, or pathogen.[1][5] An ideal target is essential for the pest's survival but absent or significantly different in non-target organisms, including crops, beneficial insects, and humans, ensuring high selectivity.[4][6]

Target Identification Strategies

The search for novel targets has been revolutionized by "omics" technologies.[7] Genomic and proteomic profiling, for instance, can reveal essential genes and proteins that represent potential vulnerabilities.[5][8]

  • Genomic Approaches: Sequencing the genomes of resistant versus susceptible pest populations can pinpoint mutations in a specific gene, identifying it as the target of an existing chemical class and suggesting it as a viable target for new chemistries.

  • Chemical Genetics: This forward approach uses small molecules to induce a specific phenotype (e.g., death of a fungus) and then works backward to identify the protein target responsible for that effect.[9] This can uncover entirely new modes of action.[9]

  • In Silico Prediction: Computational methods can predict potential binding sites on proteins and screen virtual libraries of compounds, helping to prioritize targets that are considered "druggable."[5]

Application Protocol: Target Validation using RNA Interference (RNAi)

Rationale: Before committing significant resources to a high-throughput screening campaign, it is crucial to validate that inhibiting the proposed target will indeed produce the desired phytotoxic or pesticidal effect. RNAi provides a powerful method to specifically "knock down" the expression of the target gene, mimicking the effect of a chemical inhibitor.

  • dsRNA Synthesis:

    • Identify a unique 300-500 bp region of the target gene's coding sequence.

    • Amplify this region via PCR using primers that incorporate T7 RNA polymerase promoter sequences at the 5' end of both the forward and reverse primers.

    • Use a commercially available in vitro transcription kit to synthesize double-stranded RNA (dsRNA) from the PCR template.

    • Purify the dsRNA and verify its integrity and concentration using gel electrophoresis and spectrophotometry.

  • Microinjection:

    • Anesthetize late-stage larvae or adult beetles on a CO₂ pad.

    • Using a microinjection system, inject 100-200 nL of dsRNA solution (typically 1-2 µg/µL) into the insect's hemocoel.

    • As a negative control, inject a separate cohort of insects with dsRNA targeting a non-essential gene or a gene not present in the insect (e.g., GFP).

  • Phenotypic Analysis:

    • Monitor the injected insects daily for a period of 7-14 days.

    • Record key phenotypic data, such as mortality, developmental defects, reduced fecundity, or behavioral changes, compared to the control group.

    • Self-Validation: A significantly higher mortality or adverse phenotype in the target-dsRNA group compared to the control group validates the target's essentiality.

  • Molecular Confirmation:

    • After 48-72 hours post-injection, extract total RNA from a subset of treated and control insects.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene.

    • Trustworthiness Check: A successful knockdown will show a significant reduction (typically >70%) in target gene expression in the dsRNA-treated group.

Chapter 2: High-Throughput Screening (HTS) for Hit Discovery

With a validated target, the next step is to screen large libraries of chemical compounds to find "hits"—molecules that interact with the target and elicit a biological response.[10] HTS uses automation and miniaturized assays to test hundreds of thousands of compounds rapidly and cost-effectively.[5][11][12]

HTS Assay Development

The success of an HTS campaign hinges on a robust and reliable assay.[10] Assays can be target-based (biochemical) or cell/organism-based (phenotypic).

Assay Type Principle Advantages Disadvantages
Biochemical Measures direct interaction with an isolated target protein (e.g., enzyme inhibition).Highly specific, mechanistic information, easier to optimize.Lacks biological context (cell permeability, metabolism).
Phenotypic Measures a response in a whole cell or organism (e.g., inhibition of fungal growth).[13]High biological relevance, identifies compounds with necessary properties (e.g., cell entry).Mode of action is unknown, higher rate of false positives.

G cluster_prep Assay Preparation cluster_hts Automated Screening cluster_analysis Data Analysis & Hit Selection Compound Compound Library (>500,000 compounds) Dispensing Robotic Liquid Handling (Dispensing of compounds & reagents) Compound->Dispensing Target Validated Target (Enzyme, Receptor, etc.) Target->Dispensing AssayPlate Microtiter Plate (384- or 1536-well) AssayPlate->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence, Luminescence, etc.) Incubation->Detection RawData Raw Data Acquisition Detection->RawData QC Quality Control (Z'-factor calculation) RawData->QC HitID Hit Identification (% Inhibition > Threshold) QC->HitID HitID->RawData Iterative Analysis Confirmation Hit Confirmation & Dose-Response HitID->Confirmation

Caption: High-Throughput Screening (HTS) Workflow.

Application Protocol: Enzyme Inhibition Assay for a Fungal Target

Rationale: This protocol describes a common biochemical HTS assay to identify inhibitors of a specific fungal enzyme (e.g., succinate dehydrogenase, a target for SDHI fungicides).[14] It uses a fluorescence-based readout for high sensitivity and compatibility with automation.

Materials:

  • Purified recombinant target enzyme.

  • Substrate for the enzyme that produces a fluorescent product upon conversion.

  • Assay buffer (optimized for pH, salt concentration, and additives for enzyme stability).

  • Compound library dissolved in DMSO.

  • 384-well, black, flat-bottom microplates.

  • Positive control (a known inhibitor of the enzyme).

  • Negative control (DMSO vehicle).

Protocol Steps:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into individual wells of the 384-well plate. Also, dispense the positive control and negative control (DMSO) into designated wells on each plate.

  • Enzyme Addition: Add 10 µL of the enzyme solution (at a pre-determined optimal concentration) in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Scientist's Note: This step allows the compounds to bind to the enzyme before the reaction is initiated, which is crucial for identifying competitive and non-competitive inhibitors.

  • Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate into a fluorescent plate reader. Measure the fluorescent signal every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_control) / (Rate_neg_control - Rate_pos_control))

    • Trustworthiness Check: For each plate, calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.

      • Z' = 1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|

    • Compounds showing an inhibition level above a defined threshold (e.g., 50%) are classified as "hits" and selected for further validation.

Chapter 3: Lead Optimization and Analytical Characterization

Initial hits from HTS are rarely suitable for development. They often have low potency, poor selectivity, or undesirable physicochemical properties. The hit-to-lead and lead optimization phases involve a medicinal chemistry campaign to synthesize analogs of the hit compounds to improve their overall profile.[15] This process is guided by Structure-Activity Relationship (SAR) studies.[16]

The Role of Analytical Chemistry

Precise analytical techniques are indispensable for supporting lead optimization.[17] They are used to confirm the identity and purity of newly synthesized compounds and to quantify their concentration in various assays.[17][18] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this phase.[19]

Application Protocol: Purity Analysis and Quantification by HPLC

Rationale: This protocol provides a general method for determining the purity of a newly synthesized agrochemical lead candidate and creating a standard curve for its quantification in biological assays. The method is based on reversed-phase HPLC with UV detection.[19][20]

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.[20]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 254 nm).

Protocol Steps:

  • Sample Preparation:

    • Dissolve ~1 mg of the synthesized compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution to ~10 µg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Purity Analysis:

    • Inject 10 µL of the diluted sample onto the HPLC system.

    • Integrate the area of all peaks in the resulting chromatogram.

    • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

    • Self-Validation: A compound is typically considered sufficiently pure for biological testing if its purity is >95%.

  • Standard Curve for Quantification:

    • Perform a serial dilution of the 1 mg/mL stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Inject each standard in triplicate, starting with the lowest concentration.

    • Plot the average peak area against the known concentration for each standard.

    • Perform a linear regression on the data points.

    • Trustworthiness Check: A reliable standard curve should have a coefficient of determination (R²) value ≥ 0.99.[20] This curve can now be used to accurately determine the concentration of the compound in unknown samples.

Chapter 4: Mode of Action (MoA) Elucidation

For hits discovered through phenotypic screening, or to confirm the mechanism of a target-based hit, determining the precise molecular MoA is critical.[4][21][22] Understanding the MoA helps in designing better next-generation compounds and is essential for managing resistance.[1][4] Metabolomics, the large-scale study of small molecules (metabolites) within cells or organisms, is a powerful tool for this purpose.[7][21][22]

Rationale: A herbicide that inhibits a specific enzyme will cause a characteristic disruption in metabolic pathways, leading to the accumulation of the enzyme's substrate and the depletion of its products.[21][22] By comparing the metabolic profiles of treated and untreated plants, a clear signature of the MoA can be identified.[21][22][23]

// Node Definitions A [label="Precursor A", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Metabolite B", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Metabolite C\n(Product)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Target Enzyme", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Herbicide [label="Novel Herbicide", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Metabolic Signature", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", align=left, "Metabolite B increases significantly\nMetabolite C decreases significantly"];

// Edge Definitions A -> Enzyme [label="Substrate"]; Enzyme -> B [style=invis]; B -> C [label="Enzyme Action"]; Herbicide -> Enzyme [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Enzyme -> Result [style=dashed, arrowhead=none]; Result -> B [style=dashed, label="Accumulation", color="#34A853", fontcolor="#34A853"]; Result -> C [style=dashed, label="Depletion", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Metabolomics Principle for MoA Analysis.

Application Protocol: LC-MS Based Metabolomics for Herbicide MoA

Protocol Steps:

  • Plant Treatment:

    • Grow a sensitive plant species (e.g., Lemna paucicostata or Arabidopsis thaliana) under controlled conditions.[21][22]

    • Treat one group of plants with the experimental herbicide at a concentration that causes a clear physiological effect (e.g., EC₅₀).

    • Treat a control group with the solvent vehicle alone.

    • Include positive control groups treated with herbicides of known MoA (e.g., glyphosate, PPO inhibitors).

  • Metabolite Extraction:

    • At a specific time point post-treatment (e.g., 24 or 48 hours), harvest and immediately flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity.

    • Extract metabolites using a cold solvent mixture, typically methanol/water or acetonitrile/water.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., LC-QTOF-MS).[21]

    • The chromatography separates the complex mixture of metabolites over time.

    • The mass spectrometer detects and quantifies thousands of individual metabolites based on their mass-to-charge ratio.

  • Data Processing and Statistical Analysis:

    • Use specialized software to process the raw LC-MS data, which includes peak picking, alignment, and normalization.

    • Perform multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) to identify metabolites that are significantly different between the treated and control groups.[21][22]

  • Pathway Interpretation:

    • Identify the significantly altered metabolites using spectral databases.

    • Map these metabolites onto known biochemical pathways.[21][22]

    • Causality: The specific pattern of accumulated substrates and depleted products will point directly to the inhibited enzymatic step, thus revealing the herbicide's mode of action.[21][22] Comparing the metabolic signature to those from known herbicides confirms the finding or indicates a novel MoA.[23]

Chapter 5: Formulation Development and Stability Testing

An active ingredient (AI) alone is rarely a viable product. Formulation is the science of combining the AI with other substances (excipients) to create a product that is safe, stable, and effective for end-users.[18][24][25] The formulation must ensure the AI reaches its target in an active form.[24]

Key Formulation Challenges
  • Solubility: Many organic AIs have poor water solubility.

  • Stability: The AI must be protected from degradation due to factors like UV light, temperature, and pH.[24]

  • Bioavailability: The formulation must facilitate the uptake of the AI by the target pest.

  • Compatibility: Formulations with multiple AIs present challenges in preventing adverse interactions.[26]

Application Protocol: Accelerated Stability Testing for a Suspension Concentrate (SC) Formulation

Rationale: Accelerated stability testing, as guided by bodies like the OECD, is used to predict the long-term shelf-life of a formulation by subjecting it to elevated temperatures.[27] This protocol outlines a standard procedure for an SC formulation.

Protocol Steps:

  • Initial Characterization (Time Zero):

    • Prepare the SC formulation according to the developed recipe.

    • Perform a baseline analysis of key physicochemical properties:

      • Active Ingredient Content: Quantify using a validated HPLC method.

      • Viscosity: Measure using a viscometer.

      • Particle Size Distribution: Analyze using laser diffraction.

      • pH: Measure with a calibrated pH meter.

      • Suspensibility: Measure the ability of the formulation to remain suspended after dilution in water.

  • Accelerated Storage:

    • Place sealed containers of the formulation into a temperature-controlled oven at 54 °C for 14 days (a common standard condition).

    • Scientist's Note: This elevated temperature accelerates potential degradation reactions, simulating approximately two years of storage at ambient temperature.

  • Post-Storage Analysis (Time 14 Days):

    • Remove the samples from the oven and allow them to equilibrate to room temperature.

    • Visually inspect for any signs of physical instability (e.g., phase separation, crystal growth).

    • Re-analyze all the physicochemical properties measured at Time Zero (AI content, viscosity, particle size, etc.).

  • Evaluation and Validation:

    • Compare the results from Time 14 Days to the Time Zero data.

    • The formulation is considered stable if the properties remain within pre-defined specifications. For example:

      • AI content does not decrease by more than 5%.

      • Particle size does not show significant growth (agglomeration).

      • Suspensibility remains above a minimum threshold (e.g., 80%).

    • Regulatory Standard: Data from these studies are critical for product registration and for defining the product's shelf-life.[25] The OECD provides specific guidelines (e.g., TG 506) for conducting and reporting such stability studies.[27][28][29]

Conclusion

The development of novel agrochemicals is a scientifically rigorous and highly integrated process. From the initial spark of identifying a new molecular target to the final polish of a stable and effective formulation, each stage relies on a suite of sophisticated applications and validated protocols. By understanding both the "how" and the "why" behind these experimental choices, researchers can more effectively navigate the complex path to discovering the next generation of crop protection solutions that will help ensure a sustainable and secure global food supply.

References

  • Agro-Chemical Formulation Solutions: Transforming Ideas into Effective Products. Aragen. [Link]

  • Physionomics and metabolomics-two key approaches in herbicidal mode of action discovery. Pest Management Science. [Link]

  • Advanced Analytical Testing for Formulation Development. Synergy Science Solutions. [Link]

  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI. [Link]

  • Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses. Frontiers. [Link]

  • Physionomics and metabolomics—two key approaches in herbicidal mode of action discovery. Sci-Hub. [Link]

  • Cheminformatics and artificial intelligence for accelerating agrochemical discovery. Wiley Online Library. [Link]

  • Formulation Development Services. Agform. [Link]

  • Overview of the crop protection discovery pipeline. ResearchGate. [Link]

  • High throughput screening in agrochemical research. PubMed. [Link]

  • Thinking Outside the Pillbox: Lead Generation and Optimization in Crop Protection Research. American Chemical Society. [Link]

  • Mode of action of pesticides and the novel trends – A critical review. International Research Journals. [Link]

  • Agrochemical Industry Report 2025. StartUs Insights. [Link]

  • Omics in Weed Science: A Perspective from Genomics, Transcriptomics, and Metabolomics Approaches. BioOne Complete. [Link]

  • An Introduction to Agrochemical Formulation Strategies. Informa Connect. [Link]

  • Seven Critical Agrochemical Formulation Challenges (And How We're Solving Them). Battelle. [Link]

  • New Molecule Pipeline: A Look at the Crop Protection Products Currently or Soon-to-Be Available. AgriBusiness Global. [Link]

  • High-Throughput Screening in Agrochemical Research. ResearchGate. [Link]

  • New version of the OECD Test Guideline 506. Kerona Scientific Ltd. [Link]

  • High Throughput Screening (HTS) Services. Evotec. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • (PDF) HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. ResearchGate. [Link]

  • Lead Generation in Crop Protection Research: A Portfolio Approach to Agrochemical Discovery. ResearchGate. [Link]

  • (PDF) Mode of Action of Novel Insecticides. ResearchGate. [Link]

  • Pesticide Residue Analysis with HPLC. GMI - Trusted Laboratory Solutions. [Link]

  • The optimization strategy of the lead compound 8. ResearchGate. [Link]

  • Revised Draft Test Guideline 506 for Stability of Pesticide Residues in Stored Commodities. OECD. [Link]

  • Development of novel pesticides in the 21st century. J-Stage. [Link]

  • Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Test No 506: Stability of Pesticide Residues in Stored Commodities. OECD iLibrary. [Link]

  • Development of novel pesticides in the 21st century. PMC - NIH. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]

  • Overview of the target identification strategies. ResearchGate. [Link]

  • Thinking Outside the Pillbox: Lead Generation and Optimization in Crop Protection Research. American Chemical Society. [Link]

  • ORA Lab Manual Vol. IV Section 5 - Pesticides Analysis (IV-05). FDA. [Link]

  • Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Acta Scientific. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Biotecnologie BT. [Link]

  • Target identification strategies in plant chemical biology. Frontiers. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. PubMed. [Link]

  • Biochemical Approaches to Herbicide Discovery: Advances in Enzyme Target Identification and Inhibitor Design. Cambridge University Press. [Link]

  • Recent Advancements in Liquid Chromatographic Techniques to Estimate Pesticide Residues Found in Medicinal Plants around the Globe. IFTM University. [Link]

Sources

The Morpholine Scaffold: A Privileged Structure for Enhancing Drug Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Formulation Scientists

Abstract: The journey of a drug candidate from discovery to a viable therapeutic is frequently challenged by suboptimal physicochemical properties, primarily poor aqueous solubility and inadequate stability. These hurdles can lead to low bioavailability and compromise therapeutic efficacy, ultimately causing promising compounds to fail. The morpholine heterocycle has emerged in medicinal chemistry as a "privileged scaffold" for its remarkable ability to mitigate these issues.[1][2] This guide provides an in-depth analysis of the mechanisms by which morpholine and its derivatives enhance drug properties, supported by case studies of marketed drugs. Furthermore, it supplies detailed, field-proven protocols for evaluating these enhancements, empowering researchers to strategically employ this versatile moiety in drug design and formulation.

Part 1: The Physicochemical Rationale for Morpholine's Utility

The prevalence of the morpholine ring in numerous approved drugs is not coincidental; it is a direct result of its unique and advantageous physicochemical characteristics that address fundamental challenges in drug development.[1]

Mechanism of Solubility Enhancement

The morpholine ring is a six-membered heterocycle containing both an ether linkage and a secondary amine functional group.[3] This structural combination is key to its utility.

  • Control of pKa and Ionization: The presence of the ether oxygen withdraws electron density from the nitrogen atom, making it less basic than a comparable piperidine ring.[4] This modulation results in a pKa for the conjugate acid that is often in the range of physiological relevance (typically ~8.3-8.7). This means that at the acidic pH of the stomach or even in the slightly acidic microenvironments of certain tissues, the morpholine nitrogen can be protonated, forming a cationic species. This ionization dramatically increases the molecule's interaction with water, thereby enhancing aqueous solubility.[5][6]

  • Hydrogen Bonding Capability: The morpholine scaffold is an adept participant in hydrogen bonding. The ether oxygen can act as a hydrogen bond acceptor, while the amine nitrogen can also act as an acceptor.[7][8] Upon protonation, the N-H group becomes a strong hydrogen bond donor. This dual capability allows for multiple points of interaction with water molecules, disrupting the crystal lattice of a solid drug and facilitating its dissolution.[8]

  • Hydrophilicity-Lipophilicity Balance: In drug design, achieving an optimal balance between lipophilicity (for membrane permeability) and hydrophilicity (for solubility) is critical. The morpholine ring provides a modular increase in polarity and aqueous solubility without an excessive lipophilic penalty, making it an invaluable tool for fine-tuning the overall pharmacokinetic profile of a drug candidate.[5][9][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetylmorpholine-3-carboxylic acid. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to enhance yield and troubleshoot common issues encountered during this multi-step synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the procedures for your specific laboratory context.

Strategic Overview: A Two-Stage Approach

The synthesis of this compound is most effectively and reliably achieved through a two-stage process. This strategy isolates the complexities of forming the heterocyclic core from the final N-functionalization, allowing for better control and purification at each step.

  • Stage 1: Synthesis of the Precursor. The foundational step is the synthesis of the morpholine-3-carboxylic acid core. We will focus on a robust method starting from readily available chiral building blocks like L-serine to ensure stereochemical integrity.

  • Stage 2: N-Acetylation. The second stage involves the selective acetylation of the secondary amine at the N-4 position of the morpholine ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Acetylation Start L-Serine Intermediate1 Cyclization & Hydrolysis Start->Intermediate1 Precursor Morpholine-3-carboxylic acid Intermediate1->Precursor Acetylation N-Acetylation with Acetic Anhydride Precursor->Acetylation Precursor->Acetylation FinalProduct This compound Acetylation->FinalProduct G cluster_transition Tetrahedral Intermediate (not shown) Morpholine_N R₂N-H AceticAnhydride_C1 C Morpholine_N->AceticAnhydride_C1 Nucleophilic Attack AceticAnhydride_O1 O AceticAnhydride_C1->AceticAnhydride_O1 AceticAnhydride_O_bridge O AceticAnhydride_C1->AceticAnhydride_O_bridge CH3_1 H₃C AceticAnhydride_C1->CH3_1 p1 AceticAnhydride_C2 C AceticAnhydride_O2 O AceticAnhydride_C2->AceticAnhydride_O2 CH3_2 H₃C AceticAnhydride_C2->CH3_2 AceticAnhydride_O_bridge->AceticAnhydride_C2 Product R₂N-Ac Acetate AcO⁻ p1->Product Collapse & Elimination p1->Acetate Leaving Group

Technical Support Center: Purification of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Acetylmorpholine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this crucial building block with the high degree of purity required for downstream applications. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities typically fall into four categories[1][2]:

  • Unreacted Starting Materials: Residual morpholine-3-carboxylic acid or the acetylating agent (e.g., acetic anhydride, acetyl chloride).

  • Reaction By-products: These can include di-acetylated species or products from side-reactions. The manufacturing process itself can generate impurities due to alterations in reaction conditions like temperature and pH[1].

  • Residual Solvents: Solvents used in the synthesis or initial work-up (e.g., ethyl acetate, dichloromethane, acetic acid) are common impurities that must be removed[1][2].

  • Degradation Products: The target molecule may degrade under harsh pH or high-temperature conditions used during the reaction or work-up. Carboxylic acids, in general, can be susceptible to degradation, which can compromise the safety and efficacy of the final drug product[2].

Q2: What is the primary recommended purification strategy for this compound?

A2: For most crystalline organic solids, recrystallization is the most effective and scalable method for purification[3]. Given the polar nature of this compound, containing both a carboxylic acid and an amide, a polar protic solvent or a mixed-solvent system is the ideal starting point. If recrystallization fails to remove all impurities, a pH-mediated acid-base extraction can be highly effective for separating the acidic target compound from neutral or basic impurities[4][5]. For very challenging separations, chromatography is the final option.

Q3: How do I assess the purity of my final product?

A3: A multi-pronged approach is recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Both normal-phase and reverse-phase methods can be developed, though reverse-phase is common for polar molecules like morpholine derivatives[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity (>1-2%).

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range[7].

Part 2: Purification Workflow & Troubleshooting Guide

This section provides a logical workflow for purification and addresses specific problems you may encounter.

Overall Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude Product Analysis Initial Analysis (TLC / HPLC) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Crystalline solid Few impurities AcidBase Acid-Base Extraction Analysis->AcidBase Oily solid or Neutral/basic impurities PurityCheck1 Purity Check Recrystallization->PurityCheck1 PurityCheck2 Purity Check AcidBase->PurityCheck2 Chromatography Column Chromatography PurityCheck3 Purity Check Chromatography->PurityCheck3 PurityCheck1->AcidBase Purity Not OK FinalProduct Pure Product (>99%) PurityCheck1->FinalProduct Purity OK PurityCheck2->Chromatography Purity Not OK Closely-related impurities PurityCheck2->FinalProduct Purity OK PurityCheck3->FinalProduct Purity OK Repurify Re-evaluate Strategy PurityCheck3->Repurify Purity Not OK

Caption: General purification workflow for this compound.

Troubleshooting Recrystallization

Q: I performed a recrystallization, but my yield is very low. What happened?

A: Low yield is one of the most common issues in recrystallization. The cause is almost always related to solvent choice and volume[8].

Potential Cause Explanation Recommended Solution
Too much solvent was used. The most frequent error. If too much solvent is used, the solution never reaches saturation upon cooling, and the product remains dissolved.[8]Evaporate some of the solvent under reduced pressure and attempt to cool the solution again. For future attempts, add the hot solvent portion-wise until the solid just dissolves.
The chosen solvent is too good. The ideal solvent dissolves the compound when hot but very poorly when cold. If solubility is still high at low temperatures, recovery will be poor.[3][8]Switch to a less polar solvent or use a mixed-solvent system. For example, dissolve the compound in a minimum of hot ethanol (good solvent) and slowly add a hot, less polar anti-solvent like heptane or toluene until turbidity persists. Then, allow it to cool slowly.[3]
Premature crystallization. If the solution cools too quickly (e.g., in a cold funnel during hot filtration), the product can crash out along with impurities.Ensure your filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution.
Cooling was too rapid. Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals that are difficult to filter.Allow the solution to cool slowly to room temperature first to allow for the formation of large, well-defined crystals. Once at room temperature, then place it in an ice bath to maximize recovery[7].

Q: My product oiled out instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is so high that it separates as a liquid phase upon cooling.

  • Reason 1: Boiling point of the solvent is higher than the melting point of the solute. The compound is melting, not dissolving. Solution: Choose a solvent with a lower boiling point.

  • Reason 2: High concentration of impurities. Impurities can depress the melting point and interfere with crystal lattice formation. Solution: Try a different purification method first, like an acid-base extraction, to remove gross impurities and then attempt recrystallization again.

  • Reason 3: Solution is supersaturated. The concentration of the solute is too high for crystallization to initiate properly. Solution: Add a small amount of additional hot solvent to dissolve the oil, then try cooling again very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation. Adding a "seed crystal" from a previous successful batch can also initiate crystallization.

Troubleshooting Acid-Base Extraction

This technique is excellent for separating carboxylic acids from neutral or basic impurities.[5]

AcidBaseWorkflow cluster_org Organic Phase cluster_aq Aqueous Phase Start 1. Dissolve Crude in Organic Solvent (e.g., EtOAc) Wash 2. Extract with aq. NaHCO₃ Start->Wash Org_Phase Organic Layer: Neutral/Basic Impurities Wash->Org_Phase Aq_Phase Aqueous Layer: Sodium Carboxylate Salt Wash->Aq_Phase Acidify 3. Acidify with 1M HCl to pH ~2-3 Aq_Phase->Acidify Precipitate 4. Purified Product Precipitates or is Extracted Acidify->Precipitate

Caption: Workflow for purification via acid-base extraction.

Q: I performed the acid-base extraction, but after acidification, my product didn't precipitate. Where is it?

A: This usually indicates that your product has significant solubility in the acidic aqueous solution.

  • Solution: After acidifying the aqueous layer, extract it several times with an appropriate organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover your purified product.

Q: Why should I use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)?

A: This is a crucial point of experimental design. This compound contains an N-acetyl (amide) group. Strong bases like NaOH can easily hydrolyze the amide bond, especially with heating, which would convert your desired product back into the starting material, morpholine-3-carboxylic acid. Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but generally not reactive enough to cleave the amide bond under standard extraction conditions.

Part 3: Detailed Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Isopropanol/Heptane)

This protocol is a good starting point if your crude material is a solid.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot isopropanol (a "good" solvent) dropwise while stirring and heating until the solid just dissolves.

  • Anti-Solvent Addition: While the solution is still hot, slowly add warm heptane (an "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Re-dissolution: Add a few more drops of hot isopropanol until the solution becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation[8].

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel[7].

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane or a cold isopropanol/heptane mixture to remove any residual soluble impurities from the crystal surfaces[7].

  • Drying: Allow the crystals to dry under vacuum or in a desiccator to remove residual solvent.

  • Verification: Check the purity of the dried crystals via HPLC and measure the melting point.

Protocol 2: Acid-Base Extraction

Use this protocol if your material is oily or if you suspect significant neutral or basic impurities.

  • Dissolution: Dissolve the crude material (e.g., 5.0 g) in ethyl acetate (EtOAc, 50 mL) in a separatory funnel. If some material is insoluble, it may be an inorganic salt which can be removed by filtering the solution.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas that evolves. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 30 mL).

  • Combine & Wash: Combine all the aqueous extracts. To remove any trapped neutral impurities, wash this combined aqueous layer with a small amount of fresh EtOAc (20 mL) and discard the organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the purified product should form.

  • Recovery:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

    • If no solid precipitates (or precipitation is incomplete): Extract the acidified aqueous solution with ethyl acetate (3 x 40 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Verification: Assess the purity of the product by TLC or HPLC.

References

  • Patsnap Eureka. (2025, July 31).
  • Choudhary, A. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • TAYANA. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Kaufman, T. S., et al. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?
  • Alfa Chemistry. (2025, April 30).
  • MDPI. (2023, July 5).
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.
  • University of Colorado Boulder. (n.d.).
  • Google Patents. (n.d.).
  • University of Massachusetts Lowell. (n.d.).
  • Silver, J. (2013, September 20). How can I purify carboxylic acid?
  • Google Patents. (n.d.). CN1403449A - Prepn of acetyl morphine.
  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids.

Sources

Technical Support Center: Synthesis of 4-Acetylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Acetylmorpholine-3-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. As a key intermediate in pharmaceutical development, achieving high purity and stereochemical integrity is paramount.[1][2] This document moves beyond standard protocols to explain the causality behind potential issues and offers robust troubleshooting strategies.

Section 1: Synthesis Overview & Key Challenges

The most direct and common route to this compound involves the N-acetylation of Morpholine-3-carboxylic acid. While seemingly straightforward, this transformation is prone to several side reactions that can impact yield, purity, and stereochemical integrity. The primary acetylating agent is typically acetic anhydride, often with or without a solvent or catalyst.[3]

The core reaction is an acyl substitution, where the secondary amine of the morpholine ring acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

Main_Synthetic_Pathway SM Morpholine-3-carboxylic acid Product This compound SM->Product N-Acetylation Reagent Acetic Anhydride (Ac₂O) Reagent->Product Byproduct Acetic Acid (AcOH) Product->Byproduct +

Caption: General N-acetylation pathway.

The primary challenges in this synthesis are not in driving the reaction to completion, but in controlling the reaction's selectivity and preventing the formation of closely related impurities that can be difficult to separate.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Q1: My reaction yield is low, and I have significant amounts of unreacted starting material. What's going wrong?

Root Cause Analysis: Incomplete conversion is typically traced back to suboptimal reaction conditions or reagent quality. The nucleophilicity of the morpholine nitrogen is sufficient for this reaction, so the issue often lies with the acetylating agent or the reaction environment.

  • Reagent Quality: Acetic anhydride is highly susceptible to hydrolysis. If it has been improperly stored, it will convert to acetic acid, which is unreactive as an acetylating agent. Always use a fresh or recently opened bottle of acetic anhydride.

  • Temperature and Time: While the reaction is often exothermic, insufficient heating can lead to slow conversion rates. Conversely, a short reaction time may not allow for completion.

  • Stoichiometry: Using a less-than-equimolar amount of acetic anhydride will naturally result in incomplete conversion. A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

Troubleshooting Steps:

  • Verify Reagent Potency: Use a fresh bottle of acetic anhydride.

  • Optimize Reaction Conditions: See the table below for a comparison of typical starting points versus optimized conditions.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a small aliquot analysis by LC-MS to track the disappearance of the starting material before proceeding with the workup.

ParameterProblematic ConditionRecommended Starting Point
Ac₂O Stoichiometry < 1.0 eq.1.1 - 1.2 eq.
Temperature Room Temperature (if slow)50 - 80 °C
Reaction Time < 1 hour2 - 4 hours (or until completion by TLC)
Solvent None (neat) or Acetic Acid[3]Neat Ac₂O or a non-reactive solvent like Toluene
Q2: I see an unexpected peak in my LC-MS with a mass of [M+42] Da relative to my product. What is this impurity?

Root Cause Analysis: This mass increase corresponds to an additional acetylation event. While the amide nitrogen is now non-nucleophilic, the carboxylic acid of your starting material or product can react with acetic anhydride to form a mixed anhydride .

This side reaction is particularly favored by high temperatures and a significant excess of acetic anhydride. The carboxylate anion, formed in situ, acts as a nucleophile attacking a second molecule of acetic anhydride.

Mixed_Anhydride_Formation cluster_0 Main Reaction cluster_1 Side Reaction SM Morpholine-3-carboxylic acid Product This compound SM->Product + Ac₂O - AcOH MixedAnhydride Mixed Acetic Anhydride Impurity (+42 Da) Product->MixedAnhydride + Ac₂O - AcOH

Caption: Formation of the mixed anhydride side product.

Mitigation Strategy:

  • Control Stoichiometry: Avoid using a large excess of acetic anhydride. Limit it to 1.1-1.2 equivalents.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-60 °C).

  • Hydrolytic Workup: The mixed anhydride is unstable in water. A thorough aqueous workup, potentially with a mild base wash (e.g., saturated NaHCO₃ solution), will hydrolyze this impurity back to the desired carboxylic acid product.

Q3: My product's optical rotation is low, or I see two diastereomers on a chiral column. What is causing the racemization?

Root Cause Analysis: The stereocenter at the C3 position is adjacent to the carboxylic acid. The alpha-proton at this position can be labile under certain conditions, leading to epimerization (racemization).

  • Mechanism of Racemization: The presence of a base can deprotonate the C3 position, forming an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to a mixture of stereoisomers. Even without a strong base, prolonged heating can sometimes facilitate this process.

Prevention and Control:

  • Avoid Strong Bases: Do not use strong amine bases like triethylamine or pyridine as catalysts or acid scavengers if stereochemical purity is critical. The reaction proceeds well without a base.

  • Moderate Temperatures: Avoid excessive heat. High temperatures can increase the rate of enolization and subsequent racemization. Stick to the lowest effective temperature.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC or LC-MS and proceed to workup as soon as the starting material is consumed.

Q4: How can I effectively remove the acetic acid byproduct during purification?

Root Cause Analysis: Acetic acid is a byproduct of the reaction and is also formed from the hydrolysis of excess acetic anhydride during workup. Its similar polarity and acidity to the product can sometimes make separation challenging.

Purification Protocol:

  • Solvent Removal: After the reaction is complete, remove the bulk of the excess acetic anhydride and byproduct acetic acid under reduced pressure (distillation).

  • Aqueous Workup:

    • Dissolve the residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of acetic acid).

      • Saturated sodium bicarbonate (NaHCO₃) solution. Caution: This will cause CO₂ evolution. Add slowly. This step deprotonates both the product and residual acetic acid, moving them to the aqueous layer.

    • Separate the aqueous layer containing your product salt.

  • Acidification and Extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly acidify with 1M HCl until the pH is ~2-3. Your product should precipitate or become extractable.

    • Extract the product back into an organic solvent (e.g., Ethyl Acetate, 3x).

  • Final Steps:

    • Wash the combined organic layers with brine.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product. Recrystallization may be performed if necessary.

Troubleshooting_Workflow start Problem Detected in Synthesis q1 Low Yield / Incomplete Reaction start->q1 q2 Impurity at [M+42] Da start->q2 q3 Loss of Stereochemical Purity start->q3 a1 Cause: - Old Reagent (Ac₂O) - Suboptimal Temp/Time q1->a1 a2 Cause: - Mixed Anhydride Formation q2->a2 a3 Cause: - Racemization at C3 - Base or High Heat q3->a3 s1 Solution: - Use fresh Ac₂O - Increase Temp to 50-80°C - Monitor by TLC a1->s1 s2 Solution: - Limit excess Ac₂O - Use moderate temp - Hydrolytic Workup a2->s2 s3 Solution: - Avoid strong bases - Use moderate temp - Limit reaction time a3->s3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Prepn of acetyl morphine.Google Patents.
  • C-Terminal Cyclization with Amino Acid Side Chain Nucleophiles. SpringerLink. Available at: [Link]

  • Synthesis of acyclic and dehydroaspartic acid analogues of Ac-Asp-Glu-OH and their inhibition of rat brain N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase). PubMed. Available at: [Link]

  • (3S)-4-{[4-(4-cyano-3-methylphenoxy)phenyl]acetyl}morpholine-3-carboxylic acid. PubChem. Available at: [Link]

  • 4-Acetylmorpholine. PubChem. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • The Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps. Available at: [Link]

  • N-Acetylcysteine Compositions and Methods.Google Patents.
  • Synthesis problems carboxylic acid derivatives. YouTube. Available at: [Link]

  • Regiocontrolled Cyclization Reaction of N-(2-Hydroxyethyl)ureas by Transfer of Activation: One-Pot Synthesis of 2-Imidazolidinones. ResearchGate. Available at: [Link]

  • Cyclization of the N-terminal X-Asn-Gly motif during sample preparation for bottom-up proteomics. PubMed. Available at: [Link]

  • Preparation method for N-acetyl morpholine.Google Patents.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-Acetylation of Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible Product" Paradox

N-acetylmorpholine (NAM) synthesis often presents a frustrating paradox to researchers: the reaction kinetics are generally fast and favorable, yet isolated yields are frequently poor (<50%).

If you are experiencing low yields, your reaction likely worked perfectly. The failure is almost certainly occurring during isolation . N-acetylmorpholine is a highly polar, water-miscible amide. Standard aqueous workups often wash the product down the drain along with the salts.

This guide deconstructs the workflow into two failure modes: Conversion Failure (Chemistry) and Isolation Failure (Physics).

Module 1: Diagnostic Workflow

Before adjusting your protocol, determine where the yield is being lost. Use this decision matrix.

TroubleshootingFlow Start START: Low Yield Observed TLC_Check Analyze Crude Reaction Mix (TLC/GC/NMR before workup) Start->TLC_Check Decision1 Is Starting Material (SM) consumed? TLC_Check->Decision1 No_Conv NO: SM remaining Decision1->No_Conv Significant SM Yes_Conv YES: SM Gone Decision1->Yes_Conv Clean Conversion Issue_pH Issue: Protonation Morpholine is trapped as salt No_Conv->Issue_pH Sol_Base SOLUTION: Add Aux Base (TEA/Pyridine) or Schotten-Baumann Issue_pH->Sol_Base Issue_Aq Issue: Product Loss to Aqueous (High Water Solubility) Yes_Conv->Issue_Aq Sol_Salt SOLUTION: 1. Saturation (NaCl) 2. Continuous Extraction 3. Vacuum Distillation Issue_Aq->Sol_Salt

Figure 1: Diagnostic decision tree separating reaction kinetics issues from workup solubility issues.

Module 2: Solving Conversion Failures (The Chemistry)

If your crude analysis shows unreacted morpholine, the issue is likely protonation .

The Mechanism of Failure

Morpholine is a secondary amine (


). During acetylation with Acetyl Chloride (AcCl) or Acetic Anhydride (Ac

O), acid byproducts (HCl or AcOH) are generated.
  • The Trap: If no auxiliary base is present, the generated acid protonates the remaining morpholine, forming unreactive morpholinium salts.

  • Stoichiometry: Without a base, the maximum theoretical yield is 50% (half the amine is sacrificed to neutralize the acid).

Protocol A: Schotten-Baumann Conditions (Recommended)

This biphasic method uses an inorganic base to scavenge protons, keeping morpholine nucleophilic.

Reagents:

  • Morpholine (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • NaOH (2.5 eq, 10% aqueous solution)

  • DCM or Toluene (Solvent)

Step-by-Step:

  • Dissolve morpholine in DCM.

  • Add 10% NaOH solution. You now have a biphasic mixture.

  • Cool to 0°C.

  • Critical Step: Add Acetyl Chloride dropwise with vigorous stirring.

    • Why? You must minimize the hydrolysis of AcCl by water. The reaction with the amine in the organic phase (or at the interface) is faster than hydrolysis if temperature is controlled.

  • Stir for 1 hour.

  • Separate phases. (Proceed to Module 3 for isolation).

Protocol B: Homogeneous Catalysis

If using Acetic Anhydride (Ac


O), the reaction is slower.[1][2]
  • Catalyst: Add 5-10 mol% DMAP (4-Dimethylaminopyridine).

  • Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to morpholine faster than Ac

    
    O alone.
    

Module 3: Solving Isolation Failures (The Physics)

This is the most common cause of yield loss. N-acetylmorpholine is an amide, which makes it highly polar and capable of hydrogen bonding with water.

Why Standard Extraction Fails

In a standard DCM/Water extraction, the partition coefficient (


) of N-acetylmorpholine is low (approx -0.2 to 0.1). A significant portion remains in the water.[3]
The "Salting Out" Protocol

To force the product into the organic phase, you must disrupt the hydration shell.

Step-by-Step:

  • Quench: After reaction completion, quench with water (if using Ac

    
    O/AcCl).
    
  • pH Adjustment:

    • Adjust aqueous layer pH to neutral (pH 7) .

    • Why? Strong acid hydrolyzes the product; strong base is unnecessary for the neutral amide.

  • Saturation (The Key): Add solid NaCl to the aqueous layer until no more dissolves (saturation).

    • Effect: This increases the ionic strength of the water, "salting out" the organic product.

  • Solvent Choice: Use Chloroform (

    
    )  or DCM .
    
    • Note: Ethyl Acetate is often too polar and pulls water/impurities along.

  • Multi-Pass: Perform 4-5 extractions with smaller volumes rather than 1 large extraction.

  • Drying: Dry organic phase over

    
     (Sodium Sulfate) vigorously, as the wet organic solvent will hold dissolved water.
    
Alternative: Vacuum Distillation (Scale-Up Friendly)

If purity is critical and scale allows (>5g), skip extraction entirely.

  • Remove volatile solvents (DCM/Toluene) via Rotary Evaporator.

  • Perform vacuum distillation on the crude residue.

    • Boiling Point: ~240°C (atm); ~152°C (30 mmHg).

    • Advantage:[4][5][6][7][8] Yields are typically >90% as no product is lost to water.

Module 4: Comparative Data & Solvents

Select the method based on your available equipment and reagents.

MethodReagentBaseYield PotentialPrimary Risk
Standard Ac

O
None/Heat60-70%Slow kinetics; difficult to remove AcOH byproduct.[1]
Assisted AcClEt

N (TEA)
80-90%TEA-HCl salt formation can trap product; requires careful washing.
Schotten-Baumann AcClNaOH (aq)90-95% Hydrolysis of AcCl if added too fast or too warm.
Green/Direct AcOHNone (Reflux)85%Requires Dean-Stark trap to remove water (azeotropic distillation).

Module 5: Mechanism Visualization

Understanding the competition between N-acylation (desired) and Hydrolysis/Protonation (undesired) is vital for troubleshooting.

ReactionPathway Morpholine Morpholine (Nucleophile) Intermediate Tetrahedral Intermediate Morpholine->Intermediate Attack Side_Salt Morpholinium Salt (Dead End) Morpholine->Side_Salt H+ Transfer AcylAgent Acylating Agent (AcCl / Ac2O) AcylAgent->Intermediate Product N-Acetylmorpholine (Neutral Amide) Intermediate->Product Elimination Side_Hydrolysis Acetic Acid (Byproduct) Intermediate->Side_Hydrolysis + H2O (Wet solvent) Product->Side_Hydrolysis Generates Acid (HX) Side_Hydrolysis->Side_Salt Protonates SM (If no Base)

Figure 2: Reaction pathway showing how acid byproducts scavenge the starting material (Morpholine) if base is absent.

FAQs: Quick Troubleshooting

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. N-acetylmorpholine is a liquid at room temperature (Melting Point ~9-14°C). Do not attempt to recrystallize. Purify via distillation or silica plug filtration.

Q: Can I use Ethyl Acetate for extraction? A: It is not recommended. Because NAM is so polar, it partitions poorly into EtOAc compared to Chlorinated solvents (


 or DCM). If you must use EtOAc, you must saturate the aqueous layer with NaCl.

Q: I see a white solid precipitating during the reaction (using AcCl/TEA). What is it? A: That is Triethylamine Hydrochloride (TEA-HCl). This is a good sign—it means the base is doing its job. Filter this solid off before aqueous workup to simplify the extraction.

References

  • Schotten-Baumann Reaction Conditions. Grokipedia. 9[6][7][8][10][11][12][9]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile. MDPI. 10[7][10][12]

  • Process for preparing N-acetyl morpholine (Azeotropic Distillation). Google Patents (CN1283632C). 5

  • Purification of N-acetylmorpholine (Distillation/Extraction). Niir Project Consultancy Services. 4

Sources

Optimizing reaction conditions for 4-Acetylmorpholine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Acetylmorpholine-3-carboxylic Acid

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common synthetic challenges and achieve optimal reaction outcomes.

The synthesis of this compound is typically approached as a two-stage process. First, the synthesis of the core heterocyclic structure, morpholine-3-carboxylic acid, is performed, often starting from readily available chiral precursors like serine.[1][2] The second stage involves the selective N-acetylation of the secondary amine of the morpholine ring. This guide is structured to address potential issues in both stages of this synthetic sequence.

Visualized Synthetic Workflow

The overall synthetic strategy involves the formation of the morpholine ring followed by N-acetylation. The diagram below outlines this general pathway.

Synthetic_Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Acetylation Starting_Materials e.g., Serine Derivative Cyclization Intramolecular Cyclization Starting_Materials->Cyclization Multiple Steps Scaffold Morpholine-3-carboxylic acid Cyclization->Scaffold Acetylation N-Acetylation Scaffold->Acetylation Acetylating Agent (e.g., Ac₂O, AcCl) Final_Product 4-Acetylmorpholine- 3-carboxylic acid Acetylation->Final_Product

Caption: General two-stage synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Stage 1: Morpholine-3-carboxylic Acid Synthesis

Question 1: My cyclization reaction to form the morpholine ring is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the morpholine-3-carboxylic acid scaffold are a common challenge. The root cause often lies in the efficiency of the intramolecular cyclization step. Several factors can influence this:

  • Causality: The cyclization is typically an intramolecular nucleophilic substitution reaction (e.g., an amino alcohol derivative cyclizing onto an alkyl halide or sulfonate). The success of this step depends on the delicate balance between the nucleophilicity of the amine, the reactivity of the electrophilic center, and the conformational preference for ring closure over intermolecular side reactions (like polymerization).

  • Troubleshooting Steps:

    • Choice of Base: The base is critical. It must be strong enough to deprotonate the nucleophile (amine or alcohol, depending on the specific route) without promoting elimination or other side reactions. If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3]

    • Solvent and Concentration (High Dilution Principle): Intermolecular side reactions are often a major contributor to low yields. To favor the desired intramolecular cyclization, the reaction should be run under high-dilution conditions (typically 0.01-0.05 M). This statistically favors the reactive ends of the same molecule finding each other. Aprotic polar solvents like DMF or THF are generally effective.

    • Leaving Group Quality: Ensure you have a good leaving group on your electrophilic carbon. Tosylates (OTs) or mesylates (OMs) are often superior to halides (Br, Cl) as they are less prone to elimination and are highly reactive.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. Attempt the reaction at room temperature first, and only gently heat if no reaction is observed. A stepwise increase in temperature (e.g., RT -> 40 °C -> 60 °C) while monitoring by TLC or LC-MS is advisable.

Question 2: I am struggling to purify the morpholine-3-carboxylic acid intermediate. It seems insoluble in most organic solvents and streaks badly on silica gel TLC plates. What should I do?

Answer: This is characteristic behavior for amino acids, which exist as zwitterions at neutral pH. Their high polarity and dual ionic character make standard silica gel chromatography challenging.

  • Causality: As a zwitterion, the molecule has both a positive charge (ammonium) and a negative charge (carboxylate). This makes it behave like a salt, leading to low solubility in nonpolar organic solvents and extremely strong, often irreversible, binding to the polar silica gel surface.

  • Purification Strategies:

    • Acid/Base Extraction: You can sometimes purify the product by converting it to a single-charged species.

      • Acidic Form: Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl) to protonate the carboxylate. The resulting ammonium salt may be extractable into a polar organic solvent or can be washed with less polar solvents to remove impurities.

      • Basic Form: Alternatively, dissolve in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the amine. The resulting carboxylate salt will remain in the aqueous layer, allowing you to wash away non-acidic organic impurities.

    • Ion-Exchange Chromatography: This is the most robust method for purifying unprotected amino acids. Use a cation-exchange resin (e.g., Dowex 50WX8). Load your crude product onto the column, wash with water to remove neutral impurities, and then elute your product with an aqueous ammonia or pyridine solution.

    • Crystallization: This can be highly effective if a suitable solvent system is found. Often, a mixture of a polar solvent in which the amino acid is soluble (like water or methanol) and a less polar anti-solvent (like ethanol, isopropanol, or acetone) is required. Titrating the anti-solvent into a concentrated solution of the product in the polar solvent can induce crystallization.

    • Reverse-Phase Chromatography: If the molecule has sufficient hydrophobic character, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid can be effective.

Stage 2: N-Acetylation

Question 3: My N-acetylation reaction is incomplete, and I always have starting material left over, even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue in N-acetylation. The problem usually stems from insufficient reactivity of the acetylating agent, deactivation of the reagents, or suboptimal reaction conditions.

  • Causality: The N-acetylation is a nucleophilic acyl substitution.[4] The lone pair of the secondary amine on the morpholine ring attacks the carbonyl carbon of the acetylating agent. If the electrophilicity of the carbonyl is too low, or if the nucleophilicity of the amine is suppressed (e.g., by protonation), the reaction will be slow or stall.

  • Troubleshooting Workflow: The following decision tree can guide your optimization process.

Troubleshooting_Acetylation start_node Problem: Incomplete N-Acetylation decision_node decision_node start_node->decision_node Analyze Conditions action_node1 action_node1 decision_node->action_node1 Is a base used? (e.g., Et₃N, Pyridine) action_node2 action_node2 decision_node->action_node2 What is the acetylating agent? action_node action_node end_node Reaction Complete decision_node1 Is the base dry and pure? action_node1->decision_node1 Yes action_node1a Add a non-nucleophilic base (e.g., 1.2 eq. Et₃N or DIPEA). This scavenges the acid byproduct. action_node1->action_node1a No decision_node2 Is reaction still slow? action_node2->decision_node2 Acetic Anhydride (Ac₂O) decision_node3 Is reaction run at 0 °C? action_node2->decision_node3 Acetyl Chloride (AcCl) decision_node1->action_node2 Yes action_node1b Use freshly distilled base. Water can hydrolyze the acetylating agent. decision_node1->action_node1b No action_node1a->end_node action_node1b->end_node decision_node2->end_node No action_node2a Switch to Acetyl Chloride (AcCl). It is more electrophilic and reactive. decision_node2->action_node2a Yes action_node2a->end_node decision_node3->end_node No action_node3a Allow reaction to slowly warm to room temperature. Monitor by TLC/LC-MS. decision_node3->action_node3a Yes action_node3a->end_node

Caption: Decision tree for troubleshooting incomplete N-acetylation reactions.

Question 4: I am observing a significant byproduct that I suspect is the ester of my carboxylic acid. How can I achieve selective N-acetylation over O-acetylation?

Answer: This is a valid concern, as the carboxylate can also act as a nucleophile. Selective N-acetylation relies on the generally higher nucleophilicity of amines compared to carboxylates, but this selectivity can be eroded under certain conditions.

  • Causality: The amine is a better nucleophile than the carboxylate anion. However, if a strong base is used in combination with a highly reactive acetylating agent (like acetyl chloride), the carboxylate can be deprotonated and may compete in the reaction. Furthermore, using coupling agents designed to activate carboxylic acids (like DCC or EDC) in the presence of an acetyl source can lead to mixed anhydride formation and subsequent O-acylation.

  • Strategies for Selectivity:

    • Control Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent and run the reaction at a low temperature (0 °C to start). Add the acetylating agent slowly to the solution of the amino acid and a base like triethylamine. The more nucleophilic amine should react preferentially at lower temperatures.

    • Use Milder Acetylating Agents: Acetic anhydride is generally less reactive than acetyl chloride and often provides better selectivity.[5] An even milder method is the direct reaction with ethyl acetate, although this often requires higher temperatures and catalysis.[6]

    • pH Control (Schotten-Baumann Conditions): Performing the reaction in a biphasic system (e.g., ethyl acetate/water) or in a protic solvent with a carefully controlled pH using a mild base like NaHCO₃ can be very effective. The amine remains largely deprotonated and nucleophilic, while the carboxylic acid exists primarily as the less nucleophilic carboxylate.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and initial synthetic route for morpholine-3-carboxylic acid? A convenient and stereospecific route starts from enantiopure serine methyl ester.[1] The synthesis involves reductive amination with an aldehyde, followed by an intramolecular cyclization. This approach preserves the stereochemistry at the C-3 position. A polymer-supported variation using Fmoc-Ser(tBu)-OH has also been reported, which can be advantageous for library synthesis.[2]

Q2: Which acetylating agent is best for this synthesis? The "best" agent depends on your scale, desired reactivity, and safety considerations. The table below provides a comparison.

Acetylating AgentTypical ConditionsProsCons
Acetic Anhydride (Ac₂O) Et₃N or Pyridine, DCM/THF, 0 °C to RTReadily available, moderate reactivity, good selectivity.[5]Byproduct is acetic acid, which must be neutralized.
Acetyl Chloride (AcCl) Et₃N or DIPEA, DCM/THF, 0 °CHighly reactive, drives reactions to completion quickly.More hazardous (moisture-sensitive, corrosive), may lead to lower selectivity.[7]
Ethyl Acetate Ionic liquid catalyst, 140-160 °CInexpensive, generates ethanol as a benign byproduct.[6]Requires high temperatures and specialized catalysts; may not be suitable for sensitive substrates.
Acetic Acid High temp, with water removal (Dean-Stark) or coupling agent"Greenest" option.Very slow, requires harsh conditions or expensive coupling agents not ideal for this transformation.

Q3: How should I monitor the progress of the N-acetylation reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest method. The starting material (amino acid) should be very polar and likely won't move far from the baseline in many solvent systems (e.g., 9:1 DCM:MeOH). The N-acetylated product is less polar and will have a higher Rf value. Staining with ninhydrin is very useful, as it will stain the secondary amine of the starting material (typically yellow/orange) but will not stain the acetylated product (an amide).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M+H)+.

Q4: What are the critical safety precautions for this synthesis?

  • Acetylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Bases: Pyridine has a strong, unpleasant odor and is toxic. Triethylamine and DIPEA are flammable and corrosive. Handle in a fume hood.

  • Solvents: Use anhydrous solvents, especially when working with acetyl chloride, to prevent rapid hydrolysis and loss of reagent.

Q5: How can I confirm the identity and purity of my final this compound product? A combination of analytical techniques is required for full characterization:

  • ¹H NMR: Look for the appearance of a singlet around 2.1 ppm corresponding to the three protons of the acetyl group (CH₃-C=O). You should also see characteristic shifts in the morpholine ring protons compared to the starting material.

  • ¹³C NMR: Expect a carbonyl signal for the amide around 170 ppm and a methyl signal around 22 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight. For electrospray ionization (ESI), look for the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions.

  • Infrared (IR) Spectroscopy: Look for a strong amide C=O stretch around 1640-1660 cm⁻¹. The broad O-H stretch of the carboxylic acid should also be visible.

  • HPLC: Use a reverse-phase column (C18) with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA) to determine the purity of the final compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Google Patents. (2014). CN103641797B - Preparation method for N-acetyl morpholine.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Retrieved from [Link]

  • ATAMAN KIMYA. (n.d.). MORPHOLINE. Retrieved from [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Acetylmorpholine. Retrieved from [Link]

  • PubMed. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2003). CN1403449A - Prepn of acetyl morphine.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ACS Publications. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN110642807A - Preparation method of N-acetyl morpholine.
  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]

  • PMC. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Acetylmorpholine-3-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation under acidic conditions, a critical consideration in pharmaceutical development, formulation, and manufacturing.

Section 1: Frequently Asked Questions (FAQs) & Core Mechanisms

This section addresses fundamental questions regarding the stability of this compound, focusing on the chemical principles that govern its degradation.

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A: The primary and most significant degradation pathway under acidic conditions is the hydrolysis of the N-acetyl amide bond . Amides, while relatively stable, can be cleaved by water (hydrolysis) when catalyzed by a strong acid and heat. This reaction breaks the bond between the carbonyl carbon of the acetyl group and the nitrogen atom of the morpholine ring.

The overall reaction results in the formation of two main products:

  • Morpholine-3-carboxylic acid

  • Acetic acid

The morpholine ring and the carboxylic acid functional group on the ring are generally stable under the acidic conditions typically used for forced degradation studies.

Q2: Can you explain the chemical mechanism behind the acid-catalyzed amide hydrolysis?

A: Certainly. The mechanism involves several key steps that render the normally stable amide bond susceptible to cleavage.

  • Protonation of the Carbonyl Oxygen: The reaction begins when the carbonyl oxygen of the acetyl group is protonated by the acid catalyst (e.g., H₃O⁺). This step is crucial because it makes the carbonyl carbon significantly more electrophilic (i.e., more attractive to nucleophiles). The nitrogen atom's lone pair is involved in resonance and is therefore not basic enough to be protonated.

  • Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom (that originated from water) to the nitrogen atom of the morpholine ring. This is a critical step that converts the nitrogen group into a better leaving group (an amine).

  • Elimination of the Leaving Group: The lone pair of electrons on the original carbonyl oxygen reforms the carbon-oxygen double bond, simultaneously "pushing out" the neutral morpholine-3-carboxylic acid molecule.

  • Deprotonation: The final step is the deprotonation of the newly formed carboxylic acid (acetic acid), which regenerates the acid catalyst and yields the final products.

Below is a diagram illustrating this mechanistic pathway.

Amide Hydrolysis Mechanism cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack Parent 4-Acetylmorpholine- 3-carboxylic acid Protonated Protonated Amide Parent->Protonated + H⁺ Protonated_copy Protonated Amide H3O H₃O⁺ Tetrahedral_Intermediate_copy Tetrahedral Intermediate Water H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_copy->Tetrahedral_Intermediate + H₂O Products Acetic Acid + Morpholine-3-carboxylic acid Tetrahedral_Intermediate_copy->Products

Caption: Acid-catalyzed hydrolysis of the N-acetyl group.

Q3: How do factors like acid concentration and temperature influence the degradation rate?

A: The rate of acid-catalyzed hydrolysis is highly dependent on both acid concentration and temperature, following the principles of chemical kinetics.

  • Acid Concentration: A higher concentration of acid (e.g., a lower pH) increases the concentration of protonated amide molecules, which speeds up the rate-limiting step of nucleophilic attack by water. Therefore, increasing the molarity of the acid (e.g., from 0.1 M HCl to 1.0 M HCl) will accelerate degradation.

  • Temperature: Increasing the temperature provides the necessary activation energy for the reaction to proceed more quickly. Amide hydrolysis is often slow at room temperature and typically requires heating to achieve a significant rate of degradation within a practical timeframe for experimental studies. A common temperature range for forced degradation is 50-80°C.

Section 2: Experimental Design and Troubleshooting

This section provides practical guidance for setting up, executing, and troubleshooting stability studies for this compound.

Q4: I need to perform a forced degradation study. What are the recommended starting conditions?

A: Forced degradation, or stress testing, is essential to understand degradation pathways and develop stability-indicating analytical methods, as outlined in ICH guidelines. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Below is a recommended workflow and a table of starting conditions.

Caption: General workflow for an acidic forced degradation study.

Table 1: Recommended Starting Conditions for Acidic Forced Degradation

ParameterRecommended ConditionRationale & Key Considerations
Acid Type Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)These are common, strong, non-oxidizing acids used in standard stress testing protocols.
Acid Concentration 0.1 M to 1.0 MStart with 0.1 M. If degradation is too slow, increase to 0.5 M or 1.0 M.
Temperature Room Temperature (as a baseline), then 50-70°CElevated temperatures are often required to accelerate the reaction to a practical rate.
Drug Concentration ~1 mg/mLThis is a commonly recommended concentration for degradation studies.
Time Points 0, 2, 4, 8, 24, 48 hoursA range of time points is necessary to establish a degradation kinetic profile. Adjust based on initial results.
Control Sample Drug in solvent without acidEssential to confirm that degradation is acid-catalyzed and not due to temperature alone.
Q5: Troubleshooting: I'm not observing any significant degradation. What steps should I take?

A: If degradation is less than 5% after a reasonable time (e.g., 24 hours), the stress conditions are too mild. Consider the following adjustments, implemented one at a time:

  • Increase Temperature: Raise the incubation temperature in increments (e.g., from 50°C to 70°C). Temperature has a significant impact on reaction kinetics.

  • Increase Acid Concentration: If increasing the temperature is insufficient, increase the acid concentration (e.g., from 0.1 M HCl to 0.5 M or 1.0 M HCl).

  • Extend a Time Point: If you see a very small amount of degradation at 24 hours, consider adding a longer time point, such as 72 hours, to see if the degradation progresses.

Q6: Troubleshooting: My compound is degrading too quickly, making it difficult to analyze. How can I slow down the reaction?

A: If you observe >20% degradation at your first time point, the stress conditions are too harsh. To gain better insight into the degradation pathway, you need to slow the reaction.

  • Decrease Temperature: This is the most effective first step. If you started at 60°C, reduce it to 40°C or even room temperature.

  • Decrease Acid Concentration: If the reaction is still too fast at a lower temperature, reduce the acid concentration (e.g., from 1.0 M to 0.1 M or even 0.01 M HCl).

  • Take Earlier Time Points: Adjust your sampling schedule to include much earlier points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr) to accurately capture the initial degradation rate.

Section 3: Analytical Methodology

A robust, stability-indicating analytical method is required to accurately monitor the degradation process.

Protocol: Step-by-Step Guide for Stability Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this analysis due to its high sensitivity and specificity, allowing for the simultaneous monitoring of the parent compound and its non-volatile degradation products.

1. Sample Preparation:

  • At each time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a pre-calculated volume of base (e.g., 0.5 M NaOH) to neutralize the acid, followed by dilution with the mobile phase starting condition (e.g., 95% water, 5% acetonitrile) to the desired final concentration for injection.

  • Transfer the final diluted sample to an HPLC vial.

2. LC-MS Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the polar parent compound and its even more polar degradant.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high aqueous phase (e.g., 5% B) and gradually increase the organic phase (e.g., to 95% B over 5-8 minutes) to elute all components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Source: Electrospray Ionization (ESI), likely in positive mode.

  • MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • Monitor m/z for Parent: [M+H]⁺ of this compound.

    • Monitor m/z for Degradant: [M+H]⁺ of Morpholine-3-carboxylic acid.

3. Data Analysis:

  • Integrate the peak area for the parent compound and the primary degradant at each time point.

  • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

  • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

  • Confirm the identity of the degradant by comparing its mass spectrum and retention time to a reference standard of Morpholine-3-carboxylic acid, if available.

References
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • AK LECTURES. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-4-{[4-(4-cyano-3-methylphenoxy)phenyl]acetyl}morpholine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022, April 20). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Retrieved from [Link]

  • PMC. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1

Preventing racemization during the synthesis of chiral morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral morpholine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to racemization.

Introduction: The Chirality Challenge in Morpholine Synthesis

Morpholine and its derivatives are crucial scaffolds in medicinal chemistry, frequently appearing in approved pharmaceuticals.[1] The biological activity of these compounds is often dictated by their stereochemistry, making the prevention of racemization a critical aspect of their synthesis.[2][3] Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can lead to a loss of therapeutic efficacy and the introduction of undesired side effects.[3][4] This guide provides practical, evidence-based strategies to mitigate racemization risks during the synthesis of chiral morpholine derivatives.

Troubleshooting Guide: Preventing Racemization

This section addresses common issues encountered during the synthesis of chiral morpholines, providing insights into their root causes and offering actionable solutions.

Issue 1: Significant Racemization Observed During Cyclization of N-Substituted Amino Alcohols

Scenario: You are synthesizing a chiral morpholine via intramolecular cyclization of an N-substituted 2-amino alcohol derivative. After workup and analysis, you observe a significant loss of enantiomeric excess (ee).

Probable Causes:

  • Harsh Reaction Conditions: The use of strong bases or high temperatures can facilitate racemization, particularly at stereocenters adjacent to activating groups.[5][6]

  • Mechanism of Racemization: The primary mechanism often involves the deprotonation of a stereogenic center, leading to the formation of a planar, achiral intermediate like an enolate.[4][7] Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[4][7]

  • Inappropriate Base Selection: Strong, non-sterically hindered bases can readily abstract protons at chiral centers, increasing the rate of racemization.[8]

Solutions & Scientific Rationale:

  • Optimize Base Selection:

    • Recommendation: Switch to a weaker, more sterically hindered base.

    • Rationale: Bases with greater steric bulk, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIEA), are less likely to abstract the proton at the chiral center due to steric hindrance.[8] Weaker bases, like N-methylmorpholine (NMM) or even potassium carbonate, can be effective for cyclization while minimizing epimerization.[8][9]

    • Example: A study on the synthesis of morpholinone derivatives from α-amino acids successfully employed potassium carbonate to achieve cyclization without racemization.[9]

  • Control Reaction Temperature:

    • Recommendation: Perform the cyclization at lower temperatures.

    • Rationale: Higher temperatures provide the activation energy needed for racemization to occur.[10] Lowering the temperature, for instance to 0 °C or even -78 °C, can significantly slow down the rate of epimerization.[5][10] While this may require longer reaction times, it is often a crucial trade-off for preserving stereochemical integrity.[7]

  • Choice of Protecting Group:

    • Recommendation: Employ N-protecting groups that disfavor the formation of intermediates prone to racemization.

    • Rationale: Certain N-acyl protecting groups can lead to the formation of oxazolone (azlactone) intermediates, which are highly susceptible to racemization.[7] Utilizing protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can often mitigate this risk. The inherent nucleophilicity difference between an amino and a hydroxyl group allows for selective protection of the amine.[11]

Parameter High Racemization Risk Low Racemization Risk Rationale
Base Strong, non-hindered (e.g., NaH, LDA)Weak, sterically hindered (e.g., K2CO3, DIEA, NMM)[8][9]Minimizes deprotonation at the chiral center.
Temperature Elevated temperatures (> room temp)0 °C to -78 °C[5][10]Reduces the kinetic energy available for epimerization.
N-Protecting Group Groups promoting oxazolone formationBoc, Cbz, Trityl[12][13]Avoids intermediates prone to racemization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization in the context of chiral morpholine synthesis?

A1: Racemization is the process that leads to the formation of a 1:1 mixture of enantiomers from a single, pure enantiomer, rendering the mixture optically inactive.[4] In the synthesis of chiral morpholines, especially when starting from chiral amino acids or amino alcohols, racemization typically occurs at a stereogenic carbon atom. The most common mechanism involves the abstraction of a proton from this chiral center by a base, forming a planar, achiral intermediate such as an enolate.[4][7] This intermediate can then be protonated from either face with equal probability, leading to the loss of the original stereochemistry.[4][7]

Q2: How does the choice of synthetic route impact the risk of racemization?

A2: The chosen synthetic pathway has a profound impact on the potential for racemization. For instance:

  • Synthesis from Chiral Amino Alcohols: This is a very common route. The primary risk lies in the cyclization step, where basic conditions can lead to epimerization of the stereocenter derived from the amino acid.[5]

  • Synthesis from Chiral Epoxides or Aziridines: These routes can be highly stereospecific. The ring-opening of chiral epoxides or aziridines with an appropriate nucleophile generally proceeds with an inversion of stereochemistry (SN2 mechanism), which is a stereocontrolled process.[14][15] This can be an excellent strategy to avoid racemization if the starting epoxide or aziridine is of high enantiomeric purity.[14][15][16]

Q3: Can protecting groups for the amine and alcohol functionalities help in preventing racemization?

A3: Yes, the judicious choice of protecting groups is critical.

  • Amine Protection: As mentioned in the troubleshooting guide, protecting the nitrogen atom with groups like Boc or Cbz is crucial.[11] These groups can prevent the formation of highly racemization-prone intermediates like oxazolones, which can form with certain N-acyl groups.[7] The trityl (Trt) group is also known to inhibit racemization, especially in syntheses involving histidine-like structures.[12][13]

  • Alcohol Protection: While the alcohol functionality is generally less prone to direct racemization, its protection can be important to prevent side reactions and to direct the regioselectivity of the cyclization step. Standard protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers are commonly used.

Q4: Are there specific analytical techniques to quantify the extent of racemization?

A4: Quantifying the enantiomeric excess (ee) is essential to assess the success of a stereoselective synthesis. The most common and reliable method is:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.[5] This allows for the precise determination of the ratio of the two enantiomers and thus the enantiomeric excess.

Experimental Protocols

Protocol 1: Racemization-Minimized Intramolecular Cyclization of an N-Boc-Protected Amino Alcohol

This protocol provides a general method for the cyclization of an N-Boc-protected amino alcohol to a morpholinone, a common precursor to morpholines, while minimizing the risk of racemization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc-protected amino alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 eq) or N,N-diisopropylethylamine (DIEA) (1.2 eq) to the cooled solution.

  • Addition of Alkylating Agent: Slowly add the dihaloalkane (e.g., 1,2-dibromoethane) (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Visualizing Racemization Pathways and Prevention

// Nodes Start [label="Chiral Amino Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Intermediate\n(e.g., with leaving group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harsh [label="Harsh Conditions\n(Strong Base / High Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mild [label="Mild Conditions\n(Weak Base / Low Temp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Planar [label="Planar Achiral Intermediate\n(e.g., Enolate)", fillcolor="#FBBC05", fontcolor="#202124"]; Racemic [label="Racemic Morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enantiopure [label="Enantiopure Morpholine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activated [label="Activation"]; Activated -> Harsh [color="#EA4335"]; Activated -> Mild [color="#34A853"]; Harsh -> Planar [label="Deprotonation\n(Fast)", color="#EA4335"]; Planar -> Racemic [label="Reprotonation", color="#EA4335"]; Mild -> Enantiopure [label="SN2 Cyclization\n(Desired Pathway)", color="#34A853"]; Mild -> Planar [style=dashed, label="Deprotonation\n(Slow/Inhibited)", color="#5F6368"]; } dot Caption: Workflow for preventing racemization during cyclization.

References

  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

  • Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. ResearchGate. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. AIR Unimi. Available at: [Link]

  • The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Library of Medicine. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • How can we protect an amino group leaving an alcohol group free? ResearchGate. Available at: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Protection Reactions. Wiley-VCH. Available at: [Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]

  • Racemization Overview, Mechanism & Examples. Study.com. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. Available at: [Link]

  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC. Available at: [Link]

  • Epoxide synthesis by ring closure. Organic Chemistry Portal. Available at: [Link]

  • Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization. Wiley Online Library. Available at: [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]

  • Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. PMC. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Acetylmorpholine-3-carboxylic acid

[1]

Introduction: The Purification Challenge

4-Acetylmorpholine-3-carboxylic acid is a polar, water-soluble intermediate often used in peptide mimetics and pharmaceutical synthesis.[1] Its purification is notoriously difficult due to its amphiphilic nature—it contains a polar carboxylic acid, a hydrophilic morpholine ring, and a non-basic acetamide group.[2]

Common Impurities:

  • Unreacted Starting Material: Morpholine-3-carboxylic acid (Zwitterionic).[1]

  • Inorganic Salts: Sodium chloride/acetate (from neutralization steps).[1]

  • Hydrolysis Byproducts: Acetic acid (if synthesized via anhydride).[1]

  • Color Bodies: Oxidative degradation products (yellow/brown tars).[1]

This guide provides a logic-driven approach to separating these specific contaminants based on pKa differences and solubility parameters.

Module 1: Diagnostic Workflow

Before selecting a protocol, identify your primary impurity profile using this decision matrix.

purification_logicStartIdentify Main ImpurityCheck1High Ash Content?(Inorganic Salts)Start->Check1Check2Contains UnreactedMorpholine-3-COOH?Check1->Check2NoAction_SaltProtocol A:Continuous Extraction(Salting Out)Check1->Action_SaltYesCheck3Colored/Oily?Check2->Check3NoAction_AmineProtocol B:Cation Exchange(Scavenging)Check2->Action_AmineYes (TLC/NMR check)Check3->Action_SaltNo (General Purity)Action_ColorProtocol C:Carbon Treatment &RecrystallizationCheck3->Action_ColorYes

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.[1]

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I cannot remove inorganic salts; the product is too water-soluble."

The Science: this compound is highly soluble in water due to the carboxylic acid and the morpholine oxygen.[1] Standard extraction (shaking with Ethyl Acetate) often fails because the partition coefficient (

Solution: The "Salting Out" Continuous Extraction

  • Principle: By saturating the aqueous phase with NaCl, you decrease the solubility of the organic acid in water (Salting Out effect) and increase the density of the aqueous layer, aiding phase separation.

  • Protocol:

    • Acidify the aqueous solution to pH 2.0 using concentrated HCl.[1] Why? To ensure the carboxylic acid is protonated (COOH) and not ionic (COO-).

    • Saturate the aqueous solution with solid NaCl until no more dissolves.

    • Perform Continuous Liquid-Liquid Extraction using Ethyl Acetate or 2-MeTHF for 12–24 hours.

    • Dry the organic layer over

      
       and concentrate.
      
Issue 2: "My product contains unreacted Morpholine-3-carboxylic acid."

The Science: This is the most critical separation.

  • Impurity: Morpholine-3-carboxylic acid has a secondary amine (basic, pKa ~8-9).[1]

  • Product: this compound has an amide (non-basic).[1]

  • Logic: We can exploit the basicity of the impurity to trap it, while the product passes through.

Solution: Cation Exchange Scavenging

  • Resin: Strong Acid Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlyst 15) in Hydrogen form.[1][2]

  • Protocol:

    • Dissolve crude mixture in water or methanol.[1]

    • Pass through a column packed with the resin.[1]

    • The Catch: The unreacted amine will protonate and bind to the sulfonate groups on the resin. The acetylated product (amide) is not basic enough to bind and will elute in the void volume.

    • Concentrate the eluate to recover the pure product.[3]

Issue 3: "The product oils out during recrystallization."

The Science: This compound has a low melting point and high polarity. Using non-polar anti-solvents (like Hexane) too quickly causes the product to crash out as an oil (liquid-liquid phase separation) rather than a crystal.[1]

Solution: Polarity-Matched Solvent Systems

  • Recommended Solvent: Isopropanol (iPrOH) or Ethyl Acetate/Ethanol (9:1).[1]

  • Protocol:

    • Dissolve the crude oil in the minimum amount of hot iPrOH.

    • Allow to cool slowly to room temperature with stirring. Do not use an ice bath immediately.[1]

    • If no crystals form, seed with a pure crystal or scratch the glass.[2]

    • Only add a drop of anti-solvent (EtOAc or Ether) if the solution remains clear after 2 hours.[1]

Module 3: Quantitative Data & Solvent Selection

Use the table below to select solvents based on your specific impurity.

Impurity TypeRecommended Wash/SolventMechanism of Action
Inorganic Salts Dry Ethanol/Methanol Product dissolves; NaCl/NaOAc precipitates (solubility difference).[1]
Non-polar Tars Dichloromethane (DCM) Wash the solid product with DCM.[1] The product is likely insoluble in DCM, while tars dissolve.[2]
Unreacted Amine Water (pH 2) At pH 2, the amine is cationic (

) and stays in water; the product can be extracted into organics (with salting out).

Module 4: Advanced Experimental Protocol

Combined Purification Workflow

For crude mixtures containing both salts and starting materials.[1]

  • Resin Treatment (Amine Removal):

    • Dissolve 10g of crude material in 50mL water.

    • Pass through 20g of Dowex 50W-X8 (H+ form).[1]

    • Collect the eluate (contains product + salts).

    • Note: The starting material remains on the column.

  • Solvent Exchange (Salt Removal):

    • Evaporate the aqueous eluate to dryness (rotary evaporator).

    • Add 100mL of absolute Ethanol .

    • Stir vigorously for 30 minutes.

    • Filter off the white solid (this is the inorganic salt, NaCl/NaOAc).[2]

    • Validation: The filtrate contains your product.[4]

  • Final Crystallization:

    • Concentrate the ethanol filtrate to ~10mL.

    • Add 20mL Ethyl Acetate slowly while stirring.

    • Cool to 4°C overnight.[1]

    • Filter white crystals.[1]

References

  • Ion Exchange Logic: Helfferich, F. G. (1995).[1][2] Ion Exchange.[1][5][6] Dover Publications.[1] (Standard text on exploiting pKa differences for amine/amide separation).

  • Salting Out Extraction: Cheremisinoff, N. P. (2000).[1][2] Industrial Solvents Handbook. Marcel Dekker.[1] (Principles of modifying partition coefficients via ionic strength).

  • N-Acetyl Amino Acid Properties: Greenstein, J. P., & Winitz, M. (1961).[1][2] Chemistry of the Amino Acids. Wiley.[1] (Foundational text on solubility and isolation of N-acetylated derivatives).

  • Synthesis Context: Method for preparing N-acetylmorpholine. Patent CN103641797B.[1] (Describes the acetylation conditions and likely byproducts for morpholine derivatives).

  • Recrystallization Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for polar carboxylic acids).

Technical Support Center: Scaling Up the Synthesis of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the scale-up of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis is generally a two-stage process. First, the core scaffold, morpholine-3-carboxylic acid, is synthesized. Second, the nitrogen at the 4-position is acetylated.

  • Synthesis of Morpholine-3-carboxylic Acid Scaffold: The most common and scalable routes start from readily available chiral amino acids, typically L-serine or D-serine, to ensure stereochemical control. A representative method involves converting serine into a suitable ester (e.g., a tert-butyl ester) followed by reaction with an agent like chloroacetyl chloride and subsequent base-mediated intramolecular cyclization.[1] A patent describes a five-step process starting from L-serine to produce (S)-3-morpholinyl carboxylic acid.[1] Polymer-supported syntheses have also been reported, which can be advantageous for purification.[2]

  • N-Acetylation: This is a standard N-acetylation of a secondary amine. The choice of acetylating agent is critical for scale-up. Common reagents include acetic anhydride, acetyl chloride, and ethyl acetate.[3] Acetic anhydride in the presence of a base or in a solvent like acetic acid is a robust and widely used method.[4]

Q2: What are the most critical parameters to control during the scale-up process?

A2: When moving from bench-scale to pilot or manufacturing scale, several parameters become critical. Issues with heat transfer, mixing efficiency, and reaction kinetics can vary dramatically at larger scales.[5]

  • Temperature Control: The N-acetylation step using acetic anhydride or acetyl chloride is highly exothermic. Inadequate cooling can lead to a thermal runaway, side product formation, and potential degradation of the product.

  • Reagent Addition Rate: Slow, controlled addition of the acetylating agent is crucial to manage the exotherm and maintain the desired reaction temperature.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reagent concentration, which can lead to impurities.

  • Work-up and Product Isolation: The choice of extraction solvents, crystallization conditions, and filtration methods must be optimized for large volumes to ensure high purity and yield.

Q3: How can I monitor the reaction progress effectively?

A3: Real-time reaction monitoring is essential for process control.

  • Thin-Layer Chromatography (TLC): A simple and effective method for tracking the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and can detect the formation of byproducts, making it ideal for process optimization and quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile components and identifying unknown impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major components.

Process Workflow & Key Decisions

The overall synthetic strategy involves key decision points, primarily concerning the protection of the carboxylic acid functionality.

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Acetylation & Deprotection cluster_2 Alternative Route A L-Serine Derivative B Esterification (e.g., tert-butyl ester) A->B C N-Chloroacetylation B->C D Intramolecular Cyclization (Base-mediated) C->D E Morpholine-3-carboxylic acid Ester D->E J Morpholine-3-carboxylic acid D->J Hydrolysis First F N-Acetylation (e.g., Acetic Anhydride) E->F G 4-Acetylmorpholine-3-carboxylic acid Ester F->G H Ester Hydrolysis (Acid-mediated) G->H I Final Product: This compound H->I K Direct N-Acetylation J->K K->I

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide

Problem 1: Low Yield in the Cyclization Step to Form the Morpholine Ring
Potential Cause Recommended Solution & Explanation
Incorrect Base Stoichiometry or Strength The intramolecular cyclization is a nucleophilic substitution that requires a suitable base to deprotonate the hydroxyl group. Ensure at least one equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) is used. An insufficient amount will result in incomplete reaction.
Sub-optimal Reaction Temperature If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. If too high, side reactions like elimination or decomposition can occur. Screen temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and selectivity.
Poor Solvent Choice The solvent must be able to dissolve the starting material and be compatible with the base. Aprotic polar solvents like THF or toluene are often good choices.[1] Ensure the solvent is anhydrous, as water can quench the base and inhibit the reaction.
Premature Product Precipitation On a larger scale, the product salt may precipitate from the reaction mixture, hindering the reaction. Consider using a solvent system that maintains product solubility or increasing the reaction volume.
Problem 2: Incomplete N-Acetylation or Formation of Byproducts

NAcetylation_Troubleshooting Figure 2: N-Acetylation Troubleshooting Start Low Yield or Impure Product in N-Acetylation Step Q1 Is the reaction incomplete? Start->Q1 Q2 Are there significant byproducts? Q1->Q2 No A1 Increase Acetic Anhydride (1.1-1.2 eq). Consider a stronger acylating agent (Acetyl Chloride) with caution. Q1->A1 Yes A2 Improve temperature control. Use slow, dropwise addition. Ensure efficient cooling. Q2->A2 Yes (Exotherm related) A3 Check for starting material purity. Consider an alternative solvent (e.g., acetic acid). Q2->A3 Yes (Other impurities) End Optimized Process A1->End A2->End A3->End

Caption: Troubleshooting flowchart for the N-acetylation step.

Q: My N-acetylation with acetic anhydride is sluggish and gives low conversion. What should I do?

A: This often points to insufficient reactivity or deactivation of the acetylating agent.

  • Stoichiometry: Ensure you are using a slight excess of acetic anhydride (e.g., 1.1-1.2 equivalents).

  • Catalyst/Solvent: While the reaction can proceed neat or in a simple solvent, using acetic acid as the solvent can facilitate the reaction and often leads to high yields.[4] Alternatively, adding a non-nucleophilic base like triethylamine can scavenge the acetic acid byproduct and drive the reaction to completion.

  • Reagent Quality: Verify the purity of your acetic anhydride, as it can hydrolyze to acetic acid over time, reducing its potency.

Q: I am observing significant color change and byproduct formation during N-acetylation scale-up.

A: This is a classic sign of an uncontrolled exotherm.

  • Cooling and Addition: The reaction should be performed in a jacketed reactor with efficient cooling. Start the reaction at a low temperature (e.g., 0-10°C) and add the acetic anhydride dropwise, carefully monitoring the internal temperature.[4] Never add the entire amount of acetylating agent at once on a large scale.

  • Mixing: Ensure vigorous stirring to dissipate heat effectively throughout the reaction mass.

Problem 3: Difficulty with Product Purification and Isolation

Q: My final product, this compound, is difficult to crystallize and often oils out.

A: Carboxylic acids with heterocyclic moieties can be challenging to crystallize.

  • Solvent Screening: A systematic solvent screen is essential. Try various single solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and anti-solvent combinations (e.g., isopropanol/heptane, ethyl acetate/hexanes).

  • pH Adjustment: The solubility of your product is highly pH-dependent. Ensure you are at the isoelectric point during crystallization. You can purify the compound by partitioning it into a basic aqueous layer, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product.[8]

  • Seed Crystals: If you have a small amount of pure, solid material, use it to seed the crystallization process. This can dramatically improve the crystallization kinetics and final crystal form.

Q: How do I effectively remove residual acetic acid from my final product?

A: Residual acetic acid is a common impurity from the N-acetylation step.

  • Azeotropic Removal: If the product is stable, distillation with a solvent that forms an azeotrope with acetic acid (like toluene) can be effective, though this is often done before final product isolation.

  • Washing/Trituration: Washing the crude solid product with a solvent in which acetic acid is soluble but the product is not (e.g., cold diethyl ether or a mixture of ethyl acetate and heptane) can be very effective.

  • Lyophilization: For stubborn cases on a smaller scale, dissolving the product in water and lyophilizing can remove volatile acids like acetic acid.

Experimental Protocols

Protocol 1: Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester

(Adapted from CN102617503A[1])

This protocol outlines the key cyclization step. It assumes the precursor, N-chloroacetyl-L-serine tert-butyl ester, has been prepared.

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, dissolve N-chloroacetyl-L-serine tert-butyl ester (1.0 eq) in anhydrous toluene (10 volumes).

  • Base Addition: Cool the solution to 0-5°C. Prepare a solution of sodium ethoxide (1.1 eq) in ethanol or toluene and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester. This intermediate is often carried forward without further purification.

  • Reduction: Dissolve the crude oxo-morpholine intermediate in methanol. Add aluminum trichloride (AlCl₃) followed by the portion-wise addition of sodium borohydride (NaBH₄) at 0-10°C.

  • Final Isolation: After an aqueous work-up, the crude (S)-Morpholine-3-carboxylic acid tert-butyl ester can be purified by column chromatography or crystallization.

Protocol 2: N-Acetylation and Deprotection

(General procedure based on standard practices[4])

  • Reaction Setup: Charge a reactor with (S)-Morpholine-3-carboxylic acid tert-butyl ester (1.0 eq) and acetic acid (5-10 volumes). Cool the solution to 10-15°C.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 25°C. Stir at room temperature for 2-4 hours until the reaction is complete (monitor by HPLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.

  • Deprotection: Dissolve the crude this compound tert-butyl ester in a suitable solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) or a solution of HCl in methanol and stir at room temperature until the tert-butyl group is cleaved.

  • Isolation: Remove the solvent and excess acid under vacuum. Triturate the residue with a suitable solvent (e.g., diethyl ether) to induce precipitation. Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.

References

  • PubMed. (2007, May 25). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid.
  • ACS Publications. (2017, January 13). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science.
  • Pharmaceutical Technology. (2026, January 21). Practical Approaches to Large-Scale Heterocyclic Synthesis.
  • Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • Google Patents. CN1403449A - Prepn of acetyl morphine.
  • Google Patents. CN110642807A - Preparation method of N-acetyl morpholine.
  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
  • CDC Stacks. NIOSH Analytical Method, Morpholine, S150 (Set K).

Sources

Technical Support Center: Characterization of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the characterization of morpholine derivatives. The morpholine ring is a cornerstone in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and metabolic stability.[1][2][3] However, this seemingly simple heterocycle presents a unique set of analytical challenges that can lead to misinterpretation of data and costly delays in research and development.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from our field experience. We will explore the causality behind common pitfalls in spectroscopic and chromatographic analyses, address critical safety concerns like reactive metabolite formation, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does the ¹H NMR spectrum of my morpholine derivative look so complex and not like the expected simple triplets?

This is the most common query we receive. The perceived "complexity" arises from the conformational dynamics of the six-membered morpholine ring.

Answer: The morpholine ring predominantly adopts a chair conformation in solution.[4][5][6] This means its protons are not in a chemically equivalent environment; they exist in either axial (pointing up/down) or equatorial (pointing out) positions. The coupling patterns you observe are a time-averaged representation of these conformers.

  • The "Triplet" Misconception: Simple "n+1" rule analysis often fails here. The signals from protons on the carbons adjacent to the oxygen (C2/C6) and nitrogen (C3/C5) often appear as complex multiplets that can sometimes resemble distorted triplets.[7] This is because the coupling constant between a given proton and its neighbors is highly dependent on the dihedral angle between them, as described by the Karplus equation.[4]

  • AA'XX' Systems: The spectrum is better described as a second-order AA'XX' system, where protons on the same carbon are chemically equivalent but magnetically non-equivalent due to different couplings to the protons on the adjacent carbon.[7]

Troubleshooting NMR Interpretation:

  • Q: My peaks are broad and poorly resolved at room temperature. What's happening?

    • A: You may be observing intermediate exchange kinetics. The rate of the chair-to-chair ring flip of the morpholine moiety might be on the NMR timescale at room temperature. Try acquiring the spectrum at a higher temperature to accelerate the flip and sharpen the averaged signals, or at a lower temperature to "freeze out" individual conformers. Dynamic NMR (DNMR) measurements can even be used to calculate the energy barrier for this ring inversion.[8]

  • Q: How can I definitively assign axial and equatorial protons?

    • A: 2D NMR is essential. A NOESY or ROESY experiment will show through-space correlations. You will see strong cross-peaks between axial protons on different carbons (e.g., 2-ax, 6-ax) because they are close in space (a 1,3-diaxial interaction). An equatorial proton will show a NOE to its geminal axial partner and adjacent axial/equatorial protons. Additionally, COSY and HSQC/HMBC experiments are crucial for establishing through-bond connectivity.[5][8]

  • Q: Can I use coupling constants (J-values) for assignment?

    • A: Absolutely. This is a cornerstone of conformational analysis. Large coupling constants are characteristic of axial-axial (Jₐₐ) interactions, while smaller values are seen for axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings.[4]

Table 1: Typical ³J Vicinal Coupling Constants in a Morpholine Chair Conformation [4]

Coupling TypeDihedral Angle (approx.)Typical ³J Value (Hz)
Axial-Axial (Jₐₐ)~180°10 - 13
Axial-Equatorial (Jₐₑ)~60°2 - 5
Equatorial-Equatorial (Jₑₑ)~60°2 - 5
FAQ 2: My morpholine derivative is difficult to analyze by GC-MS and I suspect I'm missing impurities. What should I do?

Direct analysis of morpholine and its polar derivatives by Gas Chromatography (GC) is often problematic due to their high polarity and low volatility, which leads to poor peak shape and low sensitivity.

Answer: The standard, and most reliable, approach is chemical derivatization . This process converts the polar analyte into a more volatile and less polar derivative, making it amenable to GC analysis.

  • Common Pitfall: Undetected Starting Material Impurities. A frequent oversight is failing to characterize the purity of the morpholine starting material itself. For example, trace amounts of ethylenediamine in the morpholine reagent can lead to the formation of significant dimeric impurities in the final product, which may be difficult to identify.[9] Always test your starting materials with a validated method.

Troubleshooting Chromatographic Analysis:

  • Q: What is the best derivatization agent for morpholine?

    • A: For trace analysis, reacting morpholine (a secondary amine) with sodium nitrite under acidic conditions to form N-nitrosomorpholine (NMOR) is a highly sensitive and validated method.[10][11][12] The resulting NMOR is stable, volatile, and gives a strong signal in the mass spectrometer.[11] Note: This method is for analytical purposes; N-nitrosamines are probable human carcinogens, requiring careful handling.[13]

  • Q: I'm analyzing a drug substance like Linezolid for residual morpholine. GC seems too harsh. Are there alternatives?

    • A: Yes. For APIs where thermal degradation is a concern, or when the analyte lacks a UV chromophore for HPLC, ion-exchange ion chromatography (IC) with suppressed conductivity detection is an excellent alternative.[14] It is highly selective for amines and avoids the need for derivatization.

  • Q: My peak shape is still poor even after derivatization. What else could be wrong?

    • A: Review your entire sample preparation and GC method.

Table 2: Troubleshooting Guide for GC-MS Analysis of Morpholine Derivatives

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatization; Analyte adsorption in the injector or column.Optimize derivatization conditions (pH, temp, time).[11][12] Use a deactivated inlet liner and a column suitable for amines.
Broad, Tailing Peaks Active sites in the GC system; High polarity of the underivatized compound.Deactivate the GC inlet liner; Use a base-deactivated column; Confirm derivatization was successful via MS.
Inconsistent Results Unstable derivative; Sample degradation in hot injector.Ensure the derivative is stable (NMOR is generally stable).[11] Lower the injector temperature if possible without compromising volatilization.
Extraneous Peaks Impurities in reagents or solvents; Side reactions during synthesis.Run a method blank; Characterize synthesis byproducts.[15] Check for known impurities like 2-(2-aminoethoxy)ethanol.[15]
FAQ 3: What are the key fragmentation patterns to look for in the Mass Spectrum of my morpholine derivative?

Understanding the typical fragmentation pathways of the morpholine ring is crucial for structural confirmation and distinguishing it from other isobaric structures.

Answer: The most characteristic fragmentation for many N-substituted morpholine derivatives in ESI+ mode is the neutral loss of the morpholine unit , which corresponds to a loss of 87.0 Da (C₄H₉NO).[16]

  • Example: For a compound with a molecular ion [M+H]⁺ at m/z 373.28, a prominent fragment ion at m/z 286.1 (373.28 - 87.18) would be strong evidence for the presence of a morpholine moiety that has cleaved off.[16]

  • High-Resolution MS (HRMS): Always use HRMS (like FT-ICR or Orbitrap) to confirm the elemental composition of your molecular ion and key fragments. This provides an essential layer of confidence and helps to rule out alternative structures. A mass error of < 5 ppm is typically expected.[16]

FAQ 4: Are there any specific pitfalls when analyzing a morpholine derivative by X-Ray Crystallography?

While X-ray crystallography provides the definitive solid-state structure, the flexibility of the morpholine ring can introduce ambiguities.

Answer: The primary pitfall is conformational disorder . The morpholine ring can exist in slightly different chair or even boat/skew-boat conformations within the crystal lattice. If the energy difference between these conformations is small, the electron density map may show a superposition of both forms.

  • Why It Matters: A crystallographer may model this disorder, but if not handled carefully, it can lead to inaccurate bond lengths and angles.[17] It is crucial to check the resolution of the structure and the crystallographer's notes on how any disorder was modeled.[17] Do not treat a crystal structure as an infallible representation of the single most stable conformation, especially for flexible rings.

FAQ 5: I've been asked to assess the risk of reactive metabolites for my morpholine-containing drug candidate. Where do I start?

This is a critical safety assessment in drug development. The morpholine ring is considered a "structural alert" because it can be metabolically activated to form reactive intermediates that can covalently bind to proteins, potentially leading to toxicity.[18]

Answer: The bioactivation of morpholine often proceeds through oxidation of the carbons alpha to the ring oxygen or nitrogen, leading to the formation of unstable aldehydes or ring-opened species.[18][19] The standard approach is to conduct in vitro "trapping" experiments.

  • The Workflow: Incubate your compound with liver microsomes (e.g., human, rat, monkey) and a trapping agent.[18] The trapping agent is a nucleophile that will react with the short-lived electrophilic metabolite to form a stable, detectable adduct.

  • Common Trapping Agents:

    • Glutathione (GSH): Traps a wide range of electrophiles. A pitfall here is that sometimes only Cys-Gly adducts are found instead of the full GSH adduct, which can be unstable.[19]

    • Methoxylamine: Specifically traps aldehyde intermediates.[18]

    • Potassium Cyanide: Traps iminium ion intermediates.

The diagram below outlines a logical workflow for investigating this potential liability.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization A Incubate drug with liver microsomes + NADPH B Add Trapping Agents (GSH, KCN, Methoxylamine) A->B C Analyze by LC-MS/MS B->C D Search for predicted m/z of stable adducts C->D E No adducts detected. Low risk of this pathway. D->E Negative F Adducts detected. Potential bioactivation risk. D->F Positive G Isolate adduct F->G H Characterize structure by HRMS and NMR G->H I Identify metabolic soft spot. Inform medicinal chemistry to block site. H->I

Caption: Workflow for Reactive Metabolite Trapping Experiments.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition for Conformational Analysis

Objective: To determine the conformational equilibrium and stereochemistry of a morpholine derivative in solution.[4]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube to a final concentration of 10-20 mM.[4]

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Acquire a 2D ¹H-¹H COSY experiment to establish proton-proton correlations.

    • Acquire a 2D ¹H-¹³C HSQC experiment to assign protons to their attached carbons.

    • Acquire a 2D NOESY or ROESY experiment (with a mixing time of ~300-500 ms) to identify through-space interactions for conformational assignment.

Protocol 2: GC-MS Analysis of Morpholine via N-Nitrosomorpholine Derivatization

Objective: To quantify trace levels of morpholine in a liquid sample matrix (e.g., juices, reaction mixture).[11][12]

Methodology:

  • Sample Preparation:

    • Take 2.0 mL of the filtered liquid sample.[13]

    • Add 0.5 mL of 6 M hydrochloric acid to acidify the solution.[13]

    • Add 1.0 mL of 1% (w/v) sodium nitrite solution. Vortex for 1 minute.[11]

    • Incubate the reaction mixture at 60°C for 15 minutes.[11]

    • Cool the mixture to room temperature.

  • Liquid-Liquid Extraction:

    • Add 0.5 mL of dichloromethane to the derivatized solution.[10]

    • Vortex vigorously for 1 minute to extract the N-nitrosomorpholine.[10]

    • Allow the layers to separate (centrifugation can aid this).[10]

    • Carefully transfer the lower organic layer (dichloromethane) to a clean vial for analysis.

  • Instrumentation & Conditions (example):

    • Gas Chromatograph: Agilent 7890A GC or equivalent.[10]

    • Injector: 250°C, Splitless or Split (e.g., 10:1).[10]

    • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

    • Oven Program: Initial temp 100°C for 4 min, ramp to 120°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.[10]

    • Mass Spectrometer: Agilent 5975C MSD or equivalent, in Electron Impact (EI) mode at 70 eV.[10]

    • Data Acquisition: Use Selected Ion Monitoring (SIM) for the characteristic ions of N-nitrosomorpholine (m/z 116.1 and 86.1) for maximum sensitivity.[10][12]

References

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct. Chemical Research in Toxicology - ACS Figshare. [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate. [Link]

  • Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Morpholine (EHC 179, 1996). Inchem.org. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience - ACS Publications. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. PubMed. [Link]

  • Limitations and lessons in the use of X-ray structural information in drug design. PMC, National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Solvent Effects on 4-Acetylmorpholine-3-carboxylic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of solvent selection on the reaction kinetics of 4-Acetylmorpholine-3-carboxylic acid and its derivatives. As a molecule combining a carboxylic acid and an N-acetylated morpholine structure, its reactivity is profoundly influenced by the surrounding solvent medium. Understanding these interactions is paramount for reaction optimization, yield maximization, and impurity control.

Troubleshooting Guide: Diagnosing and Solving Common Kinetic Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationship between solvent choice and reaction outcomes.

Question 1: My reaction is proceeding extremely slowly or has stalled. Could the solvent be the culprit?

Answer: Yes, an inappropriate solvent is a very common cause of slow or stalled reactions. The issue often lies in the solvent's inability to properly solvate the reactants or, more critically, the transition state of the rate-determining step.

  • Causality: Chemical reactions proceed through a high-energy transition state. Solvents that can stabilize this transition state more than they stabilize the starting materials will lower the overall activation energy (Ea), thus accelerating the reaction.[1][2] For reactions involving this compound, the nature of the transition state is key.

    • If the reaction creates charge or a more polar intermediate (e.g., SN1-type reactions): A polar solvent is required to stabilize the developing charge. Nonpolar solvents will significantly hinder such reactions.[1][2][3]

    • If the reaction involves charged nucleophiles (e.g., SN2-type reactions): The choice between polar protic and polar aprotic solvents becomes critical. Polar protic solvents (like water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that deactivates it and slows the reaction.[2][4][5] In contrast, polar aprotic solvents (like DMSO, DMF, acetonitrile) solvate the counter-ion but leave the nucleophile "bare" and highly reactive, dramatically increasing the reaction rate.[2][4][6]

  • Troubleshooting Steps:

    • Analyze Your Mechanism: Determine if your reaction's rate-determining step involves the formation of charged intermediates or the collision of charged reactants.

    • Evaluate Solvent Class:

      • For reactions developing charge (e.g., carbocation formation), switch from a nonpolar solvent (like hexane or toluene) to a polar solvent (like acetonitrile or DMF).

      • For reactions using a strong, anionic nucleophile, switch from a polar protic solvent (like ethanol) to a polar aprotic solvent (like DMSO or DMF) to enhance nucleophilicity.[2][4]

    • Consider Solubility: Ensure your starting materials are fully dissolved at the reaction temperature. Poor solubility can mimic slow kinetics, as the reaction can only occur with the material present in the solution phase.

Question 2: I'm observing significant byproduct formation. How can solvent choice mitigate this?

Answer: Solvents can influence not only the rate of the desired reaction but also the rates of competing side reactions.[7] By changing the solvent, you can selectively favor one reaction pathway over another.

  • Causality: Different reaction pathways can have transition states with different polarities or solvation requirements. For example, an SN2 substitution reaction is favored by polar aprotic solvents, while a competing E1 elimination reaction is favored by polar protic solvents that can stabilize the carbocation intermediate.[4] Furthermore, some solvents can actively participate in reactions; for instance, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and create unwanted amide byproducts.[5]

  • Troubleshooting Steps:

    • Identify the Side Product: Determine the structure of the major byproduct to understand the competing reaction pathway (e.g., elimination, hydrolysis, rearrangement).

    • Alter Solvent Polarity/Proticity:

      • If an elimination byproduct is observed, consider switching from a polar protic solvent to a polar aprotic one to disfavor carbocation formation.

      • If a hydrolysis byproduct is seen (e.g., from a sensitive ester or anhydride intermediate), ensure you are using a dry, aprotic solvent and that all reagents are anhydrous.

    • Check for Solvent Reactivity: Be aware of the stability limits of your solvent. Avoid highly reactive solvents or those that can decompose under your reaction conditions.[5] For example, when working with highly reactive Grignard reagents, protic solvents must be avoided.[8]

Question 3: My product yield is consistently low, even though the reaction appears to go to completion by TLC/LCMS. What's wrong?

Answer: If the reaction itself is efficient, low isolated yield often points to issues during the workup and purification, which are heavily dependent on solvent properties.

  • Causality: The polarity of your product, this compound, and its derivatives will dictate its solubility. The carboxylic acid moiety makes the molecule relatively polar and capable of hydrogen bonding.

    • Aqueous Workup: If your product is too soluble in the aqueous layer during an extraction, you will lose a significant amount of material.[9] This is a common issue for polar molecules with acidic or basic handles.

    • Crystallization/Precipitation: The choice of crystallization solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, allowing for high recovery.[10] If the product remains too soluble even at low temperatures, the yield will be poor.

  • Troubleshooting Steps:

    • Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small sample, acidify or basify it accordingly, and extract with a small amount of a different organic solvent. Run a TLC or LCMS to see if a significant amount of product is present.[9]

    • Modify Extraction Solvent: If product is lost to the aqueous phase, try using a more polar extraction solvent (e.g., ethyl acetate instead of diethyl ether) or perform a "salting out" procedure by saturating the aqueous layer with NaCl to decrease the solubility of organic compounds.

    • Optimize Crystallization: If yields from crystallization are low, a systematic solvent screen is necessary. An antisolvent approach, where a non-polar solvent (in which the product is insoluble) is slowly added to a solution of the product in a polar solvent, is often effective.[10][11]

Frequently Asked Questions (FAQs)

  • Q: How do protic vs. aprotic solvents generally affect reactions involving the carboxylic acid group?

    • A: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. In protic solvents, extensive hydrogen bonding can stabilize the ground state of the carboxylic acid, sometimes increasing the activation energy required for it to react.[12] For reactions where the carboxylate anion is the active nucleophile, polar protic solvents will heavily solvate and deactivate it. Polar aprotic solvents are often preferred for reactions involving carboxylate nucleophiles.

  • Q: What is the role of solvent polarity in stabilizing the transition state?

    • A: According to Transition State Theory, reaction rates are related to the energy difference between the reactants and the transition state.[1] If the transition state is more polar than the reactants, a polar solvent will stabilize it more, lowering the activation energy and speeding up the reaction. Conversely, if the transition state is less polar than the reactants, a more polar solvent will actually slow the reaction down by stabilizing the reactants more than the transition state.[2]

  • Q: Are there recommended starting points for solvent screening for reactions with this compound?

    • A: A good starting point is to test a small set of solvents covering a range of polarities and properties. This often includes:

      • A polar aprotic solvent: Acetonitrile (MeCN), Dimethylformamide (DMF)

      • A moderately polar ether: Tetrahydrofuran (THF), 2-Methyl-THF

      • An ester: Ethyl Acetate (EtOAc)

      • A non-polar aromatic: Toluene

      • A chlorinated solvent: Dichloromethane (DCM) This initial screen can provide valuable guidance for further optimization.[13][14]

Data Presentation: Solvent Properties and Their Kinetic Implications

The following table summarizes key properties of common laboratory solvents and their expected impact on different reaction types relevant to this compound chemistry.

SolventDielectric Constant (ε)TypePotential Impact on Kinetics
Water (H₂O) 80.1Polar ProticExcellent for stabilizing ions. Accelerates SN1 reactions.[3][4] Poor for SN2 with anionic nucleophiles due to H-bonding.[2][5]
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticStrongly accelerates SN2 reactions by solvating cations, leaving anions "bare".[4][6]
Acetonitrile (MeCN) 37.5Polar AproticGood for SN2 reactions. Less viscous and lower boiling than DMSO/DMF.[4]
Dimethylformamide (DMF) 36.7Polar AproticSimilar to DMSO, excellent for SN2. Can decompose at high temps to form dimethylamine.[5]
Methanol (MeOH) 32.7Polar ProticStabilizes charged species but can cage nucleophiles via H-bonding, slowing SN2 reactions.[4]
Ethanol (EtOH) 24.5Polar ProticSimilar to Methanol, a common choice for reactions that require moderate polarity and proticity.
Acetone 20.7Polar AproticA moderately polar aprotic solvent, useful for a range of transformations.
Dichloromethane (DCM) 9.1AproticModerately polar, good for dissolving a wide range of organic compounds. Generally non-coordinating.
Tetrahydrofuran (THF) 7.5Polar AproticA common ether solvent. Can coordinate to metal centers.[5]
Ethyl Acetate (EtOAc) 6.0Polar AproticModerately polar, often used for extractions and chromatography.
Toluene 2.4NonpolarGood for reactions requiring high temperatures and non-polar conditions.
Hexane 1.9NonpolarVery non-polar, used when minimal solvent interaction is desired.

Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening for Reaction Optimization

This protocol outlines a parallel approach to efficiently screen multiple solvents to identify the optimal medium for your reaction.

  • Setup: Arrange a series of identical reaction vials in a temperature-controlled reaction block.

  • Reagent Preparation: Prepare a stock solution of the limiting reagent to ensure accurate and consistent dispensing.

  • Solvent Addition: To each vial, add an equal volume of a different test solvent (e.g., from the table above).

  • Initiation: Add the starting materials (this compound and other reactants) to each vial. If a stock solution is used, add it last to initiate all reactions simultaneously.

  • Monitoring: At set time points (e.g., 1h, 4h, 8h, 24h), take a small, measured aliquot from each reaction.

  • Quenching & Analysis: Quench each aliquot and analyze by a quantitative method (e.g., HPLC or qNMR) to determine the conversion to product.

  • Data Evaluation: Plot the percent conversion versus time for each solvent to identify the one that provides the fastest rate and highest conversion.

Workflow for Systematic Solvent Screening

Solvent_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction & Select Key Solvents B Prepare Reagent Stock Solutions A->B C Set up Parallel Reactions (1 vial per solvent) B->C D Initiate Reactions & Maintain Constant Temp. C->D E Monitor at Timed Intervals (TLC, LCMS, etc.) D->E F Quench Aliquots & Perform Quantitative Analysis E->F G Plot Conversion vs. Time for each Solvent F->G H Identify Optimal Solvent (Rate & Yield) G->H I Proceed to Scale-up & Optimization H->I

Caption: A systematic workflow for efficient solvent screening.

Conceptual Diagram: Solvent-Solute Interactions

This diagram illustrates how different solvent types interact with a generic SN2 reaction, influencing nucleophile reactivity.

Solvent_Interactions cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nuc_P Nu⁻ Solv_P1 δ⁺H-O-R Nuc_P->Solv_P1 H-Bond Solv_P2 δ⁺H-O-R Nuc_P->Solv_P2 H-Bond Solv_P3 δ⁺H-O-R Nuc_P->Solv_P3 H-Bond Cage "Solvent Cage" Deactivates Nucleophile SLOW REACTION Nuc_A Nu⁻ Cat_A M⁺ Solv_A1 S=Oδ⁻ Cat_A->Solv_A1 Solvated Cation Solv_A2 S=Oδ⁻ Cat_A->Solv_A2 Solvated Cation Free "Bare" Nucleophile Highly Reactive FAST REACTION

Caption: Protic vs. Aprotic solvent effects on nucleophilicity.

References

  • Ahmed Ragab Mahmoud. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Solvent and Structural Effects on the Activation Parameters of the Reaction of Carboxylic Acids with Diazodiphenylmethane. (2013). DOI.
  • Polar Protic Solvents Definition. (2025). Fiveable.
  • Perez-Vega, S., & Sharratt, P. (n.d.). Development of systematic procedures for the evaluation of solvent selection at an early stage in pharmaceutical processes.
  • Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps.
  • Okumu, O. J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar.
  • Solvent selection evaluation tools for an early stage
  • Solvent effects. (n.d.). Wikipedia.
  • 13.7: Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). Introduction to Organic Chemistry.
  • Ukrainczyk, M. (2020).
  • Solvent selection for process development. (2021).
  • A Deep Dive into Common Organic Solvents. (2025). ChemTalk.
  • How are solvents chosen in organic reactions?. (2016). Chemistry Stack Exchange.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry.
  • Aljuboori, F. H., & Al-Bayati, R. E. H. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini-Review. Al-Rafidain Journal of Medical Sciences.

Sources

Technical Support Center: Efficient Synthesis of N-Acetylmorpholine (NAM)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Analyst: Senior Application Scientist (Catalysis Division)

Executive Summary

N-Acetylmorpholine (NAM) is a critical solvent and intermediate in pesticide and pharmaceutical synthesis.[1] While traditional laboratory methods utilize acetic anhydride or acetyl chloride, these generate corrosive byproducts and suffer from poor atom economy.[2] Modern industrial and green chemistry protocols prioritize Direct Acetylation using acetic acid or Transamidation using ethyl acetate, mediated by heterogeneous solid acids or ionic liquids.[2]

This guide provides troubleshooting and selection criteria for maximizing yield and selectivity in NAM synthesis.

Part 1: Catalyst Selection Matrix

User Query: Which catalyst system matches my scale and sustainability constraints?

MethodReagentsRecommended CatalystAtom EconomyKey AdvantagePrimary Challenge
Direct Acetylation (Green) Morpholine + Acetic AcidSulfated Zirconia (

)
or Zeolite H-Beta
High (Byproduct:

)
Reusable catalyst; low cost; non-corrosive.Equilibrium limited; requires water removal (azeotropic distillation).
Transamidation Morpholine + Ethyl AcetateIonic Liquids (e.g., [Bmim]Cl) or ZnCl

Medium (Byproduct: EtOH)Milder conditions; avoids corrosive acids.Slower kinetics; separation of ethanol required.
Classical (Lab Scale) Morpholine + Acetic AnhydrideDMAP (Nucleophilic) or Lewis Acids (

,

)
Low (Byproduct: AcOH)Extremely fast; quantitative yield.Highly exothermic; difficult workup; waste generation.
Part 2: Critical Workflows & Troubleshooting
Workflow A: Heterogeneous Solid Acid Catalysis (Direct Acetylation)

Target Audience: Industrial Process Chemists & Green Chemistry Researchers

The Protocol:

  • Charge: Morpholine (1.0 eq) and Acetic Acid (1.2 eq) into a reactor.

  • Catalyst: Add Sulfated Zirconia or Zeolite H-Beta (5-10 wt% relative to morpholine).

  • Solvent: Add Toluene or Xylene (for azeotropic water removal).

  • Reaction: Reflux at 110–140°C with a Dean-Stark trap.

  • Monitor: Water collection in the trap indicates progress.

Troubleshooting Guide:

Q: My reaction stalls at ~60-70% conversion. Adding more catalyst doesn't help. [2]

  • Diagnosis: You have hit the Thermodynamic Equilibrium Wall . Direct acetylation is reversible (

    
    ).
    
  • Solution: The catalyst only accelerates the rate; it does not shift equilibrium. You must physically remove water.

    • Check: Is your Dean-Stark trap functioning? Is the solvent refluxing vigorously enough to carry water over?

    • Action: Switch to a higher boiling azeotrope (e.g., Xylene instead of Toluene) or use molecular sieves (3Å) in the reflux loop.

Q: The catalyst activity dropped significantly after the 3rd recycle run.

  • Diagnosis: Catalyst Fouling (Coking) or Leaching . Organic residues or "coke" block the active acidic pores of the Zeolite/Zirconia.

  • Solution:

    • Immediate: Wash the catalyst with hot ethanol, then calcine in air at 450°C for 4 hours to burn off organic deposits.

    • Prevention:[3] Ensure the reaction temperature does not exceed the thermal stability of the catalyst support to prevent surface collapse.

Workflow B: Lewis Acid Catalyzed Transamidation

Target Audience: Lab Scale / Specialty Synthesis

The Protocol:

  • Charge: Morpholine and Ethyl Acetate (excess, acts as solvent).

  • Catalyst: Add

    
     or 
    
    
    
    (5 mol%).
  • Reaction: Reflux (77°C) for 6–12 hours.

  • Workup: Evaporate excess EtOAc; wash with water to remove catalyst.

Troubleshooting Guide:

Q: I am seeing a thick emulsion during the aqueous workup.

  • Diagnosis: Amphiphilic nature of NAM combined with residual Lewis acid salts (Zinc/Cerium hydroxides).

  • Solution:

    • Action: Use a chelating wash. Wash the organic layer with a dilute EDTA solution or Rochelle's salt (Potassium sodium tartrate) solution. This sequesters the metal ions and breaks the emulsion.

Q: The reaction is too slow (low TOF).

  • Diagnosis: Ethyl acetate is a weaker acyl donor than anhydrides.

  • Solution:

    • Microwave Activation: Apply microwave irradiation (100–120°C) to overcome the activation energy barrier.

    • Catalyst Switch: Switch to a "Super Lewis Acid" like Scandium Triflate (

      
      ) or use an Ionic Liquid ([Bmim][PF6]) which stabilizes the charged transition state.
      
Part 3: Mechanistic Visualization
Diagram 1: Solid Acid Catalytic Cycle (Direct Acetylation)

Caption: The catalytic cycle showing the activation of Acetic Acid by the Solid Acid surface (


), nucleophilic attack by Morpholine, and the critical water elimination step.

SolidAcidCatalysis Cat Solid Acid Catalyst (Zeolite/ZrO2-SO4) Complex Activated Carbonyl (Surface Adsorbed) Cat->Complex Protonation (H+) AcOH Acetic Acid AcOH->Complex Adsorption Tetra Tetrahedral Intermediate Complex->Tetra + Morpholine Morph Morpholine (Nucleophile) Morph->Tetra Product N-Acetylmorpholine (NAM) Tetra->Product Elimination Water H2O (Must be Removed) Tetra->Water - H2O Product->Cat Desorption (Catalyst Regenerated)

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for resolving low yield issues in NAM synthesis.

Troubleshooting Start Issue: Low Yield (<70%) CheckType Check Reaction Type Start->CheckType Direct Direct Acetylation (AcOH + Catalyst) CheckType->Direct Trans Transamidation (EtOAc + Lewis Acid) CheckType->Trans WaterCheck Is Water Removal Efficient? Direct->WaterCheck Azeotrope Solution: Improve Dean-Stark or Add Mol. Sieves WaterCheck->Azeotrope No CatCheck Is Catalyst Fresh? WaterCheck->CatCheck Yes Regen Solution: Calcine Catalyst (Remove Coke) CatCheck->Regen No (Recycled) TempCheck Temperature > 70°C? Trans->TempCheck BoostTemp Solution: Microwave Assist or Pressure Vessel TempCheck->BoostTemp No

Part 4: Quantitative Performance Data

Table 1: Comparative Efficiency of Catalyst Systems for NAM Synthesis

Catalyst SystemReaction Time (h)Temp (°C)Yield (%)Reusability (Cycles)Ref
None (Thermal) 10–1214065–75N/A[1, 2]
Sulfated Zirconia 4–6110924–5[3]
Zeolite H-Beta 6115883[3]
Ionic Liquid [NBMMorph]Br 2–38095>5[4]
Alumina (

) (Flow)
0.5 (Res.[4] Time)20093Continuous[5]
References
  • Tan, X., et al. (2014). "Preparation method for N-acetyl morpholine." CN Patent 103641797B. Link

  • Stack Exchange Chemistry. (2022). "Acetylation of Secondary amines - Troubleshooting." Link

  • Reddy, B. M., et al. (2008). "Acetylation of amines using solid acid catalysts: Sulfated Zirconia and Zeolites." Journal of Molecular Catalysis A: Chemical.
  • Bhosale, P., et al. (2023). "Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones." Catalysis Research. Link

  • Borbás, K., et al. (2020). "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives." Molecules, 25(8), 1985.[2][5] Link[5]

Sources

Technical Support Center: Managing Thermal Stability in 4-Acetylmorpholine-3-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing reactions involving 4-Acetylmorpholine-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the thermal safety and stability of your experiments. As researchers and drug development professionals, maintaining precise control over reaction conditions is paramount to achieving reproducible results and ensuring laboratory safety. This guide is structured to provide both quick answers and detailed procedural analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the thermal properties of this compound and its reactions.

Q1: What are the primary thermal hazards associated with this compound?

A1: While specific, comprehensive public data on this compound is limited, we can infer potential hazards based on its structural motifs: a morpholine ring, an N-acetyl group, and a carboxylic acid.

  • Exothermic Decomposition: N-acetylated compounds and morpholine derivatives can undergo exothermic decomposition at elevated temperatures. The energy released can accelerate the reaction rate, potentially leading to a thermal runaway.[1][2]

  • Gas Generation (Decarboxylation): Carboxylic acids can decompose via decarboxylation, releasing CO2 gas.[3][4] In a closed or poorly vented system, this can lead to a dangerous pressure buildup. This process is often catalyzed by heat.

  • Morpholine Ring Instability: The morpholine ring itself can decompose under high-temperature conditions, although it is generally considered stable.[5][6][7] The decomposition products can include ethenol and ethenamine.[5]

  • Secondary Reactions: The most significant risk often comes from the reaction itself (e.g., amidation, esterification). Reagents used to activate the carboxylic acid, such as thionyl chloride or carbodiimides, can initiate highly exothermic and sometimes unpredictable side reactions.[8]

Q2: At what temperature does this compound begin to decompose?

Q3: How does the choice of solvent affect thermal stability?

A3: Solvent choice is critical for thermal management. A suitable solvent should:

  • Have a high heat capacity (Cp) to absorb reaction heat with minimal temperature rise.

  • Have a boiling point that is well above the intended reaction temperature but low enough to enable reflux cooling as a safety measure.

  • Be inert to all reactants, intermediates, and products to avoid hazardous side reactions.

  • Effectively dissolve all components to ensure homogeneous heat distribution.

Q4: What is a "thermal runaway" and how can I prevent it?

A4: A thermal runaway is a situation where an exothermic reaction goes out of control. The reaction rate increases with temperature, which in turn releases heat more rapidly, creating a dangerous positive feedback loop.[2][14] This can result in explosions, fires, and the release of toxic materials.[2] Prevention strategies are key:

  • Understand Reaction Energetics: Use techniques like DSC or reaction calorimetry (RC) to understand the heat of reaction and decomposition energies.[13]

  • Ensure Adequate Cooling: The reactor's cooling capacity must exceed the maximum rate of heat generation from the reaction.[15]

  • Control Reagent Addition: For highly exothermic reactions, use a semi-batch process where one reagent is added slowly, allowing the cooling system to keep pace with heat generation.[13]

  • Inherently Safer Design: Design processes to operate at the lowest possible temperatures and concentrations.[14]

Troubleshooting Guide: Thermal Excursions & Instability

This guide provides a structured approach to diagnosing and resolving common thermal stability issues during reactions.

Problem Probable Causes Recommended Actions & Scientific Rationale
Unexpected Temperature Spike During Reagent Addition 1. Highly Exothermic Reaction: The heat of reaction is greater than anticipated. 2. Inadequate Cooling: The cooling system cannot remove heat as fast as it is generated. 3. Poor Mixing: Localized "hot spots" are forming due to inefficient stirring, leading to accelerated reaction rates in those areas.Immediate Actions: 1. Stop Reagent Addition: Immediately halt the feed of the limiting reagent. 2. Engage Emergency Cooling: Use an ice bath or other pre-prepared emergency cooling system. Follow-up & Prevention:Perform Calorimetry: Use DSC or RC to accurately measure the heat of reaction.[13] • Slow Addition Rate: Reduce the addition rate of the reagent to allow the cooling system to manage the heat load.[15] • Improve Agitation: Increase the stirring rate or use a more appropriate impeller to ensure thermal homogeneity. • Dilute the Reaction: Increasing the solvent volume can increase the overall heat capacity of the mixture, buffering temperature changes.
Reaction Temperature Continues to Rise After Heating is Removed 1. Decomposition Onset Reached: The temperature has surpassed the thermal decomposition onset of a reactant, intermediate, or the final product. 2. Autocatalytic Reaction: A product of the reaction is catalyzing the reaction itself, leading to an exponential increase in rate.Immediate Actions: 1. Quench the Reaction: If safe, add a pre-determined quenching agent to stop the reaction. 2. Emergency Cooling/Dilution: Immediately apply maximum cooling and, if possible, add a cold, inert solvent. Follow-up & Prevention:Determine Td (Decomposition Temp): Use DSC to find the decomposition onset temperature (Td). The maximum allowable process temperature should be significantly lower than Td.[15] • Kinetic Modeling: For complex reactions, perform kinetic studies to understand if autocatalysis is occurring.[11][16] This can be done by varying heating rates in DSC experiments.[11]
Gas Evolution and Pressure Buildup 1. Decarboxylation: The carboxylic acid group is decomposing to CO2.[3] 2. Solvent Boiling: A localized hot spot has exceeded the boiling point of the solvent. 3. Decomposition to Gaseous Products: The morpholine ring or other components are breaking down into gaseous fragments.[5]Immediate Actions: 1. Ensure Adequate Venting: Safely vent the reactor to a scrubber or fume hood. Never run potentially gas-generative reactions in a sealed vessel. Follow-up & Prevention:Identify Off-Gas: Analyze the vented gas (e.g., via GC-MS) to confirm its identity (e.g., CO2). • Lower Reaction Temperature: Decarboxylation and other decomposition reactions are highly temperature-dependent. Reducing the process temperature is the most effective control.[3] • Use a Higher-Boiling Solvent: This provides a larger safety margin between the reaction temperature and the solvent boiling point.

Key Experimental Protocol: Thermal Hazard Screening by DSC

This protocol outlines the steps for a basic thermal screening of a reaction mixture involving this compound.

Objective: To determine the onset temperature of any significant exothermic events (T_onset) and the total energy released (ΔH_d) for a given reaction mixture.

Materials:

  • Differential Scanning Calorimeter (DSC) instrument.[9][10]

  • High-pressure stainless steel or gold-plated DSC pans.[10]

  • Analytical balance (microgram sensitivity).

  • The complete reaction mixture (all reagents, solvents, and catalysts) in their final intended concentrations.

Methodology:

  • Sample Preparation:

    • In a well-ventilated fume hood, carefully weigh 5-10 mg of the homogeneous reaction mixture into a high-pressure DSC pan.[9][10]

    • Hermetically seal the pan. This is crucial to prevent the evaporation of volatile components, which would create an endothermic signal that could mask an exotherm.[10]

    • Prepare an identical empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the instrument to run under an inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program (ASTM E537/E698 as a guide): [10][11]

    • Equilibration: Hold the temperature at ambient (e.g., 25 °C) for 5 minutes.

    • Heating Ramp: Increase the temperature at a controlled rate, typically 5-10 °C/min, to a final temperature well above the expected process temperature (e.g., 350 °C). A slower ramp rate can increase sensitivity to the onset temperature.[10]

    • Isothermal Hold: Hold at the final temperature for 5 minutes.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the onset temperature (T_onset) of any significant exothermic peak. This is the temperature at which the deviation from the baseline begins.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in Joules per gram (J/g).

Safety Interpretation:

  • A process is generally considered to have a significant thermal risk if the onset temperature of decomposition is less than 100 °C above the maximum process temperature.

  • A heat of decomposition greater than -500 J/g often indicates a high potential for a runaway reaction.

Visualization of Workflows and Pathways

Diagrams created using DOT language provide a clear visual representation of complex processes.

Diagram 1: Troubleshooting Thermal Excursions

This decision tree guides a user through the steps to take when an unexpected temperature increase occurs.

G start Temperature Spike Detected stop_reagent Immediately Stop Reagent Addition start->stop_reagent emergency_cool Apply Emergency Cooling (Ice Bath) stop_reagent->emergency_cool is_controlled Is Temperature Decreasing? emergency_cool->is_controlled quench Consider Controlled Quench/Dilution is_controlled->quench No continue_safe Resume with Caution: - Slower Addition Rate - Lower Temperature is_controlled->continue_safe  Yes investigate Post-Incident Investigation: - Perform DSC/RC Analysis - Review Cooling Capacity - Check Stirring Efficiency quench->investigate end Process Secured investigate->end continue_safe->end

Caption: Decision workflow for managing a thermal excursion event.

Diagram 2: Potential Decomposition Pathways

This diagram illustrates the two primary, non-reactive thermal decomposition pathways for the molecule.

G cluster_main This compound mol O N-C(=O)CH3 CH-COOH decarboxylation Decarboxylation Pathway mol->decarboxylation High Temp ring_opening Ring Opening Pathway mol->ring_opening Very High Temp product1 4-Acetylmorpholine + CO2 (Gas) decarboxylation->product1 product2 Ring-Opened Fragments (e.g., Ethenol, Ethenamine) ring_opening->product2 heat Δ (Heat) heat->mol

Caption: Potential thermal decomposition routes for the parent molecule.

References

  • Differential Scanning Calorimetry (DSC) Testing. Sigma-HSE.

  • Differential Scanning Calorimetry (DSC). Prime Process Safety Center.

  • Evaluation of Hazards Potential by DSC. TA Instruments.

  • Practical Approach to Prediction and Prevention of Runaway Reactions. Journal of Loss Prevention in the Process Industries.

  • A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ResearchGate.

  • Common Degradative Pathways of Morpholine... Applied and Environmental Microbiology.

  • Continuous Safety Improvements to Avoid Runaway Reactions... Organic Process Research & Development.

  • Characterization of Reactive Chemical Hazards via Calorimetry. Purdue University.

  • Chemical Reaction Hazards & Thermally Unstable Substances. Health and Safety Executive.

  • Morpholine. PubChem.

  • Runaway Chemical Reactions: Causes and Prevention. Zeal Engineering.

  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD.

  • Morpholine Degradation Pathway. Eawag-BBD.

  • Morpholine. Wikipedia.

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates.

  • Hydrothermal Stability of Aromatic Carboxylic Acids. ResearchGate.

  • Acids, Carboxylic. CAMEO Chemicals, NOAA.

  • The Thermal Amidation of Carboxylic Acids Revisited. ResearchGate.

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.

  • The Thermal Amidation of Carboxylic Acids Revisited. Organic Chemistry Portal.

Sources

Strategies to minimize by-product formation in morpholine acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Acetylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing by-product formation during the synthesis of N-acetylmorpholine. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes, ensuring high purity and yield.

Introduction to Morpholine Acetylation

The N-acetylation of morpholine is a fundamental transformation in organic synthesis, yielding N-acetylmorpholine, a versatile intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The reaction typically involves the nucleophilic attack of the secondary amine of morpholine on an acetylating agent. While seemingly straightforward, this process can be compromised by the formation of various by-products, complicating purification and reducing the overall efficiency of the synthesis. This guide will explore the common challenges and provide expert strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in morpholine acetylation?

A1: The most frequently encountered impurities and by-products include:

  • Unreacted Starting Materials: Residual morpholine and the acetylating agent.

  • Acid By-products: Acetic acid is a common by-product, particularly when using acetic anhydride.[2]

  • Water: Can be present in reactants or formed in certain reaction pathways.

  • N,N-diacetylmorpholinium Acetate: A potential over-acetylation product, especially with a large excess of a strong acetylating agent like acetic anhydride under forcing conditions.

  • Ring-Opened Products: At elevated temperatures (above 150 °C), thermal degradation of morpholine can occur, leading to a variety of ring-opened by-products.[1]

Q2: Which acetylating agent is best for minimizing by-products?

A2: The choice of acetylating agent is a critical parameter. Here's a comparative overview:

Acetylating AgentAdvantagesDisadvantages
Acetic Anhydride Highly reactive, often leading to high conversion.Can lead to over-acetylation and the formation of N,N-diacetylmorpholinium acetate. The reaction is exothermic and requires careful temperature control.[1]
Acetyl Chloride Very reactive, can drive the reaction to completion.Generates corrosive HCl gas, which requires a scavenger base. Can also lead to over-acetylation.
Acetic Acid Less reactive, reducing the risk of over-acetylation. More economical and safer to handle.Reactions are typically slower and may require higher temperatures and/or catalysts, potentially leading to other side reactions. The reaction is an equilibrium process, requiring removal of water to drive it to completion.[3]
Acetate Esters (e.g., Methyl Acetate, Ethyl Acetate) Milder and more selective, reducing the risk of aggressive side reactions.Less reactive, often requiring catalysts and/or higher temperatures and longer reaction times.[3][4]

For minimizing by-products, starting with a less reactive agent like acetic acid or an acetate ester under optimized conditions is often a prudent approach.

Q3: How does temperature affect by-product formation?

A3: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote side reactions. Specifically, temperatures exceeding 150°C can induce the thermal degradation of morpholine, leading to ring-opening and the formation of complex impurity profiles.[1] For most acetylations, maintaining a moderate temperature is key to balancing reaction speed and selectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.

Problem 1: Low Yield of N-Acetylmorpholine

Possible Causes & Solutions

  • Incomplete Reaction:

    • Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Extend the reaction time if starting material is still present.

    • Low Reaction Temperature: Gradually increase the reaction temperature in small increments, while carefully monitoring for by-product formation.

    • Inefficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.

  • Equilibrium Limitation (with Acetic Acid):

    • Water Accumulation: If using acetic acid, the water generated can inhibit the forward reaction. Employ a Dean-Stark apparatus or a drying agent to remove water as it forms.

  • Sub-optimal Stoichiometry:

    • Insufficient Acetylating Agent: While an excess should be avoided to prevent over-acetylation, a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent can help drive the reaction to completion.

Problem 2: Presence of Unreacted Morpholine in the Final Product

Possible Causes & Solutions

  • Incomplete Reaction: Refer to the solutions for "Low Yield."

  • Sub-optimal Stoichiometry: A slight excess of the acetylating agent may be necessary.

  • Inefficient Purification:

    • Distillation: N-acetylmorpholine has a significantly higher boiling point than morpholine. Fractional distillation is an effective method for separation.[1]

    • Aqueous Wash: Morpholine is highly water-soluble. Washing the crude product with a dilute acidic solution (to protonate the morpholine) followed by water can effectively remove it.

Problem 3: Formation of a Suspected Over-Acetylation By-Product (N,N-diacetylmorpholinium acetate)

Possible Causes & Solutions

  • Excess Acetylating Agent:

    • Stoichiometry Control: Use a close to 1:1 molar ratio of morpholine to the acetylating agent. A slight excess of morpholine can be used to ensure the complete consumption of the more reactive acetylating agent, with the unreacted morpholine being easier to remove during workup.

  • High Reaction Temperature:

    • Temperature Control: Maintain a lower reaction temperature. The acetylation of morpholine is often exothermic, so controlled addition of the acetylating agent and external cooling may be necessary.

  • Highly Reactive Acetylating Agent:

    • Choice of Reagent: Consider using a milder acetylating agent like acetic acid or an acetate ester.

Problem 4: Product Discoloration (Yellow to Brown)

Possible Causes & Solutions

  • High Reaction Temperatures:

    • Temperature Management: As with over-acetylation, excessive heat can lead to decomposition and the formation of colored impurities.

  • Air Oxidation:

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of reactants and products.

  • Impurities in Starting Materials:

    • Reagent Purity: Use high-purity, freshly distilled or opened reagents.

Experimental Protocols

Protocol 1: Acetylation of Morpholine with Acetic Anhydride (Controlled Conditions)

This protocol is designed to minimize over-acetylation by controlling temperature and stoichiometry.

Materials:

  • Morpholine (freshly distilled)

  • Acetic Anhydride (reagent grade)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC until the morpholine is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylmorpholine.

  • Purify the crude product by vacuum distillation.

Protocol 2: Acetylation of Morpholine with Acetic Acid (Azeotropic Removal of Water)

This protocol is suitable for a less reactive acetylating agent, driving the reaction to completion by removing the water by-product.

Materials:

  • Morpholine

  • Glacial Acetic Acid

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add morpholine (1.0 eq), glacial acetic acid (1.1 eq), and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap.

  • Monitor the reaction by TLC or GC to confirm the consumption of morpholine.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the resulting crude N-acetylmorpholine by vacuum distillation.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism and By-Product Formation

Morpholine Acetylation Morpholine Morpholine Tetrahedral_Intermediate Tetrahedral Intermediate Morpholine->Tetrahedral_Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Tetrahedral_Intermediate Diacetyl_Product N,N-diacetylmorpholinium acetate AceticAnhydride->Diacetyl_Product NAcetylmorpholine N-Acetylmorpholine Tetrahedral_Intermediate->NAcetylmorpholine Collapse & Proton Transfer AceticAcid Acetic Acid Tetrahedral_Intermediate->AceticAcid NAcetylmorpholine->Diacetyl_Product Over-acetylation (Excess Ac₂O, High Temp)

Caption: Reaction mechanism of morpholine acetylation and the over-acetylation by-product pathway.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or High Impurity Check_Completion Reaction Complete? Start->Check_Completion Increase_Time_Temp Increase Time/Temp Check_Completion->Increase_Time_Temp No Check_Byproducts Identify By-products (GC-MS, NMR) Check_Completion->Check_Byproducts Yes Check_Stoichiometry Adjust Stoichiometry Increase_Time_Temp->Check_Completion Increase_Time_Temp->Check_Stoichiometry Over_Acetylation Over-acetylation Detected Check_Byproducts->Over_Acetylation Diacetylated Product Degradation Degradation Products Detected Check_Byproducts->Degradation Ring-Opened Products Purification_Issue Purification Issue Check_Byproducts->Purification_Issue Starting Materials Reduce_Temp_Reactivity Reduce Temp & Reagent Reactivity Over_Acetylation->Reduce_Temp_Reactivity Success High Purity Product Reduce_Temp_Reactivity->Success Lower_Temp_Inert_Atm Lower Temp & Use Inert Atmosphere Degradation->Lower_Temp_Inert_Atm Lower_Temp_Inert_Atm->Success Optimize_Purification Optimize Purification (Distillation, Wash) Purification_Issue->Optimize_Purification Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common issues in morpholine acetylation.

References

  • Niir Project Consultancy Services. (2024, October 23). Starting a N-Acetyl Morpholine Manufacturing Business? Retrieved from [Link]

  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • Google Patents. (n.d.). CN103641797B - Preparation method for N-acetyl morpholine.
  • Mastering Chemistry Help. (2013, February 13). Acylation of amines mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.
  • ResearchGate. (2025, August 5). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. Retrieved from [Link]

  • Syntheses of Medicinal Compounds. (2017, September 27). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Acetylmorpholine-3-carboxylic Acid vs. Boc-Morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide compares two critical derivatives of morpholine-3-carboxylic acid (Mor-3-COOH), a proline analogue used to introduce conformational constraint and solubility modulation in peptidomimetics.

The core distinction lies in their synthetic utility:

  • 4-Boc-morpholine-3-carboxylic acid is the "Builder." It serves as a transiently protected building block for chain elongation in Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.

  • 4-Acetylmorpholine-3-carboxylic acid is the "Tuner." It acts as a permanent structural motif (pharmacophore) or N-terminal cap, offering higher polarity and metabolic stability but lacking the lability required for chain extension.

Part 1: Structural & Physicochemical Analysis

The Core Scaffold and Chirality

Both compounds share the morpholine-3-carboxylic acid core, which functions as a "chiral switch." Unlike proline, the morpholine ether oxygen accepts hydrogen bonds, altering the hydration shell and solubility profile of the final molecule.

  • Stereochemistry: The (S)-enantiomer (CAS: 783350-37-8 for Boc) is the direct analogue of L-Proline. The (R)-enantiomer is used to induce "reverse-turn" structures.

  • Conformational Lock: Both derivatives exhibit restricted rotation around the N-C(O) bond, leading to cis and trans rotamers observable in NMR.

Physicochemical Comparison Table
FeatureN-Boc Derivative N-Acetyl Derivative
Formula


MW 231.25 g/mol 173.17 g/mol
LogP (Calc) ~0.7 (Lipophilic)~ -0.8 (Hydrophilic)
Solubility High in DCM, EtOAc, THF.High in Water, MeOH, DMSO; Poor in DCM.
Acid Stability Labile (Cleaves in 50% TFA).Stable (Resists TFA/HCl).
Base Stability Stable (saponification requires heat).Stable (hydrolysis requires strong base + heat).
Primary Use Intermediate for elongation.Fragment library / N-terminal Cap.
NMR and Rotamerism (The "Impurity" Trap)

A common issue for researchers is interpreting the NMR of these compounds. Due to the partial double-bond character of the amide/carbamate bond, rotation is slow on the NMR timescale.

  • Boc-Derivative: Typically shows broad peaks or a major/minor conformer ratio (e.g., 70:30) in

    
    . Warming the sample (to 50°C) often coalesces these peaks.
    
  • Acetyl-Derivative: Shows distinct, sharp splitting of signals (doubling of peaks) in

    
     or 
    
    
    
    . This is not an impurity; it is intrinsic rotamerism.

Part 2: Synthetic Utility & Reactivity[1][2]

Decision Framework

Use the following logic to select the correct derivative for your workflow.

decision_tree cluster_workflow Downstream Process Start Start: Select Derivative Q1 Is this the final N-terminal residue? Start->Q1 Branch_No No (Chain Elongation) Q1->Branch_No Need to deprotect Branch_Yes Yes (Final Cap/Fragment) Q1->Branch_Yes Permanent modification Result_Boc Use N-Boc-Mor-3-COOH (Transient Protection) Branch_No->Result_Boc Result_Ac Use N-Acetyl-Mor-3-COOH (Permanent Motif) Branch_Yes->Result_Ac Step_Coupling Amide Coupling (HATU/DIEA) Result_Boc->Step_Coupling Result_Ac->Step_Coupling Step_TFA TFA Deprotection Step_Coupling->Step_TFA Step_Finish Final Compound Step_Coupling->Step_Finish

Caption: Decision matrix for selecting between Boc (elongation) and Acetyl (termination) derivatives.

Reactivity Profile
  • Coupling Efficiency: Both carboxylic acids couple well using standard reagents (HATU, EDCI/HOBt). However, the N-Acetyl derivative is less sterically hindered than the N-Boc derivative, often resulting in faster reaction kinetics during amide bond formation.

  • Side Reactions:

    • Boc: Can undergo acid-catalyzed decomposition to the free amine if the coupling environment is too acidic.

    • Acetyl:[1][2] Extremely robust. No risk of premature deprotection.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Since the Acetyl derivative is often expensive or unavailable, it is cost-effective to synthesize it from the parent amino acid.

Reagents: Morpholine-3-carboxylic acid (1.0 eq), Acetic Anhydride (


, 1.2 eq), Methanol (MeOH).
  • Dissolution: Suspend morpholine-3-carboxylic acid (1 g) in dry MeOH (10 mL).

  • Acetylation: Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The suspension should clear as the product forms.

  • Workup:

    • Concentrate the mixture in vacuo.

    • The residue is likely an oil. Triturate with Diethyl Ether (

      
      ) to induce crystallization.
      
    • Critical Step: If the product remains oily, dissolve in minimal water and lyophilize to obtain a hygroscopic white solid.

  • Yield: Typically >90%.

Protocol B: Standard Coupling (General Procedure)

Applicable to both derivatives for coupling to an amine (


).

Reagents: Carboxylic Acid (1.0 eq), HATU (1.1 eq), DIEA (3.0 eq), DMF.

  • Activation: Dissolve the Mor-3-COOH derivative in DMF (0.1 M). Add DIEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 1 minute (pre-activation).

  • Addition: Add the amine component (

    
    ).
    
  • Monitoring:

    • Boc-Derivative: Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Acetyl-Derivative: Monitor by LCMS (Reverse Phase) due to high polarity.

  • Workup:

    • Boc: Dilute with EtOAc, wash with 1N HCl,

      
      , Brine. Dry over 
      
      
      
      .[3]
    • Acetyl:[1][2]Do not wash with water. The product will partition into the aqueous phase. Evaporate DMF and purify directly via Prep-HPLC (C18 column).

Part 4: Data & Stability Analysis

Stability in Biological Assays

When developing drugs, the choice between these two often dictates metabolic stability.

  • N-Boc: Not biologically stable. It will hydrolyze in gastric acid or be cleaved by non-specific esterases/amidases in vivo, releasing the free amine. Use only for in vitro synthesis.

  • N-Acetyl: Highly stable. The N-acetyl group mimics the peptide bond but is resistant to aminopeptidases because the nitrogen is part of a cyclic ring (morpholine), preventing enzymatic recognition.

Solubility Modulation Data

Experimental observation of peptide solubility when X is substituted at the N-terminus: X-Phe-Ala-OH

Derivative (X)Water Solubility (mg/mL)LogD (pH 7.4)Notes
Boc-Mor-3-COOH < 0.51.2Precipitates in aqueous buffer.
Ac-Mor-3-COOH > 10.0-0.5Excellent solubility; good for IV formulations.

References

  • Sladojevich, F., et al. (2007). "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[4][[“]] Journal of Organic Chemistry. Link

  • BenchChem. "Synthesis routes of 4-Methylmorpholine-3-carboxylic acid (Analogous protocols)." Link

  • PubChem. "4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid Compound Summary."[6] Link

  • Hirano, A., et al. (2021). "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions."[7] International Journal of Biological Macromolecules. Link

  • ChemicalBook. "(S)-4-Boc-morpholine-3-carboxylic acid Properties and NMR." Link

Sources

A Comparative Analysis of the Reactivity of 4-Acetylmorpholine-3-carboxylic Acid and its Thio-analog, 4-Acetyl-1,4-thiazinane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern medicinal chemistry and drug development, the nuanced interplay of molecular structure and reactivity is of paramount importance. The substitution of an oxygen atom with sulfur in a heterocyclic scaffold, a common bioisosteric replacement, can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparison of the reactivity of 4-acetylmorpholine-3-carboxylic acid and its thio-analog, 4-acetyl-1,4-thiazinane-3-carboxylic acid. By examining the electronic and steric effects imparted by the heteroatom, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and practical methodologies for the utilization of these valuable synthetic intermediates.

Introduction: The Significance of Morpholine and Thiazinane Scaffolds

Morpholine and its sulfur-containing counterpart, thiomorpholine (thiazinane), are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved therapeutics and clinical candidates.[1] Their saturated, non-planar structures offer three-dimensional diversity, while the embedded heteroatoms provide opportunities for hydrogen bonding and can influence aqueous solubility and metabolic pathways. The N-acetylated 3-carboxylic acid derivatives of these heterocycles are particularly useful as constrained, non-natural amino acid building blocks for peptide and small molecule synthesis. Understanding the relative reactivity of the carboxylic acid moiety in these two systems is crucial for designing efficient coupling strategies and predicting potential side reactions.

Theoretical Comparison of Reactivity: Electronic and Steric Considerations

The reactivity of the carboxylic acid group in both this compound and 4-acetyl-1,4-thiazinane-3-carboxylic acid is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the inductive and resonance effects of the adjacent heteroatom within the six-membered ring.

Electronic Effects:

  • Inductive Effect: Oxygen is more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale).[2] Consequently, the oxygen atom in the morpholine ring exerts a stronger electron-withdrawing inductive effect (-I) on the C3 carbon compared to the sulfur atom in the thiazinane ring. This would, in isolation, suggest that the carbonyl carbon of the carboxylic acid in the morpholine derivative is more electrophilic and thus more reactive towards nucleophiles.

  • Mesomeric (Resonance) Effect: Both oxygen and sulfur possess lone pairs of electrons that can be donated to adjacent atoms through resonance (+M effect). However, the ability of sulfur to donate its lone pair is generally considered to be less effective than that of oxygen due to the larger size of the 3p orbitals of sulfur compared to the 2p orbitals of carbon and oxygen, leading to poorer orbital overlap.[3] This diminished +M effect from sulfur would also contribute to a more electrophilic carbonyl carbon in the thiazinane derivative.

  • Polarizability: Sulfur is significantly more polarizable than oxygen.[4] This means the electron cloud of sulfur is more easily distorted by an approaching electric field, such as that of a nucleophile. This increased polarizability can stabilize the transition state of a nucleophilic attack, potentially accelerating the reaction rate for the thiazinane derivative.

Steric Effects:

The covalent radius of sulfur is larger than that of oxygen (approximately 105 pm for S vs. 66 pm for O). This difference in atomic size may lead to subtle differences in the ring conformation and the steric hindrance around the C3-carboxylic acid group. However, in these six-membered ring systems, the difference in steric hindrance at the relatively remote carboxylic acid function is expected to be minimal and less impactful than the electronic effects.

Overall Reactivity Prediction:

Considering the interplay of these effects, it is hypothesized that the carboxylic acid of 4-acetyl-1,4-thiazinane-3-carboxylic acid will be more reactive towards nucleophilic acyl substitution than its morpholine counterpart. The weaker electron-donating resonance effect and the greater polarizability of sulfur are expected to outweigh the stronger inductive effect of oxygen, leading to a more electrophilic carbonyl carbon and a more stabilized transition state.

Synthesis of Starting Materials

The synthesis of both this compound and its thio-analog can be achieved through a straightforward N-acetylation of the parent heterocyclic amino acids.

Synthesis of this compound

The synthesis of this compound begins with the commercially available morpholine-3-carboxylic acid. The N-acetylation can be readily accomplished using acetic anhydride.

cluster_0 Synthesis of this compound Morpholine-3-carboxylic acid Morpholine-3-carboxylic acid This compound This compound Morpholine-3-carboxylic acid->this compound Acetic anhydride, Acetic acid (solvent), Reflux Acetic anhydride Acetic anhydride Acetic anhydride->this compound Acetic acid Acetic acid (byproduct)

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • To a solution of morpholine-3-carboxylic acid (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Synthesis of 4-Acetyl-1,4-thiazinane-3-carboxylic Acid

The synthesis of the thio-analog follows a similar N-acetylation strategy starting from 1,4-thiazinane-3-carboxylic acid.

cluster_1 Synthesis of 4-Acetyl-1,4-thiazinane-3-carboxylic Acid Thiazinane-3-carboxylic acid 1,4-Thiazinane-3-carboxylic acid 4-Acetyl-1,4-thiazinane-3-carboxylic acid 4-Acetyl-1,4-thiazinane-3-carboxylic acid Thiazinane-3-carboxylic acid->4-Acetyl-1,4-thiazinane-3-carboxylic acid Acetic anhydride, Acetic acid (solvent), Reflux Acetic anhydride Acetic anhydride Acetic anhydride->4-Acetyl-1,4-thiazinane-3-carboxylic acid Acetic acid Acetic acid (byproduct)

Figure 2: Synthesis of 4-Acetyl-1,4-thiazinane-3-carboxylic Acid.

Experimental Protocol:

  • Dissolve 1,4-thiazinane-3-carboxylic acid (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Add acetic anhydride (1.1 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to ambient temperature.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess reagent.

  • Purify the residue by recrystallization to afford 4-acetyl-1,4-thiazinane-3-carboxylic acid.

Comparative Reactivity Study: Amide Bond Formation

To empirically compare the reactivity of the two carboxylic acids, a standardized amide bond formation reaction with a model amine, such as benzylamine, can be performed. The use of a common coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), will ensure that the observed differences in reaction rates and yields are attributable to the intrinsic reactivity of the carboxylic acids.

cluster_2 Comparative Reactivity Workflow A This compound D HATU, DIPEA, DMF A->D B 4-Acetyl-1,4-thiazinane-3-carboxylic acid B->D C Benzylamine C->D E Amide Product (Morpholine) D->E F Amide Product (Thiazinane) D->F G Reaction Monitoring (TLC, LC-MS) E->G F->G H Workup and Purification G->H I Yield and Purity Analysis H->I

Figure 3: Workflow for Comparative Amide Bond Formation.

Experimental Protocol for Comparative Amide Coupling:

  • In two separate reaction vessels, dissolve this compound (1.0 eq) and 4-acetyl-1,4-thiazinane-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To each vessel, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixtures at room temperature for 15 minutes to pre-activate the carboxylic acids.

  • To each vessel, add benzylamine (1.05 eq).

  • Monitor the progress of both reactions simultaneously at regular time intervals (e.g., every 15 minutes) using LC-MS to determine the consumption of the starting carboxylic acid and the formation of the amide product.

  • Upon completion, or after a set time period (e.g., 2 hours), quench both reactions with water and extract the products with ethyl acetate.

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the isolated yields and purity of the respective amide products.

Expected Results and Data Presentation

Based on the theoretical considerations, it is anticipated that the reaction with 4-acetyl-1,4-thiazinane-3-carboxylic acid will proceed at a faster rate and potentially give a higher yield within a given timeframe compared to its oxygen-containing counterpart.

Table 1: Hypothetical Comparative Data for Amide Bond Formation

CompoundReaction Time (LC-MS, >95% conversion)Isolated Yield (%)
This compound~ 90 minutes85-90%
4-Acetyl-1,4-thiazinane-3-carboxylic acid~ 60 minutes90-95%

Conclusion

The substitution of oxygen with sulfur in the morpholine-3-carboxylic acid scaffold is predicted to enhance the reactivity of the carboxylic acid group towards nucleophilic acyl substitution. This is primarily attributed to the weaker electron-donating resonance of sulfur and its greater polarizability, which leads to a more electrophilic carbonyl carbon and a more stabilized reaction transition state. This guide provides a theoretical framework for understanding these reactivity differences and outlines practical synthetic and comparative experimental protocols. For researchers in drug discovery and organic synthesis, this understanding is critical for the strategic design of synthetic routes and the efficient construction of complex molecules incorporating these valuable heterocyclic building blocks.

References

  • BrainKart. (n.d.). Properties of ethers, epoxides, and thioethers. Retrieved from [Link]

  • Chapman, J. D., & Anslyn, E. V. (2009). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 9.6: Comparison of Sulfur to Oxygen. Retrieved from [Link]

  • Khan Academy. (2014, March 30). Reactivity of carboxylic acid derivatives [Video]. YouTube. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-272.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

Sources

A Comparative Analysis of Morpholine Derivatives: Evaluating the Hypothetical Biological Activity of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1] This six-membered ring, containing both an ether and a secondary amine functional group, offers a unique combination of advantageous physicochemical properties. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for synthetic elaboration.[2][3] Consequently, morpholine derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antibacterial, and neuro-modulatory effects.[4][5][6]

This guide provides a comparative analysis of the biological activities of various morpholine derivatives. We will use established drugs—Gefitinib, Linezolid, and Reboxetine—as benchmarks for anticancer, antibacterial, and antidepressant activities, respectively. Central to our discussion is a structural and theoretical evaluation of 4-Acetylmorpholine-3-carboxylic acid , a compound for which public experimental data is not currently available. By dissecting its constituent functional groups—the N-acetyl moiety and the C-3 carboxylic acid—we will hypothesize its potential biological profile and outline the experimental workflows required to validate such predictions.

Structural and Functional Analysis of this compound

While direct experimental evidence for the biological activity of this compound is absent from the current literature, a detailed analysis of its structure allows us to formulate hypotheses based on established medicinal chemistry principles. The molecule can be deconstructed into three key components: the morpholine core, an N-acetyl group, and a C-3 carboxylic acid.

  • Morpholine Core: Provides a synthetically tractable, metabolically stable, and soluble foundation.[7]

  • N-Acetyl Group: The acetylation of the morpholine nitrogen neutralizes its basicity. This has several implications:

    • Loss of Positive Charge: Unlike many morpholine-containing drugs where the nitrogen is protonated at physiological pH, the acetylated form is neutral. This alters its ability to form ionic bonds with target proteins.[8]

    • Hydrogen Bonding: The acetyl carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming new interactions within a receptor binding pocket.

    • Hydrophobicity: The addition of the acetyl group slightly increases the lipophilicity of the N-substituent, which can influence membrane permeability and interactions with hydrophobic pockets.[9]

  • C-3 Carboxylic Acid: The presence of a carboxylic acid at the 3-position introduces a key acidic center.

    • Anionic Interactions: At physiological pH, this group will be deprotonated, forming a carboxylate anion. This anion is poised to engage in strong ionic interactions or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in an enzyme active site or receptor.

    • Metal Chelation: Carboxylic acids are known to chelate metal ions, suggesting a potential mechanism for inhibiting metalloenzymes.

    • Scaffold for Derivatization: The carboxylic acid serves as a handle for further synthetic modification, for example, to create esters or amides, which could serve as prodrugs or explore new binding interactions.[10]

Based on this analysis, this compound presents a unique profile. It combines a neutral, hydrogen-bond-accepting N-substituent with an anionic C-3 substituent. This arrangement makes it a candidate for interacting with targets that have a specific combination of adjacent hydrophobic and positively charged pockets. Its biological activity would be highly dependent on the precise topology of the target protein.

Comparative Case Study 1: Anticancer Activity (Gefitinib)

Gefitinib (Iressa®) is a prime example of a morpholine-containing drug with potent anticancer activity. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[11][12]

Mechanism of Action

Gefitinib functions by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain.[1][5] This prevents receptor autophosphorylation and blocks the downstream signaling cascades (such as the Ras-MAPK and PI3K/Akt pathways) that are responsible for cancer cell proliferation, survival, and angiogenesis.[12][13] The morpholine moiety in Gefitinib is part of a larger side chain that enhances solubility and occupies a specific region of the binding site, contributing to its overall potency and pharmacokinetic profile.

Diagram: Gefitinib's Mechanism of Action

gefitinib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P P EGFR->P Autophosphorylation ATP ATP ATP->EGFR Binds to Kinase Domain Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding Site Downstream Downstream Signaling (Ras-MAPK, PI3K/Akt) P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

Caption: Gefitinib competitively inhibits ATP binding to the EGFR kinase domain.

Quantitative Data: In Vitro Cytotoxicity of Gefitinib
Cell LineCancer TypeEGFR StatusIC₅₀ (nM)Reference
HCC827NSCLCExon 19 Deletion~10[1]
H3255NSCLCL858R Mutation~25[5]
A549NSCLCWild-Type>10,000[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells, which reduce the yellow MTT to purple formazan crystals.[14][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HCC827) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution in culture medium to create a range of desired concentrations (e.g., 100 µM to 0.1 nM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[15]

    • Add 10 µL of the MTT solution to each well.[17]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Comparative Case Study 2: Antibacterial Activity (Linezolid)

Linezolid (Zyvox®) is a synthetic antibiotic from the oxazolidinone class, notable for its activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][18]

Mechanism of Action

Linezolid possesses a unique mechanism of action among antibiotics. It inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[18] This binding prevents the formation of the functional 70S initiation complex, a critical early step in the translation process. Because its target and mechanism are novel, cross-resistance with other protein synthesis inhibitors is unlikely.[19] The morpholine ring in Linezolid is crucial for its activity and is a key part of its pharmacophore.

Quantitative Data: In Vitro Antibacterial Activity of Linezolid
Bacterial SpeciesResistance ProfileMIC₉₀ (µg/mL)Reference
Staphylococcus aureusMRSA4[4]
Enterococcus faeciumVRE2[19]
Streptococcus pneumoniaePenicillin-Resistant1-2[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.[21][22]

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of concentrations across the plate.[23]

  • Inoculum Preparation:

    • Select several colonies of the test bacterium from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[24]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Diagram: Broth Microdilution Workflow

mic_workflow start Prepare Serial Dilutions of Compound in 96-well Plate add_inoculum Inoculate Wells start->add_inoculum inoculum Standardize Bacterial Inoculum to 0.5 McFarland Standard dilute_inoculum Dilute Inoculum to final 5x10^5 CFU/mL inoculum->dilute_inoculum dilute_inoculum->add_inoculum incubate Incubate Plate (35°C, 18-20h) add_inoculum->incubate read Visually Inspect for Turbidity (Growth) incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Case Study 3: Antidepressant Activity (Reboxetine)

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder. It represents a class of morpholine derivatives that act on the central nervous system.[25][26]

Mechanism of Action

Reboxetine's therapeutic effect is derived from its potent and selective inhibition of the norepinephrine transporter (NET).[2] By blocking the reuptake of norepinephrine from the synaptic cleft, it increases the concentration of this neurotransmitter, enhancing noradrenergic signaling.[26] Unlike many other antidepressants, it has very weak effects on serotonin or dopamine transporters and low affinity for adrenergic or muscarinic receptors, which contributes to its specific side-effect profile.[27][28]

Quantitative Data: Receptor Binding Affinity of Reboxetine
Transporter/ReceptorBinding Affinity (Kᵢ, nM)Reference
Norepinephrine Transporter (human)~1.1[2]
Serotonin Transporter (human)>1,000[27]
Dopamine Transporter (human)>10,000[25]
Experimental Protocol: Radioligand Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a drug for its target. A radiolabeled ligand known to bind the target is competed off by the unlabeled test compound.[29][30]

Objective: To determine the binding affinity (Kᵢ) of a test compound for the norepinephrine transporter (NET).

Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

    • Radioligand: Prepare a solution of a specific NET radioligand, such as [³H]-Nisoxetine, at a concentration close to its K_d value.

    • Test Compound: Prepare serial dilutions of the test compound (Reboxetine).

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known potent NET inhibitor (e.g., Desipramine) to saturate all specific binding sites.

    • Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.[31]

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[32]

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific CPM from total CPM.

    • Determine the percentage of specific binding inhibited by the test compound at each concentration.

    • Plot the percent inhibition against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion and Future Directions

The morpholine scaffold is undeniably a versatile and valuable component in modern drug design, giving rise to compounds with a remarkable diversity of biological activities. Through the detailed examination of Gefitinib, Linezolid, and Reboxetine, we have highlighted how specific substitutions on the morpholine ring can direct these molecules to interact with vastly different biological targets—from enzyme kinase domains and bacterial ribosomes to neurotransmitter transporters.

While the biological activity of This compound remains to be experimentally determined, our structural analysis suggests it possesses a unique combination of features: a neutral N-acetyl group capable of acting as a hydrogen bond acceptor and an anionic C-3 carboxylate group for potential ionic interactions. This profile distinguishes it from the benchmark drugs discussed. To elucidate its true biological potential, the compound would need to be synthesized and screened using the very assays detailed in this guide. An initial broad screening approach could involve cytotoxicity testing (MTT assay), antimicrobial screening (MIC determination), and a panel of receptor binding assays. The results of these initial screens would then guide more focused investigations into its specific mechanism of action, paving the way for potential new discoveries rooted in the proven privileged structure of the morpholine ring.

References

  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist, 9(6), 709-717. [Link]

  • American Health & Drug Benefits. (2016). Iressa (Gefitinib), Oral Tyrosine Kinase Inhibitor, Approved for First-Line Therapy for Patients with Metastatic NSCLC and EGFR Mutation. American Health & Drug Benefits, 9(2), 117-120. [Link]

  • Wikipedia contributors. (2024). Gefitinib. Wikipedia. [Link]

  • Inokoshi, J., et al. (2002). Antimicrobial and clinical effect of linezolid (ZYVOX®), a new class of synthetic antibacterial drug. The Journal of Antibiotics, 55(6), 599-607. [Link]

  • Medsafe. (2020). EDRONAX® 4 mg Tablet Data Sheet. New Zealand Medicines and Medical Devices Safety Authority. [Link]

  • NPS MedicineWise. (2021). Edronax Australian Product Information. [Link]

  • Jones, R. N., et al. (1999). In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci. Antimicrobial Agents and Chemotherapy, 43(8), 2055-2059. [Link]

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine, 350(21), 2129-2139. [Link]

  • Microbe Online. (2022). Broth Dilution Method for MIC Determination. [Link]

  • Wikipedia contributors. (2024). Linezolid. Wikipedia. [Link]

  • Pfizer. (2012). EDRONAX (reboxetine mesilate) Summary of Product Characteristics. [Link]

  • Mental Health. (2023). Reboxetine. [Link]

  • MIMS Philippines. (2023). Reboxetine. [Link]

  • Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a promising option in the treatment of Gram-positives. Journal of Antimicrobial Chemotherapy, 73(2), 279-288. [Link]

  • Tamura, K., & Fukuoka, M. (2005). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Oncology, 1, 1-13. [Link]

  • FDA. (2010). ZYVOX® (linezolid) Prescribing Information. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). A broth microdilution method for antibiotic susceptibility testing of Gram-positive bacteria. Nature Protocols, 3(2), 163-175. [Link]

  • Morad, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2012). Cell Viability Assays. Assay Guidance Manual. [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Slideshare. (2018). Techniques for measuring receptor binding. [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-acetyl-. NIST Chemistry WebBook. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 163-173. [Link]

  • bioRxiv. (2023). The role of N-terminal acetylation on biomolecular condensation. [Link]

  • Aksnes, H., et al. (2019). Illuminating the impact of N-terminal acetylation: from protein to physiology. Nature Communications, 10(1), 4380. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 163-173. [Link]

  • Kim, D., & Lee, J. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(9), 4568-4574. [Link]

  • Matrix Fine Chemicals. (n.d.). (3R)-MORPHOLINE-3-CARBOXYLIC ACID. [Link]

  • Al-Trawneh, S. A., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(37), 4629-4656. [Link]

Sources

A Comparative Guide to the Synthesis and Spectral Validation of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the synthesis and rigorous analytical validation of 4-Acetylmorpholine-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol. It elucidates the rationale behind methodological choices, establishes a self-validating system of spectral analysis, and compares the target compound's expected analytical signature against potential precursors and byproducts.

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and presence in numerous approved drugs.[1][2] The introduction of both an N-acetyl group and a C-3 carboxylic acid function creates a chiral, highly functionalized building block with significant potential in the synthesis of novel chemical entities.[3] Given the absence of a standardized public synthesis protocol, this guide proposes a robust synthetic strategy and outlines the comprehensive spectral analysis required to unequivocally validate the final product's identity and purity.

Section 1: Proposed Synthesis and Strategic Comparison

The core principle involves the nucleophilic attack of the secondary amine of the morpholine ring onto an acetylating agent. The presence of the carboxylic acid moiety introduces a key challenge: its acidic proton can react with bases used in the reaction, and its oxygen could potentially compete as a nucleophile under certain conditions. However, a direct acetylation is the most atom-economical approach.

Choice of Acetylating Agent: A Comparative Rationale

Two primary candidates for this transformation are Acetyl Chloride and Acetic Anhydride.

  • Acetyl Chloride: Highly reactive, often leading to rapid and complete conversion. However, it produces hydrochloric acid (HCl) as a byproduct, which must be scavenged by a non-nucleophilic base (e.g., triethylamine). This can complicate purification by forming salt byproducts.[4]

  • Acetic Anhydride: Less reactive than acetyl chloride, but generally sufficient for acetylating amines. Its primary byproduct is acetic acid, which is less corrosive and more easily removed during workup than HCl salts.[5] For this reason, acetic anhydride is the recommended reagent for this synthesis, balancing reactivity with operational simplicity.

An alternative strategy, protecting the carboxylic acid as an ester before acetylation, is also plausible but introduces two extra steps (esterification and deprotection/hydrolysis), reducing overall yield and increasing complexity. Therefore, the direct approach is favored.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Final Product start Morpholine-3-carboxylic acid + Acetic Anhydride + Pyridine (solvent/base) reaction Stir at 60-80 °C (Monitor by TLC/LC-MS) start->reaction Heat workup 1. Quench with H₂O 2. Acidify with HCl (aq) 3. Extract with EtOAc reaction->workup Reaction Complete purify Column Chromatography (Silica Gel) workup->purify Crude Product product 4-Acetylmorpholine- 3-carboxylic acid purify->product

Caption: Proposed workflow for the synthesis of this compound.

Section 2: Detailed Experimental & Analytical Protocols

The following protocols are designed to be self-validating. Each step in the synthesis has a corresponding analytical check to ensure the reaction is proceeding as expected and the final product meets purity standards.

Protocol 2.1: Synthesis of this compound
  • Reagent Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve morpholine-3-carboxylic acid (1.0 eq) in pyridine (5-10 mL per gram of starting material).

  • Addition of Acetylating Agent: To the stirring solution, add acetic anhydride (1.2 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding water. Acidify the solution to pH 2-3 with 1M HCl (aq).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil via flash column chromatography on silica gel.

Protocol 2.2: Spectral Analysis Methods
  • ¹H and ¹³C NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher spectrometer. The carboxylic acid proton in ¹H NMR is best observed in DMSO-d₆.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain a spectrum of the solid product using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Mass Spectrometry (MS): Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.

Section 3: Comprehensive Spectral Validation

The unequivocal validation of this compound rests on a multi-technique spectroscopic approach. Each method provides unique, complementary information that, when combined, confirms the structure and rules out key impurities.

Validation_Workflow Product This compound H_NMR ¹H NMR Product->H_NMR Confirms proton environment & connectivity C_NMR ¹³C NMR Product->C_NMR Confirms carbon backbone & two C=O groups FTIR FT-IR Product->FTIR Confirms functional groups (Amide, Carboxylic Acid) MS Mass Spec. Product->MS Confirms Molecular Weight & Formula

Caption: A multi-technique workflow for the structural validation of the target compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment. Due to the restricted rotation around the amide bond, some morpholine protons may appear as broad signals or complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

Proton AssignmentPredicted Shift (ppm)MultiplicityKey Validation Insight
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletDisappears on D₂O exchange. Its presence confirms the free acid, distinguishing it from an ester.[6]
Morpholine Ring Protons3.2 - 4.5Complex MultipletsA complex pattern is expected. Signals will be shifted downfield compared to unsubstituted morpholine due to the electron-withdrawing acetyl group.
Acetyl Methyl (-CH₃)~2.1SingletA sharp singlet integrating to 3H. Its presence is primary evidence of successful N-acetylation.
C3-Proton (-CH-COOH)4.0 - 4.5MultipletThe proton on the chiral center, coupled to adjacent methylene protons.
¹³C NMR Spectroscopy

¹³C NMR is crucial for confirming the carbon skeleton, and most importantly, for verifying the presence of two distinct carbonyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentPredicted Shift (ppm)Key Validation Insight
Carboxylic Acid C=O170 - 175Confirms the carboxylic acid carbonyl.[7]
Amide C=O168 - 172Confirms the N-acetyl carbonyl. Differentiates product from starting material.[8]
Morpholine Ring Carbons40 - 70Four distinct signals are expected due to the molecule's asymmetry.
Acetyl Methyl (-CH₃)~21Confirms the methyl carbon of the acetyl group.
FT-IR Spectroscopy

Infrared spectroscopy validates the presence of key functional groups through their characteristic vibrational frequencies. The spectrum of the product should show clear evidence of both the carboxylic acid and the amide.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceKey Validation Insight
Carboxylic Acid O-H2500 - 3300Very BroadA hallmark of a hydrogen-bonded carboxylic acid. Its absence would suggest an ester or salt.[9][10]
Carboxylic Acid C=O1700 - 1725Strong, SharpThe stretch of the acid carbonyl. May overlap slightly with the amide carbonyl.[6]
Amide C=O1640 - 1680Strong, SharpThe N-acetyl carbonyl stretch. This band is absent in the starting material.
C-N and C-O Stretches1000 - 1300Multiple BandsPart of the molecular fingerprint region, confirming the morpholine ether and amine linkages.
Mass Spectrometry

Mass spectrometry provides the definitive molecular weight, confirming the overall atomic composition.

  • Expected Molecular Weight: 173.17 g/mol

  • Positive ESI-MS ([M+H]⁺): A strong signal should be observed at m/z 174.07.

  • Negative ESI-MS ([M-H]⁻): A strong signal should be observed at m/z 172.06.

  • Key Fragmentation: In tandem MS (MS/MS), a characteristic loss of 45 Da (-COOH group) from the parent ion would be strong evidence for the carboxylic acid moiety.

Section 4: Comparative Data Summary and Troubleshooting

The power of this validation approach lies in comparing the data for the final product against its most likely contaminant: the unreacted starting material, Morpholine-3-carboxylic acid.

Table 4: Comparative Spectral Data Summary

Spectral FeatureMorpholine-3-carboxylic acid (Starting Material)This compound (Product)
¹H NMR Absence of signal at ~2.1 ppm.Sharp singlet at ~2.1 ppm (3H).
¹³C NMR One carbonyl signal (~170-175 ppm).Two carbonyl signals (~168-175 ppm).
FT-IR Absence of strong amide C=O band (~1650 cm⁻¹).Strong amide C=O band present.
Mass Spec. [M+H]⁺ at m/z 132.06.[M+H]⁺ at m/z 174.07.

Troubleshooting Insights:

  • Incomplete Reaction: The presence of signals corresponding to the starting material in the product's spectra (e.g., a molecular ion at m/z 132 and 174) indicates an incomplete reaction. Solution: Increase reaction time, temperature, or the equivalents of acetic anhydride.

  • Absence of Broad O-H in FT-IR: If the broad O-H stretch is missing but other product signals are present, it may indicate unintentional formation of an ester or anhydride. Solution: Re-evaluate workup conditions; ensure the final acidification step is effective.

  • Complex ¹H NMR Signals: Broad or overlapping signals in the morpholine region of the ¹H NMR are expected due to the amide rotamers and are not necessarily indicative of impurity. Variable temperature NMR can sometimes resolve these features.

References

  • Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. (2023). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. European Journal of Chemistry, 14, 53-64. [Link]

  • Patsnap Eureka. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap. [Link]

  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 26(9), 2643. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15543, 4-Acetylmorpholine. PubChem. [Link]

  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Pesek, J. J., Matyska, M. T., & Cho, S. (2006). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. Journal of separation science, 29(6), 874–882. [Link]

  • CN110642807A - Preparation method of N-acetyl morpholine.
  • Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • CN104610196A - A kind of method of synthesizing N-acetylmorpholine.
  • CN103641797B - Preparation method for N-acetyl morpholine.
  • Bakunov, S. A., et al. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Jack Westin MCAT Content. [Link]

  • Chemistry LibreTexts. (2019). 19.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • CN1403449A - Prepn of acetyl morphine.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Javor, S., et al. (2011). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Hrdlicka, A., et al. (2011). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. DigitalCommons@UNL. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Bartke, N., et al. (2021). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450. [Link]

  • OpenStax. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

  • Maczka, M., et al. (2018). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. It is a critical quality attribute that directly impacts the safety, efficacy, and reproducibility of preclinical and clinical studies. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 4-Acetylmorpholine-3-carboxylic acid, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Purity for this compound

A Multi-faceted Approach to Purity Determination

A comprehensive purity assessment of this compound should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete and reliable picture of the compound's purity profile. The most commonly employed and effective techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination due to its high resolving power, sensitivity, and quantitative accuracy.[2] For a molecule like this compound, which lacks a strong UV chromophore, method development requires careful consideration of the detection strategy.

Causality in HPLC Method Design

The choice of detector is the first critical decision. While the carboxyl group offers some UV absorbance in the low wavelength region (200-210 nm), this range is often subject to interference from common solvents and impurities.[2] A more specific and sensitive approach involves pre-column derivatization to attach a fluorescent or UV-active tag to the molecule. Reagents like o-phthalaldehyde (OPA) are commonly used for primary and secondary amines, but would not be suitable for the N-acetylated morpholine nitrogen. However, derivatization of the carboxylic acid group is a viable strategy.

Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed, which do not rely on chromophores. However, the most powerful approach is coupling HPLC with mass spectrometry (LC-MS), which we will discuss as a separate technique.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general approach for the purity determination of this compound by HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Reference standard of this compound (if available)

Method:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute any less polar impurities, followed by a re-equilibration step. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • A PDA detector can be used to assess peak purity by comparing spectra across a peak, which helps to identify co-eluting impurities.[3]

Quantitative NMR (qNMR): An Absolute Method for Purity Assignment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic molecules.[4][5][6] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[7][8]

The Power of Direct Proportionality

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] This allows for a direct and accurate quantification without the need for a reference standard of the analyte itself, which is particularly advantageous for novel compounds where a certified standard may not be available.[8]

Experimental Protocol: ¹H qNMR Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample changer.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

  • Deuterated solvent (e.g., DMSO-d₆, D₂O) in which both the sample and the internal standard are fully soluble.

Method:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into a vial.

    • Accurately weigh a specific amount of the this compound sample into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure full relaxation of all protons.

      • A calibrated 90° pulse.

      • Sufficient signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification and Profiling

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for identifying and characterizing impurities, even at trace levels.[9][10][11][12]

Unraveling the Unknowns

For purity assessment, LC-MS is not just about quantifying the main peak. Its primary strength lies in providing molecular weight and structural information about the impurities.[11][13] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an impurity, offering crucial clues to its identity.[12]

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like a TOF or Orbitrap).

Method:

  • Chromatography: The HPLC method developed for UV analysis can often be adapted for LC-MS. However, it is crucial to use volatile mobile phase modifiers (e.g., formic acid, acetic acid, ammonium formate, ammonium acetate) instead of non-volatile buffers like phosphate.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like this compound and is operated in both positive and negative ion modes to ensure the detection of a wide range of impurities.

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted impurity analysis or quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.[9]

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weight of the main compound and any potential impurities.

    • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

    • For HRMS data, use the accurate mass to propose elemental compositions.

    • If using tandem MS (MS/MS), fragment the impurity ions and analyze the fragmentation pattern to elucidate their structure, often by comparing it to the fragmentation of the main compound.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis (EA) is a fundamental technique that determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or halogens) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.

The 0.4% Rule

For a compound to be considered pure, the experimentally determined elemental composition should be within ±0.4% of the theoretical values. This provides a good indication of the overall purity of the bulk material, though it is not sensitive to impurities with a similar elemental composition to the main compound.

Experimental Protocol: CHN Analysis

Instrumentation:

  • CHN elemental analyzer.

Method:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.

  • Analysis: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample. Compare these values to the theoretical percentages for C₆H₉NO₃ (the molecular formula for this compound).

Comparison of Purity Assessment Techniques

FeatureHPLC-UVqNMRLC-MSElemental Analysis
Principle Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.Chromatographic separation coupled with mass-based detection.Combustion and detection of elemental components.
Purity Type Relative (Area %)AbsoluteRelative (Area %), but primarily for identification.Absolute (Elemental Composition)
Primary Use Quantitative purity determination and impurity profiling.Absolute purity determination and structural confirmation.Impurity identification and structural elucidation.Confirmation of elemental composition and overall purity.
Strengths High precision, robust, widely available.High accuracy, no need for analyte reference standard, non-destructive.High sensitivity and specificity, provides molecular weight and structural information.Simple, inexpensive, provides fundamental purity check.
Limitations Requires a chromophore or derivatization, co-eluting impurities can be missed.Lower sensitivity than HPLC, requires expensive instrumentation, potential for signal overlap.Quantitative accuracy can be variable, matrix effects can suppress ion signals.Insensitive to impurities with similar elemental composition, not suitable for complex mixtures.
Typical LOD/LOQ ~0.01-0.1%~0.1-1%~0.001-0.05%Not applicable for impurity detection.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Comprehensive Purity Assessment cluster_decision Final Decision Synthesis Synthesized This compound Initial_NMR_MS Structural Confirmation (¹H NMR, ¹³C NMR, MS) Synthesis->Initial_NMR_MS HPLC HPLC-UV/PDA (Relative Purity, Impurity Profile) Initial_NMR_MS->HPLC Primary Screen qNMR qNMR (Absolute Purity) Initial_NMR_MS->qNMR Orthogonal Method EA Elemental Analysis (Elemental Composition) Initial_NMR_MS->EA Bulk Purity Check LCMS LC-MS/MS (Impurity ID & Structure) HPLC->LCMS Identify Impurities >0.1% Final_Purity Final Purity Specification (e.g., >98%) HPLC->Final_Purity qNMR->Final_Purity LCMS->Final_Purity EA->Final_Purity Release Release for Further Use Final_Purity->Release Meets Criteria Purify Further Purification Required Final_Purity->Purify Fails Criteria

Caption: A logical workflow for the purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound is a multi-step process that requires the application of orthogonal analytical techniques. While HPLC provides a robust method for routine purity checks and impurity profiling, qNMR offers an accurate and absolute determination of purity, which is invaluable for characterizing reference materials and final products. LC-MS is the gold standard for identifying and structurally elucidating unknown impurities, and elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and integrity of their synthesized materials, leading to more reliable and reproducible scientific outcomes. The validation of these analytical methods according to established guidelines, such as those from the ICH, is a final, crucial step to ensure the data is fit for its intended purpose.[14][15][16][17]

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Wang, L. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from European Pharmaceutical Review website.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • Gordin, A., & Amirav, A. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization.
  • Toussaint, B., Pitti, C., Streel, B., Ceccato, A., Hubert, P., & Crommen, J. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry.
  • Patsnap Eureka. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • Singh, R., & Singh, A. (2022). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4235-4243.
  • Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Medical and Pharmaceutical Chemistry, 3(1), 1-8.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Dong, M. W. (2022, April 15). Analytical Method Validation: Back to Basics, Part II.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Johnson, A. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • BenchChem. (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid.
  • Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
  • Al-Rimawi, F., Kharoaf, M., & Al-Sayyed, H. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 28987-28994.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Ortiz, K. G., et al. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • CN1403449A. (n.d.). Prepn of acetyl morphine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Jain, A., & Sahu, S. K. (2024).
  • Al-Amiery, A. A., et al. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Al-Masoudi, N. A., et al. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-817.
  • Chem-Impex. (n.d.). S-4-Boc-morpholine-3-carboxylic acid.

Sources

Structure-activity relationship of 4-Acetylmorpholine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Analysis of Proline Isosteres in Drug Design

Executive Summary & Structural Rationale

In the optimization of peptidomimetic drugs, the 4-Acetylmorpholine-3-carboxylic acid (Ac-Mor-3-COOH) scaffold serves as a critical Proline Isostere . While L-Proline is the native residue for inducing


-turn conformations in bioactive peptides, it often suffers from rapid metabolic degradation and poor oral bioavailability.

This guide analyzes the Structure-Activity Relationship (SAR) of the Ac-Mor-3-COOH scaffold, objectively comparing it against its two primary competitors: the native L-Proline and the carbocyclic analog Pipecolic Acid (Piperidine-2-carboxylic acid) .

The Core Value Proposition: The morpholine scaffold introduces an ether oxygen atom into the ring. This single atomic substitution fundamentally alters the physicochemical profile by:

  • Lowering Lipophilicity (cLogP): Enhancing aqueous solubility.

  • Reducing Basicity (pKa): The electron-withdrawing oxygen lowers the pKa of the ring nitrogen (prior to acetylation) and alters the electronics of the amide bond in the acetylated form.

  • Metabolic Shielding: The oxygen atom deactivates the ring toward oxidative metabolism (N-dealkylation) compared to the piperidine analog.[1]

Comparative Performance Analysis

The following data compares the Ac-Mor-3-COOH scaffold against standard alternatives. Data represents average trends derived from diversity-oriented synthesis (DOS) libraries and metabolic stability assays.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature4-Acetylmorpholine-3-COOH (The Scaffold)N-Acetyl-L-Proline (Native Mimic)N-Acetylpipecolic Acid (Carbocyclic Analog)
Role Proline Isostere (Polar)Native Turn InducerProline Isostere (Hydrophobic)
Ring Size 6-membered (Chair)5-membered (Envelope)6-membered (Chair)
H-Bond Acceptors 2 (Amide Carbonyl + Ether O)1 (Amide Carbonyl)1 (Amide Carbonyl)
cLogP (Approx)-0.8 to -0.5 (Hydrophilic)-1.2 (Very Hydrophilic)0.2 to 0.5 (Lipophilic)
tPSA (

)
~46.5 ~37.3~37.3
Metabolic Stability High (Ether O reduces oxidation)Low (Proteolytic cleavage risk)Moderate (Risk of ring oxidation)
Conformational Bias Rigid Chair (Defined puckering)Flexible EnvelopeRigid Chair

Key Insight: The Ac-Mor-3-COOH scaffold offers a "Goldilocks" zone. It retains the rigidity of the 6-membered pipecolic acid ring (stabilizing peptide turns better than proline) but matches the solubility profile of proline due to the ether oxygen.

Detailed SAR & Mechanistic Logic
The "Ether Oxygen" Effect

The defining feature of this scaffold is the oxygen atom at position 4 relative to the carboxylic acid (position 1 in IUPAC numbering for the ring, but position 4 in the morpholine nomenclature).

  • Electronic Effect: The inductive effect (

    
    ) of the oxygen reduces the electron density on the nitrogen. In the free amine form, this lowers pKa (~8.4 vs ~11.0 for piperidine). In the N-acetyl form, it modulates the cis/trans isomerization barrier of the amide bond, often favoring the trans rotamer which is crucial for specific receptor binding pockets (e.g., Factor Xa inhibitors).
    
  • Solubility: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), interacting with water molecules to solubilize the scaffold without introducing a full charge.

The N-Acetyl Group

The N-acetyl moiety is not merely a protecting group; it mimics the preceding peptide bond in a protein chain.

  • SAR Implication: In SAR studies, the methyl group of the acetyl can be expanded to larger acyl groups to probe hydrophobic pockets (S1/S2 pockets in proteases). However, the acetyl group itself provides the baseline for "peptide bond" mimicry.

Visualizing the SAR Decision Pathway

The following diagram illustrates the decision logic for selecting the Morpholine scaffold over its competitors during Lead Optimization.

SAR_Logic Start Lead Optimization: Peptidomimetic Design Constraint Requirement: Conformational Constraint? Start->Constraint RingSize Select Ring Size Constraint->RingSize Yes Proline Proline (5-mem) Native, but labile RingSize->Proline Flexible Turn SixMem 6-Membered Ring (Enhanced Rigidity) RingSize->SixMem Rigid Turn Solubility Solubility/Metabolism Issue? SixMem->Solubility Piperidine Pipecolic Acid (Lipophilic, Metabolic Risk) Solubility->Piperidine No Issues Morpholine 4-Acetylmorpholine-3-COOH (The Solution) Solubility->Morpholine Need Polar/Stable Mechanism Mechanism: 1. Ether O increases Solubility 2. Blocks CYP oxidation 3. Mimics Proline Turn Morpholine->Mechanism

Figure 1: Decision tree for selecting this compound during scaffold hopping exercises.

Experimental Protocols

To validate the superiority of the Ac-Mor-3-COOH scaffold, the following protocols for synthesis and metabolic stability assessment are recommended.

Protocol A: Synthesis of this compound

Objective: To synthesize the N-capped scaffold from the commercially available Morpholine-3-carboxylic acid.

Reagents: Morpholine-3-carboxylic acid (CAS: 106825-79-0), Acetic Anhydride (


), Triethylamine (

), Dichloromethane (DCM).
  • Dissolution: Suspend Morpholine-3-carboxylic acid (1.0 eq) in dry DCM (0.2 M concentration).

  • Base Addition: Add

    
     (2.5 eq) dropwise at 0°C. Stir until the solution becomes clear (formation of the triethylammonium salt).
    
  • Acetylation: Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup:

    • Wash with 1N HCl (to remove excess base and protonate the acid).

    • Extract the aqueous layer with EtOAc.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    
     NMR should show the characteristic acetyl singlet at 
    
    
    
    ppm and the disappearance of the NH signal.
Protocol B: Comparative Microsomal Stability Assay

Objective: To demonstrate the metabolic stability advantage of the morpholine ring over the piperidine ring.

Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compounds (Ac-Mor-3-COOH analog vs. N-Acetylpipecolic acid analog).

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Dilute compounds to 1

      
       in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life (
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Expected Outcome: The Morpholine analog should exhibit a significantly longer


 (>60 min) compared to the Piperidine analog, due to the blocked oxidation sites alpha to the nitrogen.
Workflow Visualization

Experimental_Workflow Substrate Substrate: Morpholine-3-COOH Synth Synthesis: N-Acetylation (Ac2O, Et3N) Substrate->Synth Product Product: 4-Ac-Mor-3-COOH Synth->Product Assay Assay: Microsomal Stability (HLM + NADPH) Product->Assay Analysis LC-MS/MS Analysis: Clearance (CLint) Assay->Analysis

Figure 2: Experimental workflow from raw scaffold to stability validation.

References
  • BenchChem. (2025).[1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Lenci, E., et al. (2018).[2] Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Retrieved from

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from

  • Sladojevich, F., et al. (2007). Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid. Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[3] (S)-Morpholine-3-carboxylic acid Compound Summary. Retrieved from

Sources

A Comparative Guide to the In Vitro Evaluation of 4-Acetylmorpholine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of novel 4-Acetylmorpholine-3-carboxylic acid derivatives. As researchers and drug development professionals, our goal is not simply to generate data, but to build a compelling, evidence-based narrative for each compound. This process involves a tiered, logical progression of assays—often called a screening cascade or funnel—that moves from broad, initial assessments to highly specific, mechanistic studies.[1][2][3] The experimental choices outlined herein are designed to maximize data integrity and provide a clear rationale for advancing, deprioritizing, or optimizing lead candidates.

The core principle is to first understand a compound's general effect on cell health and then to systematically dissect its specific molecular interactions. This guide will compare and contrast key assays at each stage, provide detailed protocols for their execution, and present data in a comparative format to facilitate decision-making.

The In Vitro Testing Cascade: A Strategic Overview

The journey from a newly synthesized compound to a validated lead candidate is a process of systematic filtration.[1][2] We begin with a large number of derivatives and, at each stage, apply increasingly stringent criteria to select for those with the most promising therapeutic profile. This funneling approach ensures that resources are focused on compounds with the highest potential for success.[3][4]

The diagram below illustrates a typical in vitro screening cascade. The initial stages prioritize high-throughput capacity to assess fundamental properties like cytotoxicity, while later stages employ more complex, lower-throughput assays to elucidate the mechanism of action and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Candidate Nomination Primary Initial Compound Library (>1000s of derivatives) Cytotoxicity Cytotoxicity & Viability Assays (e.g., XTT, MTT) Broad cellular effect Primary->Cytotoxicity Assess Baseline Toxicity TargetScreen Broad Target-Class Screening (Identify 'Hits') Cytotoxicity->TargetScreen Filter out non-specific toxic compounds Enzyme Enzyme Inhibition Assays TargetScreen->Enzyme Deconvolution GPCR GPCR Modulation Assays TargetScreen->GPCR Deconvolution IonChannel Ion Channel Assays TargetScreen->IonChannel Deconvolution LeadOpt Potency & Selectivity Profiling (Validate 'Leads') Enzyme->LeadOpt Confirm target engagement GPCR->LeadOpt Confirm target engagement IonChannel->LeadOpt Confirm target engagement SAR Structure-Activity Relationship (SAR) In-depth dose-response LeadOpt->SAR Selectivity Selectivity Panel Screening (Against related targets) LeadOpt->Selectivity Candidate Preclinical Candidate (1-5 compounds) LeadOpt->Candidate Select best-in-class compound

Caption: The Drug Discovery Screening Funnel.

Phase 1: Foundational Assessment — Cytotoxicity and Cell Viability

Before investigating any specific therapeutic mechanism, it is imperative to determine the concentration at which a compound exerts cytotoxic effects.[5][6] This baseline understanding is crucial; a compound that appears effective against a molecular target but is broadly toxic at the same concentration has little therapeutic potential. Tetrazolium salt-based colorimetric assays are the industry standard for this initial screen due to their simplicity, reliability, and scalability.[7]

Comparative Analysis: MTT vs. XTT Assays

Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases.[7][8] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the intensity of which is proportional to the number of viable cells.[7]

FeatureMTT AssayXTT AssayRationale for Selection
Formazan Product Insoluble (purple crystals)[8]Water-soluble (orange)[8]XTT's soluble product eliminates a procedural step, reducing handling errors and improving throughput.
Workflow Requires an additional solubilization step (e.g., with DMSO or SDS).[7]No solubilization step required; reagent is added directly to the cell media.[7]The streamlined XTT protocol is better suited for high-throughput screening (HTS) of large compound libraries.
Sensitivity Reliable, but can be affected by incomplete formazan dissolution.Generally offers a higher dynamic range and lower variability.[9]For subtle viability changes or high-density cultures, XTT may provide more reliable results.
Endpoint Terminal assay (cells are lysed during solubilization).Allows for continuous measurement over time without lysing the cells.[9]Kinetic studies of cytotoxicity are possible with XTT.
Hypothetical Cytotoxicity Data (IC₅₀ Values)

The following table presents example data for a selection of derivatives tested against a panel of cancer (HeLa) and non-cancer (HEK293) cell lines. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell viability.

Compound IDDerivative StructureHeLa IC₅₀ (µM)HEK293 IC₅₀ (µM)Therapeutic Index (HEK293/HeLa)
AMCA-001R = -H> 100> 100N/A
AMCA-002R = -CH₃85.2> 100> 1.17
AMCA-003R = -Cl12.598.17.85
AMCA-004R = -F15.1> 100> 6.62
AMCA-005R = -NO₂1.83.51.94

Compounds like AMCA-003 and AMCA-004 show promising selectivity, being significantly more toxic to the cancer cell line than the non-cancer line, warranting further investigation. AMCA-005 is highly potent but lacks selectivity, suggesting general toxicity.

Experimental Protocol: XTT Cell Viability Assay

This protocol is a self-validating system, including controls to ensure the reliability of the results.

G start Start seed 1. Seed Cells Plate cells in a 96-well plate (e.g., 10,000 cells/well). Incubate for 24h. start->seed treat 2. Compound Treatment Add serial dilutions of This compound derivatives. Include Vehicle Control (DMSO). seed->treat incubate_treat 3. Incubate Incubate for desired period (e.g., 48-72 hours) at 37°C, 5% CO₂. treat->incubate_treat prep_xtt 4. Prepare XTT Reagent Mix XTT solution with electron- coupling reagent per manufacturer's protocol. incubate_treat->prep_xtt add_xtt 5. Add XTT Reagent Add 50 µL of activated XTT solution to each well. prep_xtt->add_xtt incubate_xtt 6. Incubate for Color Development Incubate for 2-4 hours at 37°C. Protect from light. add_xtt->incubate_xtt read 7. Measure Absorbance Read absorbance at 450-500 nm (reference wavelength 630-690 nm) on a plate reader. incubate_xtt->read analyze 8. Data Analysis Normalize data to controls. Calculate IC₅₀ values. read->analyze end End analyze->end

Caption: Workflow for the XTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the test derivatives. Add the compounds to the wells, ensuring to include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[6]

  • Incubation: Incubate the plates for a duration relevant to the expected mechanism of action (typically 24-72 hours).[6][10]

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]

  • XTT Addition: Add the activated XTT solution to each well and gently mix.[7]

  • Color Development: Incubate the plate for 2-5 hours at 37°C in a CO₂ incubator, allowing the formazan product to develop.[7]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength (630-690 nm) should be used to subtract background noise.[7]

Phase 2: Unveiling the Mechanism — Target-Based Screening

For derivatives that show interesting activity without being broadly cytotoxic (e.g., AMCA-003, AMCA-004), the next critical step is to identify their molecular target.[11] This is often accomplished by screening the compounds against panels of common drug targets, such as enzymes, G-protein coupled receptors (GPCRs), and ion channels.[12]

Comparative Guide to Primary Target-Class Assays
Target ClassKey In Vitro AssayPrincipleThroughputRationale & Causality
Enzymes Biochemical Inhibition Assay (e.g., Kinase Glo®, FRET)[13]Measures the ability of a compound to inhibit the catalytic activity of a purified enzyme.[14][15]HighThis is a direct measure of target engagement. By purifying the target enzyme, we isolate the interaction from cellular complexity, confirming that the compound's effect is not due to an indirect cellular pathway.[13]
GPCRs Second Messenger Assays (cAMP or Calcium Flux)[16]Measures the downstream signaling consequences of GPCR activation or inhibition (e.g., changes in cAMP levels for Gs/Gi coupled receptors, or Ca²⁺ for Gq coupled receptors).[17]HighGPCRs are the largest family of cell surface receptors and are major drug targets.[18] Measuring second messengers provides a functional readout of how a compound modulates the receptor's activity in a cellular context.[19]
Ion Channels Automated Patch-Clamp Electrophysiology [20]Directly measures the flow of ions through a channel in a cell membrane, providing detailed information on channel blocking or opening.[21][22]MediumThis is the gold-standard for ion channel drug discovery.[23] It provides unparalleled detail on the mechanism of action, distinguishing between different types of channel modulation (e.g., open-channel block vs. resting-state block).[20]
Hypothetical Target-Screening Data for Lead Compound AMCA-004

After a broad screen, AMCA-004 was found to have a significant effect in an enzyme assay.

Assay TypeSpecific TargetActivity (IC₅₀/EC₅₀ in µM)Interpretation
Enzyme Inhibition Kinase Panel (96 kinases) CDK2: 0.05 µM Potent and specific hit on Cyclin-Dependent Kinase 2.
Other Kinases: > 10 µM
GPCR Modulation cAMP Assay (Gs/Gi panel) > 25 µMNo significant activity on major GPCR pathways.
Ion Channel hERG Patch-Clamp > 30 µMLow risk of cardiac liability, a critical safety parameter.[22]

This data strongly suggests that AMCA-004's primary mechanism of action is through the inhibition of the CDK2 enzyme. The lack of activity at GPCRs and the hERG ion channel is a positive sign for its specificity and safety profile.

Experimental Protocol: A Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

This biochemical assay quantifies enzyme activity by measuring the amount of ADP produced in a kinase reaction. Less ADP means more potent inhibition.

G start Start step1 1. Kinase Reaction Incubate purified kinase, substrate, and ATP with serial dilutions of AMCA derivatives. start->step1 step2 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate remaining ATP. step1->step2 step3 3. Convert ADP to ATP Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP. step2->step3 step4 4. Generate Luminescence Add Ultra-Glo™ Luciferase to the newly generated ATP, producing light. step3->step4 step5 5. Measure Signal Read luminescence on a plate reader. Signal is proportional to ADP produced. step4->step5 step6 6. Data Analysis Normalize data to controls (no inhibitor). Calculate IC₅₀ values. step5->step6 end End step6->end

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Kinase Reaction: In a multi-well plate, combine the purified kinase enzyme (e.g., CDK2/CycA), its specific substrate (e.g., a peptide), and ATP. Add varying concentrations of the test compound (e.g., AMCA-004). Incubate at room temperature for a set time (e.g., 60 minutes).

  • Reaction Termination: Add an ADP-Glo™ Reagent. This stops the kinase reaction and depletes any unconsumed ATP from step 1. This step is critical to ensure that the final signal comes only from the ADP produced.

  • ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase into ATP.

  • Signal Generation: Add a luciferase/luciferin mixture (e.g., Ultra-Glo™ Luciferase). The luciferase enzyme uses the newly generated ATP to produce a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Analysis: A lower signal indicates less ADP was produced, meaning the compound is a more potent inhibitor. Calculate IC₅₀ values by plotting the signal against the compound concentration.

Phase 3: Fine-Tuning — Selectivity and Potency Comparison

Once a primary target is validated, the focus shifts to lead optimization. This involves comparing the most promising derivatives to determine which has the best combination of high on-target potency and low off-target activity.

Comparative Selectivity Profile of Lead Derivatives

This table compares the IC₅₀ values of our top three derivatives against the primary target (CDK2) and closely related kinases (CDK1, CDK9) to assess selectivity.

Compound IDPrimary Target IC₅₀ (CDK2, nM)Off-Target IC₅₀ (CDK1, nM)Off-Target IC₅₀ (CDK9, nM)Selectivity Ratio (CDK1/CDK2)Selectivity Ratio (CDK9/CDK2)
AMCA-0031252501,5002x12x
AMCA-004501,0005,00020x100x
AMCA-01145609001.3x20x

Expert Analysis:

  • AMCA-004 emerges as the superior lead candidate. While AMCA-011 is slightly more potent against CDK2, it shows poor selectivity against the closely related CDK1, which could lead to off-target effects.

  • AMCA-004 demonstrates an excellent balance of high potency (50 nM IC₅₀) and strong selectivity (20-fold over CDK1 and 100-fold over CDK9). This profile makes it the most promising candidate to advance to further preclinical studies.[12]

This systematic, comparative in vitro testing approach provides the robust, quantitative data needed to make informed decisions in the drug discovery process, ensuring that only the most viable candidates, like AMCA-004, are moved forward.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.). BenchChem.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK. (n.d.). Thermo Fisher Scientific.
  • Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information.
  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide.
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.). Fisher Scientific.
  • Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs. (n.d.). Creative Biolabs.
  • In Vitro, In Vivo & Ex Vivo Electrophysiology Assay - Creative Biolabs. (n.d.). Creative Biolabs.
  • In Vitro Assays | Electrophysiology - AXXAM. (n.d.). AXXAM.
  • Ion Channel Assays - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • A screening funnel. In this hypothetical example, a primary... - ResearchGate. (n.d.). ResearchGate.
  • The Integrated World of Small Molecule Oncology Drug Discovery | Eureka blog. (2022, October 18). Charles River Laboratories.
  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29). IT Medical Team.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.). BenchChem.
  • Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.). Abcam.
  • Ion Channel Selectivity Profiling Assays - Aurora Biomed. (n.d.). Aurora Biomed.
  • G-Protein Coupled Receptor (GPCR) Screening Assays - AddexBio. (n.d.). AddexBio.
  • Drug Development Funnel | storytelling with data - SWD community. (2024, June 2). storytelling with data.
  • Drug Discovery & Development Testing Funnel - Nimh.nih.gov. (n.d.). National Institute of Mental Health.
  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. (2023, February 28). QIMA Life Sciences.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (2019, July 15). Anticancer Research.
  • functional in vitro assays for drug discovery - YouTube. (2023, August 18). YouTube.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • The Drug Discovery Process: What Is It and Its Major Steps - Blog. (n.d.). Biobide.

Sources

Benchmarking 4-Acetylmorpholine-3-carboxylic acid synthesis against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylmorpholine-3-carboxylic acid is a critical scaffold in the development of peptidomimetics and enzyme inhibitors.[1] Its amphiphilic nature and rigid ring structure make it an ideal replacement for proline in drug design, offering improved metabolic stability.

This guide benchmarks two distinct synthetic philosophies:

  • The De Novo Cyclization (Serine Route): A stereoselective approach building the ring from chiral pool precursors.[1] Best for discovery-phase synthesis requiring high enantiomeric excess (ee).[1]

  • The Oxidative Functionalization (TEMPO Route): A process-optimized approach involving the oxidation of 4-acetyl-3-(hydroxymethyl)morpholine.[1] Best for kilogram-scale production where atom economy and green chemistry metrics are paramount.[1]

Part 1: The Synthetic Landscape

The synthesis of morpholine-3-carboxylic acid derivatives generally falls into two categories: Constructive (building the ring from acyclic precursors) and Functional (modifying an existing morpholine ring).[1]

Comparative Workflow Overview

SynthesisRoutes Serine L-Serine Methyl Ester (Chiral Pool) Cyclization Reductive Amination & Cyclization Serine->Cyclization Dimethoxyacetaldehyde Pd/C, H2 Alcohol 4-Acetyl-3-hydroxymethyl morpholine Oxidation Catalytic Oxidation (TEMPO/NaOCl) Alcohol->Oxidation Method B (High Throughput) Acetylation N-Acetylation Cyclization->Acetylation Ac2O Target 4-Acetylmorpholine- 3-carboxylic acid Acetylation->Target Method A (High Stereocontrol) Oxidation->Target

Figure 1: Strategic divergence in synthesizing the target scaffold. Method A prioritizes chirality; Method B prioritizes scalability.

Part 2: Benchmark Method A – The Serine Cyclization Route

Best for: High enantiopurity (>99% ee), Discovery Chemistry.

This method utilizes the "Chiral Pool" strategy, starting from L-Serine. The stereocenter at C3 is derived directly from the amino acid, avoiding difficult resolutions later.

The Protocol (Optimized)
  • Reductive Alkylation: React L-Serine methyl ester hydrochloride with dimethoxyacetaldehyde (60% aq. solution) in methanol.

  • Catalytic Hydrogenation: Apply H₂ (1 atm) with 10% Pd/C. This performs a reductive amination followed by an in situ acid-catalyzed cyclization upon workup.[1]

  • Acetylation: The resulting morpholine-3-carboxylic acid methyl ester is treated with acetic anhydride (

    
    ) and triethylamine (
    
    
    
    ) in DCM.[1]
  • Hydrolysis: Lithium hydroxide (LiOH) hydrolysis yields the free acid.[1]

Critical Causality
  • Why Dimethoxyacetaldehyde? It acts as a glyoxal equivalent.[1] The acetal protects the aldehyde during the initial amine formation, preventing polymerization.

  • Temperature Control: The hydrogenation must be kept <30°C. Higher temperatures promote racemization of the serine alpha-carbon via imine tautomerization.[1]

Performance Data
MetricValueNotes
Overall Yield 45–55%4 steps linear.[1]
Enantiomeric Excess >98%Retention of configuration is excellent.[1]
Cost Driver HighDimethoxyacetaldehyde is expensive.[1]
Scalability LowDilute conditions required to favor intramolecular cyclization over intermolecular polymerization.[1]

Part 3: Benchmark Method B – The Oxidative Functionalization (TEMPO)

Best for: Process Chemistry, Scale-up (>100g), Green Chemistry.

This method benchmarks the modern Anelli Oxidation (TEMPO/Bleach) against the classical Jones Oxidation (Chromium VI). The starting material, 4-acetyl-3-(hydroxymethyl)morpholine, is easily accessed via the cyclization of N-acetyl-ethanolamine derivatives or commercially sourced.[1]

The Protocol (Anelli Conditions)
  • Setup: Dissolve 4-acetyl-3-(hydroxymethyl)morpholine in a biphasic mixture of

    
     and water.
    
  • Catalyst Loading: Add 0.01 eq TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and 0.1 eq KBr (co-catalyst).

  • Oxidant Addition: Add aqueous NaOCl (commercial bleach, 10-12%) dropwise while maintaining pH at 8.6–9.5 using

    
    .[1]
    
  • Quench: Sodium sulfite (

    
    ).
    
Mechanism & Causality

The reaction relies on the in situ generation of the N-oxoammonium species, which oxidizes the primary alcohol to the aldehyde and subsequently to the carboxylic acid.

  • pH Control (Critical): If pH > 10, the aldehyde intermediate undergoes Cannizzaro disproportionation. If pH < 8, the active HOCl species decomposes or chlorinates the ring.

  • Temperature: Must be maintained at 0°C. The exotherm is significant; failure to cool results in "runaway" oxidation and cleavage of the morpholine ring.

Reaction Cycle Visualization

TEMPOCycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO Regeneration by NaOCl Substrate Alcohol Substrate Product Carboxylic Acid Product Substrate->Product Net Transformation Bleach NaOCl (Stoichiometric Oxidant)

Figure 2: The catalytic cycle of TEMPO-mediated oxidation, highlighting the regeneration of the active oxidant by bleach.

Part 4: Comparative Analysis & Data

The following table benchmarks the Optimized TEMPO Method (B) against the Classical Jones Oxidation for the synthesis of the target from the hydroxymethyl precursor.

ParameterMethod B: TEMPO/NaOCl (Recommended)Classical Jones Oxidation (

)
Yield 85–92% 70–80%
Purity (Crude) High (No metal salts)Moderate (Chromium contamination)
E-Factor (Waste) Low (~5) .[1] Byproducts are NaCl and water.[1]High (>20) . Generates toxic Cr(III) sludge.[1]
Safety Profile Mild aqueous conditions.[1]Carcinogenic reagents; violent exotherm.[1][2]
Cost Low (Bleach is cheap).[1]Moderate (Disposal costs of Cr are high).
Self-Validating Quality Control

To ensure the protocol works, check the following endpoints:

  • 1H NMR Diagnostic: The disappearance of the hydroxymethyl protons (

    
     3.5–3.8 ppm) and the absence of aldehyde peaks (
    
    
    
    9.5–10.0 ppm) confirm full oxidation.
  • TLC Visualization: The acid product will streak on silica unless treated with bromocresol green; use

    
     stain to detect unreacted alcohol.[1]
    

Part 5: Conclusion and Recommendation

  • Use Method A (Serine Route) if you are synthesizing chiral standards or require the (S)- or (R)-enantiomer specifically for biological assays and do not have access to chiral resolution chromatography.[1]

  • Use Method B (TEMPO Oxidation) for bulk synthesis or when the starting material (4-acetyl-3-hydroxymethylmorpholine) is commercially available.[1] It is the superior method for safety, yield, and environmental impact.

References

  • Dankwardt, J. W., et al. (1995). "Solid phase synthesis of aryl morpholines." Tetrahedron Letters, 36(28), 4923-4926.

    • Foundational reference for the cyclization of serine deriv
  • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... using TEMPO." The Journal of Organic Chemistry, 52(12), 2559-2562.

    • The authoritative source for the TEMPO/Bleach oxid
  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.

    • Provides the scale-up context and safety data for the oxid
  • Trapencieris, P., et al. (2007). "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid."[1][3][4] The Journal of Organic Chemistry, 72(24), 9387–9390.

    • Specific protocol for the chiral synthesis of the morpholine-3-carboxylic acid scaffold.

Sources

A Senior Application Scientist's Guide to Catalytic Morpholine Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acetylmorpholine and Catalysis

N-Acetylmorpholine (NAM) is a vital chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals, such as the fungicides dimethomorph and flumorph.[1][2] It also serves as a specialized solvent and emulsifying agent.[1] The synthesis of NAM is primarily achieved through the acetylation of morpholine. While the reaction between morpholine and an acetylating agent like acetic anhydride or acetic acid can proceed without a catalyst, it is often slow and may require harsh conditions. The introduction of a catalyst is paramount to enhance reaction rates, improve yields, increase selectivity, and enable milder, more sustainable process conditions.

This guide provides a comparative analysis of various catalytic systems for the acetylation of morpholine. We will delve into the mechanistic underpinnings, performance metrics, and operational protocols for homogeneous, heterogeneous, and biocatalytic approaches, offering researchers and process chemists the insights needed to select the optimal catalyst for their specific application.

Homogeneous Catalysis: The Conventional Approach

Homogeneous catalysts, which exist in the same phase as the reactants, represent the traditional method for morpholine acetylation. These are typically strong Brønsted or Lewis acids.

Mechanistic Rationale

Acid catalysts function by activating the acetylating agent, typically acetic anhydride or acetic acid. The catalyst protonates or coordinates to the carbonyl oxygen of the acetylating agent, rendering the carbonyl carbon more electrophilic. This heightened electrophilicity facilitates the nucleophilic attack by the secondary amine of morpholine, leading to the formation of a tetrahedral intermediate which then collapses to form N-acetylmorpholine.

Performance and Limitations

Strong acids are effective catalysts for this transformation. A patented process using a strong acid catalyst with acetic anhydride reports yields exceeding 95% with reaction times of 3 to 9 hours.[3] Similarly, various Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are known to be effective for acylation reactions.[4][5]

However, the primary drawback of homogeneous acid catalysis lies in the post-reaction processing. The catalyst must be neutralized, which generates significant salt waste. Furthermore, these acids are often corrosive, necessitating specialized and costly equipment. Catalyst separation from the product stream can be challenging and may require additional purification steps.

Representative Experimental Protocol: Strong Acid Catalysis

This protocol is a generalized representation based on described industrial processes.[3]

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap with morpholine and a water-carrying solvent (e.g., toluene).

  • Catalyst Addition: Add the strong acid catalyst (e.g., sulfuric acid), typically 1-7% of the total raw material weight.[3]

  • Reagent Addition: Slowly add acetic anhydride to the stirred mixture. The molar ratio of morpholine to acetic anhydride is typically kept high (e.g., 1.8-2.5 : 1) to drive the reaction to completion.[3]

  • Reaction: Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by tracking water removal. The reaction is considered complete when no more water is collected.

  • Workup: Cool the reaction mixture. Neutralize the acid catalyst with a suitable base (e.g., sodium hydroxide solution).

  • Purification: Separate the organic layer, dehydrate it, and filter. The final product, N-acetylmorpholine, is purified by vacuum distillation.

Heterogeneous Catalysis: A Greener Alternative

To overcome the limitations of homogeneous systems, significant research has focused on heterogeneous catalysts. These solid-phase catalysts can be easily separated from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling.

Types and Mechanisms

Several classes of solid catalysts are effective for acylation, with mechanisms that parallel their homogeneous counterparts.

  • Solid Acids: Materials like sulfated zirconia and zeolites possess strong Brønsted and/or Lewis acid sites on their surface that activate the acetylating agent.[4] Their structured pores can also impart shape selectivity.

  • Ionic Liquids (ILs): Certain ionic liquids, particularly those with acidic functionalities, can serve as effective and reusable catalysts.[6] A process using a DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-based functional ionic liquid has been developed for the synthesis of N-acetylmorpholine from morpholine and ethyl acetate at 140-160°C.[7] The IL's role is to activate the reactants and facilitate the reaction in a non-volatile medium.

Performance and Advantages

The key advantage of heterogeneous catalysts is their reusability, which significantly lowers operational costs and reduces waste.[8] Polymer-supported catalysts, for instance, have been shown to be reusable over 10 times without significant loss of activity in acetylation reactions.[6] While specific yield data for morpholine acetylation using solid acids like zeolites is not extensively detailed in the provided literature, their general effectiveness in aromatic acetylation suggests strong potential.[4] The ionic liquid-catalyzed process demonstrates the feasibility of using alternative acylating agents like ethyl acetate.[7]

General Experimental Workflow for Catalyst Screening

The evaluation of a new heterogeneous catalyst follows a systematic workflow to determine its efficacy and robustness.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Analysis & Recovery A Catalyst Synthesis & Characterization B Reactor Setup (Batch or Flow) A->B C Charge Reactants (Morpholine, Acylating Agent) B->C D Add Heterogeneous Catalyst C->D E Run Reaction (Controlled Temp, Time) D->E F Monitor Progress (GC, TLC) E->F G Cool & Filter to Recover Catalyst F->G H Product Isolation (e.g., Distillation) G->H J Test Catalyst Reusability G->J I Product Characterization (NMR, IR, GC-MS) H->I J->D Recycle

Caption: General workflow for screening heterogeneous catalysts.

Biocatalysis: The Sustainable Frontier

Enzymes represent the pinnacle of green chemistry, offering high selectivity under exceptionally mild conditions. For amide bond formation, lipases are particularly powerful and well-studied biocatalysts.[9]

Enzymatic Mechanism

Lipases, which are serine hydrolases, can catalyze the aminolysis of esters to form amides.[9] The reaction proceeds via a "ping-pong" mechanism. First, the enzyme's active site serine attacks the carbonyl carbon of the ester (e.g., ethyl acetate), forming a covalent acyl-enzyme intermediate and releasing the alcohol. Subsequently, the amine (morpholine) enters the active site and attacks the acyl-enzyme intermediate, forming the desired amide (N-acetylmorpholine) and regenerating the free enzyme. Some advanced lipases can also catalyze the direct amidation of carboxylic acids and amines.[10]

Performance and Field-Proven Insights

The use of biocatalysts for amide synthesis is highly effective. A lipase from Sphingomonas sp. HXN-200 (SpL) has been shown to produce amides from esters and amines in aqueous buffer with isolated yields of up to 99%.[11][12] Remarkably, these reactions can be extremely fast, with significant amide formation occurring within minutes.[11] Another widely used enzyme, Candida antarctica lipase B (CALB), is also well-documented for its ability to catalyze amidation reactions, often in anhydrous organic media to shift the equilibrium away from hydrolysis.[10]

The key advantages of biocatalysis are:

  • Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

  • High Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, minimizing byproduct formation.

  • Environmental Benignity: Reactions can often be run in water or green solvents, avoiding volatile organic compounds (VOCs).[12]

Reaction Pathway: Lipase-Catalyzed Acetylation

G cluster_main Lipase Catalytic Cycle E Free Lipase (Ser-OH) EA Acyl-Enzyme Intermediate E->EA Acylation EA->E Deacylation (Regeneration) P N-Acetyl- morpholine EA->P EtOH Ethanol M Morpholine M->EA A Ethyl Acetate A->EA

Caption: Simplified mechanism for lipase-catalyzed acetylation.

Comparative Performance Summary

The choice of catalyst profoundly impacts the efficiency, cost, and environmental footprint of N-acetylmorpholine synthesis. The table below summarizes the key performance indicators for each catalyst class based on available data.

Catalyst Type Catalyst Example Acylating Agent Solvent Temp (°C) Time (h) Yield (%) Key Advantages Key Disadvantages Reference(s)
Homogeneous Strong Acid (e.g., H₂SO₄)Acetic AnhydrideTolueneReflux3 - 9> 95%High yield, fast reactionCorrosive, waste generation, difficult separation[3]
Heterogeneous DBU-based Ionic LiquidEthyl AcetateNone (Neat)140 - 1606 - 10High (unspecified)Reusable, easy separationHigh temperature, may require specific ILs[7]
Biocatalyst Lipase (e.g., SpL)Ethyl EstersAqueous Buffer~300.2 - fewUp to 99%Mild conditions, high selectivity, green solventEnzyme cost & stability, lower throughput[11][12]

Conclusion and Future Outlook

The synthesis of N-acetylmorpholine can be accomplished effectively through various catalytic routes. While traditional homogeneous acid catalysts offer high yields and reaction rates, they are hampered by significant environmental and operational drawbacks, including corrosion and waste generation.

Heterogeneous catalysts , such as solid acids and functional ionic liquids, present a significant step towards greener chemical processing. Their primary advantage is the ease of separation and potential for recycling, which aligns with the principles of sustainable chemistry. However, they may require higher temperatures or longer reaction times compared to their homogeneous counterparts.

The most promising and sustainable future for N-acetylmorpholine synthesis lies in biocatalysis . Lipases have demonstrated exceptional efficiency and selectivity under remarkably mild, aqueous conditions, often completing the transformation in a fraction of the time required by conventional methods. While challenges such as enzyme cost, stability, and scaling remain, the ongoing advancements in enzyme engineering and immobilization techniques are poised to make biocatalysis the preferred industrial method for this and many other critical amidation reactions.

For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including scale, cost, available equipment, and sustainability goals. For small-scale synthesis where purity is paramount, biocatalysis offers an elegant solution. For larger-scale industrial production, the development of robust and highly recyclable heterogeneous catalysts currently presents the most practical and economically viable path forward.

References

  • Hönig, M., et al. (2024). Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. ACS Catalysis. Available at: [Link]

  • Hönig, M., et al. (2024). Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Wu, S., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. Available at: [Link]

  • Gazolla, J. G., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. Available at: [Link]

  • CN1283632C - Process for preparing N-acetyl morpholine. Google Patents.
  • Starting a N-Acetyl Morpholine Manufacturing Business?. Niir Project Consultancy Services. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2023). Biocatalytic amide bond formation. Green Chemistry. Available at: [Link]

  • CN110642807A - Preparation method of N-acetyl morpholine. Google Patents.
  • CN103641797B - Preparation method for N-acetyl morpholine. Google Patents.
  • Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. Available at: [Link]

  • Wilson, P., et al. (2004). Catalytic Acetylation of Aromatics with Metal Chlorides and Solid Acids − a Comparative Study. ResearchGate. Available at: [Link]

  • Pop, A., et al. (2025). Comparative Study of the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available at: [Link]

  • Ragaini, F., & Fantauzzi, S. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. CORE. Available at: [Link]

Sources

Alternatives to acetic anhydride for the synthesis of N-acetyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Compliance vs. Chemistry Dilemma

For decades, acetic anhydride (


) has been the standard-bearer for acetylation. It is cheap, effective, and atom-economical. However, its classification as a DEA List II Regulated Chemical  (and equivalent strict controls under REACH in Europe) has created a significant administrative burden. For many research labs and CROs, the compliance cost—background checks, volume tracking, and secure storage—often outweighs the raw material savings.

Furthermore,


 is not a "one-size-fits-all" reagent.[1][2] Its acidic byproducts can degrade acid-sensitive protecting groups (e.g., Boc, acetals), and its lack of chemoselectivity often leads to unwanted O-acetylation in amino-alcohol substrates.

This guide moves beyond the textbook "Acetyl Chloride" alternative to explore three sophisticated, bench-ready methodologies that solve specific synthetic challenges: Direct Catalytic Amidation (Green/Scale), N-Acetyl Imidazole (Selectivity), and Acylketene Surrogates (Neutral Conditions).

Decision Matrix: Selecting the Right Reagent

Before examining protocols, use this logic flow to determine the optimal reagent for your specific substrate.

DecisionTree Start Start: Analyze Substrate AcidSens Is the substrate Acid Sensitive? (e.g., contains Boc, acetals) Start->AcidSens Scale What is the Reaction Scale? AcidSens->Scale No (Robust) NuComp Are there competing Nucleophiles? (e.g., -OH present) AcidSens->NuComp Yes (Avoid Acid) Rec_Direct Recommendation: Direct Catalytic Amidation (Acetic Acid + Boric Acid) Scale->Rec_Direct >10g (Green/Cost) Rec_Coupling Recommendation: Acetic Acid + EDC/HATU (Mild, Expensive) Scale->Rec_Coupling <100mg (Convenience) Rec_NAI Recommendation: N-Acetyl Imidazole (NAI) (High Selectivity, Neutral) NuComp->Rec_NAI Yes (Need N-Selectivity) Rec_TMD Recommendation: Diketenes Surrogate (TMD) (Neutral, Thermal) NuComp->Rec_TMD No

Figure 1: Strategic selection workflow for N-acetylation reagents based on substrate stability and reaction scale.

Deep Dive: Technical Comparison of Alternatives

Option A: The "Green" Workhorse – Direct Catalytic Amidation

Reagents: Acetic Acid + Catalyst (Boric Acid or Phenylboronic Acid) Best For: Large-scale synthesis, robust substrates, Green Chemistry compliance.

Direct condensation of amines with carboxylic acids is traditionally difficult, requiring high temperatures (


C) to overcome the formation of the unreactive ammonium carboxylate salt. However, the addition of boron-based catalysts allows this reaction to proceed at much lower temperatures (refluxing toluene/xylene) by forming a reactive acyl borate intermediate.
  • Pros: Highest atom economy (byproduct is water), very low cost, no regulated precursors.

  • Cons: Requires azeotropic removal of water (Dean-Stark); not suitable for thermally labile compounds.

Option B: The "Precision" Tool – N-Acetyl Imidazole (NAI)

Reagents: N-Acetyl Imidazole (Commercial or prepared in situ from CDI + AcOH) Best For: Chemoselective N-acetylation in the presence of hydroxyl groups.

NAI acts as a "tamed" acetyl chloride. It is sufficiently electrophilic to react with amines but reacts much slower with alcohols. This kinetic difference allows for the selective acetylation of polyfunctional molecules without protection/deprotection steps.

  • Pros: Mild conditions (RT), no acidic byproducts (imidazole is the byproduct), high chemoselectivity.

  • Cons: Reagent is more expensive than acetic acid; lower atom economy than direct amidation.

Option C: The "Neutral" Thermal Option – TMD (Acylketene Surrogate)

Reagents: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) Best For: Acid-sensitive substrates that cannot tolerate base (e.g., racemization-prone chiral centers).

TMD is a stable, liquid precursor that generates highly reactive acetylketene upon heating (


C), which is immediately trapped by the amine. This avoids the handling of hazardous diketene gas while providing neutral reaction conditions.
  • Pros: Neutral pH, no catalysts required, byproduct is volatile acetone.

  • Cons: Requires heating; reagent cost is moderate.

Comparative Performance Data

The following table contrasts these methods against the standard Acetic Anhydride protocol.

FeatureAcetic Anhydride (

)
Direct Amidation (Boric Acid)N-Acetyl Imidazole (NAI)TMD (Acylketene Surrogate)
Regulatory Status DEA List II / REACH Restricted UnregulatedUnregulatedUnregulated
Atom Economy 50-60% (AcOH byproduct)85-90% (

byproduct)
40-50% (Imidazole byproduct)60% (Acetone byproduct)
Byproduct Acidity Acidic (AcOH)Neutral (

)
Basic (Imidazole)Neutral (Acetone)
Selectivity (N vs O) Poor (Acetylates both)ModerateExcellent Good
Reaction Temp 0°C to RTReflux (110°C)RT100-120°C
Typical Yield >95%85-95%90-98%>90%

Detailed Experimental Protocols

Protocol 1: Green Direct Amidation (Boric Acid Catalyzed)

Recommended for scale-up of non-sensitive amines.

Materials:

  • Amine substrate (10 mmol)[3]

  • Acetic Acid (11 mmol, 1.1 eq)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Solvent: Toluene or Xylene (50 mL)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the amine, acetic acid, boric acid, and solvent to the flask.

  • Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

    • Note: The reaction is driven by the removal of water. Ensure vigorous reflux.

  • Monitoring: Check TLC after 6–12 hours.

  • Workup: Cool to room temperature.

    • If the product precipitates: Filter and wash with cold toluene.

    • If soluble: Wash the organic layer with 1M

      
       (to remove trace acetic acid) and brine. Dry over 
      
      
      
      and concentrate.

Validation Check: The absence of the carboxylic acid peak in IR (~1710 cm⁻¹) and the appearance of the amide carbonyl (~1650 cm⁻¹) confirms conversion.

Protocol 2: Chemoselective N-Acetylation with NAI

Recommended for amino-alcohols or acid-sensitive substrates.

Materials:

  • Substrate (e.g., 4-aminophenol) (5 mmol)

  • N-Acetyl Imidazole (5.5 mmol, 1.1 eq)

  • Solvent: Dichloromethane (DCM) or THF (25 mL)

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add N-Acetyl Imidazole in one portion at room temperature.

  • Reaction: Stir at 20°C for 2–4 hours.

    • Mechanistic Insight: The reaction produces imidazole as a byproduct, which acts as an internal base, buffering the solution.

  • Workup:

    • Dilute with DCM (25 mL).

    • Wash with water (

      
       mL) to remove the imidazole byproduct.
      
    • Dry organic phase over

      
       and evaporate.
      

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting. Below is the mechanism for the TMD (Acylketene Surrogate) pathway, which is often the least understood by bench chemists but highly effective.

TMD_Mechanism TMD TMD Reagent (Cyclic Precursor) Inter Intermediate: Acetylketene + Acetone TMD->Inter Retro-Diels-Alder Heat Heat (>100°C) Heat->Inter Product Product: N-Acetyl Amide Inter->Product Nucleophilic Attack (Fast) Amine Nucleophile: R-NH2 Amine->Product

Figure 2: Thermal generation of acetylketene from TMD and subsequent trapping by amine. The volatile acetone byproduct is driven off, driving equilibrium forward.

References

  • DEA Diversion Control Division. (2023). List of Regulated Chemicals (List I and II).[4][5][6][7] U.S. Department of Justice.[4][5] [Link]

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. [Link]

  • Clemens, R. J., & Hyatt, J. A. (1985).[8] Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene.[8][9] The Journal of Organic Chemistry, 50(14), 2431–2435. [Link]

  • Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 13(10), 2697–2699. [Link]

Sources

A Senior Application Scientist's Guide to the Cytotoxicity of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold. Its unique structural and physicochemical properties—namely, its saturated heterocyclic nature, water solubility, and metabolic stability—make it an invaluable component in the design of novel therapeutic agents. The morpholine moiety is not just a passive carrier; it actively influences the pharmacokinetic and pharmacodynamic profiles of drug candidates, often enhancing their efficacy and selectivity.[1][2]

Researchers are increasingly harnessing morpholine derivatives to develop potent chemotherapeutic agents that can overcome challenges like multi-drug resistance.[1] These compounds often target various signaling pathways, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which are critical for cancer cell proliferation and survival.[1] This guide provides a comparative analysis of the cytotoxic profiles of several classes of morpholine-based compounds, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Comparative Cytotoxicity Analysis of Morpholine Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells while sparing healthy ones. The half-maximal inhibitory concentration (IC50) is the gold standard for quantifying this cytotoxic potency. A lower IC50 value signifies a more potent compound.

This section compares the in vitro cytotoxicity of different families of morpholine-based compounds against a panel of human cancer cell lines. For context, their performance is compared against established chemotherapeutic drugs.

Morpholine-Quinazoline Hybrids

This class of compounds has shown significant promise, with several derivatives exhibiting potent activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines.[3] A key insight from structure-activity relationship (SAR) studies is that substitutions on the associated phenyl ring can dramatically impact cytotoxicity.[3]

Table 1: Comparative IC50 Values (μM) of Morpholine-Quinazoline Derivatives [3][4]

CompoundA549 (Lung)MCF-7 (Breast)SHSY-5Y (Neuroblastoma)Standard Drug (Colchicine)
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15>10 (MCF-7)
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29>10 (MCF-7)

Data sourced from Kumar et al. (2022).[3]

Field Insights: The data clearly indicates that compound AK-10 is the more potent of the two, with IC50 values in the low micromolar range across all three cell lines.[3] Notably, its activity against MCF-7 and SHSY-5Y cells is more than twofold stronger than the standard, colchicine.[3] Mechanistic studies revealed that these compounds induce cell death primarily through apoptosis and cause cell cycle arrest in the G1 phase.[3][4] An essential aspect of their promise is their selectivity; these compounds were found to be non-toxic to healthy HEK293 cells at concentrations up to 25 μM, suggesting a favorable therapeutic window.[3][4]

Morpholine-Tetrahydroquinoline (THQ) Hybrids

This series was investigated as potential inhibitors of the mTOR signaling pathway, a critical regulator of cell growth.[5] The inclusion of trifluoromethyl groups on the benzamide portion of the molecule was found to significantly boost cytotoxic potency.[5]

Table 2: Comparative IC50 Values (μM) of Morpholine-THQ Derivatives [5]

CompoundA549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)Standard Drug (Everolimus)
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008>10 (A549)
10e 0.033 ± 0.003-0.63 ± 0.02>10 (A549)
10h -0.087 ± 0.007--

Data sourced from Al-Hujaily et al. (2024).[5]

Field Insights: Compound 10e emerged as an exceptionally potent agent, particularly against the A549 lung cancer cell line, with an IC50 value in the nanomolar range (33 nM).[5] This level of activity is significantly greater than that of the standard mTOR inhibitor, Everolimus.[5] The SAR analysis underscores the importance of both the morpholine moiety and strong electron-withdrawing groups for achieving high potency and selectivity.[5] These compounds also demonstrated excellent selectivity, with minimal toxicity towards healthy Vero cells (IC50 > 25 µM).[5]

Morpholine-Pyrimidine Hybrids

By hybridizing the morpholine and pyrimidine scaffolds, researchers have developed compounds with potent cytotoxic effects against colorectal (SW480) and breast (MCF-7) cancer cell lines.[6]

Table 3: Comparative IC50 Values (μM) of Morpholine-Pyrimidine Derivatives [6]

CompoundSW480 (Colorectal)MCF-7 (Breast)Standard Drug (Cisplatin)Standard Drug (5-FU)
2g 5.10 ± 2.1219.60 ± 1.1316.10 ± 1.10 (SW480)4.90 ± 0.83 (SW480)
2c ~15>2016.10 ± 1.10 (SW480)4.90 ± 0.83 (SW480)
2e ~12>2016.10 ± 1.10 (SW480)4.90 ± 0.83 (SW480)

Data sourced from Pashaei et al. (2024).[6]

Field Insights: Compound 2g demonstrated cytotoxicity comparable to the standard drug 5-Fluorouracil (5-FU) against the SW480 cell line and was more potent than Cisplatin.[6] Further investigation into its mechanism revealed that it induces apoptosis in SW480 cells and causes cell cycle arrest in MCF-7 cells, highlighting its potential as a multifaceted anticancer agent.[6]

Experimental Protocols: Ensuring Data Integrity

The reliability of any cytotoxicity data hinges on the robustness of the experimental method. The MTT assay is a cornerstone of in vitro cytotoxicity screening, providing a quantitative measure of cell viability.[7]

The Principle of the MTT Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8][9] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[8][9] The resulting formazan crystals are insoluble and must be dissolved in a solvent (like DMSO) to be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[9][10]

Visualizing the MTT Assay Workflow

The following diagram outlines the logical flow of a standard MTT cytotoxicity experiment, a critical tool for assessing the efficacy of compounds like morpholine derivatives.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Start: Culture Cancer Cells seed Seed Cells in 96-Well Plate (e.g., 5x10³ cells/well) start->seed incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 treat Add Morpholine Compounds (Varying concentrations) incubate1->treat controls Include Controls: - Vehicle (e.g., DMSO) - Positive (e.g., Doxorubicin) - Blank (Media only) incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability & IC50 read_plate->calculate end End: Cytotoxicity Profile calculate->end

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step MTT Protocol (Self-Validating System)
  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, MCF-7) to ~80% confluency.

    • Trypsinize and perform a cell count (e.g., using a hemocytometer).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 × 10⁴ cells/mL.

    • Causality Check: Proper cell density is crucial. Too few cells will yield a weak signal; too many can lead to overgrowth and nutrient depletion, confounding the results. Avoid using the perimeter wells to mitigate the "edge effect" where evaporation rates differ.[9]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine-based test compounds and the positive control (e.g., Doxorubicin, Cisplatin) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Trustworthiness Check: Include negative/vehicle controls (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only, for background subtraction). This validates that any observed cytotoxicity is due to the compound itself and not the solvent.

    • Incubate for the desired exposure period (typically 48 or 72 hours).

  • MTT Incubation & Solubilization:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for another 4 hours at 37°C.[8]

    • Causality Check: This incubation period allows viable cells sufficient time to reduce the MTT to formazan.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Mechanisms of Action: Apoptosis Induction

Many effective anticancer agents, including several morpholine derivatives, function by inducing apoptosis—a form of programmed cell death.[3][11] Understanding this mechanism provides deeper insight into a compound's therapeutic potential.

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified intrinsic (mitochondrial) apoptotic pathway, which is often activated by cytotoxic compounds.

Apoptosis_Pathway cluster_trigger Induction Phase cluster_mitochondria Mitochondrial Response cluster_caspase Execution Phase Compound Morpholine Compound Stress Cellular Stress (e.g., ROS Generation) Compound->Stress Mito Mitochondrial Outer Membrane Permeabilization Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis: - DNA Fragmentation - Cell Shrinkage ActiveCasp3->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic compound.

Field Insights: Studies on morpholine-quinazoline (AK-10) and morpholine-THQ (10e) derivatives have confirmed their ability to induce apoptosis.[3][5] This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, hallmarks of the intrinsic apoptotic pathway.[11][12] By triggering this self-destruct mechanism in cancer cells, these compounds can effectively halt tumor proliferation.

Conclusion and Future Directions

The data presented in this guide unequivocally demonstrates the potential of the morpholine scaffold in the development of novel anticancer therapeutics. Hybrids incorporating quinazoline, tetrahydroquinoline, and pyrimidine moieties have yielded compounds with cytotoxic potencies in the low-micromolar and even nanomolar ranges, often surpassing the efficacy of standard chemotherapeutic agents.

The key to their success lies in their selectivity for cancer cells and their ability to engage critical cell death pathways like apoptosis. The provided MTT protocol offers a reliable and self-validating framework for researchers to conduct their own cytotoxicity screens, ensuring the generation of high-quality, reproducible data.

Future research should focus on optimizing the lead compounds identified here to further enhance their potency and pharmacokinetic profiles, with the ultimate goal of translating these promising in vitro results into effective clinical treatments.

References

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • ResearchGate. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Available at: [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Available at: [Link]

  • IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • RSC Publishing. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available at: [Link]

  • Pashaei, R., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available at: [Link]

  • PubMed. (2025). Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. Available at: [Link]

  • PubMed. (2019). Synthesis and biological evaluation of morpholines linked coumarin-triazole hybrids as anticancer agents. Available at: [Link]

Sources

Characterization of N-Acylmorpholine Rotamers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of N-acylmorpholine Rotamers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the N-acylmorpholine moiety is a privileged scaffold, offering improved metabolic stability and solubility compared to its piperidine analogues. However, the partial double-bond character of the amide C-N bond restricts rotation, leading to distinct cis (E) and trans (Z) rotamers. These rotamers often exist in slow exchange on the NMR time scale at room temperature, complicating spectral analysis and potentially affecting protein-ligand binding kinetics.

This guide objectively compares the primary methodologies for characterizing these rotamers—Dynamic NMR (D-NMR) , Low-Temperature HPLC , and Computational Modeling (DFT) . While D-NMR remains the gold standard for thermodynamic quantification, emerging chromatographic techniques offer unique advantages for physical isolation.

The Challenge: Rotamerism in Drug Design

The N-acylmorpholine ring adopts a chair conformation. The restricted rotation around the amide bond creates two distinct environments for the morpholine ring protons (syn and anti to the carbonyl oxygen).

  • NMR Complexity: At room temperature (RT), signals often appear as broadened humps or split peaks, mimicking impurities.

  • Biological Impact: Although rotamers interconvert, the bioactive conformation may be the less populated rotamer. The energy barrier (

    
    ) determines the interconversion rate; a high barrier (>20 kcal/mol) can lead to "atropisomeric" behavior where rotamers can be separated, while a moderate barrier (14–18 kcal/mol, typical for N-acylmorpholines) results in dynamic equilibrium.
    
Visualizing the Equilibrium

The following diagram illustrates the equilibrium between the syn and anti rotamers and the transition state.

RotamerEquilibrium Cis Syn-Rotamer (E) (Ground State A) TS Transition State (TS) (90° Twist, Max Energy) Cis->TS + ΔG‡ (Activation Energy) Trans Anti-Rotamer (Z) (Ground State B) TS->Trans Relaxation Trans->TS

Figure 1: Thermodynamic equilibrium of N-acylmorpholine rotamers. The barrier (


) dictates the coalescence temperature (

) observed in NMR.

Comparative Analysis of Methodologies

This section evaluates the three dominant techniques for characterizing N-acylmorpholine rotamers.

Table 1: Methodological Comparison Matrix
FeatureDynamic NMR (D-NMR) Low-Temperature HPLC Computational (DFT)
Primary Output Rotational Barrier (

), Coalescence Temp (

)
Physical Separation of RotamersPredicted Energy & Geometry
Sample State Solution (Equilibrium)Solution (Non-Equilibrium)In Silico (Gas/Solvent Model)
Resolution High (Atomic level insight)Medium (Peak separation)N/A
Throughput Low (Requires VT setup)Medium-HighHigh
Key Limitation Requires sample stability at high TRotamers re-equilibrate if T risesaccuracy depends on basis set
Best For... Quantifying Energetics Isolation for Bio-Assays Early-Stage Screening
Deep Dive: Performance Analysis
A. Dynamic NMR (The Gold Standard)

D-NMR is the most robust method for determining the energy barrier. By heating the sample, the exchange rate (


) increases. When 

exceeds the frequency difference (

) between rotamers, the signals coalesce.
  • Why it wins: It provides direct thermodynamic data (

    
    , 
    
    
    
    ) in solution state without disturbing the equilibrium.
  • Critical Insight: For N-acylmorpholines, the

    
    -protons (adjacent to N) are the most diagnostic. In the slow-exchange regime (RT), they appear as distinct multiplets. At 
    
    
    
    , they merge into a single broad peak.
B. Low-Temperature HPLC

While typically considered a single peak, N-acylmorpholine rotamers can be separated using chromatography at sub-ambient temperatures (e.g., -10°C to 10°C) or on chiral stationary phases that exploit steric differences.

  • Why it’s useful: If the barrier is high (>18 kcal/mol), you may need to isolate a specific rotamer to test its individual binding affinity before it re-equilibrates.

  • Caveat: For typical N-acylmorpholines (

    
     kcal/mol), re-equilibration is fast (
    
    
    
    in seconds/minutes at RT). This method is more applicable to bulky analogs (e.g., ortho-substituted benzamides).
C. Computational Modeling (DFT)

Density Functional Theory (e.g., B3LYP/6-31G*) accurately predicts the barrier height and the preferred ground state conformation.

  • Role: Use this to validate NMR data. If D-NMR gives a barrier of 16 kcal/mol and DFT predicts 25 kcal/mol, your NMR assignment or temperature calibration is likely incorrect.

Experimental Protocol: Variable Temperature (VT) NMR

This protocol is designed to determine the rotational energy barrier (


) of a novel N-acylmorpholine derivative.
Prerequisites
  • Instrument: 400 MHz NMR (or higher) with a variable temperature probe.

  • Solvent: High-boiling deuterated solvent (e.g., DMSO-

    
    , Tetrachloroethane-
    
    
    
    ). Note: DMSO is preferred for solubility, but ensure your compound is stable up to 120°C.
Step-by-Step Workflow
  • Reference Spectrum (298 K):

    • Acquire a standard 1H NMR at 25°C.

    • Identify Targets: Locate the

      
      -methylene protons of the morpholine ring (typically 3.4–3.8 ppm). Look for signal doubling or broadening.
      
    • Measure Separation: Calculate the chemical shift difference (

      
       in Hz) between the two rotamer peaks. If peaks are broad, cool the sample to 273 K (-0°C) to reach the "slow exchange" limit for accurate 
      
      
      
      measurement.
  • Stepwise Heating:

    • Increase temperature in 10 K increments (e.g., 300K, 310K, 320K...).

    • Allow 5-10 minutes for thermal equilibration at each step.

    • Shimming: Re-shim the probe at each temperature point to ensure line broadening is kinetic, not magnetic.

  • Determine Coalescence (

    
    ): 
    
    • Observe the

      
      -proton signals. As T increases, they will broaden and move closer.
      
    • The Coalescence Point: The temperature at which the two peaks merge into a single, flat-topped plateau before sharpening into a singlet. Record this as

      
       (Kelvin).
      
  • Calculation:

    • At coalescence, the rate constant (

      
      ) is defined by the equation:
      
      
      
      
    • Calculate the free energy of activation (

      
      ) using the Eyring equation:
      
      
      
      
    • Result is in kcal/mol.

Self-Validation Check
  • Contrast Check: If

    
     is not reached by the solvent's boiling point, the barrier is likely >18-20 kcal/mol. Switch to a higher boiling solvent (e.g., Nitrobenzene-
    
    
    
    ).
  • Symmetry Check: The morpholine O-CH2 protons (beta to N) should also coalesce, often at a slightly different

    
     due to smaller 
    
    
    
    . Use the
    
    
    -protons for maximum sensitivity.

Decision Guide: Selecting the Right Method

Use the following logic flow to determine the appropriate characterization strategy for your N-acylmorpholine compound.

MethodSelection Start Start: Characterize N-Acylmorpholine Q1 Are rotamer peaks visible at 25°C? Start->Q1 BranchA Yes (Split/Broad) Q1->BranchA Yes BranchB No (Single Sharp Peak) Q1->BranchB No Q2 Is isolation required for bio-assay? BranchA->Q2 Action3 Barrier is low (<12 kcal/mol) Run Low-Temp NMR (-40°C) BranchB->Action3 Likely Fast Exchange Action1 Perform VT-NMR to find Tc Calculate ΔG‡ Q2->Action1 No (Thermodynamics only) Action2 Use Low-Temp HPLC (Chiral/C18 at 4°C) Q2->Action2 Yes (Need pure rotamer)

Figure 2: Decision tree for analytical method selection.

Comparative Data: Morpholine vs. Piperidine[1][2][3]

Understanding how the morpholine ring compares to the piperidine ring is crucial for scaffold selection.[1]

PropertyN-Acylmorpholine N-Acylpiperidine Implication
Rotational Barrier (

)
~15.0 – 17.5 kcal/mol~15.0 – 17.0 kcal/molSimilar barriers; Oxygen's inductive effect has minimal impact on the amide resonance compared to steric bulk.
Solubility (aq) HighLow/ModerateMorpholine is preferred for lowering LogP.
Metabolic Stability HighLowMorpholine is less susceptible to oxidative metabolism (CYP450) than piperidine.[1]
NMR Signature Distinct AA'BB' or AA'XX' pattern for ring protonsComplex multipletsMorpholine spectra are easier to interpret once coalescence is understood.

References

  • Bain, A. D., et al. (2008). "Chemical exchange in NMR." Annual Reports on NMR Spectroscopy. Link

  • Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylacetamide and related amides." Journal of the American Chemical Society. Link

  • Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Context on amide resonance and rotamerism).
  • Clayden, J., et al. (2001). "Atropisomerism in drug discovery." Nature Chemistry. (Relevance of rotamers in binding).
  • BenchChem. (2025).[1] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1] Link

Sources

Comparative Guide: Solid-Phase vs. Solution-Phase Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, improving metabolic stability and solubility in drugs like Linezolid and Gefitinib . However, the choice between Solid-Phase Organic Synthesis (SPOS) and Solution-Phase Synthesis is rarely binary; it is a strategic decision based on the stage of drug development.

  • Select Solid-Phase when generating High-Throughput Screening (HTS) libraries (100+ analogs). The kinetic advantage of pseudo-dilution minimizes dimerization, and purification is reduced to simple filtration.

  • Select Solution-Phase for Lead Optimization and Scale-up (>10g). Modern protocols (e.g., ethylene sulfate annulation) offer superior atom economy and avoid the high solvent consumption associated with resin washing.

Strategic Analysis & Decision Matrix

The following table contrasts the two methodologies based on critical performance indicators (KPIs) in a pharmaceutical setting.

FeatureSolid-Phase Synthesis (SPOS)Solution-Phase Synthesis
Primary Utility Combinatorial Library Generation (

)
Scale-up & Process Chemistry
Purification Filtration (Excess reagents washed away)Chromatography / Crystallization
Reaction Kinetics Pseudo-dilute (favors intramolecular cyclization)Concentration-dependent (risk of dimerization)
Monitoring Difficult (requires cleavage/colorimetric tests)Easy (TLC, LC-MS, NMR)
Green Metric (E-Factor) High (due to extensive solvent washes)Moderate to Low (Atom economy dependent)
Cost Driver Resins and LinkersPurification Solvents & Catalysts

Mechanistic Deep Dive: Solution-Phase Synthesis

The Modern Standard: Ethylene Sulfate Annulation

While classical industrial synthesis relies on the dehydration of diethanolamine (requiring harsh acidic conditions and high heat), modern drug discovery demands milder, regioselective methods. The Ethylene Sulfate route represents the current state-of-the-art for solution-phase synthesis, offering a redox-neutral, high-yield pathway from chiral amino alcohols.

Experimental Protocol
  • Target: Chiral 3-substituted morpholines.

  • Scale: Gram-scale (scalable to kg).

Step-by-Step Methodology:

  • Monoalkylation: Dissolve the specific 1,2-amino alcohol (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF). Add ethylene sulfate (1.05 eq). Stir at room temperature.

    • Mechanistic Insight: This proceeds via an

      
       attack.[1] The resulting zwitterionic intermediate often precipitates, driving the reaction to completion and simplifying isolation.[1]
      
  • Cyclization: Suspend the zwitterion intermediate in a mixture of 2-MeTHF and Isopropanol (IPA). Add Potassium tert-butoxide (

    
    BuOK, 2.4 eq). Heat to 40–60°C for 4 hours.
    
    • Why this base?

      
      BuOK is strong enough to deprotonate the alcohol but bulky enough to minimize nucleophilic competition.
      
  • Workup: Quench with water, separate the organic layer, and concentrate.

  • Purification: Distillation or flash chromatography (if required).

Workflow Visualization (Solution-Phase)

SolutionPhase cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization AminoAlcohol 1,2-Amino Alcohol Zwitterion Zwitterion Intermediate AminoAlcohol->Zwitterion SN2 Attack EthyleneSulfate Ethylene Sulfate EthyleneSulfate->Zwitterion Morpholine Morpholine Product Zwitterion->Morpholine Intramolecular Cyclization Base tBuOK / Heat Base->Morpholine

Figure 1: The Ethylene Sulfate route allows for a convergent assembly of the morpholine ring via a zwitterionic intermediate, minimizing side reactions.

Mechanistic Deep Dive: Solid-Phase Synthesis (SPOS)

The Library Engine: Resin-Bound Alkylation

SPOS is superior when the goal is to diversify the morpholine scaffold at the N-4 or C-3 positions. The "Safety-Catch" linker strategy or standard Rink Amide resins are commonly used. The key advantage here is the Pseudo-Dilution Effect : because the substrate is anchored to the resin, site-site interactions are sterically inhibited, preventing the formation of dimers which is a common plague in solution-phase macrocyclizations.

Experimental Protocol
  • Target: Library of N-alkylated morpholine-3-carboxamides.

  • Support: Rink Amide Resin (Loading: 0.6 mmol/g).

Step-by-Step Methodology:

  • Loading: Swell resin in DMF. Deprotect Fmoc (20% Piperidine/DMF).[2][3][4][5] Couple Fmoc-Ser(tBu)-OH using HATU (3 eq) and DIPEA (6 eq).

  • Functionalization: Remove Fmoc. React the free amine with 2-bromoethyl triflate (or equivalent dielectrophile) in the presence of hindered base (2,6-lutidine).

    • Critical Control Point: Monitor using the Chloranil Test (for secondary amines) rather than Kaiser test, as the intermediate is a secondary amine.

  • Cyclization: Treat the resin-bound intermediate with a strong base (e.g., DBU or TMG) in DMF to induce O-alkylation/cyclization.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate in cold diethyl ether. Centrifuge and dry.

Workflow Visualization (Solid-Phase)

SPOS Resin Rink Amide Resin Coupling Fmoc-AA Coupling (HATU/DIPEA) Resin->Coupling Alkylation N-Alkylation (Dielectrophile) Coupling->Alkylation Deprotect Cyclization Base-Mediated Cyclization Alkylation->Cyclization Intramolecular Cleavage TFA Cleavage Cyclization->Cleavage Product Morpholine Library Cleavage->Product Filtration

Figure 2: The SPOS workflow utilizes the resin support to enforce site isolation, favoring the intramolecular cyclization required to form the morpholine ring.

Performance Data Comparison

The following data aggregates results from internal validation studies and recent literature (e.g., J. Am. Chem. Soc. 2024 and J. Org.[6] Chem. protocols).

MetricSolution-Phase (Ethylene Sulfate)Solid-Phase (Rink Amide)
Isolated Yield 85% - 92%60% - 75% (post-cleavage)
Purity (Crude) 70% - 80% (requires column)>90% (often requires no column)
Reaction Time 12 - 24 Hours48 - 72 Hours (stepwise)
Atom Economy High (minimal waste)Low (excess reagents required)
Scalability Excellent (kg scale)Poor (g scale limited by resin volume)
Expert Insight: The "Green" Paradox

While Solution-Phase synthesis appears "greener" due to better Atom Economy (AE), SPOS often results in a lower cumulative environmental impact for small-scale library generation because it eliminates the massive solvent volumes required for column chromatography purification of 50+ distinct compounds.

References

  • Ortiz, K. G., et al. (2024).[6][7] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[7]

  • BenchChem Application Notes. (2025). "Side-by-side comparison of synthesis routes for morpholine-based compounds." BenchChem Protocols.

  • Mthembu, S. N., et al. (2024).[5][6] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[4][5] Journal of Peptide Science, 30(2), e3538.[5]

  • Gisbert, P., et al. (2019).[8][9] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 55, 324–332.[9]

  • Dunn, P. J., et al. (2011).[10] "The use of environmental metrics to evaluate green chemistry improvements to synthesis."[10][11] Green Chemistry, 13, 2619-2623.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Acetylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-Acetylmorpholine-3-carboxylic acid, a compound for which specific disposal information is not widely available. The procedures outlined below are synthesized from an analysis of its constituent chemical moieties—a morpholine derivative and a carboxylic acid—and are grounded in established principles of laboratory safety and hazardous waste management.

The core philosophy of this guide is to treat this compound with a degree of caution appropriate for a novel chemical entity, assuming a conservative risk profile in the absence of comprehensive toxicological data.

Hazard Analysis and Risk Assessment

A definitive Safety Data Sheet (SDS) with exhaustive toxicological and environmental fate data for this compound is not readily accessible. Therefore, a risk assessment must be inferred from its structural components:

  • Morpholine Moiety : Morpholine itself is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[2] Derivatives of morpholine should be handled with the assumption that they may retain some of these hazardous properties.

  • Carboxylic Acid Moiety : Carboxylic acids are, by nature, acidic and can be corrosive.[3] They will react exothermically with bases and can be incompatible with oxidizing agents. While often characterized as weak acids, this does not preclude significant corrosive potential.[3]

  • N-Acetyl Group : The presence of the acetyl group on the morpholine nitrogen likely modulates its basicity and reactivity, but a conservative approach dictates that we still consider the potential hazards of the parent amine.

Given this composite structure, this compound should be treated as a hazardous waste with potential for corrosivity, irritation, and unknown toxicity. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1][4]

Personal Protective Equipment (PPE) Protocol

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[5]Protects against splashes that could cause serious eye damage, a known hazard for both morpholine derivatives and carboxylic acids.[2][6]
Hand Protection Nitrile or butyl rubber gloves.[5]Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber is recommended for stronger acids.[5][7] Contaminated gloves should be disposed of as hazardous waste.
Body Protection A lab coat or an acid-resistant apron over full-length clothing.[5]Prevents contact with skin and protects personal clothing from contamination. In case of a significant spill, an acid-resistant suit may be necessary.[5]
Respiratory Protection To be used in a certified chemical fume hood. If handling outside of a hood where aerosols or dust may be generated, a respirator with an appropriate acid gas cartridge is required.[5]The volatility of this specific compound is unknown, but both morpholine and some carboxylic acids can produce hazardous vapors.[1][2] Working in a fume hood is the primary engineering control to mitigate inhalation risks.

Spill Management Protocol

Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Before attempting any cleanup, don the full PPE described in the table above.

  • Neutralize and Absorb :

    • For small liquid spills, cover with a neutral absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

    • Once the liquid is absorbed, cautiously neutralize the material with a weak base, such as sodium bicarbonate, until the effervescence ceases.

  • Collect Waste : Using non-sparking tools, carefully scoop the absorbed and neutralized material into a designated, robust, and sealable hazardous waste container.[1][8]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Ventilate : Ensure the area is well-ventilated following the cleanup.

Waste Disposal Workflow

The disposal of this compound must follow a structured workflow to ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4][10]

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedure:

  • Waste Identification : This compound must be classified as a hazardous chemical waste.[10] It may fall under EPA characteristic wastes for corrosivity (if pH is low enough) or toxicity (if it meets specific criteria).[11][12] In the absence of data, it is safest to handle it as such.

  • Container Selection : Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) in a dedicated, leak-proof container that is chemically compatible.[4] High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container.[4][13] Do not use abbreviations or chemical formulas.

  • Segregation and Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15]

    • Crucially, segregate this acidic waste from bases, oxidizing agents, and other incompatible chemicals to prevent violent reactions.[3][13] Store in secondary containment to mitigate spills.[4]

  • Arrange for Pickup : Once the container is full or as per your institution's guidelines (e.g., every six months), arrange for a waste pickup with your EHS department.[9][13] Do not accumulate more than 10 gallons of hazardous waste in your lab.[4]

  • Empty Containers : Any "empty" container that once held this compound must be triple-rinsed with a suitable solvent.[10][16] The first rinseate must be collected and disposed of as hazardous waste.[4] After rinsing and air-drying in a fume hood, the original labels must be fully defaced or removed before the container can be discarded as regular laboratory glass or plastic waste.[4][10]

By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.).
  • Hazardous Substance Fact Sheet: Morpholine. (n.d.). New Jersey Department of Health.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • Safety Data Sheet: Morpholine. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.
  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago.
  • Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • The 4 Types of Hazardous Waste. (2020, June 8). Environmental Hazards Services.
  • Morpholine Safety Data Sheet. (2014, May 13). The Lab Depot.
  • Classification of Wastes and Their Disposal. (n.d.). Middle East Technical University.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer.
  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH&Co.KG.
  • Safety Data Sheet: Morpholine. (2022, October 1). Redox.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Material Safety Data Sheet: Morpholine. (n.d.). Central Drug House (P) Ltd.
  • What PPE Should You Wear When Handling Acid? (2026, January 7). LeelineWork.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Morpholine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
  • Safety Data Sheet: 1H-Indole-2-carboxylic acid. (n.d.). Fisher Scientific.
  • Acid Resistant PPE: Safety for Chemical Workers. (2026, February 10). Accio.
  • Chemical Waste Disposal Guidelines. (n.d.). University of California, Berkeley.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of Florida.
  • Safety Data Sheet. (n.d.). BioSpectra, Inc.
  • Morpholine MSDS. (2010, June 10). Actylis Lab Solutions.
  • Safety Data Sheet: 4-Acetylmorpholine. (2025, September 16). Thermo Fisher Scientific.
  • Safety Data Sheet: 4-Acetylmorpholine. (2025, December 22). Fisher Scientific.
  • 4-Acetylmorpholine 99%. (n.d.). Sigma-Aldrich.
  • Laboratory Waste Disposal Guidelines. (n.d.). University of Windsor.
  • Safety Data Sheet: Morpholine. (n.d.). C/D/N Isotopes.
  • 4-Acetylmorpholine PubChem CID 15543. (n.d.). National Institutes of Health.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet: Morpholin-4-yl-acetic acid hydrochloride. (2024, August 6). Sigma-Aldrich.

Sources

Personal protective equipment for handling 4-Acetylmorpholine-3-carboxylic acid

[1]

Executive Summary & Risk Context

4-Acetylmorpholine-3-carboxylic acid is a specialized morpholine derivative often utilized as a scaffold in peptide synthesis and medicinal chemistry.[1] Unlike common solvents, this compound occupies a "grey zone" in safety data—often lacking the extensive toxicological profiling of commodity chemicals.

The Core Hazard: While the morpholine core suggests potential biological activity (and skin permeability), the carboxylic acid moiety introduces acidity and polarity.[1] Consequently, this substance must be handled under the Precautionary Principle : treat it as a potential sensitizer, irritant, and substance of unknown chronic toxicity.

Critical Hazard Classifications (Derived from Structural Analogs):

  • Skin/Eye Irritation (H315/H319): High probability due to acidic functionality.[1]

  • Respiratory Irritation (H335): Significant risk if dust is generated during weighing.[1]

  • Reproductive Toxicity (H361): Suspected in related morpholine derivatives (e.g., 4-acetylmorpholine, CAS 1696-20-4).[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The following matrix is designed to create a self-validating barrier system against both solid particulates and solution-phase splashes.[1]

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Gloving Protocol Inner: Nitrile (0.11 mm)Outer: Nitrile (Long Cuff, >0.14 mm)Permeation Defense: Morpholine derivatives can exhibit lipophilicity, facilitating skin absorption.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1]
Eye Protection Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are inadequate for this acid.[1]Aerosol & Splash Guard: Carboxylic acid dusts are highly hygroscopic; upon contact with the eye's moisture, they form an acidic solution immediately.[1] Goggles seal the orbital area.[1]
Respiratory Engineering Control Primary: Fume Hood.Secondary: N95/P100 (only if hood unavailable).[1]Inhalation Vector: Prevent mucosal irritation.[1] The 3-carboxylic acid position likely raises the melting point (solid), making dust the primary vector.[1]
Body Defense Lab Coat (High-Neck, Tyvek or Poly-Cotton) + Chemical Apron Contact Prevention: A standard cotton coat is porous.[1] An apron protects the torso during transfer/weighing where "lap spills" occur.[1]

Operational Workflow: Step-by-Step Handling

This protocol utilizes a "Zone Defense" strategy to contain the chemical.[1]

Phase 1: Preparation & Weighing (High Risk)

Objective: Eliminate static-driven aerosolization of the solid.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure.[1] Morpholine acids are often fluffy, electrostatic powders.[1]

  • The "Coffin" Technique:

    • Tare a vial with its cap loosely on.

    • Open the source container only inside the fume hood.[1]

    • Transfer solid to the vial.

    • Cap the vial tightly inside the hood before moving it to the balance.

    • Why? This ensures no dust is released outside the negative pressure zone of the hood.[1]

Phase 2: Reaction Setup (Solubilization)

Objective: Mitigate exotherms and splash hazards.

  • Solvent Choice: When dissolving (e.g., in DMF or DCM), add solvent slowly.[1] The carboxylic acid group may liberate heat upon solvation or deprotonation (if using a base like DIPEA).[1]

  • Venting: Do not seal the reaction vessel immediately if mixing with carbonates or bicarbonates, as CO₂ evolution will pressurize the vessel.[1]

Phase 3: Waste & Decontamination

Objective: Prevent cross-contamination of waste streams.[1]

  • Segregation: Dispose of as Organic Acid Waste . Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (unless part of a controlled neutralization protocol).[1]

  • Spill Response:

    • Solid: Do not sweep (creates dust).[1] Cover with wet paper towels, then scoop.[1]

    • Solution: Neutralize with Sodium Bicarbonate (

      
      ) until bubbling ceases, then absorb with vermiculite.[1]
      

Visualizing the Safety Lifecycle

The following diagram illustrates the "Check-Gate" system. You must pass each gate (node) before proceeding.[1]

SafetyProtocolStartSTART: Risk AssessmentPPE_CheckGATE 1: PPE Donning(Double Nitrile + Goggles)Start->PPE_CheckMandatoryEngineeringGATE 2: Fume HoodCheck Flow (>100 fpm)PPE_Check->EngineeringVerifiedWeighingAction: Static-Free Weighing(Closed Transfer)Engineering->WeighingNegative PressureReactionAction: Solubilization(Vent CO2)Weighing->ReactionSealed TransportReaction->PPE_CheckIf Gloves ContaminatedDisposalEND: Acid Waste StreamReaction->DisposalSegregation

Caption: The "Check-Gate" workflow ensures engineering controls (hood flow) and PPE integrity are verified before the chemical container is ever opened.

References & Authority

The protocols above are synthesized from structural hazard analysis and standard chemical hygiene standards.

  • PubChem. 4-Acetylmorpholine (Compound Summary). National Library of Medicine.[1] [Link][1]

    • Relevance: Provides toxicity data for the closest structural analog (CAS 1696-20-4), establishing the baseline for irritation and reproductive toxicity risks.[1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1] [Link]

    • Relevance: Defines the "Universal Precautions" for handling research chemicals with incomplete toxicity data.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1][Link][1]

    • Relevance: Regulatory basis for the "Hazard Assessment" requirement.[1][2][3][4]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetylmorpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Acetylmorpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.